Product packaging for Creatine(Cat. No.:CAS No. 57-00-1)

Creatine

Cat. No.: B1669601
CAS No.: 57-00-1
M. Wt: 131.13 g/mol
InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Creatine is a glycine derivative having methyl and amidino groups attached to the nitrogen. It has a role as a neuroprotective agent, a nutraceutical, a human metabolite, a mouse metabolite and a geroprotector. It is a member of guanidines and a glycine derivative. It is a conjugate acid of a creatinate. It is a tautomer of a this compound zwitterion.
An amino acid derivative that occurs in vertebrate tissues and in urine. In muscle tissue, this compound generally occurs as phosphothis compound. This compound is excreted as creatinine in the urine.
This compound has been reported in Glycine max, Citrus reticulata, and other organisms with data available.
This compound is an endogenous amino acid derivative produced by vertebrate animals and occurring primarily in muscle cells. this compound is important for energy storage;  it is phosphorylated to this compound phosphate, which serves as a phosphate donor in the conversion of ADP to ATP and supplies energy necessary for muscle contraction. Dietary supplementation with this compound may improve muscle wasting associated with cancer and other chronic diseases.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 13 investigational indications.
This compound is an amino acid that occurs in vertebrate tissues and in urine. In muscle tissue, this compound generally occurs as phosphothis compound. This compound is excreted as creatinine in the urine. This compound functions as part of the cell's energy shuttle. The high energy phosphate group of ATP is transferred to this compound to form phosphothis compound in the following reaction: Cr + ATP <-> PCr + ADP. This reaction is reversibly catalyzed by this compound kinase. In the human body this compound is synthesized mainly in the liver by the use of parts from three different amino acids - arginine, glycine, and methionine. 95% of it is later stored in the skeletal muscles, with the rest in the brain, heart, testes.
An amino acid that occurs in vertebrate tissues and in urine. In muscle tissue, this compound generally occurs as phosphothis compound. This compound is excreted as CREATININE in the urine.
See also: Kynurenine (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3O2 B1669601 Creatine CAS No. 57-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSVTCORWBXHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040451
Record name Creatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Creatine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Creatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C
Record name Creatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CREATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Creatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.33 at 25 °C
Record name CREATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00079 [mmHg]
Record name Creatine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

57-00-1
Record name Creatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Creatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Creatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name creatine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8752
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Creatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-amidinosarcosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CREATINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU72812GK0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CREATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Creatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 303 °C, 303 °C
Record name Creatine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CREATINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Creatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to In Vitro Creatine Biosynthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical processes, experimental methodologies, and regulatory mechanisms governing creatine biosynthesis and metabolism in vitro. It is designed to serve as a foundational resource for professionals engaged in research and drug development related to cellular energy metabolism.

The Core Biosynthetic Pathway of this compound

This compound is an essential metabolite for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its de novo synthesis is a two-step enzymatic process primarily occurring in the kidney and liver, involving three key amino acids: arginine, glycine, and methionine.[2][3]

  • Step 1: Formation of Guanidinoacetate (GAA) The pathway begins with the transfer of an amidino group from L-arginine to glycine. This reaction is catalyzed by L-arginine:glycine amidinotransferase (AGAT) and yields guanidinoacetate (GAA) and ornithine.[2][4] AGAT is considered the rate-limiting enzyme in this pathway.[5][6] In many species, AGAT activity is highest in the kidney.[2][7]

  • Step 2: Methylation of GAA to this compound In the subsequent step, GAA is methylated to form this compound. This reaction is catalyzed by guanidinoacetate N-methyltransferase (GAMT) , which utilizes S-adenosylmethionine (SAM) as the methyl donor, converting it to S-adenosylhomocysteine (SAH) in the process.[2][8] GAMT activity is predominantly found in the liver.[2][7]

Following synthesis, this compound is transported via the SLC6A8 transporter to target cells where it is phosphorylated by this compound kinase (CK) to phosphothis compound (PCr), creating a readily available reservoir of high-energy phosphate for ATP regeneration.[1][6][9]

Creatine_Biosynthesis cluster_step1 Step 1 (e.g., Kidney) cluster_step2 Step 2 (e.g., Liver) Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAA2 Guanidinoacetate (GAA) GAA->GAA2 Transport Ornithine Ornithine AGAT->GAA AGAT->Ornithine GAMT GAMT GAA2->GAMT SAM S-Adenosyl- methionine (SAM) SAM->GAMT This compound This compound SAH S-Adenosyl- homocysteine (SAH) GAMT->this compound GAMT->SAH

Diagram 1: The two-step enzymatic pathway of de novo this compound biosynthesis.

Quantitative Analysis of this compound Biosynthesis In Vitro

Quantitative analysis of enzyme kinetics and metabolite concentrations is fundamental to understanding the efficiency and regulation of the this compound biosynthesis pathway. The data presented below are derived from various in vitro studies, including those using recombinant enzymes and isolated cell systems.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis Enzymes

Enzyme Substrate Km (Michaelis Constant) Vmax (Maximum Velocity) Organism/System
GAMT Guanidinoacetate (GAA) 57 ± 9 µM 0.08 ± 0.02 µmol/min/mg Recombinant Human[10]
GAMT S-Adenosylmethionine (SAM) 49 µM Not specified Rat Liver[2]

| This compound Transporter (SLC6A8) | this compound | 45 µM | 17 nmol/h/mg protein | Rat Astrocytes[11] |

Table 2: In Vitro this compound Synthesis and Metabolite Concentrations

Parameter Value Units Experimental System
Maximal this compound Synthesis Rate 2.1 nmol/h/mg dry wt Isolated Rat Hepatocytes[2]
Maximal Rate (with Methionine) 3.6 nmol/h/mg dry wt Isolated Rat Hepatocytes[2]
Half-maximal [GAA] for Synthesis 13.3 µM Isolated Rat Hepatocytes[2]
In Vitro Biosynthesis Rate 1.06 ± 0.07 nmol/h/mg protein Mouse Gastrocnemius Muscle[12]
Intracellular this compound (Lvm3b cells) Reduction of >79% (with RGX-202 inhibitor) Human CRC Cell Line[13]

| Intracellular Phosphothis compound (Lvm3b cells) | Reduction of >99% | (with RGX-202 inhibitor) | Human CRC Cell Line[13] |

Experimental Protocols for In Vitro Analysis

Studying this compound metabolism in vitro relies on a range of techniques from isolated enzyme assays to whole-cell models. Below are detailed methodologies for key experiments.

Experimental_Workflow start System Preparation recombinant Recombinant Enzyme Purification (AGAT or GAMT) start->recombinant cells Cell Culture (e.g., Hepatocytes, Fibroblasts) start->cells homogenate Tissue Homogenization (e.g., Muscle) start->homogenate assay Enzyme Activity Assay recombinant->assay uptake Metabolite Uptake Assay (e.g., D3-Creatine) cells->uptake synthesis De Novo Synthesis Assay (Labeled Precursors) cells->synthesis homogenate->synthesis analysis Quantification assay->analysis uptake->analysis synthesis->analysis hplc LC-MS/MS or HPLC analysis->hplc enzymatic Enzymatic/Colorimetric Assay analysis->enzymatic results Data Analysis (Kinetics, Concentrations) hplc->results enzymatic->results

Diagram 2: A generalized workflow for in vitro this compound metabolism studies.
Protocol 1: GAMT Enzyme Activity Assay (Adapted from Homogenates)

This protocol measures the activity of GAMT by quantifying the rate of this compound formation from its substrates, GAA and SAM.

  • Preparation of Homogenate:

    • Homogenize fresh tissue (e.g., liver) in 4 volumes of ice-cold buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA).[2]

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.[2]

    • Collect the resulting supernatant, which contains the cytosolic GAMT enzyme, and determine its protein concentration (e.g., via Bradford assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing 35 mM Tris buffer (pH 7.4), 7 mM 2-mercaptoethanol, and 50 µM S-adenosylmethionine (SAM).[2]

    • Pre-incubate the mixture for 10 minutes at the desired assay temperature (e.g., 37°C).[2]

    • Initiate the reaction by adding the substrate, guanidinoacetate (GAA), to a final concentration of 0.2 mM.[2] For control reactions (blanks), omit GAA.

    • Incubate for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

  • Quantification:

    • Stop the reaction (e.g., by adding a strong acid like perchloric acid followed by neutralization).

    • Quantify the amount of this compound produced using a suitable method, such as a colorimetric/fluorometric enzymatic assay kit or by HPLC/LC-MS/MS.[2][14]

    • Calculate the specific activity as nmol of this compound produced per minute per mg of protein.

Protocol 2: In Vitro this compound Synthesis in Cultured Cells

This protocol assesses the de novo synthesis of this compound and GAA from labeled amino acid precursors in a cell culture model.[15]

  • Cell Culture and Labeling:

    • Culture cells (e.g., primary astrocytes, fibroblasts) to a desired confluency in standard growth medium.[15][16]

    • Replace the growth medium with a labeling medium containing stable isotope-labeled precursors, such as [¹⁵N₂]Arginine and [¹³C₂,¹⁵N]Glycine, at a defined concentration (e.g., 10 mM).[15]

    • Incubate the cells for a specified time (e.g., 24 hours) to allow for the uptake and incorporation of labeled precursors into GAA and this compound.[15]

  • Sample Preparation:

    • Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled precursors.

    • Lyse the cells (e.g., using sonication or freeze-thaw cycles in an appropriate buffer).

    • Deproteinize the cell lysate, for example, by using a 10 kDa molecular weight cutoff (MWCO) spin filter.[14][15]

  • Quantification by LC-MS/MS:

    • Derivatize the analytes in the cell extract (e.g., to butyl esters using HCl in n-butanol) to improve chromatographic separation and ionization efficiency.[15]

    • Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][17]

    • Quantify the concentrations of labeled GAA and this compound by comparing their peak areas to those of known standards and stable isotope-labeled internal standards.[18]

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated to maintain homeostasis and prevent excessive accumulation of its intermediates. The primary mechanism of regulation is feedback inhibition of the AGAT enzyme by this compound itself.

  • Feedback Repression of AGAT: High levels of this compound suppress the expression and activity of AGAT, the pathway's rate-limiting enzyme.[7][19] This end-product repression is a crucial control point. For instance, this compound supplementation in animal models leads to a marked decrease in AGAT mRNA and protein levels in the kidney.[7][19]

  • GAMT Regulation: In contrast to AGAT, GAMT expression and activity do not appear to be significantly down-regulated by this compound levels, suggesting that the primary point of feedback control is at the first step of the pathway.[12][20]

  • Transporter Regulation: The expression of the this compound transporter (SLC6A8) can also be modulated. In this compound-deficient states, such as in AGAT knockout mice, the expression of SLC6A8 is upregulated, likely as a compensatory mechanism to maximize the uptake of any available this compound.[5]

Diagram 3: Negative feedback regulation of the this compound biosynthesis pathway.

References

The Core Mechanism of Creatine on Neuronal Cell Energy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine is a pivotal molecule in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain. Its role extends beyond that of a simple energy reservoir, influencing mitochondrial function, neurotransmission, and neuroprotection. This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates neuronal cell energy. We delve into the intricacies of the this compound kinase (CK)/phosphothis compound (PCr) system, its impact on mitochondrial bioenergetics, and the downstream effects on neuronal health and function. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

The central nervous system (CNS) accounts for approximately 20% of the body's total energy consumption at rest, primarily to maintain ion gradients essential for neurotransmission.[1] This high metabolic rate renders neurons vulnerable to energy deficits, a common feature in a spectrum of neurological disorders. This compound, an endogenous nitrogenous organic acid, plays a critical role in maintaining this delicate energetic balance. The supplementation of this compound has been explored as a therapeutic strategy to bolster neuronal energy reserves and confer neuroprotection.[2][3] Understanding the fundamental mechanisms of this compound's action on neuronal energy metabolism is paramount for the development of novel therapeutic interventions for neurological diseases characterized by impaired bioenergetics.

The this compound Kinase/Phosphothis compound (PCr) System: The Primary Energy Buffer

The cornerstone of this compound's function in neuronal energy metabolism is the this compound kinase (CK)/phosphothis compound (PCr) system. This system acts as a rapid, high-capacity temporal and spatial energy buffer, ensuring a constant supply of adenosine triphosphate (ATP) at sites of high energy consumption.[4]

The reversible reaction catalyzed by this compound kinase is as follows:

This compound + ATP ↔ Phosphothis compound (PCr) + ADP + H+

In neurons, this system is compartmentalized, with specific CK isoenzymes strategically localized to couple ATP production with its utilization.[5]

  • Mitochondrial this compound Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK utilizes newly synthesized ATP from oxidative phosphorylation to generate PCr. This process is highly efficient, maintaining a high PCr/creatine ratio.[4]

  • Cytosolic Brain-Type this compound Kinase (BB-CK): Predominantly found in the cytosol, BB-CK rapidly regenerates ATP from PCr at sites of high energy demand, such as synapses and ion pumps.[6]

This "PCr shuttle" effectively transports high-energy phosphate from the mitochondria to the cytosol, maintaining stable ATP levels and preventing localized drops in energy that could impair neuronal function.

Signaling Pathway: The this compound Kinase/Phosphothis compound Shuttle

The this compound Kinase/Phosphothis compound energy shuttle.

Impact on Mitochondrial Function

This compound's influence extends to the powerhouse of the cell, the mitochondria. By facilitating the efficient removal of ATP from the mitochondrial matrix via the PCr shuttle, this compound helps to maintain a high rate of oxidative phosphorylation.[3] The continuous regeneration of ADP by mtCK in the intermembrane space stimulates ATP synthase and the electron transport chain.

Furthermore, this compound has been shown to have direct protective effects on mitochondria:

  • Stabilization of the Mitochondrial Permeability Transition Pore (mPTP): this compound can inhibit the opening of the mPTP, a critical event in the initiation of apoptosis.[7]

  • Reduction of Reactive Oxygen Species (ROS): By maintaining mitochondrial membrane potential and efficient energy production, this compound can help reduce the generation of harmful ROS.[7][8]

Quantitative Data on this compound's Effects on Neuronal Bioenergetics

The following tables summarize quantitative data from various studies investigating the impact of this compound supplementation on neuronal and brain bioenergetics. It is important to note that methodologies, this compound dosages, and study populations vary across these studies.

Table 1: Effects of this compound Supplementation on Brain this compound, Phosphothis compound, and ATP Levels in Humans (in vivo MRS studies)
Study PopulationSupplementation ProtocolBrain Region% Change in Total this compound% Change in PCr% Change in ATPPCr/ATP Ratio ChangeReference
Healthy Adults (n=15)7 days (this compound)Sensorimotor Cortex+9.2%---[9]
Healthy Volunteers (n=12)7 daysHippocampus/Subcortical+5.2% (increase from 9.6 to 10.1 mM)Variable-7.4% (decrease from 2.7 to 2.5 mM)Increased from 0.80 to 0.85[10][11]
Healthy Volunteers (n=7)7 days (20g/day)Subcortical---9.0% (decrease from 2.32 to 2.11 mM)Increased from 0.78 to 0.83[12]
Table 2: Effects of this compound on Bioenergetics in Animal and In Vitro Neuronal Models
ModelTreatmentParameterControlThis compound-Treated% ChangeReference
Mice (in vivo, cerebral ischemia)Prophylactic this compoundBrain ATP (post-ischemia)Significantly lowerBuffered depletion-[13]
Mice (in vivo)3 weeks, 2% this compound dietBrain Total this compound (µmol/g protein)~15~15No significant change[14][15]
Mice (in vivo)3 weeks, 2% this compound dietBrain PCr (µmol/g protein)~5~5No significant change[14][15]
Mice (in vivo)3 weeks, 2% this compound dietBrain ATP (µmol/g protein)~20~20No significant change[14][15]
Cultured Hippocampal Cells5 mM this compound + H₂O₂Intracellular ATP/PCrDepleted by H₂O₂Effectively antagonized depletion-[16][17]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on neuronal cell energy.

Measurement of Neuronal ATP, PCr, and this compound Levels

A. In Vivo Magnetic Resonance Spectroscopy (MRS)

  • Principle: A non-invasive technique to measure the concentration of metabolites in living tissue. ³¹P-MRS is used to quantify ATP and PCr, while ¹H-MRS measures total this compound.

  • Protocol Outline:

    • Subjects or animals are placed within a high-field MRI scanner.

    • A localized volume of interest (voxel) is selected in the brain region of interest.

    • Radiofrequency pulses are applied to excite the phosphorus (³¹P) or proton (¹H) nuclei.

    • The resulting signals (free induction decay) are detected and Fourier transformed to generate a spectrum.

    • The areas under the peaks corresponding to ATP, PCr, and this compound are quantified and compared to a reference compound to determine absolute concentrations or ratios.

B. High-Performance Liquid Chromatography (HPLC)

  • Principle: A technique used to separate, identify, and quantify components in a mixture.

  • Protocol Outline:

    • Brain tissue is rapidly dissected and snap-frozen in liquid nitrogen to halt metabolic activity.

    • The tissue is homogenized in perchloric acid to extract the metabolites and precipitate proteins.

    • The supernatant is neutralized and injected into an HPLC system.

    • Metabolites are separated on a reverse-phase column and detected by UV absorbance.

    • Concentrations are determined by comparing peak areas to those of known standards.

C. Luciferase-Based Luminescence Assay

  • Principle: A highly sensitive method to quantify ATP based on the light-producing reaction of firefly luciferase.

  • Protocol Outline:

    • Neuronal cells or tissue extracts are prepared.

    • A reagent containing luciferase and its substrate, D-luciferin, is added.

    • In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, producing light.

    • The emitted light is measured using a luminometer, and the ATP concentration is determined from a standard curve.

Assessment of Mitochondrial Respiration

Seahorse XF Extracellular Flux Analyzer

  • Principle: Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.

  • Experimental Workflow:

Seahorse_Workflow A Seed neurons in Seahorse XF microplate B Treat with this compound or vehicle A->B C Equilibrate cells in assay medium B->C F Run Mito Stress Test Assay C->F D Load sensor cartridge with mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) E Calibrate Seahorse XF Analyzer D->E E->F G Sequential injection of inhibitors and measurement of OCR F->G H Data analysis to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity G->H

Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Principle: Utilizes fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner.

  • Common Probes:

    • Tetramethylrhodamine, methyl ester (TMRM): A cell-permeant, cationic dye that accumulates in mitochondria with a negative membrane potential. A decrease in fluorescence indicates depolarization.

    • JC-1: A ratiometric dye that exists as green fluorescent monomers at low ΔΨm and forms red fluorescent "J-aggregates" at high ΔΨm. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

  • Protocol Outline:

    • Culture neurons on glass coverslips.

    • Load cells with the fluorescent probe (e.g., TMRM or JC-1).

    • Acquire fluorescence images using a confocal or fluorescence microscope.

    • Quantify the fluorescence intensity in mitochondrial regions of interest.

    • Compare the fluorescence intensity or ratio between control and this compound-treated neurons.

Neuroprotective Mechanisms

The bioenergetic effects of this compound underpin its neuroprotective properties. By maintaining ATP homeostasis, this compound can mitigate the detrimental downstream effects of energy failure, which are common in many neurological insults.[18]

  • Amelioration of Excitotoxicity: The maintenance of ion gradients by ATP is crucial for preventing excessive neuronal depolarization. By providing a ready source of ATP, this compound helps to maintain the function of Na+/K+-ATPases and Ca²+-ATPases, thereby reducing the likelihood of excitotoxic cell death.[16]

  • Inhibition of Apoptosis: As mentioned, this compound can inhibit the opening of the mPTP, a key step in the intrinsic apoptotic pathway.[7]

  • Reduction of Oxidative Stress: By optimizing mitochondrial function and reducing ROS production, this compound helps to protect neurons from oxidative damage.[8]

Conclusion

This compound's mechanism of action on neuronal cell energy is multifaceted, with the this compound kinase/phosphothis compound system at its core. This elegant system provides a rapid and efficient means of buffering and transporting cellular energy, which is critical for maintaining neuronal function and viability. Beyond its role as an energy buffer, this compound directly influences mitochondrial function, leading to enhanced ATP production and reduced oxidative stress. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound for a range of neurological disorders characterized by impaired energy metabolism. Future studies should aim to further elucidate the precise molecular targets of this compound and to optimize supplementation strategies for clinical applications.

References

Regulation of Creatine Transporter SLC6A8 Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solute carrier family 6 member 8 (SLC6A8) gene encodes the creatine transporter (CrT), a vital protein responsible for the uptake of this compound into tissues with high energy demands, such as the brain and skeletal muscle[1][2][3]. This compound is a critical component of the cellular energy buffering and transport system, primarily through its phosphorylation to phosphothis compound[3]. Dysregulation of SLC6A8 expression or function leads to Cerebral this compound Deficiency Syndrome-1 (CCDS-1), an X-linked disorder characterized by intellectual disability, speech and language delays, and seizures[1][4][5][6]. Understanding the intricate mechanisms governing SLC6A8 gene expression is paramount for developing therapeutic strategies for CCDS-1 and other conditions where this compound metabolism is implicated, such as neurodegenerative diseases and cancer[7][8]. This guide provides a comprehensive overview of the transcriptional, post-transcriptional, and epigenetic regulation of the SLC6A8 gene, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways.

Transcriptional Regulation of SLC6A8

The transcription of the SLC6A8 gene is a complex process controlled by a promoter region and the binding of various transcription factors.

Promoter Region and Basal Transcriptional Machinery

A 1104 base pair sequence located proximal to the mRNA start site of the SLC6A8 gene has been identified to possess promoter activity in multiple cell lines[8][9]. This region orchestrates the recruitment of the basal transcription machinery to initiate gene expression. Interestingly, a duplicated unprocessed pseudogene of SLC6A8, designated SLC6A10P, located on chromosome 16p11.2, also contains a functional promoter. In some cell lines, the promoter of the pseudogene exhibits stronger activity than that of the parent SLC6A8 gene[9].

Transcription Factor Binding Sites

The promoter region of the SLC6A8 gene contains consensus binding sites for several transcription factors, suggesting a multi-layered regulatory network. Key identified transcription factors include:

  • Sp1 (Specificity Protein 1): A ubiquitous transcription factor involved in the expression of numerous housekeeping and tissue-specific genes.

  • E2F family (E2F1, E2F-2, E2F-3a): A group of transcription factors crucial for the regulation of cell cycle progression.

  • Egr-4 (Early Growth Response 4): A zinc-finger transcription factor involved in cellular proliferation and differentiation.

These transcription factor binding sites have been identified through computational analysis of the SLC6A8 promoter region[1].

Post-Transcriptional Regulation of SLC6A8

Following transcription, the SLC6A8 pre-mRNA undergoes several modifications that influence its stability, translation efficiency, and the function of the resulting protein.

Alternative Splicing

Alternative splicing of the SLC6A8 pre-mRNA generates multiple transcript variants, some of which may play a regulatory role. Two notable splice variants are SLC6A8C and SLC6A8D. These variants encode truncated proteins that are unable to transport this compound themselves[10]. However, their overexpression has been shown to increase the protein levels of the functional this compound transporter (CTR1) and enhance overall this compound uptake[10]. This suggests that these non-functional isoforms may act as regulators of the primary this compound transporter[8][10].

Signaling Pathways Modulating SLC6A8 Expression and Activity

A complex network of intracellular signaling pathways fine-tunes SLC6A8 expression and the activity of the this compound transporter protein. These pathways often respond to cellular energy status, hormonal signals, and stress.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK, a key sensor of cellular energy status, negatively regulates the this compound transporter. Activation of AMPK leads to a reduction in this compound uptake, which is achieved by decreasing the maximal transport rate (Vmax) of the transporter at the plasma membrane[11]. This regulation is thought to be a mechanism to conserve energy under conditions of cellular stress. The mTOR pathway may be involved in the AMPK-dependent regulation of SLC6A8[4][11].

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes to Study AMPK Regulation of SLC6A8

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding human SLC6A8 alone or in combination with cRNA for the catalytic subunit of AMPK.

  • Incubation: Oocytes are incubated for 3-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard buffer.

    • Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -50 mV).

    • This compound is added to the perfusion solution to induce a current, which is a measure of transporter activity.

    • The current is measured before and after the application of an AMPK activator (e.g., AICAR) to determine the effect of AMPK on SLC6A8 activity.

Diagram of the AMPK Signaling Pathway Regulating SLC6A8

cluster_AMPK AMPK Signaling AMPK AMPK mTOR mTOR AMPK->mTOR inhibits SLC6A8_protein SLC6A8 Transporter AMPK->SLC6A8_protein inhibits mTOR->SLC6A8_protein promotes trafficking? Creatine_Uptake This compound Uptake SLC6A8_protein->Creatine_Uptake cluster_GSK3b GSK3β Signaling Akt Akt/PKB GSK3b GSK3β Akt->GSK3b inhibits SLC6A8_protein SLC6A8 Transporter GSK3b->SLC6A8_protein down-regulates Lithium Lithium Lithium->GSK3b inhibits Creatine_Uptake This compound Uptake SLC6A8_protein->Creatine_Uptake cluster_workflow Experimental Workflow Hypothesis Hypothesize Regulator 'X' affects SLC6A8 Coexpression Co-express SLC6A8 and 'X' in a model system (e.g., Xenopus oocytes, HEK293 cells) Hypothesis->Coexpression Functional_Assay Perform functional assays: - Two-Electrode Voltage Clamp - [¹⁴C]-Creatine Uptake Coexpression->Functional_Assay Expression_Analysis Analyze SLC6A8 expression: - Western Blot (protein) - qRT-PCR (mRNA) Coexpression->Expression_Analysis Localization Determine subcellular localization: - Immunofluorescence - Cell Surface Biotinylation Coexpression->Localization Conclusion Conclude the role of 'X' in SLC6A8 regulation Functional_Assay->Conclusion Expression_Analysis->Conclusion Localization->Conclusion

References

The Creatine Kinase/Phosphocreatine System: A Technical Guide to its Central Role in Cellular Bioenergetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Creatine Kinase/Phosphothis compound (CK/PCr) system is a pivotal component of cellular energy metabolism, acting as a rapid temporal and spatial buffer of adenosine triphosphate (ATP). This system is particularly crucial in tissues with high and fluctuating energy demands, such as skeletal muscle, heart, and brain. By catalyzing the reversible transfer of a phosphate group from phosphothis compound to ADP, this compound kinase ensures a constant supply of ATP at sites of high consumption, thereby maintaining cellular function and viability. Dysregulation of the CK/PCr system is implicated in a range of pathologies, including neurodegenerative diseases and cardiovascular conditions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the CK/PCr system's core functions, quantitative data on its key components, detailed experimental protocols for its study, and an exploration of its role in signaling pathways and as a drug development target.

The this compound Kinase/Phosphothis compound Shuttle: A Spatiotemporal Energy Buffer

The primary function of the CK/PCr system is to act as an energy shuttle, efficiently transporting high-energy phosphate from sites of ATP production (mitochondria and glycolysis) to sites of ATP consumption (e.g., ATPases involved in muscle contraction, ion pumping, and signaling).[1][2] This is accomplished through the coordinated action of different this compound kinase isoenzymes strategically localized within the cell.

  • Mitochondrial this compound Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK utilizes newly synthesized ATP from oxidative phosphorylation to convert this compound into phosphothis compound.[1]

  • Cytosolic this compound Kinase Isoforms (MM-CK, MB-CK, BB-CK): These isoforms are often localized near ATP-consuming processes.[3] For instance, MM-CK is associated with the myofibrils in skeletal muscle, while BB-CK is found in the brain.[4][5] They utilize the readily diffusible phosphothis compound to regenerate ATP locally from ADP.

This shuttle mechanism ensures that the cytosolic ATP/ADP ratio remains high, even during periods of intense metabolic activity, which is critical for maintaining the thermodynamic favorability of ATP hydrolysis.

Quantitative Data on the CK/PCr System

The concentrations of this compound, phosphothis compound, ATP, and the activity of this compound kinase vary significantly across different tissues, reflecting their diverse energy requirements.

TissueThis compound Kinase Activity (U/g wet weight)Phosphothis compound (mmol/kg wet weight)ATP (mmol/kg wet weight)
Skeletal Muscle~1000-3000~15-25[6]~4-6[7]
Heart~300-800~10-15~4-6
Brain~150-250~3-5~2-3

Note: Values are approximate and can vary based on species, age, and physiological state. Data compiled from multiple sources.

Signaling Pathways and Regulation

The CK/PCr system is intricately linked with key cellular signaling pathways that sense and respond to changes in cellular energy status.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a master regulator of cellular energy homeostasis, activated by an increase in the AMP/ATP ratio, which signals low energy status.[8][9] The CK/PCr system plays a crucial role in buffering ATP levels, thereby influencing AMPK activity. A decrease in the phosphothis compound-to-creatine (PCr/Cr) ratio can also contribute to AMPK activation, indicating a decline in the cell's energy reserve.[10] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[10]

AMPK_Signaling Low_Energy Low Energy Status (e.g., exercise, ischemia) High_AMP_ATP Increased AMP/ATP Ratio Low_Energy->High_AMP_ATP High_PCr_Cr Decreased PCr/Cr Ratio Low_Energy->High_PCr_Cr Calcium Increased Intracellular Ca2+ Low_Energy->Calcium AMPK AMPK High_AMP_ATP->AMPK + High_PCr_Cr->AMPK + Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism LKB1 LKB1 LKB1->AMPK P CaMKKb CaMKKβ CaMKKb->AMPK P Calcium->CaMKKb

AMPK Signaling Pathway Activation.
mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[11] mTOR complex 1 (mTORC1) is activated under conditions of high energy and nutrient availability.[12] AMPK can inhibit mTORC1 activity, both directly by phosphorylating the mTORC1 component Raptor and indirectly by activating the TSC complex, a negative regulator of mTORC1.[12][13] By influencing AMPK activity, the CK/PCr system indirectly modulates mTOR signaling, thereby linking cellular energy status to cell growth and proliferation.[14]

mTOR_Signaling High_Energy High Energy Status (High ATP, High PCr/Cr) AMPK AMPK High_Energy->AMPK Low_Energy Low Energy Status (Low ATP, Low PCr/Cr) Low_Energy->AMPK TSC_Complex TSC1/TSC2 Complex AMPK->TSC_Complex + Raptor Raptor AMPK->Raptor P Rheb Rheb-GTP TSC_Complex->Rheb - mTORC1 mTORC1 Rheb->mTORC1 + Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy Raptor->mTORC1

Regulation of mTORC1 by Cellular Energy Status.

Experimental Protocols

A variety of experimental techniques are employed to investigate the CK/PCr system.

Spectrophotometric Assay of this compound Kinase Activity

This is a classic and widely used method to determine CK activity in tissue homogenates or serum.[15][16] The assay is based on a series of coupled enzyme reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[17]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing imidazole, glucose, N-acetylcysteine, magnesium acetate, NADP+, and EDTA at the appropriate concentrations and pH (typically around 6.7).

    • Substrate Solution: Prepare a solution containing ADP, AMP, di-adenosine-5-pentaphosphate, and this compound phosphate.

    • Enzyme Solution: Prepare a solution containing hexokinase and glucose-6-phosphate dehydrogenase.

    • Working Reagent: Mix the assay buffer, substrate solution, and enzyme solution in the specified ratios.

  • Sample Preparation:

    • Prepare tissue homogenates or use serum/plasma samples. Samples may need to be diluted to ensure the activity falls within the linear range of the assay.

  • Assay Procedure:

    • Pre-warm the working reagent to the desired temperature (e.g., 37°C).

    • Add the sample to the working reagent and mix.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the CK activity based on the rate of change in absorbance, the molar extinction coefficient of NADPH, and the sample dilution factor.[18]

Luciferase-Based ATP Assay

This highly sensitive method is used to quantify ATP concentrations in cell and tissue extracts.[19] The assay relies on the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP, producing light that can be measured with a luminometer.[20][21]

Protocol:

  • Reagent Preparation:

    • Lysis Buffer: Use a commercially available cell lysis buffer compatible with the luciferase reaction or prepare a suitable buffer (e.g., containing Tris-HCl, EDTA).

    • Luciferase Reagent: Reconstitute lyophilized luciferase and luciferin substrate in the provided assay buffer. Protect from light.

  • Sample Preparation:

    • For cultured cells, wash the cells with PBS and then add the lysis buffer. Incubate to ensure complete cell lysis.

    • For tissue samples, homogenize the tissue in the lysis buffer on ice.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of ATP.

    • Add the luciferase reagent to the samples and standards in a luminometer-compatible plate.

    • Measure the luminescence signal using a luminometer.

    • Determine the ATP concentration in the samples by comparing their luminescence to the standard curve.[22][23]

31P Magnetic Resonance Spectroscopy (MRS) for Phosphothis compound and ATP Measurement

31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including phosphothis compound and ATP, in intact tissues.[24]

Protocol:

  • Subject/Sample Preparation:

    • The subject is positioned within the bore of the MRI scanner. For localized measurements, a surface coil is placed over the tissue of interest (e.g., skeletal muscle, brain).

  • Data Acquisition:

    • A series of radiofrequency pulses are applied to excite the 31P nuclei.

    • The resulting signals (free induction decay) are detected by the coil.

    • Saturation transfer techniques can be employed to measure the forward and reverse reaction rates of this compound kinase by selectively saturating the γ-phosphate of ATP and observing the effect on the phosphothis compound signal.[25]

  • Data Processing and Analysis:

    • The raw data is Fourier transformed to produce a spectrum with distinct peaks corresponding to different phosphorus-containing metabolites (PCr, α-ATP, β-ATP, γ-ATP, inorganic phosphate).

    • The concentration of each metabolite is determined by integrating the area under its respective peak.

    • The ratio of PCr to ATP can be calculated to assess the energetic state of the tissue.[26]

Experimental Workflow for Investigating the CK/PCr System

A typical workflow for studying the role of the CK/PCr system in cellular bioenergetics involves a multi-faceted approach.

Experimental_Workflow Hypothesis Hypothesis Formulation (e.g., CK system is impaired in disease X) Model Model System Selection (Cell culture, animal model, human tissue) Hypothesis->Model CK_Activity Measure this compound Kinase Activity (Spectrophotometric Assay) Model->CK_Activity Metabolites Quantify Metabolites (31P-MRS, Luciferase Assay, HPLC) Model->Metabolites Bioenergetics Assess Cellular Bioenergetics (Seahorse XF Analyzer) Model->Bioenergetics Signaling Analyze Signaling Pathways (Western Blot for p-AMPK, p-mTOR) Model->Signaling Data_Analysis Data Analysis and Interpretation CK_Activity->Data_Analysis Metabolites->Data_Analysis Bioenergetics->Data_Analysis Signaling->Data_Analysis Intervention Intervention (e.g., this compound supplementation, CK inhibitor) Intervention->Model Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

General Experimental Workflow.

The CK/PCr System as a Drug Development Target

Given its critical role in cellular energetics, the CK/PCr system presents a promising target for therapeutic intervention in a variety of diseases.

Neurodegenerative Diseases

There is growing evidence that impaired energy metabolism is a key factor in the pathogenesis of neurodegenerative disorders such as Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[2] Strategies aimed at boosting the CK/PCr system, such as this compound supplementation, have shown some therapeutic potential in preclinical models of these diseases by enhancing cellular ATP levels and reducing oxidative stress.[2][8]

Cardiovascular Disease

In the heart, the CK/PCr system is essential for meeting the high energy demands of continuous contraction. A decline in the PCr/ATP ratio is a hallmark of heart failure. Therapeutic approaches that aim to preserve or enhance the function of the CK/PCr system are being explored as potential treatments for ischemic heart disease and heart failure.

This compound Kinase Inhibitors

The development of specific inhibitors of this compound kinase isoenzymes is an active area of research.[27] Such inhibitors could be valuable tools for dissecting the precise roles of different CK isoforms in normal physiology and disease.[28] Furthermore, in certain cancers that exhibit a high reliance on the CK/PCr system for rapid proliferation, CK inhibitors are being investigated as potential anti-cancer agents.[29]

Conclusion

The this compound kinase/phosphothis compound system is a cornerstone of cellular bioenergetics, ensuring a continuous and localized supply of ATP in tissues with high and dynamic energy requirements. Its intricate regulation and close interplay with key signaling pathways underscore its importance in maintaining cellular homeostasis. The methodologies outlined in this guide provide a robust framework for investigating the CK/PCr system, and the growing understanding of its role in disease pathogenesis is opening up new avenues for the development of novel therapeutic strategies. For researchers and drug development professionals, a thorough understanding of the CK/PCr system is essential for advancing our knowledge of cellular metabolism and for designing effective treatments for a range of debilitating diseases.

References

Creatine Metabolism in Animal Models of Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by progressive neuronal loss and dysfunction. A growing body of evidence points to impaired cellular energy metabolism as a key pathological feature in these disorders. The creatine/phosphothis compound system, governed by this compound kinase, is fundamental for maintaining energy homeostasis in tissues with high and fluctuating energy demands, like the brain. This technical guide provides a comprehensive overview of the alterations in this compound metabolism observed in various animal models of neurodegenerative diseases. It details the experimental protocols used to assess these changes and summarizes key quantitative findings. Furthermore, this guide illustrates the central signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting cellular bioenergetics.

Introduction: The this compound Kinase/Phosphothis compound System in Brain Bioenergetics

The brain is a highly metabolic organ, consuming approximately 20% of the body's total energy.[1] This energy is primarily used to maintain ion gradients essential for neuronal excitability and neurotransmission. The this compound kinase (CK)/phosphothis compound (PCr) system acts as a crucial temporal and spatial energy buffer.[2][3]

This compound is synthesized from the amino acids arginine, glycine, and methionine, or obtained from dietary sources.[4] It is taken up by neurons and glial cells via the this compound transporter (SLC6A8). Inside the cell, mitochondrial CK (MtCK) utilizes ATP generated from oxidative phosphorylation to phosphorylate this compound into phosphothis compound. PCr, a high-energy phosphate compound, can then be shuttled to sites of high energy consumption, where cytosolic CK (e.g., brain-type BB-CK) rapidly regenerates ATP from ADP. This system is vital for maintaining cellular ATP/ADP ratios during periods of high metabolic demand.

Dysfunction in this critical energy buffering system has been implicated in the pathophysiology of several neurodegenerative diseases.[5][6] Animal models provide an invaluable tool to investigate the specific alterations in this compound metabolism and to test the efficacy of therapeutic interventions aimed at restoring bioenergetic function.

This compound Metabolism in Animal Models of Neurodegenerative Diseases

Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene.[4] Mitochondrial dysfunction and impaired energy metabolism are considered central to its pathogenesis.[2]

Animal Models:

  • R6/2 Mice: A widely used transgenic model expressing exon 1 of the human huntingtin gene with an expanded CAG repeat.

  • N171-82Q Mice: A transgenic model expressing the N-terminal 171 amino acids of human huntingtin with 82 glutamine repeats.[7]

  • HdhQ111 Knock-in Mice: A model with an expanded CAG repeat knocked into the endogenous mouse huntingtin gene.[7]

Key Findings:

Studies in these models have consistently shown alterations in the this compound/phosphothis compound system. Oral this compound supplementation has demonstrated significant neuroprotective effects, improving motor performance, extending survival, and reducing brain atrophy.[2][8][9] Interestingly, some studies report an increase in phosphothis compound levels in the brains of HD mice, which may represent a compensatory mechanism.[7] However, a significant decrease in both cytosolic and mitochondrial this compound kinase activity has been observed in R6/2, N171-82Q, and HdhQ111 mice.[7]

Table 1: Quantitative Data on this compound Metabolism in Huntington's Disease Animal Models

ParameterAnimal ModelBrain RegionChangeReference
This compound Kinase Activity R6/2Cytosolic & Mitochondrial Fractions~27% decrease[7]
N171-82QCytosolic & Mitochondrial Fractions~25-27% decrease[7]
HdhQ111Mitochondrial Fraction~25% decrease[7]
Phosphothis compound (PCr) R6/2, N171-82Q, HdhQ111Whole Brain ExtractsSignificantly increased[7]
This compound Supplementation R6/2-Improved survival, motor performance[2][8][9]
N171-82Q-Improved survival, motor performance
Alzheimer's Disease (AD)

AD is the most common form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. Impaired brain energy metabolism is an early pathological feature of AD.[1]

Animal Models:

  • 3xTg-AD Mice: A triple-transgenic model harboring mutations in the amyloid precursor protein (APP), presenilin-1 (PS1), and tau genes.

  • TgCRND8 Mice: Expresses a double mutant form of human APP.[10]

Key Findings:

In AD mouse models, there is evidence of disrupted this compound metabolism. Studies have reported the presence of this compound deposits in the brains of transgenic AD mice, suggesting a perturbed energy state.[11] this compound supplementation in 3xTg-AD mice has been shown to improve cognitive function and brain bioenergetics, and to reduce levels of Aβ and phosphorylated tau.[12][13][14]

Table 2: Quantitative Data on this compound Metabolism in Alzheimer's Disease Animal Models

ParameterAnimal ModelBrain RegionChangeReference
This compound Levels TgCRND8HippocampusFocally elevated deposits[10][11]
This compound Supplementation 3xTg-ADHippocampusImproved spatial cognition (females)[12]
3xTg-AD-Reduced Aβ and p-tau levels[12][13]
Parkinson's Disease (PD)

PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits. Mitochondrial dysfunction and oxidative stress are key contributors to PD pathology.

Animal Models:

  • MPTP-induced Mice: Administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) causes selective destruction of dopaminergic neurons.

  • 6-OHDA-induced Rats: Intracerebral injection of 6-hydroxydopamine (6-OHDA) leads to degeneration of dopaminergic neurons.[15]

  • α-synuclein Overexpressing Models: Transgenic models overexpressing α-synuclein, a key component of Lewy bodies.

Key Findings:

Preclinical studies in animal models of PD have shown that this compound supplementation can be neuroprotective, likely by supporting ATP production and reducing oxidative stress.[15][16] In the 6-OHDA rat model, a decrease in phosphothis compound has been observed in the dorsal striatum.[10]

Table 3: Quantitative Data on this compound Metabolism in Parkinson's Disease Animal Models

ParameterAnimal ModelBrain RegionChangeReference
Phosphothis compound (PCr) 6-OHDA RatDorsal StriatumDecreased[10]
This compound 6-OHDA RatDorsal StriatumIncreased[10]
This compound Supplementation MPTP Mouse-Neuroprotective effects[16]
This compound MPTP non-human primateSerumIncreased[17]
Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord. Mitochondrial dysfunction is an early pathological feature in ALS models.[3]

Animal Models:

  • SOD1-G93A Mice: A transgenic model overexpressing a mutant form of human superoxide dismutase 1 (SOD1), a common cause of familial ALS.

Key Findings:

In the SOD1-G93A mouse model, oral administration of this compound has been shown to produce a dose-dependent improvement in motor performance and to extend survival.[15][18] These beneficial effects are associated with protection against the loss of motor neurons. Studies have also reported decreased ATP synthesis rates in brain mitochondria from SOD1-G93A mice.[19]

Table 4: Quantitative Data on this compound Metabolism in ALS Animal Models

ParameterAnimal ModelBrain Region/TissueChangeReference
ATP Synthesis Rate SOD1-G93ABrain MitochondriaDecreased[19]
This compound + Phosphothis compound SOD1-G93AMotor Cortex, BrainstemTended to increase with disease progression[1]
Lactate SOD1-G93AMotor Cortex, Striatum, BrainstemDecreased[1]
This compound Supplementation SOD1-G93A-Improved motor performance and survival[15][18]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound metabolism in animal models of neurodegenerative diseases.

Animal Model Induction

Protocol 3.1.1: MPTP-induced Mouse Model of Parkinson's Disease This protocol describes a common method for inducing Parkinsonism in mice using the neurotoxin MPTP.[7]

  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.

  • MPTP Preparation: Prepare a solution of MPTP hydrochloride in sterile saline (e.g., 2 mg/ml).

  • Administration: Administer four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals.

  • Post-injection Monitoring: Monitor animals for signs of toxicity. The dopaminergic lesion develops over several days, with significant cell loss observed after 7-21 days.

Tissue Preparation

Protocol 3.2.1: Brain Tissue Homogenization This protocol is a general procedure for preparing brain tissue homogenates for various biochemical assays.[13][20][21]

  • Euthanasia and Dissection: Euthanize the animal via an approved method (e.g., cervical dislocation or decapitation) and rapidly dissect the brain on ice.

  • Homogenization Buffer: Prepare an ice-cold homogenization buffer appropriate for the downstream application (e.g., for enzyme assays, a buffer containing protease and phosphatase inhibitors is recommended).

  • Homogenization: Homogenize the brain tissue in the buffer using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a mechanical homogenizer.

  • Centrifugation: Centrifuge the homogenate at a specific speed and temperature to separate cellular fractions (e.g., 1000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris).

  • Supernatant Collection: Carefully collect the supernatant for further analysis.

  • Protein Quantification: Determine the protein concentration of the homogenate using a standard method such as the Bradford protein assay.

Protocol 3.2.2: Bradford Protein Assay This is a rapid and sensitive method for the quantitation of protein.[9][22]

  • Reagent Preparation: Prepare or obtain a commercial Bradford reagent.

  • Standard Curve: Prepare a series of protein standards of known concentrations (e.g., using bovine serum albumin - BSA).

  • Sample Preparation: Dilute the tissue homogenate to a concentration within the linear range of the assay.

  • Assay: Add the Bradford reagent to the standards and samples.

  • Measurement: After a short incubation, measure the absorbance at 595 nm using a spectrophotometer.

  • Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

Measurement of this compound and Related Metabolites

Protocol 3.3.1: HPLC for this compound and Phosphothis compound High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound and phosphothis compound.[3][5][6]

  • Sample Preparation (Deproteinization):

    • Homogenize frozen brain tissue in ice-cold 0.4 M perchloric acid.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: An isocratic mobile phase containing a phosphate buffer (e.g., 50 mM KH2PO4) and an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) at a specific pH.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Quantification: Compare the peak areas of this compound and phosphothis compound in the samples to those of known standards.

Protocol 3.3.2: In Vivo Magnetic Resonance Spectroscopy (MRS) for this compound MRS allows for the non-invasive measurement of metabolites in the living brain.[22][23][24][25][26][27]

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame within the MRI scanner. Monitor physiological parameters throughout the experiment.

  • Localization: Use anatomical MRI images to define a volume of interest (VOI) in the brain region to be studied.

  • MRS Sequence: Acquire proton (¹H) MRS data using a sequence such as PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode).

  • Data Processing: Process the raw MRS data, including Fourier transformation, phase correction, and baseline correction.

  • Quantification: Use a software package like LCModel to fit the in vivo spectrum with a basis set of known metabolite spectra to determine the concentration of this compound and other metabolites.

Enzyme Activity Assays

Protocol 3.4.1: this compound Kinase (CK) Activity Assay This spectrophotometric assay measures the activity of CK in tissue homogenates.[20][28][29][30][31]

  • Reaction Principle: The assay is a coupled enzyme reaction. The ATP produced from the CK-catalyzed reaction of phosphothis compound and ADP is used by hexokinase to phosphorylate glucose. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm.

  • Reagent Preparation: Prepare a reaction mixture containing phosphothis compound, ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer.

  • Assay Procedure:

    • Add the tissue homogenate to the reaction mixture.

    • Monitor the change in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the CK activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Protein Expression Analysis

Protocol 3.5.1: Western Blot for AGAT and GAMT Western blotting is used to detect and quantify the expression levels of the this compound synthesis enzymes, arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[32][33][34][35][36]

  • Protein Extraction and Quantification: Prepare protein lysates from brain tissue and determine the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AGAT and GAMT.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3.5.2: Immunohistochemistry (IHC) for this compound Transporter (SLC6A8) IHC is used to visualize the localization and expression of the this compound transporter in brain tissue sections.[18][37][38][39]

  • Tissue Preparation: Perfuse the animal with paraformaldehyde (PFA) and prepare cryostat or paraffin-embedded brain sections.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask the epitope.

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against SLC6A8.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Use an avidin-biotin complex (ABC) reagent.

  • Visualization: Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Microscopy: Visualize and capture images of the stained sections using a light microscope.

Visualization of Pathways and Workflows

Signaling Pathways

Diagram 4.1.1: The this compound Kinase/Phosphothis compound Energy Shuttle

Creatine_Metabolism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ATP_mito ATP ADP_mito ADP ATP_mito->ADP_mito Pi ATP_cyto ATP ADP_cyto ADP PCr_mito Phosphothis compound PCr_cyto Phosphothis compound PCr_mito->PCr_cyto Shuttle Cr_mito This compound Cr_mito->PCr_mito ATP -> ADP MtCK MtCK MtCK->PCr_mito MtCK->Cr_mito OXPHOS Oxidative Phosphorylation OXPHOS->ATP_mito Energy_Use Energy Consumption (e.g., Ion Pumps) ATP_cyto->Energy_Use Cr_cyto This compound PCr_cyto->Cr_cyto ADP -> ATP Cr_cyto->Cr_mito Shuttle CK_BB BB-CK CK_BB->PCr_cyto CK_BB->Cr_cyto Energy_Use->ADP_cyto

Caption: The this compound Kinase/Phosphothis compound energy shuttle between the mitochondrion and cytosol.

Experimental Workflows

Diagram 4.2.1: Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Brain Tissue Sample homogenization Tissue Homogenization (Lysis Buffer) start->homogenization quantification Protein Quantification (Bradford Assay) homogenization->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AGAT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end End: Protein Expression Data analysis->end

Caption: A typical workflow for Western Blot analysis of brain tissue homogenates.

Diagram 4.2.2: Workflow for Immunohistochemistry

IHC_Workflow start Start: Perfused Brain Tissue sectioning Tissue Sectioning (Cryostat/Microtome) start->sectioning antigen_retrieval Antigen Retrieval (Heat-induced) sectioning->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (e.g., anti-SLC6A8) blocking_nonspecific->primary_ab secondary_ab Biotinylated Secondary Ab Incubation primary_ab->secondary_ab abc Avidin-Biotin Complex (ABC) Incubation secondary_ab->abc dab Chromogen Development (DAB) abc->dab microscopy Microscopy & Image Analysis dab->microscopy end End: Protein Localization Data microscopy->end

Caption: A standard workflow for immunohistochemical staining of brain sections.

Conclusion and Future Directions

The evidence from animal models of neurodegenerative diseases strongly indicates that this compound metabolism is significantly altered and represents a promising therapeutic target. The consistent neuroprotective effects of this compound supplementation across models of HD, AD, PD, and ALS highlight the potential of bioenergetic interventions. However, the translation of these findings to clinical success has been challenging.

Future research should focus on:

  • Optimizing delivery: Developing strategies to enhance the uptake of this compound and its analogs into the central nervous system.

  • Combination therapies: Investigating the synergistic effects of this compound supplementation with other therapeutic agents.

  • Biomarker development: Identifying reliable biomarkers of this compound metabolism to monitor disease progression and therapeutic response.

  • Understanding the disconnect: Further elucidating the reasons for the discrepancy between the robust preclinical effects and the more modest clinical outcomes.

This in-depth guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this compound metabolism in neurodegenerative diseases and to develop novel therapies that target this critical bioenergetic pathway.

References

physiological function of creatine in brain energy homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

**The

Physiological Role of Creatine in Brain Energy Homeostasis: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a nitrogenous organic acid, is a pivotal player in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain.[1][2][3] This technical guide provides an in-depth exploration of the physiological functions of this compound in maintaining brain energy homeostasis. It delves into the intricacies of this compound synthesis, transport, and the fundamental role of the this compound kinase/phosphothis compound system. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development. A deeper understanding of these mechanisms is critical for developing novel therapeutic strategies for a range of neurological and psychiatric disorders characterized by impaired energy metabolism.[4][5][6]

Introduction: The Brain's Unique Energy Demands

The human brain, despite accounting for only about 2% of the body's mass, is a highly metabolic organ, consuming approximately 20% of the body's total energy.[7][8] This substantial energy expenditure is primarily directed towards maintaining ion gradients essential for neuronal excitability, neurotransmission, and other vital cellular processes. To meet these relentless energy needs, the brain relies on a constant supply of ATP. The this compound/phosphothis compound (Cr/PCr) system serves as a crucial temporal and spatial energy buffer, ensuring rapid ATP regeneration to sustain normal brain function.[3][9][10] Disruptions in this delicate energy balance are implicated in the pathophysiology of numerous neurological disorders, including neurodegenerative diseases, traumatic brain injury, and psychiatric conditions.[2][4][5][6]

This compound Synthesis and Transport in the Central Nervous System (CNS)

The brain maintains its this compound pool through a combination of endogenous synthesis and transport across the blood-brain barrier (BBB).[11][12]

2.1. Endogenous Synthesis:

The synthesis of this compound is a two-step enzymatic process:

  • Arginine:glycine amidinotransferase (AGAT): This enzyme catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetate (GAA) and ornithine.[13]

  • Guanidinoacetate N-methyltransferase (GAMT): GAMT then methylates GAA, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce this compound and S-adenosyl-L-homocysteine (SAH).[13]

While historically it was believed that the brain primarily relies on peripheral this compound synthesis, evidence now suggests that the CNS has its own machinery for producing this compound.[12] However, the expression of AGAT and GAMT is not uniform across all brain cell types, suggesting a complex interplay between different cells for this compound production.[14]

2.2. Transport across the Blood-Brain Barrier:

This compound is transported into the brain from the bloodstream via a specific, Na+/Cl--dependent this compound transporter, SLC6A8.[15] This transporter is expressed on the endothelial cells of the BBB. However, the transport of this compound across the BBB is considered to be relatively inefficient, highlighting the importance of endogenous synthesis for maintaining adequate brain this compound levels.[11][12] Genetic deficiencies in the SLC6A8 transporter lead to severe neurological symptoms, underscoring its critical role.[15]

Table 1: Key Enzymes and Transporter in Brain this compound Metabolism
ComponentFull NameFunctionCellular Localization (in CNS)
AGAT Arginine:glycine amidinotransferaseCatalyzes the first step of this compound synthesis (GAA formation)Neurons and other brain cells
GAMT Guanidinoacetate N-methyltransferaseCatalyzes the final step of this compound synthesis (this compound formation)Neurons and other brain cells
SLC6A8 Solute Carrier Family 6 Member 8Transports this compound across cell membranes and the blood-brain barrierEndothelial cells of the BBB, neurons, and glia

The this compound Kinase/Phosphothis compound (CK/PCr) System: The Core of Brain Energy Buffering

The cornerstone of this compound's function in brain energy homeostasis is the this compound kinase (CK) enzyme system.[2][9] This system facilitates the reversible phosphorylation of this compound to phosphothis compound (PCr), creating a rapidly accessible reservoir of high-energy phosphate bonds.[3]

The reaction catalyzed by this compound kinase is:

This compound + ATP ↔ Phosphothis compound + ADP

This equilibrium is crucial for two primary functions:

  • Temporal Energy Buffering: During periods of high neuronal activity and increased energy demand, the CK reaction proceeds in the forward direction, rapidly regenerating ATP from ADP.[9][10] This maintains a stable ATP/ADP ratio, which is vital for cellular function.

  • Spatial Energy Shuttling: The CK/PCr system also acts as an energy shuttle, transporting high-energy phosphates from the mitochondria, where ATP is produced, to sites of high ATP consumption, such as the synapse.[16]

3.1. This compound Kinase Isoenzymes in the Brain:

The brain expresses two main isoenzymes of this compound kinase:

  • Brain-type cytosolic CK (B-CK or CK-BB): Predominantly found in astrocytes and to a lesser extent in neurons.[2][14] Its presence in glial cells is thought to be important for supporting the energetic demands of ion homeostasis and neurotransmitter recycling.[1]

  • Ubiquitous mitochondrial CK (uMtCK): Located in the mitochondrial intermembrane space and is primarily expressed in neurons.[14] uMtCK is strategically positioned to directly utilize newly synthesized ATP from oxidative phosphorylation to generate PCr.

The distinct cellular and subcellular localization of these isoenzymes suggests specialized roles in brain energy metabolism.[1][14]

Table 2: Typical Concentrations of this compound and Phosphothis compound in the Human Brain
Brain RegionTotal this compound (mmol/kg wet weight)Phosphothis compound (mmol/kg wet weight)
Cerebral Cortex 5 - 103 - 5
Cerebellum 6 - 114 - 6
White Matter 4 - 82 - 4

Note: Values can vary depending on the specific analytical method and the physiological state of the individual.

Experimental Protocols for Studying Brain this compound Metabolism

4.1. Measurement of this compound and Phosphothis compound Levels:

4.1.1. High-Performance Liquid Chromatography (HPLC):

  • Principle: Separation of this compound and phosphothis compound in brain tissue extracts based on their physicochemical properties, followed by detection using UV or fluorescence detectors.

  • Protocol Outline:

    • Rapidly dissect and freeze brain tissue in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a cold acidic solution (e.g., perchloric acid) to precipitate proteins and extract metabolites.

    • Centrifuge the homogenate to pellet the protein.

    • Neutralize the supernatant with a potassium hydroxide solution.

    • Filter the neutralized extract.

    • Inject the filtered extract into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

    • Elute the compounds using a specific mobile phase and detect them at an appropriate wavelength.

    • Quantify the peaks by comparing their area to those of known standards.

4.1.2. Magnetic Resonance Spectroscopy (MRS):

  • Principle: A non-invasive in vivo technique that utilizes the magnetic properties of atomic nuclei to measure the concentration of various metabolites, including this compound and phosphothis compound.[9] 31P-MRS can distinguish between PCr and ATP, while 1H-MRS measures total this compound.

  • Protocol Outline (for animal studies):

    • Anesthetize the animal and secure it in a stereotaxic frame within the MRS scanner.

    • Position a surface coil over the brain region of interest.

    • Acquire localized spectra using appropriate pulse sequences (e.g., PRESS or STEAM for 1H-MRS; ISIS for 31P-MRS).

    • Process the acquired data (e.g., Fourier transformation, phasing, and baseline correction).

    • Quantify the metabolite peaks using specialized software, often referencing an internal standard like water or an external standard.

4.2. Measurement of this compound Kinase Activity:

  • Principle: A spectrophotometric assay that measures the rate of NAD(P)H formation or consumption, which is coupled to the this compound kinase reaction.

  • Protocol Outline:

    • Prepare a brain tissue homogenate in a suitable buffer.

    • Centrifuge the homogenate to obtain a clear supernatant containing the cytosolic CK fraction.

    • Prepare a reaction mixture containing a buffer, ADP, phosphothis compound, and the coupling enzymes (hexokinase and glucose-6-phosphate dehydrogenase) and NADP+.

    • Initiate the reaction by adding the brain tissue supernatant.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NADPH formation.

    • Calculate the CK activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Signaling Pathways and Logical Relationships

The this compound/phosphothis compound system is intricately linked to several key cellular processes and signaling pathways.

5.1. The this compound Kinase Energy Shuttle:

This fundamental pathway illustrates the spatial transfer of energy from mitochondria to sites of ATP utilization.

Creatine_Kinase_Shuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_atp_utilization ATP Utilization (e.g., Synapse) Mito_ATP ATP uMtCK uMtCK Mito_ATP->uMtCK phosphorylates Mito_PCr PCr uMtCK->Mito_PCr generates Cyto_PCr PCr Mito_PCr->Cyto_PCr shuttles to Mito_Cr Cr Mito_Cr->uMtCK BCK B-CK Cyto_PCr->BCK Cyto_Cr Cr Cyto_Cr->Mito_Cr shuttles to Cyto_ATP ATP BCK->Cyto_ATP regenerates ATP_use ATP -> ADP Cyto_ATP->ATP_use fuels Cyto_ADP ADP Cyto_ADP->BCK ATP_use->Cyto_ADP produces Brain_Creatine_Workflow cluster_periphery Periphery (Liver/Kidney) cluster_blood Bloodstream cluster_brain Brain Arginine Arginine AGAT_p AGAT Arginine->AGAT_p Glycine Glycine Glycine->AGAT_p GAA_p GAA AGAT_p->GAA_p produces GAMT_p GAMT GAA_p->GAMT_p Creatine_p This compound GAMT_p->Creatine_p produces Blood_this compound This compound Creatine_p->Blood_this compound enters SLC6A8 SLC6A8 Blood_this compound->SLC6A8 transported via BBB Blood-Brain Barrier Brain_this compound Brain this compound Pool SLC6A8->Brain_this compound to AGAT_b AGAT GAA_b GAA AGAT_b->GAA_b produces GAMT_b GAMT GAMT_b->Brain_this compound produces GAA_b->GAMT_b Arg_b Arginine Arg_b->AGAT_b Gly_b Glycine Gly_b->AGAT_b

References

impact of creatine on mitochondrial respiration in isolated mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Impact of Creatine on Mitochondrial Respiration in Isolated Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a nitrogenous organic acid, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. Its primary function is facilitated through the this compound kinase (CK) phosphotransfer system, which is intricately linked to mitochondrial respiration. This technical guide provides a comprehensive overview of the impact of this compound on mitochondrial respiration, with a specific focus on studies utilizing isolated mitochondria and permeabilized fibers. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating mitochondrial function and bioenergetics. This document synthesizes key quantitative data, details experimental protocols for assessing this compound's effects, and provides visual representations of the underlying biochemical pathways and experimental workflows.

The this compound Kinase Shuttle and Mitochondrial Respiration

The functional coupling of mitochondrial this compound kinase (mtCK) to adenine nucleotide translocase (ANT) and the voltage-dependent anion channel (VDAC) at the inner and outer mitochondrial membranes, respectively, forms the basis of the this compound kinase (CK) shuttle.[1][2] This shuttle facilitates the efficient transfer of high-energy phosphate from ATP, produced via oxidative phosphorylation in the mitochondrial matrix, to this compound in the intermembrane space, generating phosphothis compound (PCr) and ADP. The newly synthesized PCr is then transported to cytosolic sites of ATP utilization, where cytosolic CK catalyzes the reverse reaction to regenerate ATP locally. The ADP produced by mtCK in the intermembrane space is readily available to ANT, promoting a high rate of oxidative phosphorylation.

Signaling Pathway of the this compound Kinase Shuttle

The following diagram illustrates the key components and reactions of the this compound kinase shuttle, highlighting the functional coupling between mtCK and ATP synthesis.

CreatineKinaseShuttle cluster_Cytosol Cytosol OXPHOS Oxidative Phosphorylation ANT ANT OXPHOS->ANT ATP mtCK mtCK mtCK->ANT ADP VDAC VDAC mtCK->VDAC ANT->OXPHOS ADP ANT->mtCK ATP VDAC->mtCK PCr_out Phosphothis compound VDAC->PCr_out Creatine_in This compound Creatine_in->VDAC

Figure 1: The this compound Kinase Shuttle Pathway.

Quantitative Impact of this compound on Mitochondrial Respiration

The addition of this compound to isolated mitochondria or permeabilized fibers has been shown to modulate mitochondrial respiration, primarily by influencing the local ADP concentration and the sensitivity of mitochondria to ADP.

Effects on ADP-Stimulated Respiration

Studies have demonstrated that this compound can significantly increase submaximal ADP-stimulated respiration. This effect is attributed to the mtCK-catalyzed production of ADP in the mitochondrial intermembrane space, which enhances the substrate availability for ANT and subsequently stimulates oxidative phosphorylation.

TissuePreparationConditionParameterResultReference
Human Vastus LateralisPermeabilized Fibers0.1 mM ADPV̇submax▲ 55% with saturating this compound[1][3]
Human Vastus LateralisPermeabilized Fibers0.1 mM ADP + Saturating this compoundApparent Km for this compound5 mM[1][3]
Rat BrainIsolated Mitochondria-Apparent Km for ADP▼ from 110 ± 11 µM to 25 ± 1 µM with 20 mM this compound[4]
Rat BrainIsolated Mitochondriawith SCAVEGR antioxidantsVmax (ADP-driven)▲ 2-fold[5]
Rat BrainIsolated Mitochondriawith SCAVEGR antioxidantsRespiratory Control Ratio▲ 15%[5]

Table 1: Quantitative Effects of this compound on Mitochondrial Respiration Parameters.

Counteracting Effect of Phosphothis compound

Conversely, phosphothis compound has been shown to decrease the sensitivity of mitochondrial respiration to ADP. This is due to the reversal of the mtCK reaction, which consumes ADP in the intermembrane space to produce ATP and this compound.

TissuePreparationConditionParameterResultReference
Human Vastus LateralisPermeabilized Fibers0.1 mM ADPV̇submax▼ 54% with saturating phosphothis compound[1][3]
Human Vastus LateralisPermeabilized Fibers0.1 mM ADP + Saturating Phosphothis compoundApparent Km for Phosphothis compound1 mM[1][3]

Table 2: Inhibitory Effect of Phosphothis compound on Submaximal ADP-Stimulated Respiration.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of mitochondria and the assessment of this compound's impact on their respiratory function.

Isolation of Mitochondria from Skeletal Muscle

This protocol is adapted from standard procedures for isolating functional mitochondria.

Reagents and Buffers:

  • Isolation Buffer I: 100 mM KCl, 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP, pH 7.4

  • Isolation Buffer II: 100 mM KCl, 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Mitochondrial Respiration Medium (MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA (fatty acid-free), pH 7.1

Procedure:

  • Excise approximately 200-300 mg of fresh skeletal muscle tissue and place it in ice-cold Isolation Buffer I.

  • Mince the tissue thoroughly with fine scissors.

  • Homogenize the minced tissue in Isolation Buffer I using a Potter-Elvehjem homogenizer with a Teflon pestle (5-6 passes at 500 rpm).

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MiR05.

  • Determine the mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Respiration

High-resolution respirometry (e.g., Oroboros Oxygraph-2k) is used to measure oxygen consumption rates.

Experimental Workflow:

RespirationWorkflow start Start: Add Mitochondria to Respirometer Chamber state1 Measure State 1 Respiration (Leak respiration with endogenous substrates) start->state1 add_substrates Add Substrates (e.g., Malate, Pyruvate, Glutamate) state1->add_substrates state2 Measure State 2 Respiration (Leak respiration with exogenous substrates) add_substrates->state2 add_adp Add ADP (submaximal concentration) state2->add_adp state3_submax Measure State 3 Respiration (Submaximal) add_adp->state3_submax add_this compound Add this compound state3_submax->add_this compound measure_cr_effect Measure this compound-Stimulated Respiration add_this compound->measure_cr_effect add_saturating_adp Add Saturating ADP measure_cr_effect->add_saturating_adp state3_max Measure State 3 Respiration (Maximal) add_saturating_adp->state3_max add_oligomycin Add Oligomycin state3_max->add_oligomycin state4o Measure State 4o Respiration (Leak respiration, ATP synthase inhibited) add_oligomycin->state4o end End of Experiment state4o->end

Figure 2: Experimental Workflow for Respirometry.

Procedure:

  • Calibrate the oxygen sensors in the respirometer chambers with MiR05.

  • Add a known amount of isolated mitochondria (e.g., 0.1-0.2 mg/mL) to each chamber.

  • Close the chambers and allow the signal to stabilize to measure State 1 respiration.

  • Inject a cocktail of respiratory substrates (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate for Complex I-linked respiration) to measure State 2 respiration.

  • Titrate submaximal concentrations of ADP (e.g., 0.1 mM) to measure submaximal State 3 respiration.

  • Inject this compound (e.g., 20 mM) to assess its stimulatory effect on respiration.

  • Add a saturating concentration of ADP (e.g., 2.5 mM) to elicit maximal State 3 respiration.

  • Inject oligomycin (e.g., 2.5 µg/mL) to inhibit ATP synthase and measure State 4o respiration.

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and ADP/O ratios to assess mitochondrial coupling and efficiency.

Measurement of Mitochondrial this compound Kinase Activity

The activity of mtCK can be measured using a coupled enzyme assay.

Principle:

The forward reaction of mtCK (ATP + this compound → ADP + PCr) is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. The oxidation of NADH to NAD⁺ is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 20 mM glucose, 1 mM DTT, pH 7.4

  • Substrate Mix: 5 mM ATP, 25 mM this compound, 1 mM phosphoenolpyruvate (PEP), 0.3 mM NADH, 5 U/mL PK, 10 U/mL LDH

Procedure:

  • Add isolated mitochondria to a cuvette containing the Assay Buffer.

  • Initiate the reaction by adding the Substrate Mix.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

  • Calculate the rate of NADH oxidation, which is proportional to the mtCK activity.

Conclusion

The intricate relationship between this compound metabolism and mitochondrial respiration is fundamental to cellular bioenergetics. The evidence presented in this guide demonstrates that this compound, through the action of mitochondrial this compound kinase, plays a significant role in stimulating mitochondrial respiration, particularly under conditions of submaximal ADP availability. Conversely, phosphothis compound can attenuate this stimulation. The provided experimental protocols offer a robust framework for investigating these phenomena in isolated mitochondria. A thorough understanding of the impact of this compound on mitochondrial function is crucial for the development of therapeutic strategies targeting diseases associated with impaired energy metabolism. Further research utilizing these and similar methodologies will continue to elucidate the complex regulatory mechanisms governing mitochondrial respiration and its modulation by the this compound kinase system.

References

Unraveling the Energetic Core: A Historical Perspective on the Discovery of Creatine's Metabolic Role

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a nitrogenous organic acid, is a cornerstone of cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. Its discovery and the subsequent elucidation of its metabolic role represent a fascinating journey through the history of biochemistry and physiology. This in-depth technical guide provides a comprehensive historical perspective on the key discoveries that unveiled the pivotal function of this compound, detailing the experimental methodologies that paved the way for our current understanding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper insight into the foundational science of this compound metabolism.

The Dawn of Discovery: From Flesh to Function

The story of this compound begins in the 19th century with its initial isolation from meat. This seminal discovery set in motion a series of investigations that would gradually reveal its profound importance in muscle physiology.

The Initial Isolation of this compound (1832)

In 1832, the French chemist Michel Eugène Chevreul first isolated a new organic constituent from a basified water-extract of skeletal muscle.[1][2][3] He named this crystallized substance "this compound," derived from the Greek word for flesh, "kreas" (κρέας).[1][2][3]

Experimental Protocol: Chevreul's Isolation of this compound While the precise, step-by-step protocol from Chevreul's original 1835 publication is not readily available in English translation, the general methodology involved:

  • Tissue Preparation: Obtaining a significant quantity of skeletal muscle tissue.
  • Extraction: The muscle tissue was treated with a basified aqueous solution to extract soluble organic compounds.
  • Purification and Crystallization: The resulting extract underwent a series of purification steps, likely involving filtration and precipitation, to isolate the novel organic crystals, which he identified as this compound.
Early Insights into this compound's Role in Muscle Activity (1847)

Building on Chevreul's work, the German scientist Justus von Liebig in 1847 confirmed the presence of this compound in the flesh of various animals. His research provided the first tantalizing clue to this compound's role in muscle activity. Von Liebig observed that the concentration of this compound was significantly higher in the muscles of wild, active animals compared to their domesticated, less active counterparts.[4] This led him to hypothesize that physical activity was directly related to the accumulation of this compound in muscle tissue.

The Pivotal Discovery of Phosphothis compound (1927)

The next major leap in understanding this compound's function came nearly a century after its discovery with the independent identification of its phosphorylated form, phosphothis compound (PCr). This discovery was a watershed moment, directly linking this compound to the rapidly emerging field of bioenergetics.

In 1927, two research groups independently reported the existence of a labile, acid-hydrolyzable phosphate compound in muscle. Philip and Grace Eggleton at the University of Cambridge identified this compound in frog gastrocnemius muscle.[5][6] Simultaneously, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School made a similar discovery in cat and frog muscle.[7] It was Fiske and Subbarow who definitively identified the compound as a combination of this compound and phosphoric acid, which they termed "phosphothis compound."[7]

Their groundbreaking work demonstrated that phosphothis compound levels decreased during muscle contraction and were resynthesized during the recovery period, suggesting its role as a readily available energy reserve.[8]

Experimental Protocol: Fiske and Subbarow's Discovery of Phosphothis compound Fiske and Subbarow's research relied on their development of a novel colorimetric method for the determination of phosphorus, which allowed them to differentiate between inorganic phosphate and the more labile organic phosphate that was later identified as phosphothis compound. The general protocol was as follows:
  • Muscle Tissue Preparation: Muscle tissue from cats or frogs was rapidly frozen in liquid air to halt metabolic processes and then pulverized.

  • Extraction: The powdered muscle was extracted with ice-cold trichloroacetic acid to precipitate proteins and extract acid-soluble phosphates.

  • Phosphate Determination:

    • Inorganic Phosphate: The extract was treated with a molybdate solution in the presence of a reducing agent (initially hydroquinone, later 1-amino-2-naphthol-4-sulfonic acid). This reaction forms a stable blue phosphomolybdate complex, the intensity of which is proportional to the inorganic phosphate concentration and could be measured colorimetrically.

    • Total Acid-Soluble Phosphate: A separate aliquot of the extract was hydrolyzed with acid to convert all organic phosphates (including phosphothis compound) to inorganic phosphate, which was then measured using the same colorimetric method.

    • Phosphothis compound Calculation: The amount of phosphothis compound was determined by subtracting the initially measured inorganic phosphate from the total acid-soluble phosphate after hydrolysis.

  • Correlation with Muscle Contraction: By applying this method to muscle tissue at rest and after electrical stimulation, they were able to demonstrate the dynamic changes in phosphothis compound levels in response to muscle activity.

The Role of this compound Kinase and the Energy Shuttle

The discovery of phosphothis compound raised a crucial question: how does it transfer its high-energy phosphate group to facilitate cellular work? The answer came with the identification of the enzyme responsible for this vital transaction.

The Discovery of this compound Kinase (1934)

In 1934, Karl Lohmann identified the enzyme responsible for the reversible phosphorylation of this compound, which he named this compound kinase (CK).[9][10] This discovery was a critical piece of the puzzle, establishing the enzymatic basis for the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) using phosphothis compound as a phosphate donor.[1][2]

The reversible reaction catalyzed by this compound kinase is as follows:

This compound + ATP ↔ Phosphothis compound + ADP

This reaction lies at the heart of the phosphothis compound energy shuttle, a system that efficiently buffers ATP levels in cells with high energy demands.

Quantitative Data from Historical Studies

The following tables summarize some of the quantitative data from early studies on this compound and its metabolites. It is important to note that the analytical methods of the time were less precise than modern techniques, and these values should be interpreted within their historical context.

SourceThis compound Concentration (mmol/kg wet tissue)Reference
Uncooked Beef~30[11]
Uncooked Chicken~30[11]
Uncooked Rabbit~30[11]
Ox-heart22.5[11]
Ox-liver2.3[11]
Raw Beef (Longissimus dorsi)~33-45 (5.86-5.66 mg/g)[12]
Raw Chicken Breast~17-27 (2.21-3.54 mg/g)[12]
SampleThis compound (mg/g) ± SDCreatinine (mg/g) ± SDReference
Boned Beef Juice1.33 ± 0.581.29 ± 0.04[12]
Boneless Beef Juice3.16 ± 0.161.42 ± 0.01[12]
Boned Chicken Juice0.98 ± 0.250.89 ± 0.07[12]
Boneless Chicken Juice1.63 ± 0.331.30 ± 0.07[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a conceptual experimental workflow for the quantification of phosphothis compound.

creatine_biosynthesis cluster_kidney Kidney cluster_liver Liver cluster_muscle Muscle Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate GAA_liver Guanidinoacetate GAA->GAA_liver Bloodstream AGAT->GAA SAM S-Adenosyl Methionine GAMT GAMT SAM->GAMT SAH S-Adenosyl Homocysteine This compound This compound Muscle This compound This compound->Muscle Bloodstream via This compound Transporter (SLC6A8) GAMT->SAH GAMT->this compound GAA_liver->GAMT

Caption: The this compound biosynthesis pathway, a two-step process occurring primarily in the kidneys and liver.

creatine_kinase_reaction cluster_energy_demand High Energy Demand (e.g., Muscle Contraction) cluster_energy_surplus Low Energy Demand (Rest) PCr_demand Phosphothis compound CK_demand This compound Kinase PCr_demand->CK_demand ADP_demand ADP ADP_demand->CK_demand Creatine_demand This compound ATP_demand ATP CK_demand->Creatine_demand CK_demand->ATP_demand Creatine_surplus This compound CK_surplus This compound Kinase Creatine_surplus->CK_surplus ATP_surplus ATP ATP_surplus->CK_surplus PCr_surplus Phosphothis compound ADP_surplus ADP CK_surplus->PCr_surplus CK_surplus->ADP_surplus

Caption: The reversible reaction catalyzed by this compound kinase, facilitating ATP regeneration.

fiske_subbarow_workflow start Start: Muscle Tissue Sample step1 Rapid Freezing & Pulverization start->step1 step2 Trichloroacetic Acid Extraction step1->step2 step3 Protein Precipitation & Separation of Acid-Soluble Fraction step2->step3 split step3->split step4a Aliquot 1: Direct Colorimetric Assay for Inorganic Phosphate (Pi) split->step4a step4b Aliquot 2: Acid Hydrolysis split->step4b calculate Calculate Phosphothis compound: (Total Phosphate) - (Inorganic Phosphate) step4a->calculate step5b Colorimetric Assay for Total Phosphate (Pi + PCr-derived Pi) step4b->step5b step5b->calculate

Caption: Conceptual workflow of the Fiske and Subbarow method for phosphothis compound determination.

Conclusion

The historical journey of this compound research, from its isolation in the 19th century to the elucidation of the phosphothis compound energy shuttle in the 20th century, laid the essential groundwork for our modern understanding of muscle metabolism and bioenergetics. The pioneering work of Chevreul, von Liebig, the Eggletons, Fiske, Subbarow, and Lohmann, through their meticulous and innovative experimental approaches, unveiled the critical role of this compound as a key player in cellular energy homeostasis. This foundational knowledge continues to inform current research in sports science, clinical nutrition, and the development of therapeutic strategies for a range of metabolic and neuromuscular disorders. For drug development professionals, a thorough understanding of this historical context provides a valuable framework for exploring novel applications of this compound and its analogs.

References

Creatine as a Neurotherapeutic Agent for Traumatic Brain Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traumatic Brain Injury (TBI) initiates a complex neurometabolic cascade characterized by energy deficits, mitochondrial dysfunction, excitotoxicity, and oxidative stress, leading to secondary neuronal injury and long-term neurological deficits. Creatine, an endogenous compound critical for cellular energy homeostasis, has emerged as a promising therapeutic agent to counteract this pathophysiology. Through its role in the phosphothis compound/creatine kinase system, this compound helps replenish adenosine triphosphate (ATP) stores, stabilize mitochondrial membranes, reduce the production of reactive oxygen species (ROS), and modulate neurotransmitter systems. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound for TBI. It details the experimental protocols used to evaluate its efficacy, presents quantitative outcomes in structured tables for comparative analysis, and visualizes the core mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a core resource for researchers and drug development professionals exploring this compound as a viable neuroprotective agent for brain injury.

Introduction: The Pathophysiology of TBI and Rationale for this compound Supplementation

Traumatic brain injury is a multifaceted condition involving a primary mechanical insult followed by a secondary injury cascade that evolves over hours to days.[1][2] This secondary phase is a key target for therapeutic intervention and is characterized by several pathological processes:

  • Energy Crisis: TBI leads to a state of hypermetabolism followed by hypometabolism.[3] The initial injury triggers indiscriminate neuronal firing, depleting ATP stores, while subsequent cerebral blood flow anomalies and hypoxia impair energy production.[3][4]

  • Mitochondrial Dysfunction: Mitochondria are central to post-TBI pathology. Increased intracellular calcium and oxidative stress lead to mitochondrial swelling, a decrease in mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis.[3][5]

  • Excitotoxicity and Oxidative Stress: Excessive release of glutamate over-activates NMDA receptors, causing a massive influx of calcium.[3] This, coupled with mitochondrial dysfunction, leads to a surge in reactive oxygen species (ROS), overwhelming endogenous antioxidant systems and causing widespread cellular damage.[2][6]

This compound's therapeutic potential lies in its ability to directly counteract these processes. The brain relies on the phosphothis compound (PCr)-creatine kinase (CK) system to buffer ATP levels during high energy demand.[7] Supplementation with this compound increases brain this compound and PCr stores, thereby:

  • Restoring Bioenergetics: Providing a rapid reserve of high-energy phosphate to regenerate ATP, thus mitigating the energy crisis.[6]

  • Protecting Mitochondria: Increasing mitochondrial membrane potential, reducing intramitochondrial ROS and calcium, and inhibiting the opening of the mPTP.[3][8]

  • Reducing Oxidative Stress and Excitotoxicity: Buffering lactate accumulation by reducing the reliance on glycolysis and potentially scavenging free radicals directly.[4][6]

Preclinical Evidence: Animal Models

Animal studies have provided robust evidence for this compound's neuroprotective effects, demonstrating significant reductions in brain damage and improvements in functional outcomes.

Quantitative Outcomes of Preclinical Studies

The following table summarizes key quantitative findings from preclinical studies investigating this compound supplementation in various TBI models.

Study SubjectTBI ModelThis compound Administration ProtocolKey Quantitative OutcomesReference(s)
Mice Controlled Cortical Impact (CCI)3 mg/g/day IP for 3 or 5 days (prophylactic)21% and 36% reduction in cortical damage, respectively.[9]
Rats Controlled Cortical Impact (CCI)1% this compound-enriched diet for 4 weeks (prophylactic)50% reduction in cortical damage; significantly higher mitochondrial membrane potential; maintained ATP levels.[8][10]
Rats Controlled Cortical Impact (CCI)1% this compound-enriched diet (prophylactic)Significantly more sparing of cortical tissue; lower cortical and hippocampal levels of lactate and free fatty acids.[10]
Mice Middle Cerebral Artery Occlusion2% this compound diet for 1 monthSignificantly better neurologic function and less brain damage; reduced ischemia-mediated ATP depletion.[10]
Experimental Protocols: Preclinical

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for common TBI models and assessment methods cited in this compound research.

TBI_Induction_Models CCI CCI Mech_CCI Mech_CCI CCI->Mech_CCI FPI FPI Mech_FPI Mech_FPI FPI->Mech_FPI WD WD Mech_WD Mech_WD WD->Mech_WD

Overview of common experimental TBI models.

Protocol 1: Controlled Cortical Impact (CCI) Injury (Rat)

  • Anesthesia: Anesthetize the rat (e.g., intraperitoneal injection of 5% phenobarbital, 50 mg/kg) and place it in a stereotaxic frame.[11]

  • Surgical Preparation: Make a midline incision on the scalp to expose the skull. Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., right cerebral hemisphere between bregma and lambda), leaving the dura mater intact.[11]

  • Injury Induction: Position the CCI device's impactor tip perpendicular to the center of the exposed dura.

  • Set Injury Parameters: Define the impact velocity (e.g., 5-6 m/s), deformation depth (e.g., 1-2 mm), and dwell time (e.g., 200 ms).[11][12]

  • Impact: Actuate the device to induce the injury.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and temperature maintenance.[11]

Protocol 2: Fluid Percussion Injury (FPI) (Rat)

  • Anesthesia and Surgery: Anesthetize the rat and perform a craniotomy (e.g., 3-5 mm) as in the CCI model.[13][14]

  • Injury Hub Placement: Securely affix an injury hub (a Luer-Lok fitting) over the craniotomy using dental cement.[13]

  • Injury Induction: Connect the injury hub to the fluid percussion device. A pendulum strikes a piston, generating a fluid pressure pulse (20-22 msec) of a specific magnitude (in atmospheres) that is transmitted to the dural surface.[13] The injury can be midline for diffuse injury or lateral for a mix of focal and diffuse injury.[5]

  • Post-operative Care: Remove the hub, clean and suture the wound, and provide standard post-operative care.

Protocol 3: Weight-Drop Closed-Head Injury (Mouse)

  • Anesthesia: Briefly anesthetize the mouse (e.g., isoflurane).[15]

  • Positioning: Place the anesthetized mouse on a foam pad beneath the weight-drop apparatus. A midline scalp incision may be made to expose the skull.[15][16]

  • Injury Induction: Release a guided weight (e.g., 200-250 g) from a specific height (e.g., 1-2.5 cm) onto the skull over a specific region (e.g., right hemisphere, between sagittal and coronal sutures).[15][16] This method does not require a craniotomy.

  • Post-operative Care: Suture the incision if made and monitor the animal for recovery, recording apnea and righting reflex times as acute injury measures.[15]

Protocol 4: Administration via Enriched Diet

  • Preparation: Mix this compound monohydrate powder into standard rodent chow at a specified concentration (e.g., 1% or 2% by weight).[10]

  • Administration: Provide the this compound-enriched diet to the animals ad libitum for a defined period (e.g., 4 weeks) either before (prophylactic) or after TBI induction.[10]

  • Monitoring: Ensure consistent access to food and water and monitor animal weight and food consumption.

Protocol 5: Administration via Oral Gavage

  • Preparation: Prepare an oral suspension of this compound monohydrate in a vehicle like deionized water.

  • Administration: Administer the suspension directly into the stomach using a ball-tipped gavage needle. The volume and concentration are calculated based on the animal's body weight to achieve the target dose (e.g., 30-300 mg/kg).[17] This is typically done once or twice daily.

Assessment_Workflow TBI TBI Induction (CCI, FPI, or Weight-Drop) Behavioral Behavioral TBI->Behavioral Histological Histological TBI->Histological Biochemical Biochemical TBI->Biochemical This compound This compound Administration (Prophylactic or Therapeutic) This compound->Behavioral This compound->Histological This compound->Biochemical NSS Neurological Severity Score (NSS) MWM Morris Water Maze (MWM) Lesion Lesion Volume Quantification (Cresyl Violet Staining) ATP_ROS ATP, Lactate, ROS Levels (HPLC, Spectroscopy) Behavioral->NSS Behavioral->MWM Histological->Lesion Biochemical->ATP_ROS

Typical experimental workflow for preclinical TBI studies.

Protocol 6: Neurological Severity Score (NSS) The NSS is a composite score used to assess motor function, alertness, and behavior. A typical 10-point scale is used, where one point is given for failure to perform a task and zero for success.[18][19]

  • Habituation: Acclimatize the animal to the testing equipment (e.g., beams, circle) for several days before baseline testing.[20]

  • Tasks: The score comprises a series of tasks, including:

    • Motor Tests: Walking on beams of varying widths, balancing on a round stick.

    • Reflexes: Pinna, corneal, and startle reflexes.

    • Seeking Behavior: Time to exit a circle, general alertness.

  • Scoring: The total score is calculated (higher scores indicate greater impairment). Assessments are typically performed at baseline and at multiple time points post-injury (e.g., 1h, 24h, 3 days, 7 days).[16][18]

Protocol 7: Morris Water Maze (MWM) The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[21][22]

  • Apparatus: A large circular pool (e.g., 1.8 m diameter) is filled with opaque water (22-24°C). A small escape platform is hidden 1 cm below the water's surface. The room contains various prominent visual cues.[21]

  • Acquisition Phase: Over several days (e.g., 3-5 days), the rat is placed in the pool from different starting locations and given a set time (e.g., 60 seconds) to find the hidden platform. This is repeated for multiple trials per day.[12][21]

  • Probe Trial: 24-48 hours after the final acquisition trial, the platform is removed. The rat is allowed to swim for a set duration (e.g., 60 seconds).

  • Data Collection: A video tracking system records latency to find the platform (acquisition) and time spent in the target quadrant where the platform was previously located (probe trial).[12]

Protocol 8: Quantification of Cortical Lesion Volume

  • Tissue Preparation: At a defined endpoint (e.g., 7 days post-TBI), perfuse the animal and extract the brain. Post-fix the brain and prepare coronal sections on a cryostat or microtome.

  • Staining: Mount the sections on slides and stain with Cresyl violet, a Nissl stain that marks neurons. Healthy tissue will appear densely stained, while the lesion core will show a loss of staining.[1][23]

  • Image Analysis: Digitize the stained sections. Using image analysis software (e.g., ImageJ), trace the area of the contralateral (uninjured) hemisphere and the area of spared tissue in the ipsilateral (injured) hemisphere.[24]

  • Calculation: Calculate the lesion volume using the following formula: Lesion Volume (%) = [(Volume of Contralateral Hemisphere - Volume of Spared Ipsilateral Hemisphere) / Volume of Contralateral Hemisphere] x 100.[1][25]

Clinical Evidence: Human Studies

While preclinical data are promising, clinical research on this compound for TBI is still in its early stages. The most significant work to date comes from a pilot study in a pediatric population.

Quantitative Outcomes of Clinical Studies
Study PopulationTBI Severity (GCS)This compound Administration ProtocolKey Quantitative OutcomesReference(s)
39 Children & Adolescents (1-18 yrs) Severe (GCS 3-9)0.4 g/kg/day oral suspension for 6 months, initiated within 4h of injuryImproved Recovery: Significant improvements in Disability Rating Scale scores.[10][26]
Reduced ICU Stay: Shorter duration of intensive care unit stay and intubation.[10][26]
Reduced Post-Traumatic Amnesia (PTA): Shorter duration of PTA.[26]
Symptom Reduction: Significant reduction in reported headaches, dizziness, and fatigue.[27]
Improved Function: Significant improvements in communication, locomotion, sociability, and cognitive function.[26]
Clinical Protocol: Sakellaris et al. (2006, 2008)

This open-label randomized pilot study provides the primary clinical protocol for post-injury this compound administration.[26][27]

  • Patient Population: 39 children and adolescents (ages 1-18) with a diagnosis of severe TBI (Glasgow Coma Scale score of 3-9).

  • Randomization: Patients were randomized to receive either standard care or standard care plus this compound supplementation.

  • Intervention:

    • Dose: 0.4 g/kg of body weight per day.

    • Formulation: this compound monohydrate administered as an oral suspension.

    • Timing: The first dose was administered within 4 hours of the TBI.

    • Duration: Supplementation continued daily for 6 months.

  • Outcome Measures:

    • Duration of post-traumatic amnesia (PTA).

    • Duration of intubation and ICU stay.

    • Disability Rating Scale.

    • Cognitive function, communication, and self-care assessments.

    • Incidence of post-traumatic headaches, dizziness, and fatigue.

  • Results: The this compound-supplemented group showed significant improvements across all measured outcomes compared to the control group, with no adverse side effects reported.[26][27]

Core Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects by intervening at critical points within the TBI-induced metabolic cascade. Its primary role is to maintain energy homeostasis via the this compound kinase (CK)/phosphothis compound (PCr) shuttle.

// TBI Cascade TBI -> Glutamate [label="Excitotoxicity"]; TBI -> Energy_Demand; Glutamate -> Ca_Influx; Energy_Demand -> ATP_Depletion; Ca_Influx -> Mito_Dysfunction; Mito_Dysfunction -> ATP_Depletion; Mito_Dysfunction -> ROS; ROS -> mPTP; Ca_Influx -> mPTP; mPTP -> Apoptosis; ATP_Depletion -> Apoptosis;

// this compound Intervention this compound -> ATP_Regen [color="#34A853", style=dashed, arrowhead=normal]; this compound -> Mito_Stab [color="#34A853", style=dashed, arrowhead=normal]; ATP_Regen -> ATP_Depletion [label="Buffers", color="#34A853", style=bold, arrowhead=tee]; Mito_Stab -> Mito_Dysfunction [label="Inhibits", color="#34A853", style=bold, arrowhead=tee]; Mito_Stab -> ROS [label="Reduces", color="#34A853", style=bold, arrowhead=tee]; Mito_Stab -> mPTP [label="Inhibits", color="#34A853", style=bold, arrowhead=tee]; } od

This compound's mechanism in mitigating the TBI secondary injury cascade.

The CK/PCr shuttle is a temporal and spatial energy buffer. In the mitochondria, mitochondrial CK (mi-CK) uses newly synthesized ATP to generate PCr. PCr, being smaller and more mobile than ATP, diffuses through the cytoplasm to sites of high energy demand (e.g., ion pumps at the cell membrane). There, cytosolic CK catalyzes the reverse reaction, regenerating ATP in situ to fuel cellular processes. This shuttle maintains low ADP levels, which prevents the opening of the mPTP and reduces ROS production.

Conclusion and Future Directions

The existing body of preclinical and preliminary clinical evidence strongly supports the role of this compound as a neuroprotective agent in the context of TBI. Its multifaceted mechanism of action, centered on the restoration of cellular bioenergetics and mitochondrial health, directly addresses the core pathophysiology of secondary brain injury.

However, several key areas require further investigation before widespread clinical adoption can be recommended:

  • Adult and mTBI Populations: The promising results from pediatric severe TBI studies need to be replicated in adult populations and in cases of mild TBI (concussion), where the underlying pathophysiology is similar but less severe.

  • Optimal Dosing and Timing: While prophylactic administration shows robust effects in animals, the therapeutic window for post-injury administration needs to be more clearly defined. Optimal dosing strategies, including the potential benefits of a loading phase, require further study.[6]

  • Biomarker Development: The use of advanced imaging techniques, such as magnetic resonance spectroscopy (MRS), can help quantify brain this compound levels and correlate them with clinical outcomes, providing objective biomarkers of therapeutic efficacy.[7]

References

A Technical Guide to the Anti-inflammatory and Antioxidant Properties of Creatine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatine, a nitrogenous organic acid, is well-established as an ergogenic aid for enhancing muscle performance and strength. Beyond its role in cellular bioenergetics, a compelling body of evidence has emerged detailing its significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth review of the molecular mechanisms, key signaling pathways, and quantitative outcomes associated with this compound's capacity to mitigate oxidative stress and inflammation. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from seminal studies, and provides visual diagrams of the core signaling pathways to support further research and development in this area.

Antioxidant Properties of this compound

This compound exerts its antioxidant effects through both direct and indirect mechanisms, contributing to cellular protection against reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Direct Antioxidant Activity

In vitro studies have demonstrated that this compound possesses an intrinsic ability to act as a direct free radical scavenger.[1] It has shown significant efficacy in neutralizing highly reactive species such as superoxide anions (O₂⁻) and peroxynitrite (OONO⁻).[1] This direct scavenging capacity helps to reduce the immediate oxidative burden within the cellular environment.

Indirect Antioxidant Mechanisms

This compound's more profound antioxidant effects are considered indirect, stemming from its primary role in energy metabolism and its influence on endogenous antioxidant systems.

  • Mitochondrial Protection: By maintaining high ATP/ADP ratios, this compound helps stabilize mitochondrial function and reduce the generation of ROS at the electron transport chain, a primary source of cellular oxidative stress.[2][3] this compound has been shown to protect mitochondrial DNA (mtDNA) from oxidative damage.[2]

  • Enhancement of Endogenous Antioxidant Enzymes: this compound supplementation has been linked to increased activity of key antioxidant enzymes.[2] Studies in animal models have shown that this compound can enhance the activity of glutathione peroxidase (GSH-GPx) and catalase (CAT).[4]

  • Support of the Thiol Redox System: this compound may promote the glutathione (GSH) system, a critical component of the cellular antioxidant defense network.[2] By preventing the depletion of the GSH/GSSG ratio, this compound helps maintain a favorable redox state within the cell, particularly after an oxidative challenge like strenuous exercise.[5]

Key Signaling Pathway: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Evidence suggests that this compound may exert some of its protective effects by modulating this pathway. Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-containing genes, including those for enzymes like heme oxygenase-1 (HO-1). Studies indicate that this compound supplementation can increase the expression of both Nrf2 and HO-1, thereby bolstering the cell's intrinsic antioxidant defenses.[6][7]

Nrf2_Activation_Pathway cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Modulates OxidativeStress Oxidative Stress (e.g., Exercise) OxidativeStress->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Increased Expression of Antioxidant Genes (e.g., HO-1, GPx) ARE->AntioxidantEnzymes Promotes Transcription CellularProtection Enhanced Cellular Protection AntioxidantEnzymes->CellularProtection

This compound's role in the Nrf2 antioxidant pathway.

Anti-inflammatory Properties of this compound

Accumulating evidence indicates that this compound supplementation can modulate the inflammatory response in various models, from cell culture to human clinical trials.[8]

Modulation of Pro-inflammatory Mediators

This compound has been shown to reduce the systemic levels of several key pro-inflammatory cytokines and molecules. In human studies involving strenuous exercise, this compound supplementation significantly attenuated the increase in tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interferon-alpha (INF-α), and prostaglandin E2 (PGE2).[9][10] The ability to dampen this cytokine response is critical for managing exercise-induced inflammation and may have implications for chronic inflammatory conditions.

Effects on Immune Cell Function and Adhesion

This compound's anti-inflammatory actions extend to modulating the behavior of immune cells. In vitro experiments have shown that this compound can suppress the adhesion of neutrophils to endothelial cells.[11][12] This is achieved, in part, by inhibiting the expression of crucial adhesion molecules like intracellular adhesion molecule-1 (ICAM-1) and E-selectin on the endothelial surface, thereby reducing a key step in the inflammatory cascade.[11][12]

Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcriptional activation of numerous pro-inflammatory genes, including TNF-α and IL-1β. Several studies suggest that this compound and its metabolite, creatinine, can interfere with the activation of this pathway.[13][14] By preventing the translocation of NF-κB into the nucleus, this compound effectively blocks the downstream production of inflammatory mediators. This mechanism may be linked to the attenuation of upstream signals like Toll-like receptor 4 (TLR-4).[10][11]

NFkB_Inhibition_Pathway cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex IkB->NFkB_IkB Degradation of IκBα NFkB NF-κB NFkB_IkB->NFkB Releases ProInflammatoryGenes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, ICAM-1) NFkB->ProInflammatoryGenes Promotes Transcription This compound This compound This compound->IKK Inhibits (Hypothesized)

This compound's inhibitory effect on the NF-κB pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the effects of this compound on markers of oxidative stress and inflammation.

Table 1: Effects of this compound Supplementation on Oxidative Stress Markers

Study Population/ModelThis compound ProtocolBiomarkerKey FindingCitation(s)
Wistar Rats (Acute Exercise)2% Cr in diet for 28 daysPlasma TBARS▼ 25% decrease at 0h post-exercise[5]
Wistar Rats (Acute Exercise)2% Cr in diet for 28 daysPlasma Total Lipid Hydroperoxide▼ 24% decrease at 0h post-exercise[5]
Wistar Rats (Acute Exercise)2% Cr in diet for 28 daysSoleus Muscle GSH/GSSG Ratio▲ 29% prevention of decrease at 0h post-exercise[5]
Wistar Rats (Resistance Training)2% Cr in diet for 8 weeksPlasma MDA▼ Significant decrease vs. non-supplemented groups[15]
Wistar Rats (Resistance Training)2% Cr in diet for 8 weeksHeart & Liver Lipoperoxidation▼ Significant decrease vs. control groups[15]
Human Soccer Players (Sprinting)0.3 g/kg/day for 7 daysPlasma TNF-α & CRPAttenuated increases compared to placebo[8]
Human Triathletes (Half-Ironman)20 g/day for 5 daysPlasma TNF-α▼ Markedly reduced increase vs. placebo post-race[9][16]
Human Triathletes (Half-Ironman)20 g/day for 5 daysPlasma IL-1β▼ Markedly reduced increase vs. placebo post-race[9][16]
Human Triathletes (Half-Ironman)20 g/day for 5 daysPlasma PGE2▼ Markedly reduced increase vs. placebo post-race[9][16]
Human Pulmonary Endothelial Cells0.5-5 mM this compound (in vitro)ICAM-1 & E-selectin Expression▼ Dose-dependent inhibition of expression[8][11]
Mouse Macrophage Cell LineCreatinine HydrochlorideTNF-α (LPS-stimulated)▼ Significantly reduced TNF-α levels[14]

Detailed Experimental Protocols

To provide a practical context for the summarized data, this section details the methodologies from representative studies.

Protocol: In Vivo Animal Model of Exercise-Induced Oxidative Stress

This protocol is based on studies investigating this compound's effects on oxidative stress markers in rats undergoing acute exercise.[5][17]

  • Subjects: Male Wistar rats (64 total), weighing 120-150g.

  • Housing: Housed in individual cages with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Design: Randomized into two primary groups: Control (standard diet, n=32) and this compound-supplemented (Cr, n=32).

  • Supplementation Protocol: The Cr group received a standard diet containing 2% this compound monohydrate for a period of 28 days. Food intake was monitored to ensure consistent this compound consumption.

  • Acute Exercise Protocol: After the 28-day supplementation period, rats from both groups performed a single bout of moderate aerobic exercise, consisting of 1 hour of swimming with a load corresponding to 4% of their total body weight attached to the tail.

  • Sample Collection: Animals were euthanized at multiple time points: before exercise (pre), and immediately (0h), 2 hours, and 6 hours post-exercise. Blood samples were collected via cardiac puncture into heparinized tubes. Skeletal muscles (gastrocnemius, soleus) were rapidly excised, frozen in liquid nitrogen, and stored at -80°C.

  • Biochemical Analyses:

    • Lipid Peroxidation: Plasma and muscle homogenates were analyzed for Thiobarbituric Acid Reactive Substances (TBARS) and total lipid hydroperoxides using spectrophotometric assays.

    • Glutathione Status: Reduced (GSH) and oxidized (GSSG) glutathione levels in muscle tissue were determined using high-performance liquid chromatography (HPLC) or enzymatic recycling assays to calculate the GSH/GSSG ratio.

Protocol: Human Clinical Trial on Exercise-Induced Inflammation

This protocol is based on a study examining this compound's impact on inflammatory cytokines in athletes after a long-distance triathlon.[9][16]

  • Subjects: Experienced male triathletes (n=11) were recruited.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Supplementation Protocol: Participants were randomly assigned to one of two groups for 5 days preceding a half-Ironman competition:

    • This compound Group (n=5): Received 20 g/day of this compound monohydrate.

    • Placebo Group (n=6): Received 20 g/day of a carbohydrate placebo.

  • Sample Collection: Venous blood samples were collected at three time points: 48 hours before the competition, and 24 and 48 hours after the competition.

  • Biochemical Analyses:

    • Cytokine Measurement: Plasma concentrations of TNF-α, IL-1β, IL-6, and INF-α were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

    • Prostaglandin Measurement: Plasma levels of PGE2 were also measured via ELISA.

  • Statistical Analysis: Data were analyzed to compare the changes in inflammatory markers from baseline between the this compound and placebo groups at the post-competition time points.

Experimental_Workflow_Animal_Study Acclimatization Animal Acclimatization (Wistar Rats) Randomization Randomization Acclimatization->Randomization Group_Cr This compound Group (2% Cr Diet, 28 days) Randomization->Group_Cr Group_Control Control Group (Standard Diet, 28 days) Randomization->Group_Control Exercise Acute Exercise Protocol (e.g., Swimming) Group_Cr->Exercise Group_Control->Exercise Sampling Sample Collection (Blood, Muscle) Exercise->Sampling Analysis Biochemical Analysis (TBARS, GSH/GSSG, etc.) Sampling->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data

Generalized workflow for an in vivo animal study.

Conclusion and Future Directions

The collective evidence strongly supports that this compound possesses significant antioxidant and anti-inflammatory properties that are complementary to its well-known role in cellular energetics. Mechanistically, this compound appears to reduce oxidative stress by protecting mitochondrial function and bolstering endogenous antioxidant defenses via pathways like Nrf2. Its anti-inflammatory effects are mediated by the downregulation of pro-inflammatory cytokines and adhesion molecules, likely through the inhibition of the NF-κB signaling cascade.

For drug development professionals, these pleiotropic effects position this compound as a compelling candidate for further investigation as an adjunct therapy in conditions characterized by chronic inflammation and oxidative stress, such as sarcopenia, neurodegenerative diseases, and certain myopathies. Future research should focus on elucidating the precise molecular targets of this compound within these inflammatory and antioxidant pathways and conducting robust, large-scale clinical trials to validate its therapeutic efficacy in specific disease populations.

References

The Foundational Mechanisms of Creatine in Muscle Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine monohydrate remains one of the most researched and effective ergogenic aids for increasing muscle mass and strength. Its efficacy is underpinned by a multifactorial mechanism that converges on the enhancement of muscle protein synthesis (MPS). This technical guide delves into the core foundational studies that have elucidated the physiological and molecular impact of this compound on skeletal muscle. We will explore its role in cellular energy metabolism, the modulation of key anabolic signaling pathways, the impact on satellite cell dynamics, and the biophysical effects of cell volumization. This document provides a consolidated resource, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways and workflows to support advanced research and development.

Introduction: Beyond a Simple Ergogenic Aid

While this compound's ability to enhance high-intensity exercise performance is well-established, its role in promoting muscle hypertrophy extends beyond simply allowing for more intense training sessions. Foundational research indicates that this compound actively participates in the molecular signaling that governs muscle growth. The primary hypothesis is that this compound supplementation augments lean muscle mass by influencing the balance between muscle protein synthesis and muscle protein breakdown. While some studies have shown no direct effect of this compound on MPS at rest[1], the consensus points to a significant anabolic effect when combined with resistance training. The mechanisms behind this synergy are multifaceted and include enhanced energy availability, direct modulation of anabolic signaling, improved satellite cell function, and osmotic-induced cell swelling which may itself be an anabolic stimulus.

Core Mechanisms of Action

Enhanced Bioenergetics and Training Capacity

This compound's primary physiological role is to serve as a temporal and spatial energy buffer. Supplementation increases intramuscular stores of this compound and phosphothis compound (PCr). During high-intensity exercise, PCr rapidly regenerates adenosine triphosphate (ATP) from adenosine diphosphate (ADP), delaying fatigue and allowing for greater training volume and intensity. This enhanced work capacity is a foundational indirect mechanism for stimulating MPS and subsequent hypertrophy[2].

Modulation of Anabolic Signaling Pathways

This compound supplementation has been shown to directly influence key signaling pathways that regulate muscle protein synthesis, most notably the Akt/mTOR pathway.

  • Akt/mTOR Pathway Activation: The Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of muscle growth[2][3][4]. Studies suggest that this compound can amplify the activation of this pathway. Proposed mechanisms include the upregulation of insulin-like growth factor 1 (IGF-1) signaling and the maintenance of high cellular ATP levels, which are necessary for optimal mTOR signaling[2].

  • Downstream Targets: Enhanced activation of mTOR leads to the increased phosphorylation of its downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of p70S6K is a critical step in the initiation of protein synthesis[2][3][5].

Creatine_Signaling_Pathway This compound This compound Supplementation PCr_ATP ↑ Intramuscular PCr & ATP This compound->PCr_ATP Cell_Swelling ↑ Cell Volumization (Osmotic Effect) This compound->Cell_Swelling IGF1 ↑ IGF-1 Signaling PCr_ATP->IGF1 supports Anabolic_Signal Anabolic Signal Cell_Swelling->Anabolic_Signal Akt Akt/PKB IGF1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E Translation ↑ mRNA Translation p70S6K->Translation eIF4E->Translation inhibition MPS ↑ Muscle Protein Synthesis Translation->MPS Anabolic_Signal->mTORC1

Caption: this compound's influence on the Akt/mTOR signaling pathway.
Amplification of Satellite Cell Activity

Satellite cells are muscle stem cells that are critical for muscle repair and hypertrophy. They can proliferate and fuse with existing muscle fibers to donate their nuclei, which is essential for sustaining muscle fiber growth.

Foundational studies have demonstrated that this compound supplementation, when combined with resistance training, significantly amplifies the increase in the number of satellite cells and myonuclei in human skeletal muscle fibers[6][7]. This enhancement allows for a greater hypertrophic response to training, as the increased number of myonuclei can support the synthesis of more contractile proteins within the growing muscle fiber[7].

Cell Volumization

This compound is an osmotically active substance. Its accumulation within the muscle cell draws water in, leading to an increase in intracellular water content, a phenomenon known as cell volumization or swelling. This swelling can act as an independent anabolic signal, potentially by altering cellular protein turnover—stimulating protein synthesis and inhibiting protein breakdown.

Quantitative Data from Foundational Studies

The following tables summarize quantitative outcomes from key meta-analyses and individual studies, providing a clear comparison of this compound's effects.

Table 1: Meta-Analytic Data on this compound's Effect on Muscle Hypertrophy & Strength

ParameterPopulationDurationThis compound Group OutcomePlacebo Group OutcomeNet Effect Attributed to this compoundReference
Lean Tissue MassOlder Adults (57-70 yrs)7-52 weeks--+1.37 kg (Mean Difference)
Muscle Thickness (Upper/Lower Body)Healthy Adults≥ 6 weeks--+0.10 to 0.16 cm (Mean Difference)[8][9][10]
Upper-Body Strength (1RM)Adults <50 yrs4-12 weeks--+4.43 kg (Weighted Mean Difference)
Lower-Body Strength (1RM)Adults <50 yrs4-12 weeks--+11.35 kg (Weighted Mean Difference)[11]

Table 2: Data on this compound's Effect on Satellite Cells and Myonuclei

ParameterStudy DurationThis compound + Training Group (% Change from Baseline)Placebo + Training Group (% Change from Baseline)Key FindingReference
Satellite Cells per Fiber (Week 4)16 weeks~ +100%~ +45%This compound significantly amplified the early increase in satellite cells.[6][7]
Satellite Cells per Fiber (Week 8)16 weeks~ +70%~ +30%The amplified effect of this compound persisted at the mid-point of training.[6][7]
Myonuclei per Fiber (Week 16)16 weeks~ +30%No significant changeThis compound led to a sustained increase in myonuclei, supporting long-term hypertrophy.[6][7]
Mean Fiber Area (Week 16)16 weeks~ +17%No significant changeThe increase in myonuclei correlated with greater muscle fiber hypertrophy.[6][7]

Key Experimental Protocols

Measurement of Muscle Protein Synthesis (Fractional Synthetic Rate)

The gold-standard method for quantifying MPS in human studies is the stable isotope tracer technique.

  • Principle: This method uses an amino acid labeled with a stable (non-radioactive) isotope (e.g., L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine) which is infused intravenously into a subject. The rate of incorporation of this labeled amino acid into muscle protein is measured over time.

  • Protocol Outline:

    • Baseline Biopsy: A baseline muscle biopsy is taken from a muscle such as the vastus lateralis.

    • Tracer Infusion: A primed, continuous intravenous infusion of the stable isotope-labeled amino acid is initiated and maintained for several hours.

    • Blood Sampling: Arterialized venous blood samples are taken periodically to measure the enrichment of the labeled amino acid in the blood, which serves as a proxy for the precursor pool for protein synthesis[1].

    • Subsequent Biopsies: One or more subsequent muscle biopsies are taken from the same muscle after a set period (e.g., 3-6 hours).

    • Analysis: Muscle tissue is processed to isolate specific protein fractions (e.g., myofibrillar). The isotopic enrichment of the tracer amino acid within the bound protein is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS)[12].

    • Calculation: The Fractional Synthetic Rate (FSR) is calculated as the rate of increase in protein-bound isotope enrichment relative to the precursor pool enrichment over time, typically expressed as percent per hour (%/h)[1][12].

Identification and Quantification of Satellite Cells

Immunohistochemistry on muscle cross-sections is the primary method for visualizing and counting satellite cells.

  • Principle: This technique uses antibodies to detect specific protein markers that identify satellite cells located between the basal lamina and the sarcolemma of the muscle fiber.

  • Protocol Outline:

    • Biopsy and Sectioning: A muscle biopsy is obtained, frozen in isopentane cooled by liquid nitrogen, and cut into thin cross-sections (e.g., 5-10 µm) using a cryostat.

    • Antibody Staining:

      • Primary Antibodies: Sections are incubated with a primary antibody cocktail. A common marker for satellite cells is the Neural Cell Adhesion Molecule (NCAM/CD56)[6][13]. To clearly delineate the muscle fiber border, an antibody against a basal lamina protein like Laminin or Dystrophin is also used.

      • Secondary Antibodies: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are applied.

    • Nuclear Staining: A fluorescent nuclear stain (e.g., DAPI) is used to visualize all nuclei.

    • Imaging: The stained sections are viewed under a fluorescence microscope.

    • Quantification: A satellite cell is identified as a NCAM-positive nucleus located within the laminin-defined basal lamina but outside the dystrophin-defined sarcolemma. Myonuclei are those located inside the sarcolemma. Counts are typically expressed as the number of satellite cells per muscle fiber or as a percentage of total nuclei[6][7].

Experimental_Workflow Start Subject Recruitment (Controlled Diet & Activity) Baseline Baseline Measurements (Strength Test, Body Comp) Start->Baseline Biopsy1 Baseline Muscle Biopsy (Vastus Lateralis) Baseline->Biopsy1 Randomization Randomization Biopsy1->Randomization Group_Cr This compound Group Loading: ~20g/d (5-7d) Maintenance: 3-5g/d Randomization->Group_Cr Group_Pbo Placebo Group Randomization->Group_Pbo Training Supervised Resistance Training Program (e.g., 8-16 weeks) Group_Cr->Training Group_Pbo->Training Biopsy2 Final Muscle Biopsy Training->Biopsy2 Post_Test Post-Intervention Measurements (Strength, Body Comp) Biopsy2->Post_Test Analysis Tissue & Data Analysis Post_Test->Analysis FSR MPS Analysis (Stable Isotope) Analysis->FSR Biopsy Samples WB Signaling Analysis (Western Blot) Analysis->WB Biopsy Samples IHC Histology Analysis (IHC for Satellite Cells) Analysis->IHC Biopsy Samples

Caption: A typical workflow for a human clinical trial on this compound.

Conclusion and Future Directions

The foundational evidence robustly supports the role of this compound supplementation as an effective strategy to augment resistance training-induced muscle hypertrophy. The underlying mechanisms are complex and synergistic, involving the enhancement of cellular bioenergetics, direct modulation of the Akt/mTOR signaling pathway, amplification of satellite cell proliferation and differentiation, and the anabolic stimulus of cell swelling. For drug development professionals, understanding these distinct yet interconnected pathways offers insights into potential targets for therapies aimed at combating muscle wasting conditions such as sarcopenia and cachexia. Future research should continue to dissect the precise molecular triggers initiated by this compound, particularly the upstream signals that link cellular energy status and cell volume to the core anabolic machinery.

References

The Role of Creatine Supplementation in Non-Athletic Populations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, an endogenously produced nitrogenous organic acid, has long been established as a cornerstone of athletic performance enhancement. Its role in rapidly regenerating adenosine triphosphate (ATP) within muscle tissue is well-documented. However, a growing body of scientific evidence is illuminating the significant therapeutic potential of this compound supplementation in a diverse range of non-athletic populations. This technical guide provides a comprehensive overview of the current research, focusing on the molecular mechanisms, experimental evidence, and potential clinical applications of this compound beyond the realm of sports nutrition. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for various pathologies.

Core Mechanisms of Action

This compound exerts its physiological effects through several key mechanisms, primarily centered around cellular energy metabolism. The phosphothis compound (PCr) system acts as a temporal and spatial energy buffer, crucial in tissues with high and fluctuating energy demands such as the brain and skeletal muscle.[1][2]

The Phosphothis compound Shuttle and Bioenergetic Enhancement

The fundamental role of this compound lies in its ability to accept a phosphate group from ATP, forming phosphothis compound in a reaction catalyzed by this compound kinase (CK).[1][2] This reservoir of high-energy phosphate can then rapidly regenerate ATP from adenosine diphosphate (ADP) during periods of high metabolic demand.[1][2] This "phosphothis compound shuttle" is critical for maintaining cellular energy homeostasis. In non-athletic contexts, this bioenergetic enhancement is being explored for its neuroprotective and myoprotective effects.

Signaling Pathways Modulated by this compound Supplementation

Beyond its direct role in energy buffering, this compound supplementation has been shown to modulate several key signaling pathways implicated in cellular growth, stress resistance, and inflammation.

  • AMPK Signaling: this compound supplementation has been demonstrated to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4] Activated AMPK can shift glucose metabolism towards oxidation and reduce lactate production.[3][4] This has implications for conditions associated with impaired glucose metabolism.

  • mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of muscle protein synthesis and hypertrophy. This compound supplementation has been shown to enhance the activation of the Akt/mTOR pathway, potentially by upregulating insulin-like growth factor 1 (IGF-1) signaling and increasing the phosphorylation of downstream targets like p70S6K.[5][6][7][8][9] This mechanism is particularly relevant for combating age-related muscle loss (sarcopenia).

  • BDNF Signaling: Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein for neuroplasticity, learning, and mood regulation.[10] Preclinical studies suggest that this compound may increase hippocampal BDNF expression and activate related signaling pathways such as Akt/PI3K and mTOR.[10][11] This provides a potential mechanism for the observed cognitive and antidepressant effects of this compound.

Experimental Evidence in Non-Athletic Populations

The therapeutic potential of this compound is being investigated across a spectrum of conditions. The following sections summarize key findings from clinical trials and experimental studies.

Cognitive Function and Neurodegenerative Diseases

Impaired brain energy metabolism is a hallmark of several neurodegenerative diseases. This compound's ability to bolster cerebral energy reserves has made it a compelling candidate for neuroprotective therapies.

Alzheimer's Disease: A pilot study investigating high-dose this compound monohydrate (20 g/day ) in patients with Alzheimer's disease found the supplementation to be feasible and associated with an 11% increase in brain total this compound levels.[12][13][14][15] Preliminary results indicated improvements in some cognitive domains, including total and fluid cognition.[12][15]

. Table 1: Effects of this compound Supplementation on Cognitive Function in Alzheimer's Disease

Outcome MeasureBaseline (Mean ± SD)8 Weeks (Mean ± SD)p-value
Brain Total this compound (tCr) -+11%<0.001
Total Cognition Composite Score -Improved0.02
Fluid Cognition Composite Score -Improved0.004
List Sorting -Improved0.001
Oral Reading -Improved<0.001
Flanker Inhibitory Control -Improved0.05

Data extracted from a single-arm pilot trial.[12][15]

Mild Cognitive Impairment in Older Adults: Ongoing clinical trials are investigating the effects of this compound supplementation, both alone and in combination with resistance training, on cognition, brain health, and physical function in older adults with mild cognitive impairment.[16][17][18][19] These studies aim to elucidate the potential of this compound to mitigate age-related cognitive decline.

Traumatic Brain Injury (TBI): Preclinical studies in animal models have shown that this compound supplementation prior to TBI can reduce cortical damage by protecting mitochondrial function.[20][21] Clinical studies in children and adolescents with severe TBI have suggested that this compound supplementation may improve recovery and reduce post-concussive symptoms.[22] A daily dose of 0.4 g/kg of this compound for six months was administered in one such study.[21]

Mental Health Disorders

Disruptions in brain bioenergetics have been implicated in the pathophysiology of mood disorders.

Major Depressive Disorder (MDD): Several studies have explored this compound as an adjunctive therapy for MDD. A randomized, double-blind, placebo-controlled trial in women with MDD who were taking a selective serotonin reuptake inhibitor (SSRI) found that augmentation with 5 g/day of this compound led to significantly greater improvements in Hamilton Depression Rating Scale (HAM-D) scores as early as week 2 of treatment.[2][23] Another 8-week randomized controlled trial where participants received cognitive behavioral therapy found that daily supplementation with 5 grams of this compound monohydrate improved depression symptoms more than a placebo.[24]

. Table 2: Efficacy of this compound Augmentation in Women with Major Depressive Disorder on SSRI Treatment

Time PointThis compound + SSRI (HAM-D Score)Placebo + SSRI (HAM-D Score)p-value
Week 2 Significant ImprovementLess Improvement<0.05
Week 4 Continued ImprovementLess Improvement<0.05
Week 8 Maintained ImprovementLess Improvement<0.05

Data from a randomized, double-blind, placebo-controlled trial.[2][23]

Sarcopenia and Age-Related Muscle Decline

The age-related loss of muscle mass and function, known as sarcopenia, is a major public health concern. This compound supplementation, particularly when combined with resistance training, has shown promise in mitigating these effects. A meta-analysis of 22 studies with 721 participants revealed that this compound supplementation during resistance training resulted in a 1.37 kg greater increase in lean mass compared to placebo.[25] Supplementation protocols typically involve a loading phase of 20 g/day for 5-7 days, followed by a maintenance dose of 3-5 g/day .[26]

. Table 3: Effect of this compound Supplementation with Resistance Training on Lean Mass in Older Adults

InterventionMean Increase in Lean Mass (kg)95% Confidence Interval
This compound + Resistance Training 1.370.97 - 1.76
Placebo + Resistance Training --

Data from a meta-analysis of 22 original studies.[25]

Fibromyalgia and Chronic Fatigue Syndrome

These complex, multi-symptom disorders are often characterized by energy dysregulation.

Fibromyalgia: A 16-week, randomized, double-blind, placebo-controlled trial in patients with fibromyalgia demonstrated that this compound supplementation led to a significant increase in intramuscular phosphothis compound content (+80.3% vs. -2.7% in the placebo group).[27][28][29][30][31] This was accompanied by improvements in upper and lower body muscle strength.[27][28][29][30][31] However, there were no significant changes in pain, cognitive function, or quality of life in this particular study.[27][28][31]

. Table 4: Effects of this compound Supplementation in Patients with Fibromyalgia

Outcome MeasureThis compound Group (Change)Placebo Group (Change)p-value
Muscle Phosphothis compound Content +80.3%-2.7%0.04
Leg Press Strength +9.8%-0.5%0.02
Chest Press Strength +1.2%-7.2%0.002
Isometric Strength +6.4%-3.2%0.007

Data from a 16-week randomized, double-blind, placebo-controlled trial.[27][28][30]

Chronic Fatigue Syndrome (ME/CFS): Emerging research suggests that this compound metabolism may be altered in individuals with ME/CFS. While large-scale clinical trials are lacking, smaller studies and case reports indicate that this compound supplementation may help improve symptoms of fatigue and brain fog.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are examples of experimental protocols from key studies cited in this guide.

Protocol 1: this compound Supplementation in Alzheimer's Disease
  • Study Design: Single-arm, open-label pilot trial.[15]

  • Participants: 20 individuals with a diagnosis of Alzheimer's Disease.[15]

  • Intervention: 20 g/day of this compound monohydrate for 8 weeks.[15]

  • Primary Outcome Measures: Feasibility (compliance with the intervention) and change in serum this compound levels.[15]

  • Secondary Outcome Measures: Change in brain total this compound measured by magnetic resonance spectroscopy (MRS) and cognitive function assessed using the National Institutes of Health (NIH) Toolbox and the Mini-Mental State Examination (MMSE).[15]

Protocol 2: this compound Augmentation for Major Depressive Disorder
  • Study Design: Randomized, double-blind, placebo-controlled trial.[2][23]

  • Participants: 52 women with a diagnosis of Major Depressive Disorder who were currently receiving a stable dose of a selective serotonin reuptake inhibitor (SSRI).[23]

  • Intervention: 5 g/day of this compound monohydrate or a matching placebo, in addition to their ongoing SSRI treatment, for 8 weeks.[2][23]

  • Primary Outcome Measure: Change in the Hamilton Depression Rating Scale (HAM-D) score from baseline to the end of the study.[2][23]

  • Secondary Outcome Measures: Response and remission rates, scores on other depression and anxiety scales.

Protocol 3: this compound Supplementation in Fibromyalgia
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.[27][28][30]

  • Participants: Patients diagnosed with fibromyalgia.[27][28][30]

  • Intervention: A loading phase of this compound monohydrate (dosage not specified in the abstract) followed by a maintenance phase for a total of 16 weeks, compared to a placebo group.[27][28][30]

  • Outcome Measures: Muscle phosphorylthis compound content (measured by 31P magnetic resonance spectroscopy), muscle function (leg press and chest press strength, isometric strength), aerobic conditioning, cognitive function, quality of sleep, quality of life, and kidney function.[27][28][30]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for a clinical trial investigating this compound supplementation.

creatine_signaling_pathways cluster_creatine_intake This compound Supplementation cluster_cellular_effects Cellular Mechanisms cluster_physiological_outcomes Physiological Outcomes This compound This compound PCr_System ↑ Phosphothis compound Pool This compound->PCr_System ↑ Intracellular this compound AMPK AMPK Activation This compound->AMPK mTOR_Pathway Akt/mTOR Pathway Activation This compound->mTOR_Pathway BDNF_Signaling ↑ BDNF Expression This compound->BDNF_Signaling ATP_Regeneration ↑ ATP Regeneration PCr_System->ATP_Regeneration Mitochondrial_Function Improved Mitochondrial Function ATP_Regeneration->Mitochondrial_Function AMPK->Mitochondrial_Function Muscle_Function ↑ Muscle Strength & Mass mTOR_Pathway->Muscle_Function Cognitive_Function ↑ Cognitive Performance BDNF_Signaling->Cognitive_Function Mood_Regulation Improved Mood BDNF_Signaling->Mood_Regulation Neuroprotection Neuroprotective Effects BDNF_Signaling->Neuroprotection Mitochondrial_Function->Cognitive_Function Mitochondrial_Function->Neuroprotection

Caption: Overview of this compound's mechanisms of action.

experimental_workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Cognitive, Physical, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Intervention_Group This compound Supplementation (e.g., 5-20 g/day) Randomization->Intervention_Group Placebo_Group Placebo Control Randomization->Placebo_Group Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 16) Intervention_Group->Follow_Up Placebo_Group->Follow_Up Final_Assessment Final Assessments & Data Analysis Follow_Up->Final_Assessment Results Results & Interpretation Final_Assessment->Results

Caption: A typical randomized controlled trial workflow.

mTOR_pathway This compound This compound IGF1 ↑ IGF-1 Signaling This compound->IGF1 Akt Akt (PKB) IGF1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E inhibition Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis disinhibition

References

Methodological & Application

Standardized Protocol for Creatine Supplementation in Human Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine, a naturally occurring non-proteinogenic amino acid, is a widely researched and utilized supplement for enhancing muscle performance, particularly in short-duration, high-intensity resistance exercises. Its role in cellular energy metabolism, primarily through the phosphothis compound shuttle, has significant implications for both athletic performance and clinical applications. This document provides a detailed, standardized protocol for this compound supplementation in human clinical trials, encompassing dosage strategies, experimental methodologies, and an overview of the underlying molecular pathways.

I. This compound Supplementation Protocols

A standardized approach to this compound supplementation is crucial for the reproducibility and comparability of clinical trial data. The most common and scientifically validated protocol involves a loading phase followed by a maintenance phase.

Dosage Regimens

Two primary protocols are widely accepted for this compound supplementation:

  • Rapid Loading Protocol: This method is designed to quickly saturate intramuscular this compound stores.

  • Gradual Loading Protocol: This approach achieves saturation over a longer period with a lower daily dose, which may reduce the likelihood of gastrointestinal distress in sensitive individuals.

Table 1: Standardized this compound Monohydrate Supplementation Protocols

Protocol PhaseRapid LoadingGradual Loading
Loading Phase Dosage 20-25 g/day (or 0.3 g/kg/day)3-5 g/day
Loading Phase Duration 5-7 days[1][2]~28 days
Maintenance Phase Dosage 3-5 g/day (or 0.03 g/kg/day)[1][3]3-5 g/day
Maintenance Phase Duration Variable (typically corresponds to the length of the intervention)Variable

Note: The loading dose is often divided into 4-5 equal daily doses to improve tolerance.[2]

Washout Period

A washout period is essential in crossover trial designs to ensure that the effects of the this compound supplementation have dissipated before the next intervention. Elevated muscle this compound levels can take a significant amount of time to return to baseline.

Table 2: Recommended Washout Period

ParameterDuration
Minimum Washout Period 30 days[4]
Recommended Washout Period >30 days

Note: A 30-day washout period may be insufficient for muscle phosphothis compound to return to baseline levels.[4] Researchers should consider extending this period based on the study design and desired outcomes.

Placebo Control

In placebo-controlled trials, an inert substance that mimics the appearance and taste of the this compound supplement is administered to the control group.

Table 3: Placebo Specifications

ParameterDescription
Placebo Substance Maltodextrin or dextrose are commonly used.
Dosage The placebo dosage should match the active supplement in volume and administration schedule.
Blinding A double-blind design, where neither the participants nor the researchers know who is receiving the active supplement or placebo, is the gold standard to minimize bias.[5]

II. Experimental Protocols

Muscle Biopsy for this compound and Phosphothis compound Analysis

The percutaneous needle muscle biopsy is a standard procedure for obtaining skeletal muscle tissue to analyze intramuscular this compound and phosphothis compound concentrations. The modified Bergström technique is a widely used and safe method.[1]

Protocol: Modified Bergström Needle Biopsy

  • Subject Preparation: The subject lies in a supine position. The biopsy site, typically the vastus lateralis muscle, is identified, shaved, and cleaned with an antiseptic solution.

  • Anesthesia: A local anesthetic (e.g., 1% lidocaine) is injected into the skin and subcutaneous tissue overlying the muscle.[6] Anesthesia is confirmed before making an incision.[1][7]

  • Incision: A small incision (approximately 5-7 mm) is made through the skin and fascia with a sterile scalpel.[1]

  • Biopsy Needle Insertion: The Bergström needle, consisting of an outer cannula and an inner trocar, is inserted through the incision into the muscle belly.[1][7]

  • Sample Collection: Suction is applied to the needle, and the inner trocar is advanced and retracted to cut and capture a muscle tissue sample (typically 50-100 mg).[7]

  • Sample Handling: The muscle sample is immediately removed from the needle, blotted to remove excess blood, and then rapidly frozen in liquid nitrogen. Samples are stored at -80°C until analysis.[1]

  • Post-Procedure Care: The incision is closed with sterile adhesive strips and a pressure bandage is applied.[7][8]

Analysis of Intramuscular this compound and Phosphothis compound

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis are precise methods for quantifying this compound and phosphothis compound in muscle tissue homogenates.

Protocol: HPLC Analysis of this compound and Creatinine

  • Sample Preparation: Frozen muscle tissue is lyophilized, powdered, and extracted with a perchloric acid solution. The extract is then neutralized.

  • Chromatographic Separation: A reversed-phase C18 column with a polar end-capping is commonly used.[9] The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile.[2][10]

  • Detection: UV detection at 210 nm is a standard method for quantifying this compound and creatinine.[9][10]

  • Quantification: The concentrations of this compound and creatinine in the sample are determined by comparing the peak areas to those of known standards.

Strength Testing: One-Repetition Maximum (1RM)

The 1RM test is the gold standard for assessing maximal dynamic strength.[11][12]

Protocol: One-Repetition Maximum (1RM) Testing

  • Warm-up: The participant performs a general warm-up of 5-10 minutes of light aerobic exercise, followed by a specific warm-up consisting of several repetitions with a light load (e.g., 50% of estimated 1RM).[12][13]

  • Progressive Loading: The weight is gradually increased in increments. After each successful lift, there is a rest period of 1-5 minutes.[4][11]

  • Determining the 1RM: The 1RM is the maximum weight that can be lifted for one complete repetition with proper form. The goal is to determine the 1RM within 3-5 attempts.[11][13]

  • Safety: A trained spotter should always be present, especially for free-weight exercises like the bench press and squat.

III. Signaling Pathways and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

This compound supplementation has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis and hypertrophy.[1][3][8][14]

PI3K_Akt_mTOR_Pathway This compound This compound IGF-1 IGF-1 PI3K PI3K IGF-1->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates TSC2 TSC2 Akt->TSC2 Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy TSC2->mTORC1 Inhibits

Caption: this compound's influence on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for a this compound Supplementation Clinical Trial

A well-structured workflow is essential for the successful execution of a clinical trial.

Clinical_Trial_Workflow cluster_pre Pre-Intervention cluster_int Intervention cluster_post Post-Intervention Recruitment Recruitment Screening Screening Recruitment->Screening Baseline Testing Baseline Testing Screening->Baseline Testing Randomization Randomization Baseline Testing->Randomization Supplementation Period Supplementation Period Randomization->Supplementation Period Mid-point Testing Mid-point Testing Supplementation Period->Mid-point Testing Post-Intervention Testing Post-Intervention Testing Mid-point Testing->Post-Intervention Testing Data Analysis Data Analysis Post-Intervention Testing->Data Analysis

Caption: General workflow for a this compound supplementation clinical trial.

IV. Conclusion

This document outlines a standardized protocol for conducting human clinical trials on this compound supplementation. Adherence to these guidelines for dosage, experimental procedures, and trial design will enhance the quality and consistency of research in this field. The provided protocols for muscle biopsy, biochemical analysis, and strength testing offer a foundation for robust data collection. Understanding the molecular pathways influenced by this compound is critical for interpreting clinical outcomes and guiding future research.

References

Application Note: Quantification of Phosphocreatine in Muscle Biopsies via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphocreatine (PCr) is a high-energy phosphate compound that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal and cardiac muscle.[1][2] It serves as a temporal and spatial energy buffer, regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the this compound kinase (CK) reaction. The quantification of PCr in muscle biopsies is crucial for assessing the bioenergetic state of the tissue in various physiological and pathological conditions, including muscle diseases, ischemia, and in response to therapeutic interventions.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the simultaneous determination of PCr and other key energy metabolites.[3][4]

This application note provides a detailed protocol for the quantification of phosphothis compound in muscle biopsy samples using a reversed-phase ion-pairing HPLC method with UV detection.

Principle

This method utilizes ion-pairing reversed-phase HPLC to separate polar, negatively charged molecules like phosphothis compound and adenine nucleotides. An ion-pairing agent, such as tetrabutylammonium, is added to the mobile phase to form a neutral ion pair with the analytes, allowing for their retention and separation on a non-polar stationary phase (e.g., C18). Detection is achieved by measuring the UV absorbance of the analytes, typically at 210 nm for PCr and 254/260 nm for adenine nucleotides.[2][3][5]

Signaling Pathway

The this compound kinase (CK) shuttle hypothesis illustrates the central role of phosphothis compound in muscle energetics. ATP produced in the mitochondria is used by mitochondrial CK to phosphorylate this compound (Cr) to phosphothis compound (PCr). PCr then diffuses to the myofibrils, where cytosolic CK catalyzes the reverse reaction, regenerating ATP to power muscle contraction. The resulting Cr diffuses back to the mitochondria to complete the cycle.[6]

CreatineKinaseShuttle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_ATP ATP Mito_CK Mitochondrial This compound Kinase Mito_ATP->Mito_CK phosphorylates Mito_ADP ADP Mito_Cr This compound (Cr) Mito_Cr->Mito_CK Mito_PCr Phosphothis compound (PCr) Myo_PCr Phosphothis compound (PCr) Mito_PCr->Myo_PCr Diffusion Mito_CK->Mito_ADP Mito_CK->Mito_PCr Myo_ATP ATP Contraction Muscle Contraction Myo_ATP->Contraction powers Myo_ADP ADP Myo_CK Myofibrillar This compound Kinase Myo_ADP->Myo_CK Myo_Cr This compound (Cr) Myo_Cr->Mito_Cr Diffusion Myo_PCr->Myo_CK phosphorylates Myo_CK->Myo_ATP Myo_CK->Myo_Cr Contraction->Myo_ADP

Caption: The this compound Kinase Energy Shuttle.

Experimental Workflow

The overall experimental workflow for the quantification of phosphothis compound in muscle biopsies is depicted below. It involves sample collection and rapid freezing, extraction of metabolites, separation and detection by HPLC, and subsequent data analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Biopsy Muscle Biopsy (Freeze-clamped) Homogenization Homogenization in Perchloric Acid (0.4 M) Biopsy->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Neutralization Neutralization of Supernatant Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Injection Sample Injection Filtration->Injection Separation Reversed-Phase Ion-Pair Chromatography Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram (Peak Identification) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Standard Curve Integration->Quantification Results Results (µmol/g dry wt) Quantification->Results

Caption: Experimental workflow for PCr quantification.

Protocols

Sample Preparation (Perchloric Acid Extraction)

This protocol is adapted from established methods for the extraction of high-energy phosphates from muscle tissue.[1]

Materials:

  • Freeze-clamped muscle biopsy

  • Pre-chilled 0.4 M Perchloric Acid (HClO4)

  • Pre-chilled neutralization solution (e.g., 2 M KHCO3)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Calibrated microcentrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh the frozen muscle biopsy.

  • In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

  • Add 10 volumes of ice-cold 0.4 M HClO4 to the tissue powder.

  • Homogenize the sample on ice using a micro-homogenizer.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new pre-chilled tube.

  • Neutralize the supernatant by slowly adding the neutralization solution until the pH reaches 6.0-7.0. Monitor the pH carefully.

  • Allow the sample to stand on ice for 10 minutes to precipitate potassium perchlorate.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -80°C until HPLC analysis.

HPLC Method

The following HPLC conditions are based on a simple and rapid isocratic method for the determination of phosphothis compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax XDB-C18, 150 mm x 4.6 mm, 5 µm)[1]

Chromatographic Conditions:

Parameter Value
Mobile Phase 20 mM KH2PO4, 2 mM Tetrabutylammonium phosphate, pH 5.8, in 96:4 (v/v) water:acetonitrile[1]
Flow Rate 1.0 mL/min
Column Temperature 30°C[7]
Detection Wavelength 215 nm[1]
Injection Volume 20 µL[7]

| Run Time | Approximately 10-20 minutes[3][8] |

Standard Preparation:

  • Prepare a stock solution of phosphothis compound disodium salt in ultrapure water.

  • Prepare a series of working standards by serially diluting the stock solution to cover a linear range (e.g., 5 mg/L to 100 mg/L).[1]

  • Treat the standards in the same manner as the samples if necessary, although direct injection is often sufficient.

Data Analysis:

  • Identify the phosphothis compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Integrate the peak area of the phosphothis compound peak.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of phosphothis compound in the sample by interpolating its peak area on the calibration curve.

  • Express the final concentration as µmol per gram of dry weight of the muscle tissue.

Quantitative Data Summary

The following table summarizes typical concentrations of phosphothis compound and related energy metabolites in muscle tissue as determined by HPLC.

AnalyteTissueConcentration (µmol/g dry wt)Reference
Phosphothis compound (PCr) Rat Myocardium32.5 ± 1.3[3]
Rat Myocardium35.5 ± 1.0[8]
Rat Skeletal Muscle (Type 2a/2b)32[9]
Rat Skeletal Muscle (Type 1/2x)16[9]
ATP Rat Myocardium21.5 ± 1.3[3]
Rat Myocardium26.6 ± 0.4[8]
Rat Skeletal Muscle (Type 2a/2b)8[9]
Rat Skeletal Muscle (Type 1/2x)5[9]
ADP Rat Myocardium4.6 ± 0.2[3]
Rat Myocardium4.6 ± 0.1[8]
AMP Rat Myocardium1.5 ± 1.1[3]
Rat Myocardium1.4 ± 0.1[8]

Method Validation

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended application.[7][10] Key validation parameters include:

  • Linearity: The method demonstrates good linearity for phosphothis compound in the range of 5 mg/L to 100 mg/L (r = 0.9992).[1]

  • Accuracy: The average recovery of phosphothis compound is typically high, around 99.34%.[1]

  • Precision: The method is precise, with low relative standard deviations for intra- and inter-day measurements.[2][11]

  • Limit of Detection (LOD): The LOD for phosphothis compound is approximately 2 mg/L.[1]

  • Specificity: The method should demonstrate the ability to separate phosphothis compound from other endogenous components in the muscle extract.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor peak shape (tailing) - Inappropriate mobile phase pH- Column degradation- Adjust mobile phase pH- Use a new column or a guard column
Low sensitivity - Low detector response- Analyte degradation- Check detector lamp- Ensure samples are kept cold and analyzed promptly
Variable retention times - Inconsistent mobile phase composition- Fluctuation in column temperature- Prepare fresh mobile phase and degas properly- Use a column oven for temperature control
Extraneous peaks - Sample contamination- Carryover from previous injection- Use high-purity solvents and reagents- Implement a column wash step between injections

Conclusion

The ion-pairing reversed-phase HPLC method detailed in this application note provides a reliable and accurate means for quantifying phosphothis compound in muscle biopsies. This technique is invaluable for researchers and clinicians investigating muscle energy metabolism in health and disease. Proper sample handling and method validation are critical for obtaining high-quality, reproducible data.

References

Methodology for Measuring Creatine Uptake in Primary Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a crucial molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as muscle and brain. The uptake of this compound into cells is mediated by the sodium- and chloride-dependent this compound transporter, SLC6A8. Dysregulation of this compound transport is implicated in several pathological conditions, making the measurement of this compound uptake a critical tool in basic research and drug development. These application notes provide detailed protocols for quantifying this compound uptake in primary cell cultures, guidelines for data presentation, and visual representations of the underlying signaling pathways and experimental workflows.

Signaling Pathways Regulating this compound Uptake

The activity of the SLC6A8 transporter is modulated by various intracellular signaling pathways. Understanding these pathways is essential for interpreting experimental data and identifying potential therapeutic targets. Key regulatory kinases include Serum and Glucocorticoid-inducible Kinase 1 (SGK1), SGK3, Ste20-related proline-alanine-rich kinase (SPAK), Oxidative Stress-Responsive Kinase 1 (OSR1), and AMP-activated protein kinase (AMPK).

This compound Transporter Signaling Pathways cluster_positive Positive Regulation cluster_negative Negative Regulation cluster_transporter cluster_outcome SGK1 SGK1 SLC6A8 SLC6A8 (this compound Transporter) SGK1->SLC6A8 + Uptake_inc Increased this compound Uptake SGK3 SGK3 SGK3->SLC6A8 + SPAK SPAK SPAK->SLC6A8 - Uptake_dec Decreased this compound Uptake OSR1 OSR1 OSR1->SLC6A8 - AMPK AMPK AMPK->SLC6A8 - SLC6A8->Uptake_inc Activity SLC6A8->Uptake_dec Activity

Caption: Regulation of the SLC6A8 this compound transporter by key signaling kinases.

Experimental Protocols

Two primary methods are employed for measuring this compound uptake: radioactive isotope-labeled this compound assays and stable isotope-labeled this compound assays followed by mass spectrometry.

Protocol 1: Radioactive this compound Uptake Assay

This protocol utilizes [¹⁴C]-creatine to quantify its uptake into primary cells.

Materials:

  • Primary cell culture of interest (e.g., primary astrocytes, myoblasts, or fibroblasts)

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer (or other appropriate physiological salt solution)

  • [¹⁴C]-Creatine (radiolabeled)

  • Unlabeled this compound (for competition experiments)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding: Plate primary cells in multi-well plates and culture until they reach the desired confluency (typically 80-90%).

  • Pre-incubation/Wash:

    • Aspirate the culture medium.

    • Wash the cells twice with pre-warmed KRH buffer to remove residual this compound from the medium.[1]

    • Pre-incubate the cells in KRH buffer at 37°C for 15-30 minutes.

  • Uptake Initiation:

    • Aspirate the pre-incubation buffer.

    • Add KRH buffer containing a known concentration of [¹⁴C]-creatine (e.g., 10 µM) to each well. For competition experiments, include a high concentration of unlabeled this compound (e.g., 1 mM) in some wells to determine non-specific uptake.

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 5-60 minutes). The incubation time should be within the linear range of uptake for the specific cell type.

  • Uptake Termination and Washing:

    • To stop the uptake, rapidly aspirate the uptake buffer.

    • Immediately wash the cells three times with ice-cold KRH buffer to remove extracellular [¹⁴C]-creatine.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Calculate the specific uptake by subtracting the CPM from the competition wells (non-specific uptake) from the total CPM.

    • Normalize the specific uptake to the protein concentration and the incubation time (e.g., pmol/mg protein/min).

Protocol 2: Stable Isotope-Labeled this compound Uptake Assay

This method uses a non-radioactive, stable isotope-labeled this compound (e.g., D3-creatine) and quantifies its intracellular concentration using liquid chromatography-mass spectrometry (LC-MS).[1]

Materials:

  • Primary cell culture of interest

  • Complete culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • D3-Creatine (or other stable isotope-labeled this compound)

  • Unlabeled this compound

  • Methanol (or other suitable solvent for extraction)

  • LC-MS system

Procedure:

  • Cell Seeding and Pre-incubation: Follow steps 1 and 2 from Protocol 1. A this compound "wash-out" step by removing fetal bovine serum (which contains this compound) from the culture medium for a period before the assay is recommended.[1]

  • Uptake Initiation: Add KRH buffer containing a known concentration of D3-creatine to the cells.

  • Incubation: Incubate at 37°C for a defined period.

  • Uptake Termination and Washing: Follow step 5 from Protocol 1.

  • Metabolite Extraction:

    • Add ice-cold methanol to each well.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • LC-MS Analysis:

    • Analyze the supernatant using a suitable LC-MS method to separate and quantify the intracellular D3-creatine.

  • Protein Quantification: Determine the protein concentration from the cell pellet.

  • Data Analysis: Normalize the amount of D3-creatine to the protein concentration and incubation time.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a this compound uptake assay in primary cell cultures.

This compound Uptake Experimental Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Seed Primary Cells B Culture to Desired Confluency A->B C Wash with Buffer B->C D Pre-incubate C->D E Add Labeled this compound D->E F Incubate (Time Course) E->F G Terminate Uptake (Ice-cold Wash) F->G H Lyse Cells / Extract Metabolites G->H I Quantify Labeled this compound (Scintillation / LC-MS) H->I J Quantify Total Protein H->J K Normalize Uptake Data I->K J->K

Caption: General experimental workflow for measuring this compound uptake.

Data Presentation

Quantitative data from this compound uptake experiments should be presented in a clear and structured format to allow for easy comparison. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity of uptake), are key metrics for characterizing transporter function.

Table 1: Kinetic Parameters of this compound Uptake in Various Primary Cell Cultures

Primary Cell TypeSpeciesKm (µM)VmaxReference
AstrocytesRat4517 nmol/h/mg protein[2]
MonocytesHuman300.7 pmol/µg protein/h[3]
MacrophagesHuman303.6 pmol/µg protein/h[3]
Sarcolemmal Vesicles (Skeletal Muscle)Rat52.4 ± 9.417.3 ± 3.1 pmol/min/mg protein[4]
EnterocytesChicken29Not specified[5]
FibroblastsHumanNot specifiedSignificant uptake observed[1][6][7]

Note: The Vmax values are presented in the units reported in the respective studies. Direct comparison may require unit conversion. The variability in experimental conditions (e.g., temperature, buffer composition, and specific activity of labeled this compound) should be considered when comparing data across different studies.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating this compound transport in primary cell cultures. The choice between radioactive and stable isotope-based methods will depend on the available equipment and specific experimental goals. Careful execution of these protocols and systematic data analysis will yield reliable and reproducible results, contributing to a better understanding of this compound metabolism and its role in health and disease.

References

Application of Stable Isotope Tracers for In Vivo Creatine Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The study of in vivo this compound kinetics, encompassing its synthesis, transport, and degradation, is crucial for understanding the pathophysiology of various diseases, including muscle wasting disorders (e.g., sarcopenia, cachexia, and muscular dystrophies), neurodegenerative diseases, and inborn errors of this compound metabolism. Stable isotope tracers, coupled with mass spectrometry, offer a powerful and safe methodology to dynamically assess these processes in a clinical and research setting.

This document provides detailed application notes and protocols for the use of stable isotope tracers, primarily deuterium-labeled this compound (D3-creatine), to measure in vivo this compound kinetics. These methods are invaluable for elucidating disease mechanisms, identifying therapeutic targets, and evaluating the efficacy of novel interventions in drug development.

Principle of the Method

The most widely used stable isotope method for determining total body this compound pool size and, by extension, skeletal muscle mass, is the D3-creatine (D3-Cr) dilution method. This technique is predicated on the oral administration of a known dose of D3-creatine monohydrate. The labeled this compound is absorbed and distributed throughout the body's this compound pool. Within the muscle, both labeled (D3-creatine) and unlabeled this compound are irreversibly converted to their respective creatinine forms (D3-creatinine and creatinine) at a relatively constant fractional rate. This newly synthesized D3-creatinine is then excreted in the urine. By measuring the enrichment of D3-creatinine in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the total body this compound pool size can be calculated based on the principle of isotope dilution.

Key Applications

  • Quantification of Skeletal Muscle Mass: Provides a direct and non-invasive method to estimate total body skeletal muscle mass, which is a critical biomarker in sarcopenia, cachexia, and frailty.

  • Assessment of this compound Synthesis: Tracers such as ¹⁵N-glycine can be used to measure the fractional and absolute rates of de novo this compound synthesis.

  • Evaluation of Therapeutic Interventions: Enables the quantitative assessment of the effects of drugs, nutritional supplements (including this compound itself), and exercise on this compound metabolism and muscle mass.

  • Diagnosis and Monitoring of this compound Deficiency Syndromes: Can be used to study the metabolic consequences of genetic defects in this compound synthesis and transport.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Allows for the investigation of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs.

Experimental Protocols

Protocol 1: Determination of Total Body this compound Pool Size and Skeletal Muscle Mass using D3-Creatine Dilution

1.1. Subject Preparation:

  • Subjects should abstain from strenuous physical activity for 24-48 hours prior to the study.
  • A baseline urine sample should be collected on the morning of the study before the administration of the D3-creatine tracer.
  • For studies investigating endogenous this compound synthesis, a this compound-free diet may be required for a specified period before the study.

1.2. D3-Creatine Administration:

  • A single oral dose of D3-creatine monohydrate is administered. The dose can vary, with typical doses ranging from 30 mg to 100 mg for adults.[1]
  • The tracer should be accurately weighed and administered with a standardized volume of water.

1.3. Sample Collection:

  • Urine: 24-hour urine collections are recommended for the initial 3-5 days post-dose to assess for any "spillage" of the tracer. Subsequently, spot urine samples (e.g., first-morning void) can be collected at various time points. Isotopic steady-state of D3-creatinine enrichment in the urine is typically achieved by 30.7 ± 11.2 hours.[1] For longitudinal studies, urine samples can be collected at later time points (e.g., weekly or monthly) to measure the decay of the tracer and calculate this compound turnover.
  • Plasma (Optional): For pharmacokinetic analysis of D3-creatine, serial blood samples can be collected. For example, samples can be taken at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose.[1]

1.4. Sample Preparation for LC-MS/MS Analysis (Urine):

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
  • To a 1.5 mL microcentrifuge tube, add 50 µL of urine.
  • Add an internal standard solution containing deuterated creatinine (e.g., D3-creatinine or another labeled variant) of a known concentration.
  • Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile (e.g., 200 µL).
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
  • Carefully transfer the supernatant to a new tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
  • The sample is now ready for injection into the LC-MS/MS system.

1.5. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
  • Chromatography: A C18 reversed-phase column is typically employed for the separation of creatinine and D3-creatinine.
  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often used.
  • Mass Spectrometry Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions to be monitored are:
  • Creatinine: m/z 114 → m/z 44[2]
  • D3-Creatinine: m/z 117 → m/z 47[2]
  • Internal Standard (e.g., D3-creatinine): m/z 117 → m/z 47 (if using a different labeled internal standard, the transitions will vary)

1.6. Data Analysis and Calculations:

  • This compound Pool Size: The total body this compound pool size is calculated using the following formula:
  • This compound Pool (g) = (Dose of D3-Creatine (mg) / Molar Enrichment of Urinary D3-Creatinine at Steady State) * (Molecular Weight of this compound / Molecular Weight of D3-Creatine)
  • Skeletal Muscle Mass: Muscle mass is estimated by dividing the this compound pool size by the assumed concentration of this compound in wet muscle mass, which is approximately 4.3 g/kg.[3]
  • Skeletal Muscle Mass (kg) = this compound Pool (g) / 4.3 g/kg

Data Presentation

Table 1: Representative Data from D3-Creatine Dilution Studies in Different Populations

Population Number of Subjects (n) Age Range (years) Mean D3-Creatine Muscle Mass (kg) Correlation with DXA ALM (r-value) Reference
Postmenopausal Women7474-9618.0 ± 3.50.50[4]
Healthy Men (Young)2019-30-0.868 (with MRI)[1]
Healthy Men (Older)-70-84-0.868 (with MRI)[1]
Postmenopausal Women1551-62-0.868 (with MRI)[1]
Postmenopausal Women (Older)-70-84-0.868 (with MRI)[1]

ALM: Appendicular Lean Mass; DXA: Dual-Energy X-ray Absorptiometry; MRI: Magnetic Resonance Imaging. Note: Dashes indicate data not explicitly provided in the cited abstract in a directly comparable format.

Table 2: Effect of this compound Supplementation on Muscle Strength and Mass in Duchenne Muscular Dystrophy (DMD)

Parameter Improvement with this compound Supplementation 95% Confidence Interval Reference
Muscle Strength8.47% increase3.55 to 13.38[5]
Lean Body Mass0.63 kg increase0.02 to 1.25[5]
Time to walk 10 meters-1.0 seconds-1.60 to -0.34[5]
Time to climb 4 stairs-3.4 seconds-6.18 to -0.56[5]

Visualizations

This compound Metabolism and the Phosphothis compound System

Creatine_Metabolism cluster_synthesis This compound Synthesis cluster_transport_storage Transport & Storage cluster_energy Energy Buffering cluster_degradation Degradation & Excretion Arginine L-Arginine GAA Guanidinoacetate (GAA) Arginine->GAA AGAT Glycine Glycine Glycine->GAA Creatine_synth This compound GAA->Creatine_synth SAM S-Adenosyl- methionine (SAM) SAH S-Adenosyl- homocysteine (SAH) SAM->SAH GAMT Creatine_circ Circulating This compound Creatine_synth->Creatine_circ CrT1 CrT-1 (SLC6A8) Creatine_circ->CrT1 Muscle_cell Muscle Cell Creatine_muscle Intramuscular This compound CrT1->Muscle_cell Na+/Cl- dependent PCr Phosphothis compound (PCr) Creatine_muscle->PCr Creatinine Creatinine Creatine_muscle->Creatinine Non-enzymatic ATP ATP PCr->Creatinine Non-enzymatic ADP ADP ATP->ADP CK This compound Kinase (CK) Urine Urine Excretion Creatinine->Urine

Caption: Overview of this compound synthesis, transport, energy buffering, and degradation.

Experimental Workflow for D3-Creatine Dilution Method

D3_Creatine_Workflow cluster_study_prep Study Preparation cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis & Interpretation A1 Subject Recruitment & Informed Consent A2 Baseline Urine Collection A1->A2 B1 Oral Administration of D3-Creatine Tracer A2->B1 C1 Timed Urine Collections (e.g., 24h intervals for 3-5 days) B1->C1 C2 Spot Urine Samples (at steady state) C1->C2 D1 Urine Sample Preparation (Protein Precipitation) C2->D1 D2 LC-MS/MS Analysis (MRM for Creatinine & D3-Creatinine) D1->D2 E1 Calculate D3-Creatinine Enrichment D2->E1 E2 Calculate Total Body This compound Pool Size E1->E2 E3 Estimate Skeletal Muscle Mass E2->E3

Caption: Workflow for measuring muscle mass using the D3-creatine dilution method.

Application in Drug Development

The use of stable isotope tracers for in vivo this compound kinetics is particularly valuable in the development of drugs for muscle wasting diseases.

  • Efficacy Assessment: The D3-creatine dilution method provides a sensitive and objective endpoint to assess the efficacy of anabolic or anti-catabolic drugs in clinical trials. An increase in muscle mass, as measured by this method, can be a direct indicator of a drug's therapeutic effect.

  • Mechanism of Action Studies: By combining the D3-creatine dilution method with tracers for this compound synthesis (e.g., ¹⁵N-glycine), researchers can investigate whether a drug's effect on muscle mass is due to increased this compound synthesis, improved this compound transport, or reduced this compound degradation.

  • Patient Stratification: Baseline measurements of this compound pool size and muscle mass can be used to stratify patient populations in clinical trials, potentially leading to more targeted and effective therapeutic strategies.

  • Case Example: Duchenne Muscular Dystrophy (DMD): In DMD, a progressive muscle-wasting disease, there is evidence of lower intramuscular this compound concentrations.[3] Stable isotope methods could be employed to precisely quantify the extent of this depletion and to monitor the effects of novel therapies aimed at restoring this compound homeostasis. While clinical trials have assessed the benefits of this compound supplementation in DMD[5][6][7][8][9], stable isotope tracer studies could provide a more in-depth understanding of how these supplements impact this compound kinetics in this patient population.

  • Sarcopenia and Aging: Sarcopenia, the age-related loss of muscle mass and function, is a major public health concern.[10][11] The D3-creatine dilution method is being increasingly used in clinical studies to accurately quantify muscle mass in older adults and to evaluate interventions, such as exercise and nutritional supplementation, aimed at mitigating sarcopenia.[10][12][13][14][15]

Conclusion

The application of stable isotope tracers, particularly the D3-creatine dilution method, has revolutionized the in vivo study of this compound kinetics. These non-invasive and accurate techniques provide invaluable tools for researchers, scientists, and drug development professionals. By enabling the precise quantification of this compound pool size and skeletal muscle mass, these methods facilitate a deeper understanding of this compound metabolism in health and disease, and support the development of novel therapies for a range of debilitating conditions. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation of these powerful techniques in both research and clinical settings.

References

In Vivo Assessment of Brain Creatine Levels Using Magnetic Resonance Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as the brain. It is a key component of the phosphothis compound (PCr) system, which acts as a temporal and spatial energy buffer for the rapid regeneration of adenosine triphosphate (ATP). The non-invasive in vivo quantification of brain this compound levels is crucial for understanding normal brain bioenergetics, as well as for investigating the pathophysiology of various neurological and psychiatric disorders where this compound metabolism may be altered. Furthermore, monitoring brain this compound changes is essential in evaluating the efficacy of therapeutic interventions, including this compound supplementation.

Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a powerful, non-invasive neuroimaging technique that allows for the quantification of various metabolites in the brain, including total this compound (tCr), which is the composite signal of this compound (Cr) and phosphothis compound (PCr). This document provides detailed application notes and protocols for the in vivo assessment of brain this compound levels using ¹H-MRS.

Principles of ¹H-MRS for this compound Detection

¹H-MRS is based on the same physical principles as Magnetic Resonance Imaging (MRI). However, instead of generating anatomical images, MRS acquires a spectrum of resonant frequencies from a specific volume of interest (VOI) in the brain. The resonant frequency of a proton is influenced by its local chemical environment, a phenomenon known as the chemical shift. This allows for the differentiation of protons in different molecules. In a typical brain ¹H-MRS spectrum, the tCr peak is a prominent resonance at 3.03 parts per million (ppm).[1][2] The area under this peak is proportional to the concentration of tCr in the interrogated tissue.

Applications in Research and Drug Development

The ability to non-invasively measure brain this compound has numerous applications:

  • Neuroscience Research: Investigating the role of energy metabolism in cognitive function, aging, and various neurological processes.

  • Clinical Research: Studying alterations in brain this compound in a wide range of disorders, including:

    • This compound deficiency syndromes[1][3]

    • Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis)[4][5]

    • Psychiatric disorders (e.g., schizophrenia, major depressive disorder)

    • Traumatic brain injury and hypoxia[2]

  • Drug Development:

    • Assessing the target engagement and pharmacodynamic effects of drugs designed to modulate brain energy metabolism.

    • Monitoring the therapeutic response to interventions, such as this compound supplementation.[6]

Data Presentation: Quantitative Brain this compound Levels

The following tables summarize quantitative data on brain this compound levels obtained from various ¹H-MRS studies. These values can serve as a reference for researchers; however, it is important to note that absolute concentrations can vary depending on the specific MRS methodology, hardware, and subject population.

Table 1: Total this compound (tCr) Concentrations in Different Brain Regions of Healthy Adults

Brain RegiontCr Concentration (mmol/kg or mM)Magnetic Field Strength (T)Reference
CerebellumHigher than other regions2.0[7]
Gray MatterHigher than white matter2.0[7]
White MatterLower than gray matter2.0[7]
Thalamus~6.852.0[6]
Frontal White Matter~6.961.5[8]
Parietal White Matter~7.091.5[8]
Medial Temporal Lobe~6.521.5[8]
Pons~5.711.5[8]

Table 2: Changes in Brain Total this compound (tCr) with Supplementation

Study PopulationSupplementation RegimenBrain Region% Increase in tCrReference
Healthy Males0.3 g/kg/day for 7 days, then 0.03 g/kg/day for 7 daysLeft Frontal Lobe8.1% - 9.3% (as ratios)
Healthy Young Volunteers20 g/day for 4 weeksAverage across brain regions8.7%[6]
Healthy Young Volunteers20 g/day for 4 weeksGray Matter4.7%[6]
Healthy Young Volunteers20 g/day for 4 weeksWhite Matter11.5%[6]
Healthy Young Volunteers20 g/day for 4 weeksCerebellum5.4%[6]
Healthy Young Volunteers20 g/day for 4 weeksThalamus14.6%[6]
FALS Mice2% this compound in dietCerebellum25%[5]
FALS Mice2% this compound in dietMedulla11%[5]
FALS Mice2% this compound in dietCortex4%[5]

Experimental Protocols

Protocol 1: Single-Voxel ¹H-MRS for Brain this compound Quantification

This protocol outlines the steps for acquiring and processing single-voxel ¹H-MRS data to measure brain this compound levels.

1. Subject Preparation:

  • Obtain informed consent from the subject.

  • Screen the subject for any contraindications to MRI (e.g., metallic implants, claustrophobia).

  • Instruct the subject to remain as still as possible during the scan to minimize motion artifacts.

  • Use head cushions and straps to immobilize the subject's head within the head coil.

2. MRI and Voxel Placement:

  • Perform a standard anatomical MRI scan (e.g., T1-weighted or T2-weighted images) to be used for voxel localization.

  • Based on the anatomical images, carefully place the single voxel (Volume of Interest - VOI) in the brain region of interest.

    • Example VOI size: 20 x 20 x 20 mm (8 cm³).[9]

    • Avoid placing the voxel near bone, sinuses, or cerebrospinal fluid (CSF) spaces to minimize artifacts and partial volume effects.

3. ¹H-MRS Data Acquisition:

  • Pulse Sequence: Point-Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) are commonly used. PRESS generally provides a higher signal-to-noise ratio (SNR).

  • Acquisition Parameters:

    • Echo Time (TE): A long TE (e.g., 135 ms) can simplify the spectrum by reducing signals from molecules with short T2 relaxation times, but may lead to signal loss for this compound. A short TE (e.g., 20-35 ms) provides a higher SNR and allows for the detection of more metabolites.[6][9][10]

    • Repetition Time (TR): A long TR (e.g., 1500-3000 ms) is necessary to allow for full T1 relaxation of the metabolites and minimize signal saturation.[9][11]

    • Number of Averages: Typically 128 or more averages are acquired to improve the SNR.[9]

    • Water Suppression: Use a water suppression technique (e.g., CHESS) to attenuate the large water signal, which would otherwise obscure the much smaller metabolite signals.[12]

    • Shimming: Perform automated or manual shimming of the magnetic field within the VOI to achieve a narrow water linewidth (e.g., < 20 Hz), which is crucial for good spectral resolution.

4. Data Processing and Analysis:

  • Software: Use specialized software for MRS data analysis, such as LCModel, jMRUI, or MRspecLAB.[8][9]

  • Processing Steps:

    • Eddy Current Correction: Correct for distortions in the magnetic field caused by the switching of gradients.

    • Frequency and Phase Correction: Align the spectral peaks to their correct chemical shifts and ensure a consistent phase across the spectrum.

    • Apodization: Apply a mathematical function to the free induction decay (FID) to improve the SNR or spectral resolution.

    • Zero-filling: Add zeros to the end of the FID to increase the digital resolution of the spectrum after Fourier transformation.

  • Quantification:

    • Absolute Quantification: This method provides metabolite concentrations in institutional units (e.g., mmol/kg). It typically requires the acquisition of an unsuppressed water signal from the same VOI as an internal reference. The known concentration of water in the tissue is used to calculate the absolute concentrations of the metabolites. External standards can also be used.[9]

    • Ratio-based Quantification: Metabolite concentrations are expressed as ratios to an internal reference metabolite, often tCr itself (e.g., N-acetylaspartate/tCr, Choline/tCr). This method is simpler but relies on the assumption that the reference metabolite's concentration is stable across the conditions being studied. It is important to note that the stability of this compound as a reference has been questioned in some pathological states.[9]

  • LCModel Analysis:

    • LCModel is a widely used software package that fits the acquired in vivo spectrum with a linear combination of basis spectra from individual metabolites.[9]

    • A basis set containing the spectra of all expected metabolites at the specific field strength and TE of the acquisition is required.

    • The output of LCModel provides the estimated concentrations of each metabolite and a measure of the reliability of the fit (Cramér-Rao Lower Bounds - CRLBs). Generally, CRLBs below 20-30% are considered reliable.

Visualizations

Brain this compound Metabolism Signaling Pathway

Creatine_Metabolism cluster_synthesis Endogenous Synthesis (Liver, Kidney, Pancreas) cluster_transport Transport and Metabolism in Brain Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAMT GAMT GAA->GAMT Creatine_Synth This compound Blood_this compound Blood this compound Creatine_Synth->Blood_this compound Export to Bloodstream AGAT->GAA GAMT->Creatine_Synth SAH S-Adenosyl Homocysteine GAMT->SAH SAM S-Adenosyl Methionine SAM->GAMT CRT Blood_this compound->CRT SLC6A8 Transporter Brain_this compound Brain this compound Creatinine Creatinine (excreted) Brain_this compound->Creatinine Non-enzymatic degradation CK_f Brain_this compound->CK_f This compound Kinase (CK) PCr Phosphothis compound (PCr) PCr->Creatinine ATP ATP ATP->CK_f ADP ADP ADP->CK_f CRT->Brain_this compound CK_f->PCr

Caption: Overview of this compound synthesis, transport, and metabolism in the brain.

Experimental Workflow for Brain this compound MRS

MRS_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Interpretation Subject_Prep Subject Preparation (Consent, Screening, Immobilization) Anatomical_MRI Anatomical MRI (T1w or T2w) Subject_Prep->Anatomical_MRI Voxel_Placement Voxel of Interest (VOI) Placement Anatomical_MRI->Voxel_Placement MRS_Scan ¹H-MRS Scan (PRESS/STEAM, Water Suppression, Shimming) Voxel_Placement->MRS_Scan Raw_Data Raw MRS Data (FID) MRS_Scan->Raw_Data Preprocessing Preprocessing (Eddy Current, Frequency, Phase Correction) Raw_Data->Preprocessing FFT Fourier Transform Preprocessing->FFT Spectrum Frequency Spectrum FFT->Spectrum Spectral_Fitting Spectral Fitting (e.g., LCModel) Spectrum->Spectral_Fitting Quantification Quantification (Absolute or Ratiometric) Spectral_Fitting->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

Caption: Experimental workflow for in vivo brain this compound assessment using MRS.

References

Application Note: Simultaneous Determination of Creatine and Creatinine in Laboratory Samples by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, rapid, and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of creatine and creatinine in laboratory samples. The method utilizes a reversed-phase approach, providing excellent separation and resolution of these highly polar analytes. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a naturally occurring compound pivotal for energy metabolism in muscle and brain tissue. It is synthesized from the amino acids arginine and glycine and is stored as high-energy phosphothis compound.[1][2] Creatinine is the metabolic breakdown product of this compound and phosphothis compound, and its clearance rate is a key indicator of renal function.[1][3] Accurate and simultaneous determination of both compounds is crucial for various applications, including clinical diagnostics, sports nutrition, and pharmaceutical research.[4][5]

Due to their high polarity, traditional reversed-phase HPLC methods often struggle to retain and separate this compound and creatinine effectively.[1][3] This application note details a method that overcomes these challenges, offering a reliable and efficient analytical solution.

Experimental

Materials and Reagents
  • This compound monohydrate (≥99% purity)

  • Creatinine (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (optional, for mobile phase adjustment)

  • Methanol (for cleaning)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound and creatinine.

ParameterCondition
Column Porous Graphitic Carbon (PGC), e.g., Hypercarb (100 x 2.1 mm, 5 µm) or Mixed-Mode Column, e.g., Newcrom AH (100 x 3.2 mm, 3 µm)
Mobile Phase Isocratic: 96.95:3:0.05 (v/v/v) Water/Acetonitrile/TFA or a gradient with water, acetonitrile, and phosphoric acid[1][2]
Flow Rate 0.25 - 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Injection Volume 5 - 20 µL
UV Detection Wavelength 200 - 236 nm
Run Time Approximately 5 - 10 minutes

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of this compound monohydrate and creatinine in HPLC-grade water to prepare individual stock solutions of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general "dilute-and-shoot" approach is often sufficient for liquid samples with low protein content.

  • Aqueous Samples: Centrifuge the sample to remove any particulate matter. Dilute an aliquot of the supernatant with the mobile phase to bring the analyte concentrations within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Biological Fluids (e.g., Urine, Serum): Protein precipitation is necessary. Add three parts of acetonitrile to one part of the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant, dilute with the mobile phase as needed, filter, and inject.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained using the described HPLC-UV method.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)
This compound~3.1
Creatinine~4.2

Note: Retention times are approximate and may vary depending on the specific column, mobile phase, and flow rate used.

Table 2: Method Validation Parameters

ParameterThis compoundCreatinine
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) >0.999>0.999
Limit of Detection (LOD) 3.6 ppb[2]3.5 ppb[2]
Precision (RSD%) < 2%< 2%
Accuracy (Recovery %) 98 - 102%98 - 102%

Visualizations

G cluster_synthesis This compound Biosynthesis cluster_metabolism Energy Metabolism & Degradation Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate This compound This compound Guanidinoacetate->this compound GAMT SAM S-Adenosyl Methionine SAH S-Adenosyl Homocysteine SAM->SAH ATP ATP ADP ADP ATP->ADP Phosphothis compound Phosphothis compound Creatinine Creatinine Phosphothis compound->Creatinine Non-enzymatic cyclization Creatine_ref->Phosphothis compound This compound Kinase

Caption: this compound biosynthesis and degradation pathway.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Lab Sample Dilute Dilution with Mobile Phase Sample->Dilute Filter Filtration (0.45 µm) Dilute->Filter Injection Autosampler Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method described in this application note provides a reliable and efficient means for the simultaneous determination of this compound and creatinine in various laboratory samples. The simple sample preparation, rapid analysis time, and excellent chromatographic performance make it a valuable tool for routine analysis in research and quality control settings.

References

Application Notes and Protocols for Investigating the Role of Creatine in Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies on the effects of creatine supplementation on cognitive function. Detailed protocols for key experiments are included to ensure methodological rigor and reproducibility.

Introduction

This compound, a nitrogenous organic acid, is a critical molecule in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1] Its primary role is to facilitate the rapid regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) through the phosphothis compound (PCr) system.[1][2] Beyond its well-established ergogenic effects, a growing body of evidence suggests that this compound supplementation may also enhance cognitive function.[3] These cognitive benefits are thought to stem from improved brain bioenergetics, neuroprotection, and modulation of neurotransmitter systems.[1][4]

Current research indicates that this compound supplementation may be particularly beneficial for cognitive tasks related to short-term memory, reasoning, and processing speed, with more pronounced effects observed in older adults and individuals under metabolic stress, such as sleep deprivation.[4][5] However, the results across studies are not always consistent, which may be attributed to variations in study design, participant populations, supplementation protocols, and the cognitive assessment tools used.[3] These notes aim to provide standardized protocols to address these inconsistencies and guide future research in this promising area.

Molecular Mechanisms of this compound in the Brain

This compound's influence on cognitive function is underpinned by several key molecular mechanisms:

  • Enhanced Brain Energy Metabolism: The brain consumes about 20% of the body's resting energy.[1] Neurons rely on a constant supply of ATP to maintain ion gradients and power neurotransmission. This compound supplementation increases the brain's pool of phosphothis compound, providing a readily available reserve to rapidly regenerate ATP during periods of high cognitive demand.[1][2] This is accomplished through the this compound kinase (CK) enzyme, which catalyzes the reversible transfer of a phosphate group from phosphothis compound to ADP.[2]

  • Neuroprotection: this compound has demonstrated neuroprotective properties by stabilizing mitochondrial function, reducing oxidative stress, and inhibiting apoptosis.[6]

  • Modulation of Neurotransmitter Systems: this compound may influence neurotransmitter systems, including dopamine and serotonin, which are crucial for mood and cognitive function.[7]

  • Upregulation of Neurotrophic Factors: this compound supplementation has been linked to an increase in brain-derived neurotrophic factor (BDNF), a protein essential for neuronal growth, survival, and synaptic plasticity.[8][9] This effect may be mediated through the PI3K/Akt/mTOR signaling pathway.[10]

Data Presentation: Summary of Human and Animal Studies

The following tables summarize key quantitative data from representative studies on this compound and cognitive function.

Table 1: Human Studies on this compound and Cognitive Function

Study (Year) Participants This compound Dosage Duration Cognitive Domain Assessed Key Findings
Rae et al. (2003)45 young adult vegetarians5 g/day 6 weeksIntelligence, Working MemorySignificant improvement in Raven's Advanced Progressive Matrices and Backward Digit Span.
McMorris et al. (2007)19 elderly individuals20 g/day (5g, 4x/day)1 weekLong-term memory, Spatial recall, Number recallSignificant improvement in forward number recall, backward and forward spatial recall, and long-term memory.[5]
Merege-Filho et al. (2017)26 healthy young adults0.3 g/kg/day7 daysCognitive functionNo significant alteration in cognitive function.[11]
Sandkühler et al. (2023)123 vegetarians and omnivores5 g/day 6 weeksIntelligence, Working MemorySmall beneficial effect on Backward Digit Span, but not on Raven's Advanced Progressive Matrices.[12]
Moriarty et al. (2023)30 healthy young adults10 g/day or 20 g/day 6 weeksProcessing speed, Episodic memory, AttentionNo significant improvement in cognitive performance.[11]

Table 2: Animal Studies on this compound and Cognitive Function

Study (Year) Animal Model This compound Dosage Duration Cognitive Task Key Findings
Snow et al. (2020)3xTg mouse model of Alzheimer's disease3% (w/w) in diet8-9 weeksMorris Water MazeSex-specific effects: improved spatial memory in females, impaired in males.[11]
A-Kateb et al. (2015)Rat model of Alzheimer's disease (Aβ injection)2% in diet6 weeksMorris Water MazeNo significant effect on learning and memory retrieval.[13]
Foran et al. (2022)Male and female ratsNot specifiedNot specifiedMorris Water MazeNo significant effect of this compound on spatial working memory.[2]

Experimental Protocols

Human Studies

Protocol 1: this compound Monohydrate Supplementation

Objective: To administer this compound monohydrate to human participants in a controlled manner.

Materials:

  • This compound monohydrate powder (pharmaceutical grade)

  • Placebo powder (e.g., maltodextrin), matched for taste and texture

  • Digital scale (accurate to 0.1 g)

  • Individual opaque containers for daily doses

  • Water or juice for mixing

Procedure:

  • Dosage Determination: Based on the study design, determine the daily dosage of this compound monohydrate. Common dosages range from 5 g/day to 20 g/day .[5][11] A loading phase of 20 g/day for 5-7 days followed by a maintenance dose of 3-5 g/day can also be considered.

  • Preparation of Doses:

    • For a double-blind, placebo-controlled trial, prepare individual, coded doses of this compound monohydrate and placebo powder.

    • Weigh the required amount of powder using a digital scale and place it in an opaque container.

  • Administration:

    • Instruct participants to dissolve the contents of one container in a glass of water or juice.[14] Warm beverages can aid dissolution.[14]

    • To enhance muscle uptake, co-ingestion with a source of carbohydrates is often recommended, though its effect on brain uptake is less clear.[14]

    • For higher doses (e.g., 20 g/day ), it is advisable to split the dose into multiple smaller administrations throughout the day (e.g., 4 x 5 g) to minimize potential gastrointestinal discomfort.[5]

  • Blinding and Randomization: In a blinded study, ensure that both participants and researchers involved in data collection are unaware of the group assignments. Use a robust randomization method to allocate participants to either the this compound or placebo group.

Protocol 2: Backward Digit Span Test

Objective: To assess verbal working memory capacity.

Materials:

  • A quiet room free from distractions

  • A pre-determined list of random number sequences of increasing length

  • Score sheet

Procedure:

  • Instructions to the Participant:

    • Seat the participant comfortably.

    • Explain the task: "I am going to say some numbers. Listen carefully, and when I am finished, I want you to say them backward. For example, if I say '8-2', you would say '2-8'."[15][16]

  • Administration:

    • Begin with a short sequence of digits (e.g., two digits).

    • Read the numbers at a steady pace, approximately one digit per second.[16]

    • Present two trials of each sequence length.[16]

    • If the participant correctly recalls at least one of the two trials for a given length, proceed to the next longer sequence.[17]

    • Discontinue the test when the participant fails to correctly recall both trials of a particular sequence length.[16]

  • Scoring:

    • The participant's score is the maximum number of digits they were able to recall correctly in reverse order.[17]

Animal Studies

Protocol 3: this compound Administration in Rodents

Objective: To administer this compound to rodents in their diet.

Materials:

  • This compound monohydrate powder

  • Standard rodent chow

  • Food mixer

Procedure:

  • Diet Preparation:

    • Calculate the amount of this compound monohydrate needed to achieve the desired percentage in the diet (e.g., 3% w/w).[11]

    • Thoroughly mix the this compound powder with the powdered or pelleted standard chow to ensure a homogenous distribution.

  • Administration:

    • Provide the this compound-supplemented chow to the experimental group and the standard chow to the control group ad libitum.

    • Ensure fresh food and water are always available.

  • Monitoring:

    • Monitor food and water intake and body weight regularly to assess for any adverse effects of the supplemented diet.

Protocol 4: Morris Water Maze

Objective: To assess hippocampal-dependent spatial learning and memory in rodents.

Materials:

  • A large circular pool (1.5-2 m in diameter) filled with water made opaque with non-toxic paint or milk powder.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system and software.

  • Distinct visual cues placed around the room.

Procedure:

  • Acquisition Phase (Learning):

    • This phase typically lasts for 5-6 consecutive days.[18][19]

    • Each day, the animal is subjected to a set number of trials (e.g., 4 trials).

    • For each trial, the animal is gently released into the water at one of four quasi-random starting positions (e.g., North, South, East, West), facing the wall of the pool.[18]

    • The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to the platform and allowed to remain there for 15-30 seconds.[18][19]

  • Probe Trial (Memory):

    • On the day following the final acquisition day, the escape platform is removed from the pool.

    • The animal is placed in the pool at a novel start position and allowed to swim for a set duration (e.g., 60 seconds).

    • The video tracking system records the animal's swim path.

  • Data Analysis:

    • Acquisition: Analyze the escape latency across trials and days. A decrease in escape latency indicates learning.

    • Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates spatial memory.

Mandatory Visualizations

experimental_workflow_human cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up P Participant Recruitment IC Informed Consent P->IC S Screening for Eligibility IC->S B Baseline Cognitive Assessment S->B R Randomization B->R CG This compound Group (e.g., 5g/day) R->CG PG Placebo Group R->PG FU_Cog Follow-up Cognitive Assessment CG->FU_Cog PG->FU_Cog DU Data Unblinding FU_Cog->DU DA Data Analysis DU->DA

Caption: Experimental workflow for a human clinical trial on this compound and cognitive function.

experimental_workflow_animal cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment cluster_testing Behavioral Testing A Animal Acclimatization BH Baseline Behavioral Testing (Optional) A->BH R Randomization BH->R CG This compound Group (e.g., 3% in diet) R->CG ConG Control Group (Standard Diet) R->ConG MWM Morris Water Maze CG->MWM ConG->MWM DA Data Analysis MWM->DA

Caption: Experimental workflow for an animal study on this compound and cognitive function.

atp_pcr_system cluster_energy ATP-PCr System in Brain Bioenergetics ATP ATP ADP ADP ATP->ADP ATP Hydrolysis Energy Energy for Cognitive Processes ATP->Energy ADP->ATP ATP Resynthesis PCr Phosphothis compound Cr This compound PCr->Cr This compound Kinase Cr->PCr This compound Kinase

Caption: The ATP-PCr system for rapid energy regeneration in the brain.

creatine_bdnf_pathway Cr_Supp This compound Supplementation Brain_Cr Increased Brain This compound/PCr Cr_Supp->Brain_Cr PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Activation Brain_Cr->PI3K_Akt_mTOR BDNF Increased BDNF Expression PI3K_Akt_mTOR->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function Synaptic_Plasticity->Cognitive_Function

Caption: Proposed signaling pathway of this compound's effect on BDNF and cognitive function.

References

Application of Creatine in Preclinical Models of Traumatic Brain Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) initiates a complex cascade of events, including a primary mechanical injury followed by a secondary injury phase characterized by excitotoxicity, oxidative stress, and mitochondrial dysfunction, ultimately leading to neuronal cell death.[1][2] This secondary cascade presents a critical window for therapeutic intervention. Creatine, a naturally occurring compound pivotal in cellular energy metabolism, has emerged as a promising neuroprotective agent in preclinical TBI models.[3][4][5] Its primary role in maintaining adenosine triphosphate (ATP) levels is particularly relevant to the energy crisis observed following TBI.[6][7]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on TBI outcomes.

Table 1: Prophylactic this compound Administration in Rodent TBI Models

Animal ModelThis compound Dosage & Administration RouteDuration of TreatmentTBI ModelKey Quantitative OutcomesReference
Mice3 mg/g/day, intraperitoneal injection3 or 5 days prior to injuryControlled Cortical Impact (CCI)21% and 36% reduction in cortical damage, respectively.[8]
Rats1% this compound-supplemented diet4 weeks prior to injuryControlled Cortical Impact (CCI)50% reduction in cortical damage.[8]
Rats1% this compound-supplemented dietPrior to injuryControlled Cortical Impact (CCI)Significantly more sparing of cortical tissue.[1]
Mice2% this compound-supplemented diet1 month prior to injuryMiddle Cerebral Artery Occlusion (MCAO)Significantly better neurologic function and less brain damage.[1]

Table 2: Post-Traumatic Brain Injury this compound Administration in Rodent TBI Models

Animal ModelThis compound Dosage & Administration RouteTiming of AdministrationTBI ModelKey Quantitative OutcomesReference
Rats1% this compound-enriched diet1 month following TBIControlled Cortical Impact (CCI)50% reduction in cortical damage.[8]

Table 3: Biochemical and Physiological Outcomes of this compound Supplementation in Preclinical TBI

Outcome MeasureEffect of this compound SupplementationProposed MechanismReference
Cortical Lactate and Free Fatty AcidsLower levels post-TBIReduction in secondary brain damage processes[1]
Mitochondrial Membrane PotentialSignificantly increasedMaintenance of mitochondrial bioenergetics[3][9]
Intramitochondrial Reactive Oxygen Species (ROS)Significantly decreasedMaintenance of mitochondrial bioenergetics[3][9]
Intramitochondrial CalciumSignificantly decreasedMaintenance of mitochondrial bioenergetics[3][9]
Adenosine Triphosphate (ATP) LevelsMaintainedMaintenance of mitochondrial bioenergetics[3][9]
Mitochondrial Permeability TransitionSignificantly inhibitedMaintenance of mitochondrial bioenergetics[3]

Experimental Protocols

Animal Models of Traumatic Brain Injury

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal brain injury.

Protocol for Controlled Cortical Impact (CCI) in Rodents:

  • Anesthesia: Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the surgical procedure.

  • Stereotaxic Fixation: Secure the animal's head in a stereotaxic frame.

  • Surgical Preparation: Make a midline incision on the scalp to expose the skull. Retract the soft tissues to clearly visualize the skull surface.

  • Craniotomy: Using a high-speed drill, perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., parietal cortex), leaving the dura mater intact.

  • Impaction: Position the CCI device impactor tip perpendicular to the dural surface. The impactor is typically driven by a pneumatic or electromagnetic system.

  • Set Impact Parameters: Define the impact velocity (e.g., 1.5 m/s), dwell time (e.g., 100 ms), and deformation depth (e.g., 1.0 mm) to produce a mild to moderate injury. These parameters can be adjusted to model different TBI severities.

  • Induce Injury: Discharge the impactor to induce the cortical contusion.

  • Post-Injury Care: Immediately following the impact, irrigate the exposed cortex with sterile saline.

  • Closure: Suture the scalp incision.

  • Recovery: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia and care.

This compound Administration Protocols

This compound can be administered prophylactically (before TBI) or therapeutically (after TBI).

a) Dietary Supplementation:

  • Preparation: Prepare a standard rodent diet supplemented with a specified percentage of this compound monohydrate (e.g., 1% or 2% by weight).

  • Administration: Provide the this compound-supplemented diet and water ad libitum to the experimental group for the duration of the study (e.g., 4 weeks prior to TBI). The control group receives the standard diet without this compound.

b) Intraperitoneal (IP) Injection:

  • Solution Preparation: Dissolve this compound monohydrate in a sterile vehicle (e.g., saline) to the desired concentration.

  • Administration: Administer the this compound solution via intraperitoneal injection at a specified dose (e.g., 3 mg/g of body weight) daily for a set number of days prior to TBI induction. The control group receives injections of the vehicle only.

Assessment of Outcomes

a) Histological Assessment of Lesion Volume:

  • Tissue Collection: At a predetermined time point post-TBI, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Brain Extraction: Carefully extract the brain and post-fix it in the same fixative.

  • Sectioning: Cryoprotect the brain in sucrose solutions and then section coronally on a cryostat or vibratome.

  • Staining: Stain the sections with a suitable stain to delineate the lesion, such as Hematoxylin and Eosin (H&E) or a marker for degenerating neurons (e.g., Fluoro-Jade). A common method for visualizing the ischemic core is 2,3,5-triphenyltetrazolium chloride (TTC) staining in fresh, unfixed tissue.

  • Image Analysis: Capture digital images of the stained sections. Use image analysis software to trace the lesion area in each section.

  • Volume Calculation: Calculate the total lesion volume by integrating the lesion areas across all sections, taking into account the section thickness and interval.

b) Behavioral Assessment:

  • Neurological Severity Score (NSS): A composite score based on a series of motor, sensory, and reflex tests to evaluate neurological deficits.

  • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.

  • Morris Water Maze: A test of spatial learning and memory where the animal must learn the location of a hidden platform in a pool of water.

c) Biochemical Analysis:

  • Tissue Homogenization: At the desired time point, rapidly dissect the brain region of interest and homogenize it in appropriate buffers.

  • ATP Measurement: Use commercially available ATP assay kits based on the luciferin/luciferase reaction to quantify ATP levels.

  • Reactive Oxygen Species (ROS) Measurement: Employ fluorescent probes (e.g., DCFDA) that become fluorescent upon oxidation by ROS to measure ROS levels in tissue homogenates or mitochondrial fractions.

  • Lactate Measurement: Utilize colorimetric or fluorometric assay kits to determine lactate concentrations in brain tissue homogenates.

Mandatory Visualizations

Creatine_Neuroprotection_Pathway TBI Traumatic Brain Injury Mito_Dys Mitochondrial Dysfunction (Energy Crisis) TBI->Mito_Dys Sec_Injury Secondary Injury Cascade (Excitotoxicity, Oxidative Stress) Mito_Dys->Sec_Injury NCD Neuronal Cell Death Sec_Injury->NCD This compound This compound Supplementation PCr_Pool Increased Brain Phosphothis compound Pool This compound->PCr_Pool ATP_Prod Enhanced ATP Regeneration PCr_Pool->ATP_Prod ATP_Prod->Mito_Dys Mito_Stab Mitochondrial Stabilization ATP_Prod->Mito_Stab Maintains Membrane Potential Mito_Stab->Sec_Injury ROS_Red Reduced Reactive Oxygen Species Mito_Stab->ROS_Red ROS_Red->Sec_Injury Neuroprotection Neuroprotection ROS_Red->Neuroprotection Neuroprotection->NCD

Caption: Proposed neuroprotective mechanism of this compound in TBI.

TBI_Experimental_Workflow cluster_pre_tbi Pre-TBI Phase cluster_tbi TBI Induction cluster_post_tbi Post-TBI Assessment Animal_Acclimation Animal Acclimation Baseline_Behavior Baseline Behavioral Testing Animal_Acclimation->Baseline_Behavior Creatine_Admin This compound or Vehicle Administration (Prophylactic) Baseline_Behavior->Creatine_Admin TBI_Induction Induce TBI (e.g., CCI Model) Creatine_Admin->TBI_Induction Post_Op_Care Post-Operative Care TBI_Induction->Post_Op_Care Creatine_Admin_Post This compound or Vehicle Administration (Therapeutic) Post_Op_Care->Creatine_Admin_Post Behavioral_Tests Behavioral Assessments (e.g., NSS, Rotarod) Creatine_Admin_Post->Behavioral_Tests Tissue_Collection Tissue Collection Behavioral_Tests->Tissue_Collection Histology Histological Analysis (Lesion Volume) Tissue_Collection->Histology Biochemistry Biochemical Analysis (ATP, ROS, Lactate) Tissue_Collection->Biochemistry

References

Application Notes and Protocols: Assessing the Impact of Creatine on Muscle Hypertrophy Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine is a popular nutritional supplement known to enhance muscle mass and performance.[1][2] Its anabolic effects are attributed to its role in cellular energy metabolism and its ability to modulate key signaling pathways that regulate muscle protein synthesis and satellite cell activity.[1][3] Understanding the molecular mechanisms by which this compound promotes muscle hypertrophy is crucial for optimizing its use in clinical and athletic settings.

This document provides a detailed overview of the primary signaling pathways influenced by this compound and offers comprehensive protocols for assessing these changes in a research setting. The key pathways discussed are the Akt/mTOR pathway, which is a central regulator of protein synthesis, and the satellite cell/myogenic regulatory factor (MRF) axis, which governs muscle repair and growth.[1][4][5]

Key Signaling Pathways

Akt/mTOR Pathway

The Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that controls muscle protein synthesis in response to various stimuli, including growth factors and mechanical stimuli.[4][6][7][8] this compound supplementation has been shown to positively influence this pathway, leading to enhanced muscle protein synthesis and hypertrophy.[4][9] One proposed mechanism is through the upregulation of insulin-like growth factor 1 (IGF-1) signaling, which activates the Akt/mTOR cascade.[4][9] Furthermore, by increasing intramuscular phosphothis compound (PCr) and improving ATP availability, this compound may support the sustained activation of mTOR and its downstream targets.[4][6][7][8]

Creatine_Akt_mTOR_Pathway cluster_stimulus Stimuli cluster_cellular_effects Cellular Effects cluster_signaling_cascade Signaling Cascade cluster_outcome Outcome This compound Supplementation This compound Supplementation Increased PCr/ATP Increased PCr/ATP This compound Supplementation->Increased PCr/ATP enhances Resistance Training Resistance Training IGF-1 Signaling IGF-1 Signaling Resistance Training->IGF-1 Signaling stimulates mTOR mTOR Increased PCr/ATP->mTOR supports activation Akt Akt IGF-1 Signaling->Akt activates Akt->mTOR activates p70S6K p70S6K mTOR->p70S6K phosphorylates 4E-BP1 4E-BP1 mTOR->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

This compound's influence on the Akt/mTOR signaling pathway.
Satellite Cells and Myogenic Regulatory Factors

Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. Upon activation, they proliferate, differentiate, and fuse with existing muscle fibers, donating their nuclei and thus increasing the muscle fiber's capacity for protein synthesis. This compound supplementation, particularly when combined with resistance training, has been shown to augment the number of satellite cells and myonuclei in human skeletal muscle.[1][4] This process is regulated by a family of transcription factors known as myogenic regulatory factors (MRFs), including MyoD, Myf5, myogenin, and MRF4.[5] Studies suggest that this compound may upregulate the expression of myogenin and MRF-4, which are critical for the differentiation of satellite cells.[5][10]

Experimental Design and Workflow

A robust experimental design is essential for accurately assessing the impact of this compound on muscle hypertrophy signaling. A double-blind, placebo-controlled trial is the gold standard.

Experimental_Workflow cluster_setup Phase 1: Setup and Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Post-Intervention Analysis A Subject Recruitment B Baseline Muscle Biopsy A->B C Randomization B->C D This compound Group (e.g., 20g/day loading, 5g/day maintenance) C->D E Placebo Group C->E F Resistance Training Program (Both Groups) D->F E->F G Post-Intervention Muscle Biopsy F->G H Molecular Analysis G->H I Data Analysis & Interpretation H->I H_sub Western Blot (Akt/mTOR) RT-qPCR (MRFs) Immunohistochemistry (Satellite Cells) H->H_sub

A typical experimental workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of this compound supplementation on muscle hypertrophy signaling pathways.

Table 1: Effects of this compound Supplementation on Satellite Cells and Myonuclei

ParameterThis compound + Training GroupPlacebo + Training GroupTime PointReference
Satellite Cells per Fiber ~85% increase~45% increase8 weeks[4]
Myonuclei per Fiber ~30% increaseNo significant change8 weeks[4]
Muscle Fiber Area 14-17% increase~8% increase (at 16 wks)4, 8, and 16 weeks[1][4]

Data adapted from Olsen et al. (2006).[1][4]

Table 2: Effects of this compound Supplementation on Myogenic Regulatory Factor Expression

Gene/ProteinThis compound + Training Group (Fold Change vs. Control)Placebo + Training Group (Fold Change vs. Control)Time PointReference
Myogenin mRNA ~61% increaseSignificant increase, but less than this compound group12 weeks[10]
MRF-4 mRNA ~65% increaseSignificant increase, but less than this compound group12 weeks[10]
Myogenin Protein ~35% increaseSignificant increase, but less than this compound group12 weeks[10]
MRF-4 Protein ~63% increaseSignificant increase, but less than this compound group12 weeks[10]

Data adapted from Willoughby & Rosene (2003).[5][10]

Detailed Experimental Protocols

Muscle Biopsy and Sample Preparation
  • Biopsy Collection: Obtain muscle tissue samples (typically 50-100 mg) from the vastus lateralis muscle using a Bergström needle with suction.

  • Sample Handling: Immediately upon collection, remove any visible connective and adipose tissue.

  • Flash Freezing: Snap-freeze the muscle tissue in liquid nitrogen and store at -80°C until further analysis.

Protocol 1: Western Blotting for Akt/mTOR Pathway Phosphorylation

This protocol is designed to detect phosphorylated proteins, which are often transient.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins. A common recipe is RIPA buffer supplemented with a commercial phosphatase inhibitor cocktail.

  • Homogenization: Homogenize the frozen muscle tissue (~20-30 mg) in ice-cold lysis buffer using a motorized homogenizer.

  • Protein Quantification: Centrifuge the homogenate to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Dilute the protein samples to a final concentration of 1-2 µg/µL in Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 4-15% SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the phosphorylated forms of Akt (e.g., p-Akt Ser473), mTOR (e.g., p-mTOR Ser2448), and p70S6K (e.g., p-p70S6K Thr389), as well as antibodies for the total forms of these proteins for normalization.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the bands and express the abundance of phosphorylated proteins relative to the total protein abundance.

Protocol 2: RT-qPCR for Myogenic Regulatory Factors
  • RNA Extraction: Extract total RNA from frozen muscle tissue (~20 mg) using a TRIzol-based method or a commercial kit designed for fibrous tissue.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (MyoD, myogenin, MRF4) and a stable housekeeping gene (e.g., β-actin or CYC), and the diluted cDNA template.[11]

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 3: Immunohistochemistry for Satellite Cell Identification

This protocol allows for the visualization and quantification of satellite cells in muscle cross-sections.

  • Cryosectioning: Embed the frozen muscle sample in Optimal Cutting Temperature (O.C.T.) compound and cut 7-10 µm thick cross-sections using a cryostat. Mount the sections on charged glass slides.

  • Fixation: Fix the sections with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in a sodium citrate buffer (10 mM, pH 6.5) at 92°C for 20 minutes.

  • Permeabilization and Blocking: Permeabilize the sections with 0.2% Triton X-100 in PBS. Block non-specific binding sites with a solution containing 5% goat serum and 2% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against Pax7, a specific marker for satellite cells.[12][13][14] For co-localization, an antibody against laminin can be used to delineate the muscle fiber basal lamina.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with a fluorescence mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of Pax7-positive nuclei located beneath the basal lamina (laminin staining). Express the data as the number of satellite cells per 100 muscle fibers.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for investigating the molecular impact of this compound supplementation on skeletal muscle hypertrophy. By employing these methodologies, researchers can gain valuable insights into the efficacy of this compound and the signaling pathways it modulates, ultimately contributing to the development of targeted interventions for muscle growth and regeneration.

References

Application Note: Developing In Vitro Models to Study Creatine's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Creatine, a naturally occurring nitrogenous guanidino compound, is pivotal in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like the brain and muscle.[1] The this compound kinase/phosphothis compound (CK/PCr) system acts as a crucial buffer for intracellular energy, helping to maintain adenosine triphosphate (ATP) levels.[1] A substantial body of evidence suggests that this compound exhibits neuroprotective properties in various models of neuronal injury, including those for aging and neurodegenerative diseases.[2][3] The primary mechanisms are thought to involve the stabilization of cellular energy homeostasis, protection against oxidative stress, and modulation of excitotoxicity.[2][4]

In vitro models are indispensable tools for elucidating the specific mechanisms of this compound's neuroprotective action and for screening potential therapeutic applications. These models allow for controlled investigation into pathways involving excitotoxicity, oxidative stress, and energy depletion, which are common molecular underpinnings of many neurological disorders.[2][5][6] This document provides detailed protocols for establishing primary neuronal cultures and inducing neurotoxic conditions to assess the neuroprotective efficacy of this compound.

In Vitro Models of Neuronal Injury

To effectively study neuroprotection, it is essential to utilize relevant models of neuronal damage. The following models are commonly used to investigate the insults implicated in neurodegenerative diseases.

  • Glutamate Excitotoxicity: Glutamate is the primary excitatory neurotransmitter in the central nervous system.[7] However, excessive stimulation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of Ca²⁺ ions.[8] This triggers a cascade of detrimental events, including mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately causing neuronal death.[8][9] This model is highly relevant for conditions like stroke and traumatic brain injury.[5][8]

  • Oxidative Stress: Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA.[10] In vitro, oxidative stress can be induced by exposing neuronal cultures to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[2][11] This model is crucial for studying diseases like Parkinson's and Alzheimer's, where oxidative damage is a key pathological feature.[10][12]

  • Energy Depletion (Metabolic Stress): Neurons have high energy demands and are highly vulnerable to disruptions in ATP supply. Models of energy depletion, often referred to as in vitro ischemia models, can be induced by inhibiting mitochondrial respiration with compounds like sodium azide or by depriving cells of oxygen and glucose (OGD).[13][14] These conditions mimic the ischemic core of a stroke and are used to test compounds that can preserve cellular energy homeostasis.[13]

General Experimental Workflow

The overall process for evaluating this compound's neuroprotective potential involves several key stages, from preparing the cell cultures to inducing a specific neurotoxic insult and finally assessing the outcomes.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Culture Establish Primary Neuronal Cultures Maturity Allow Cultures to Mature (7-10 DIV) Culture->Maturity PreTreat Pre-treatment with this compound (e.g., 2-24 hours) Maturity->PreTreat Induce Induce Neurotoxicity (e.g., Glutamate, H₂O₂, Azide) PreTreat->Induce Incubate Co-incubation (e.g., 24 hours) Induce->Incubate Viability Cell Viability Assays (MTT, LDH) Incubate->Viability Apoptosis Apoptosis Assays (Caspase-3) Incubate->Apoptosis Mito Mitochondrial Health (JC-1) Incubate->Mito ROS Oxidative Stress (ROS Probes) Incubate->ROS

Caption: General experimental workflow for assessing this compound neuroprotection.

Detailed Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol is adapted for embryonic mouse or rat cortical neurons and provides a robust system for neuroprotection studies.[15]

Materials:

  • Culture plates (e.g., 96-well)

  • Poly-D-Lysine (50 µg/mL in sterile water)

  • Laminin (10 µg/mL in sterile PBS)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Papain (20 units/mL) and DNase I (100 units/mL)

  • Trypsin inhibitor

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Plate Coating:

    • Coat culture plates with Poly-D-Lysine solution and incubate for at least 4 hours at 37°C.[15]

    • Aspirate the solution, wash three times with sterile water, and allow to dry completely.[15]

    • Add laminin solution and incubate overnight at 37°C.[15]

  • Tissue Dissociation:

    • Dissect cortical tissue from E18 mouse or rat embryos into small pieces.

    • Digest the tissue with a papain/DNase I solution for 20-30 minutes at 37°C.[15]

    • Neutralize the papain with a trypsin inhibitor solution.[15]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[15]

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.

    • Aspirate the laminin solution from the coated plates and wash once with sterile PBS.[15]

    • Plate the neurons at a density of 1 x 10⁵ cells/cm² in pre-warmed culture medium.[15]

  • Culture Maintenance:

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium.[15]

    • Continue to perform half-media changes every 3-4 days.[15][16]

    • Cultures are typically mature and ready for experiments after 7-10 days in vitro (DIV).[15]

Protocol 2: Induction of Neurotoxicity and this compound Treatment

Procedure:

  • On DIV 7-10, replace the culture medium with fresh medium.

  • Prepare stock solutions of this compound in culture medium.

  • This compound Pre-treatment: Add desired concentrations of this compound (e.g., 1-10 mM) to the appropriate wells. Incubate for a pre-determined time (e.g., 2 to 24 hours) at 37°C.[2][13]

  • Induction of Injury: After pre-treatment, add the neurotoxic agent directly to the wells containing this compound.

    • For Excitotoxicity: Add L-glutamate to a final concentration of 30-300 µM.[2][9]

    • For Oxidative Stress: Add H₂O₂ to a final concentration of 30-100 µM.[2]

    • For Energy Depletion: Add sodium azide to a final concentration of 1-10 mM.[13][14]

  • Co-incubate the neurons with this compound and the neurotoxin for 24 hours at 37°C.[15]

Protocol 3: Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Following the 24-hour incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 4: Assessment of Cell Death (LDH Assay)

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Following the 24-hour incubation, carefully collect 50 µL of supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is expressed as a percentage of the maximum LDH release control.

Protocol 5: Assessment of Apoptosis (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17]

Materials:

  • Commercially available colorimetric or fluorometric caspase-3 assay kit.

  • Substrate (e.g., DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric).[17][18]

  • Cell Lysis Buffer.

Procedure:

  • After treatment, collect the cells and lyse them using the provided lysis buffer on ice for 10 minutes.[17]

  • Centrifuge the lysates at 12,000 rpm for 10-15 minutes at 4°C.[19]

  • Transfer the supernatant (containing the protein) to a new 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.[18]

  • Incubate the plate at 37°C for 1-2 hours.[17][18]

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric).[17] The increase in signal is proportional to caspase-3 activity.

Protocol 6: Assessment of Oxidative Stress (ROS Detection)

This protocol uses a cell-permeable probe like H2DCFDA to measure intracellular ROS levels.[20]

Materials:

  • Commercially available ROS Detection Assay Kit (e.g., using H2DCFDA).[20][21]

  • ROS Assay Buffer.

Procedure:

  • After the desired treatment period, remove the culture medium and wash the cells once with ROS Assay Buffer.[20]

  • Add the ROS label (e.g., 1X H2DCFDA) diluted in assay buffer to each well.[21]

  • Incubate for 30-60 minutes at 37°C in the dark.[20][21]

  • Remove the labeling solution and wash the cells.

  • Measure fluorescence immediately using a microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ≈ 495/529 nm).[20][22]

Protocol 7: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.[23]

Materials:

  • Commercially available JC-1 Assay Kit.[24][25]

  • JC-1 Staining Solution.

  • Assay Buffer.

Procedure:

  • After treatment, remove the culture medium.

  • Add the prepared JC-1 staining solution (typically 1-10 µM in culture medium) to each well.[25]

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[23][24]

  • Aspirate the staining solution and wash the cells twice with Assay Buffer.[24]

  • Add fresh Assay Buffer to each well.

  • Measure fluorescence using a microplate reader or fluorescence microscope.

    • Red fluorescence (J-aggregates): Ex/Em ≈ 585/590 nm.

    • Green fluorescence (monomers): Ex/Em ≈ 514/529 nm.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization. A decrease in this ratio signifies a loss of mitochondrial membrane potential.

Proposed Mechanism of this compound Neuroprotection

This compound's neuroprotective effects are multifaceted. A primary mechanism is its role in the cellular energy buffer system. By donating a phosphate group, phosphothis compound (PCr) can rapidly regenerate ATP from ADP, which is critical for maintaining ion gradients and neuronal function during metabolic stress. This helps to counteract ATP depletion, stabilize mitochondrial function, and reduce the downstream consequences of excitotoxicity and oxidative stress.[2][26]

G This compound This compound Supplementation PCr ↑ Intracellular Phosphothis compound (PCr) This compound->PCr ATP ATP / ADP Ratio Maintained PCr->ATP  Rapid ATP Regeneration (this compound Kinase) Mito_dys Mitochondrial Dysfunction (↓ ΔΨm, ↑ mPTP opening) ATP->Mito_dys Stabilizes Ca_over Ca²⁺ Overload ATP->Ca_over Reduces Stress Neurotoxic Insult (Excitotoxicity, Oxidative Stress, Energy Depletion) ATP_dep ATP Depletion Stress->ATP_dep Stress->Ca_over ROS_inc ↑ ROS Production Mito_dys->ROS_inc Apoptosis Apoptosis Activation (Caspase-3) Mito_dys->Apoptosis Ca_over->Mito_dys ROS_inc->Apoptosis Death Neuronal Death Apoptosis->Death

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Summary of Expected Quantitative Data

The following table summarizes representative data on the neuroprotective effects of this compound against various insults in vitro. The data illustrates how this compound pre-treatment can improve neuronal survival and reduce markers of cell death and stress.

In Vitro ModelInsultThis compound Conc.Outcome MeasureResult (% of Control or Insult)Reference
Excitotoxicity 100 µM Glutamate5 mMLDH Release↓ 45% reduction in cell death[2]
300 µM NMDA5 mMNeuronal Survival↑ 40% increase in survival[14]
Oxidative Stress 60 µM H₂O₂5 mMATP LevelsMaintained ATP at ~95% of control[2]
60 µM H₂O₂5 mMLDH Release↓ 50% reduction in cell death[2]
Energy Depletion 3 mM Sodium Azide5 mMNeuronal Survival↑ 55% increase in survival[14]
Energy Depletion10 mMAxonal ATPPrevented 65% loss of ATP[13]

The in vitro models and protocols described here provide a comprehensive framework for investigating the neuroprotective effects of this compound. By employing models of excitotoxicity, oxidative stress, and energy depletion, researchers can systematically evaluate this compound's ability to preserve neuronal viability, maintain mitochondrial function, and reduce apoptotic cell death. The detailed methodologies for cell culture and various biochemical assays offer a standardized approach for generating reliable and reproducible data, which is crucial for advancing our understanding of this compound's therapeutic potential in the context of neurodegenerative diseases.

References

Application Notes and Protocols for Assessing Creatine's Impact on Satellite Cell Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine, a nitrogenous organic acid, is a popular ergogenic aid known to enhance muscle mass and performance. Emerging evidence suggests that this compound's anabolic effects are, in part, mediated by its influence on satellite cells, the resident stem cells of skeletal muscle. These quiescent cells are activated in response to muscle injury or strenuous exercise, leading to their proliferation and differentiation to repair existing myofibers or form new ones. Understanding the mechanisms by which this compound modulates satellite cell activity is crucial for developing therapeutic strategies for muscle wasting diseases and optimizing athletic performance.

These application notes provide a detailed overview of the key methodologies used to assess the impact of this compound on satellite cell activity, including protocols for immunofluorescence staining, Western blotting, and quantitative real-time PCR. Furthermore, quantitative data from seminal studies are summarized, and the underlying signaling pathways are visualized to provide a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Impact of this compound on Satellite Cell Dynamics

This compound supplementation, particularly in conjunction with resistance training, has been shown to significantly augment the satellite cell response. The following tables summarize key quantitative findings from a landmark study by Olsen et al. (2006), which investigated the effects of 16 weeks of heavy-resistance training combined with this compound, protein, or placebo supplementation.[1][2][3][4]

Table 1: Relative Number of Satellite Cells (%)

TimepointStrength Training + this compound (STR-CRE)Strength Training + Protein (STR-PRO)Strength Training + Placebo (STR-CON)
Week 0 4.7 ± 0.45.0 ± 0.54.8 ± 0.6
Week 4 8.7 ± 0.78.1 ± 0.86.1 ± 0.5
Week 8 9.4 ± 0.9†7.1 ± 0.76.9 ± 0.6
Week 16 5.9 ± 0.67.5 ± 0.96.8 ± 0.7

*Data are presented as mean ± standard error of the mean (SEM). *Significantly different from pre-training (P < 0.05). †Significantly different from STR-CON and CON at the same time point (P < 0.01).

Table 2: Number of Myonuclei per Fiber

TimepointStrength Training + this compound (STR-CRE)Strength Training + Protein (STR-PRO)Strength Training + Placebo (STR-CON)
Week 0 2.5 ± 0.12.6 ± 0.22.5 ± 0.2
Week 4 2.9 ± 0.22.7 ± 0.22.6 ± 0.2
Week 8 3.0 ± 0.22.8 ± 0.22.7 ± 0.2
Week 16 3.2 ± 0.2*2.9 ± 0.22.7 ± 0.2

*Data are presented as mean ± SEM. *Significantly different from pre-training (P < 0.05).

Table 3: Muscle Fiber Mean Area (μm²)

TimepointStrength Training + this compound (STR-CRE)Strength Training + Protein (STR-PRO)Strength Training + Placebo (STR-CON)
Week 0 5500 ± 4005600 ± 5005400 ± 400
Week 4 6300 ± 5005800 ± 5006150 ± 500
Week 8 6450 ± 5005900 ± 5006000 ± 500
Week 16 6700 ± 6006050 ± 500*5900 ± 400

*Data are presented as mean ± SEM. *Significantly different from pre-training (P < 0.05).

Experimental Protocols

Immunofluorescence Staining for Satellite Cell Identification and Quantification

This protocol details the identification of satellite cells in skeletal muscle cross-sections using immunofluorescence staining for Pax7, a key transcription factor expressed in quiescent and activated satellite cells, and Laminin to delineate the myofiber basal lamina.

Materials:

  • Muscle biopsy samples embedded in OCT compound

  • Cryostat

  • Microscope slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.1% Triton X-100 (PBST)

  • Citrate buffer (pH 6.0) for antigen retrieval

  • Blocking buffer: PBST with 3% BSA and 10% goat serum

  • Primary antibodies:

    • Mouse anti-Pax7 (e.g., DSHB)

    • Rabbit anti-Laminin (e.g., Sigma-Aldrich)

  • Secondary antibodies:

    • Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Protocol:

  • Sectioning: Cut 8-10 µm thick muscle cross-sections using a cryostat and mount them on microscope slides. Allow slides to air dry.

  • Fixation: Fix the sections with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the slides three times for 5 minutes each with PBS, followed by permeabilization with PBST for 10 minutes.

  • Antigen Retrieval: For Pax7 staining, perform heat-induced antigen retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.

  • Blocking: Wash slides with PBST three times for 5 minutes each. Block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies (e.g., Pax7 1:100, Laminin 1:500) in blocking buffer and apply to the sections. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times for 10 minutes each with PBST.

  • Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in blocking buffer and apply to the sections. Incubate for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the slides three times for 10 minutes each with PBST. During the second wash, add DAPI to the PBST to stain the nuclei.

  • Mounting: Perform a final wash with PBS and mount the coverslips using an appropriate mounting medium.

  • Imaging: Visualize the stained sections using a fluorescence microscope. Pax7-positive nuclei located between the Laminin-stained basal lamina and the myofiber are identified as satellite cells.

Experimental_Workflow_Immunofluorescence cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Sectioning Cryosectioning (8-10 µm) Fixation Fixation (4% PFA) Sectioning->Fixation Permeabilization Permeabilization (PBST) Fixation->Permeabilization AntigenRetrieval Antigen Retrieval (Citrate Buffer) Permeabilization->AntigenRetrieval Blocking Blocking (BSA/Goat Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Pax7, Laminin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Alexa Fluor 488/594) PrimaryAb->SecondaryAb Counterstain Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Quantification Satellite Cell Quantification Imaging->Quantification

Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and p38 MAPK signaling pathways, which are implicated in this compound-mediated effects on satellite cell differentiation.[5][6][7][8]

Materials:

  • Satellite cell or muscle tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween 20 (TBST)

  • Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary antibodies (e.g., from Cell Signaling Technology):

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse satellite cells or homogenized muscle tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow ProteinExtraction Protein Extraction (RIPA Buffer) Quantification Protein Quantification (BCA Assay) ProteinExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., p-Akt, Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Quantitative Real-Time PCR (RT-qPCR) for Myogenic Gene Expression

This protocol is for quantifying the mRNA expression of key myogenic regulatory factors (MRFs) such as MyoD and Myogenin, which are crucial for satellite cell activation and differentiation.

Materials:

  • Satellite cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • RT-qPCR instrument

  • PCR primers for target genes (MyoD, Myogenin) and a reference gene (e.g., GAPDH, 18S rRNA)

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
MyoD GCTCCGACGGCATGATGGCCTGCAGACGCTCCTCTTCG
Myogenin TGGGCATGTAAGGTGTGTAAGCGCACTCACTGTCTCTCCAACCA
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Protocol:

  • RNA Extraction: Isolate total RNA from satellite cell pellets using an RNA extraction kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • RT-qPCR: Set up the qPCR reactions by mixing the cDNA template, forward and reverse primers for the target and reference genes, and SYBR Green qPCR Master Mix.

  • Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the reference gene.

Signaling Pathways

This compound is proposed to enhance satellite cell differentiation and muscle protein synthesis through the activation of several key signaling pathways. The diagrams below illustrate the putative mechanisms.

Creatine_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_p38 p38 MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Activates p38 p38 MAPK This compound->p38 Activates Akt Akt/PKB mTOR mTOR p70S6K p70S6K ProteinSynthesis Protein Synthesis & Myotube Growth MEF2 MEF2 MyoD MyoD Differentiation Myoblast Fusion & Differentiation

This diagram illustrates how this compound may promote muscle hypertrophy and differentiation. This compound activates the PI3K/Akt pathway, leading to the stimulation of mTOR and p70S6K, which are critical regulators of protein synthesis.[5][6][7][8] Concurrently, this compound activates the p38 MAPK pathway, which in turn activates the myogenic regulatory factors MEF2 and MyoD, promoting the fusion of myoblasts and their differentiation into mature myotubes.[5][6][7][8] These pathways work in concert to enhance the overall myogenic process.

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on satellite cell activity. By combining immunohistochemical analysis of satellite cell numbers, Western blot analysis of key signaling proteins, and RT-qPCR of myogenic gene expression, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying this compound's anabolic effects on skeletal muscle. The provided protocols and data serve as a valuable resource for scientists and professionals in the fields of muscle biology, sports nutrition, and drug development.

References

Establishing a Reproducible Model for Creatine Depletion and Repletion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The this compound kinase (CK)/phosphothis compound (PCr) system acts as a temporal and spatial energy buffer, regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[1][2][3][4] Dysregulation of this compound metabolism is implicated in various neurological and muscular disorders. Establishing robust and reproducible models of this compound depletion and repletion is therefore crucial for understanding the pathophysiology of these conditions and for the preclinical evaluation of novel therapeutic interventions.

These application notes provide detailed protocols for inducing this compound depletion in both in vivo and in vitro models, followed by protocols for systematic this compound repletion. The methodologies described herein are based on established genetic and pharmacological approaches, offering a framework for researchers to investigate the molecular and functional consequences of altered this compound levels.

Models of this compound Depletion

Two primary approaches are utilized to induce this compound depletion in research models: genetic manipulation and pharmacological inhibition.

1. Genetic Models:

Genetic models provide a persistent and specific depletion of this compound, mimicking human this compound deficiency syndromes.

  • This compound Transporter (CrT/SLC6A8) Knockout (KO) Models: These models, typically in mice and rats, lack the primary transporter responsible for this compound uptake into cells.[1][5][6][7] This results in significantly reduced this compound levels, particularly in the brain and muscle.[5][8] Phenotypically, these animals often exhibit cognitive deficits, learning and memory impairments, and motor dysfunction.[1][5][8]

  • Guanidinoacetate Methyltransferase (GAMT) Deficiency Models: GAMT is a key enzyme in the endogenous synthesis of this compound.[1] GAMT knockout models are characterized by a buildup of the precursor guanidinoacetic acid (GAA) and a severe depletion of this compound.[9][10][11] These models recapitulate the biochemical and clinical features of human GAMT deficiency, including intellectual disability and seizures.[9][12]

  • Arginine:Glycine Amidinotransferase (AGAT) Deficiency Models: AGAT is the first enzyme in the this compound biosynthesis pathway.[2] While less common, AGAT deficient models also exhibit systemic this compound depletion.

2. Pharmacological Models:

Pharmacological models offer a more controlled and often reversible method of this compound depletion.

  • β-Guanidinopropionic Acid (BGP) Administration: BGP is a competitive inhibitor of the this compound transporter, leading to reduced intracellular this compound levels.[13][14] This model is particularly useful for studying the acute effects of this compound depletion and the subsequent recovery upon withdrawal of the inhibitor.[13]

3. In Vitro Models:

Cellular models are invaluable for mechanistic studies and high-throughput screening.

  • Primary Neuronal/Muscle Cell Cultures: Primary cells or cell lines (e.g., myotubes) can be cultured in this compound-free media and treated with inhibitors like cyclothis compound or BGP to induce this compound depletion.[15]

  • Induced Pluripotent Stem Cells (iPSCs): Patient-derived iPSCs can be differentiated into relevant cell types, such as neurons or cardiomyocytes, to create a humanized in vitro model of this compound deficiency.[16][17] This is particularly powerful for studying specific mutations.

Experimental Protocols

Protocol 1: Induction of this compound Depletion in Mice using β-Guanidinopropionic Acid (BGP)

Objective: To induce a reversible state of this compound depletion in mice for functional and metabolic studies.

Materials:

  • Male Balb/c mice (or other suitable strain), ~20g

  • β-Guanidinopropionic acid (BGP)

  • Osmotic minipumps (e.g., Alzet)

  • Sterile saline

  • Surgical instruments for subcutaneous implantation

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Preparation of BGP solution: Prepare a 1 M solution of BGP in sterile saline.

  • Pump Preparation: Fill osmotic minipumps with the 1 M BGP solution according to the manufacturer's instructions. The pump delivery rate should be calculated to achieve the desired daily dose.

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small subcutaneous incision on the back of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant the filled osmotic minipump into the pocket.

    • Close the incision with sutures or surgical staples.

  • Housing and Monitoring: House the mice individually and monitor for any signs of distress or infection at the surgical site.

  • Depletion Period: Continue BGP administration for 4 weeks to achieve significant this compound depletion.[13]

  • Control Group: A control group should receive osmotic minipumps filled with sterile saline.

Protocol 2: this compound Repletion Following Pharmacological Depletion

Objective: To restore this compound levels in BGP-treated mice to study the reversibility of functional and metabolic changes.

Materials:

  • This compound monohydrate

  • Drinking water

  • BGP-treated mice (from Protocol 1)

Procedure:

  • Cessation of BGP: After the 4-week depletion period, surgically remove the osmotic minipumps from the BGP-treated mice.

  • This compound Supplementation:

    • Prepare drinking water containing this compound monohydrate. A typical starting concentration is 1-2% (w/v).

    • Provide the this compound-supplemented water ad libitum to the mice.

  • Repletion Period: Continue the this compound supplementation for 4 weeks.[13]

  • Control Groups:

    • A group of BGP-treated mice should have their pumps removed and be given normal drinking water to serve as a depletion control.

    • The original saline-treated control group should continue to receive normal drinking water.

  • Monitoring: Monitor water intake to estimate the daily dose of this compound consumed.

Protocol 3: In Vitro this compound Depletion in Primary Cortical Neurons

Objective: To create a cellular model of this compound depletion to investigate neuroprotective effects of compounds.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound-free Neurobasal medium

  • Cyclothis compound or β-Guanidinopropionic acid (BGP)

  • Poly-D-lysine coated culture plates

Procedure:

  • Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.

  • Cell Culture: Culture the neurons in standard Neurobasal medium for 7-10 days to allow for maturation.

  • This compound Depletion:

    • Replace the standard culture medium with this compound-free Neurobasal medium.

    • Add a this compound synthesis/transport inhibitor (e.g., 5 mM cyclothis compound or 10 mM BGP) to the this compound-free medium.

  • Incubation: Incubate the cells for 24-48 hours to induce this compound depletion.

  • Experimental Use: The this compound-depleted neurons are now ready for experimental manipulations, such as exposure to excitotoxins or oxidative stressors, followed by assessment of cell viability or ATP levels.[15][18][19]

Quantitative Data Presentation

Table 1: Expected this compound and Phosphothis compound Levels in Different Depletion Models

ModelTissueExpected % Reduction in Total this compoundExpected % Reduction in Phosphothis compoundReference(s)
CrT KO MouseBrain>95%Near complete absence[5][8]
Muscle>95%Near complete absence[5][8]
GAMT KO MouseBrain~70-80%Significantly reduced[9][10]
Muscle~90%Significantly reduced[10]
BGP-Treated MouseMyocardium~40%Significantly reduced[13]
Skeletal Muscle40-87%Significantly reduced[14]

Table 2: Example this compound Repletion Protocol and Expected Outcomes

PhaseDurationTreatmentExpected OutcomeReference(s)
Depletion 4 weeks1 M BGP via osmotic minipump~40% reduction in myocardial this compound[13]
Repletion 4 weeks1-2% this compound monohydrate in drinking waterNormalization of myocardial this compound levels[13]
Loading (Human Equivalent) 5-7 days0.3 g/kg/daySaturation of muscle this compound stores[20][21]
Maintenance (Human Equivalent) Ongoing3-5 g/day Maintenance of saturated this compound stores[20][22]

Analytical Methods for Quantification

Accurate quantification of this compound and related metabolites is essential for validating the model.

Table 3: Recommended Analytical Methods

Analyte(s)MethodSample TypeKey AdvantagesReference(s)
This compound, Phosphothis compoundHPLCTissue extracts, cell lysatesHigh specificity and sensitivity[8][23]
This compound, Phosphothis compoundMagnetic Resonance Spectroscopy (MRS)In vivo (brain, muscle)Non-invasive, longitudinal measurements[8][10]
This compoundCapillary ElectrophoresisTissue extractsRapid analysis, low sample volume[24][25][26]
CreatinineColorimetric (Jaffe reaction)Serum, urineSimple, cost-effective[27][28][29]
This compound, CreatinineLC-UVFormulations, biological samplesSimultaneous determination[30]
ATP, ADPLuminescence-based assaysCell lysatesHigh sensitivity[15]

Visualization of Pathways and Workflows

Creatine_Biosynthesis_and_Transport Arginine Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate (GAA) GAMT GAMT GAA->GAMT SAM S-adenosyl methionine SAM->GAMT SAH S-adenosyl homocysteine Creatine_cyto This compound (Cytosol) CK_forward CK Creatine_cyto->CK_forward PCr Phosphothis compound (PCr) CK_reverse CK PCr->CK_reverse ATP ATP ATP->CK_forward ADP ADP ADP->CK_reverse CrT This compound Transporter (SLC6A8) CrT->Creatine_cyto Extracellular Extracellular This compound Extracellular->CrT AGAT->GAA GAMT->SAH GAMT->Creatine_cyto CK_forward->PCr CK_forward->ADP CK_reverse->Creatine_cyto CK_reverse->ATP

Caption: this compound biosynthesis, transport, and energy buffering pathway.

Experimental_Workflow start Start: Select Model (In Vivo / In Vitro) depletion This compound Depletion Phase (e.g., BGP administration / Genetic Model) start->depletion baseline Baseline Measurements (Functional & Biochemical) depletion->baseline repletion This compound Repletion Phase (this compound Supplementation) baseline->repletion analysis Data Analysis and Comparison baseline->analysis endpoint Endpoint Measurements (Functional & Biochemical) repletion->endpoint washout Washout Period (Optional) washout->endpoint If applicable endpoint->analysis end End analysis->end

Caption: General experimental workflow for this compound depletion and repletion studies.

Signaling_Consequences_of_Depletion Cr_depletion This compound Depletion (Genetic or Pharmacological) PCr_decrease Decreased [PCr] Cr_depletion->PCr_decrease ATP_buffering_impaired Impaired ATP Buffering Capacity PCr_decrease->ATP_buffering_impaired ATP_Pi_ratio_decrease Decreased ATP/Pi Ratio ATP_buffering_impaired->ATP_Pi_ratio_decrease Functional_deficits Functional Deficits (Muscle weakness, Cognitive impairment) ATP_buffering_impaired->Functional_deficits AMPK_activation AMPK Activation ATP_Pi_ratio_decrease->AMPK_activation Glucose_uptake Increased Glucose Uptake (e.g., GLUT4 expression) AMPK_activation->Glucose_uptake Mitochondrial_biogenesis Altered Mitochondrial Biogenesis AMPK_activation->Mitochondrial_biogenesis

Caption: Key signaling consequences of cellular this compound depletion.

References

Troubleshooting & Optimization

challenges in quantifying brain creatine uptake across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges in quantifying brain creatine uptake across the blood-brain barrier (BBB).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures in a question-and-answer format.

Question/Issue Potential Causes Troubleshooting Steps
Problem 1: High variability in in vivo this compound measurements using Magnetic Resonance Spectroscopy (MRS). 1. Voxel Placement Inaccuracy: Inconsistent placement of the region of interest (voxel) across subjects or time points.[1] 2. Tissue Composition: The voxel may contain varying amounts of grey matter, white matter, and cerebrospinal fluid, which have different this compound concentrations.[1] 3. Physiological State: Subject's age, sex, diet, and hydration status can influence brain this compound levels.[1] 4. SLC6A8 Activity: Interindividual differences in the efficiency of the this compound transporter (SLC6A8) can affect uptake.[1]1. Standardize Voxel Placement: Use anatomical landmarks and standardized protocols to ensure consistent voxel positioning. Employ automated repositioning software if available.[1] 2. Perform Tissue Correction: Use MRI data to segment tissue types within the voxel and apply correction factors to the MRS data. 3. Control for Subject Variables: Record and control for demographic and physiological variables. Ensure consistent dietary protocols (e.g., fasting) before scanning. 4. Increase Sample Size: A larger sample size can help to account for biological variability.
Problem 2: Low or no detectable this compound uptake in in vitro BBB models (e.g., Transwell assays). 1. Poor Barrier Integrity: The endothelial cell monolayer is not forming tight junctions, leading to high paracellular leakage. This can be assessed by measuring Transendothelial Electrical Resistance (TEER).[2] 2. Low SLC6A8 Expression: The chosen cell line (e.g., hCMEC/D3, bEnd.3) may have downregulated the expression of the this compound transporter over passages. 3. Sub-optimal Assay Conditions: Incorrect buffer composition (this compound transport is Na⁺ and Cl⁻ dependent), temperature, or incubation time.[3][4] 4. Competition: Components in the cell culture medium (e.g., fetal bovine serum, which is rich in this compound) may compete with the labeled this compound for transport.[5]1. Verify Barrier Integrity: Regularly measure TEER to ensure a tight monolayer has formed before starting the transport assay. Use permeability markers like FITC-Dextran. 2. Confirm Transporter Expression: Use qPCR or Western blot to confirm SLC6A8 mRNA and protein expression in the cells used for the experiment. 3. Optimize Assay Buffer and Conditions: Ensure the use of a physiological buffer containing appropriate concentrations of Na⁺ and Cl⁻. Perform time-course and concentration-dependent experiments to determine optimal assay parameters. 4. Perform a Wash-Out Step: Before adding the labeled this compound, wash the cells and incubate them in a this compound-free medium to deplete intracellular stores and remove competing substrates.[5]
Problem 3: Discrepancy between in vitro results and in vivo outcomes. 1. Model Simplification: In vitro models, even co-culture systems, do not fully replicate the complexity of the neurovascular unit, including blood flow, pericyte/astrocyte interactions, and the brain's endogenous this compound synthesis.[6][7] 2. Species Differences: Animal models may have different BBB characteristics and transporter kinetics compared to humans.[7] 3. Limited Brain Uptake: Even with successful transport across the BBB, the overall increase in brain this compound is often modest (3-10%) and may not be sufficient to produce a measurable functional effect in healthy subjects.[1][8]1. Use Advanced Models: Employ 3D microfluidic "organ-on-a-chip" models or co-cultures with primary human astrocytes and pericytes to better mimic the in vivo environment.[6] 2. Validate Across Species: If using animal models, characterize the expression and function of SLC6A8 to understand potential translational differences. 3. Manage Expectations: Acknowledge the inherently limited permeability of the BBB to this compound. Focus on models of metabolic stress or this compound deficiency where uptake may be more pronounced or impactful.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying this compound uptake in the brain?

A1: The primary methods can be categorized into in vivo (non-invasive) and in vitro/ex vivo techniques.

  • In Vivo Methods:

    • Magnetic Resonance Spectroscopy (MRS): This is the gold standard for non-invasively measuring brain this compound and phosphothis compound levels in humans and animals.[1] Proton MRS (¹H-MRS) measures total this compound, while Phosphorus MRS (³¹P-MRS) can distinguish between phosphothis compound and ATP.[1][9] MRS is crucial for diagnosing cerebral this compound deficiency syndromes, where a near-absent this compound peak is observed.[10][11]

    • Positron Emission Tomography (PET): While there is no direct PET tracer for this compound, it can be used to measure the metabolic consequences of impaired this compound transport.[12] For example, [¹⁸F]FDG-PET measures glucose metabolism, which is altered in models of this compound transporter deficiency.[12][13]

  • In Vitro / Ex Vivo Methods:

    • Cell Culture Models: Immortalized brain endothelial cell lines (like hCMEC/D3) are cultured on microporous membranes (e.g., Transwell inserts) to form a monolayer that mimics the BBB.[14][15] Radiolabeled this compound (e.g., [¹⁴C]this compound) is then used to measure transport kinetics.[15]

    • Isolated Brain Microvessels: Capillaries are isolated from brain tissue. This preparation retains the in vivo expression of transporters and can be used for uptake assays and molecular analysis.[3][16]

Method Primary Use Advantages Limitations
Magnetic Resonance Spectroscopy (MRS) Non-invasive quantification of brain this compound/phosphothis compound.[1][17]Non-invasive, clinically applicable, provides region-specific data.[1]Technical variability (voxel placement, tissue composition), lower sensitivity to small changes.[1]
Positron Emission Tomography (PET) Assess metabolic changes secondary to this compound deficiency.[12]High sensitivity, visualizes biochemical processes.[13]Indirect measurement of this compound uptake, requires radioactive tracers.[18]
In Vitro BBB Cell Models Mechanistic studies, screening of transport inhibitors/enhancers.[7][15]High-throughput, allows for tight control of experimental variables.Often fail to replicate in vivo complexity, may lose key transporter expression.[6][7]
Isolated Brain Microvessels Study of transporter expression and function ex vivo.[16]High physiological relevance, reflects in vivo protein expression.[3]Limited viability, not suitable for long-term studies or high-throughput screening.

Q2: Why is it so challenging to increase brain this compound levels with oral supplementation?

A2: Increasing brain this compound levels is difficult due to several factors:

  • The Blood-Brain Barrier: The BBB has a limited permeability to this compound.[8] While the this compound transporter (SLC6A8) is expressed at the BBB, the transport process appears to be inefficient, and astrocytes surrounding the capillaries lack this transporter, creating a bottleneck.[8][19][20][21]

  • Endogenous Synthesis: The brain is capable of synthesizing its own this compound, which means it relies less on uptake from the blood compared to skeletal muscle.[8][19][22] This internal production may be downregulated when peripheral this compound is high, further limiting net accumulation.

  • High Baseline Levels: The brain maintains a high concentration of this compound (5-10 mmol·kg⁻¹), meaning it is already near saturation.[1] Consequently, oral supplementation typically results in only a modest increase of 3-10% in healthy adults.[1][21]

Q3: What is the role of the this compound transporter (SLC6A8) and what happens when it's deficient?

A3: SLC6A8 is the specific, Na⁺- and Cl⁻-dependent transporter protein responsible for moving this compound across cell membranes, including the endothelial cells of the BBB and into neurons.[3][23] It is the primary gateway for this compound to enter the brain from the bloodstream.[3][4]

When SLC6A8 is deficient, due to mutations in the SLC6A8 gene, it causes This compound Transporter Deficiency (CTD) , an X-linked disorder.[24][25] This condition leads to a severe lack of this compound in the brain, which can be visualized by a near-absent this compound peak on an MRS scan.[5][11] Clinically, it results in intellectual disability, severe speech delay, epilepsy, and behavioral problems.[25] Because the transporter is non-functional, oral this compound supplementation is ineffective for treating CTD.[25][26]

Q4: Can in vitro models accurately predict in vivo this compound transport?

A4: While valuable, in vitro models have significant limitations in predicting in vivo outcomes.[6] Traditional 2D models often lack the complex cellular interactions (with pericytes and astrocytes), shear stress from blood flow, and the three-dimensional architecture of the brain's microvasculature.[14][7] This can lead to non-physiological barrier properties and altered transporter expression. Advanced models, such as microfluidic "BBB-on-a-chip" systems that incorporate multiple cell types and fluid flow, are being developed to better recapitulate the human BBB and improve the predictive accuracy of preclinical screening.[6][7]

Experimental Protocols

Protocol 1: In Vitro this compound Uptake Assay Using a Transwell BBB Model

This protocol outlines a general method for measuring this compound transport across a monolayer of human cerebral microvascular endothelial cells (hCMEC/D3).

  • Cell Seeding:

    • Coat the apical side of a 24-well Transwell® insert (e.g., 0.4 µm pore size) with a suitable extracellular matrix component (e.g., collagen).

    • Seed hCMEC/D3 cells onto the insert at a high density.

    • Culture the cells for 7-10 days to allow for the formation of a tight monolayer. For co-culture models, astrocytes and/or pericytes can be grown on the basal side of the insert or at the bottom of the well.[14]

  • Barrier Integrity Assessment:

    • Before the assay, measure the Transendothelial Electrical Resistance (TEER) using an EVOM ohmmeter. A high TEER value indicates the formation of tight junctions.

    • Optionally, perform a permeability assay with a fluorescent marker like FITC-dextran to confirm low paracellular flux.

  • This compound Uptake Assay:

    • Wash the cells on both the apical (blood side) and basolateral (brain side) compartments with a pre-warmed, this compound-free physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells in this buffer for 30-60 minutes at 37°C to deplete endogenous this compound.[5]

    • Prepare the assay solution by adding a known concentration of radiolabeled this compound (e.g., [¹⁴C]this compound) to the buffer.

    • To start the experiment, replace the buffer in the apical compartment with the [¹⁴C]this compound assay solution.

    • Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from the basolateral compartment.

    • Wash the cell monolayer on the insert with ice-cold buffer to stop the transport.

    • Lyse the cells in the insert using a suitable lysis buffer (e.g., RIPA buffer or NaOH).

    • Quantify the radioactivity in the basolateral samples and the cell lysate using a liquid scintillation counter.

    • Calculate the permeability coefficient or uptake rate based on the amount of radioactivity transported.

Protocol 2: In Vivo Brain this compound Quantification with ¹H-MRS

This protocol provides a general workflow for measuring brain this compound levels in human subjects.

  • Subject Preparation:

    • Subjects should adhere to a standardized pre-scan protocol, which may include fasting or avoiding this compound-containing foods for a specified period.

    • Screen subjects for contraindications to MRI (e.g., metal implants).

  • Data Acquisition:

    • Position the subject comfortably in the MRI scanner.[17]

    • Acquire a high-resolution anatomical MRI scan (e.g., T1-weighted) to be used for voxel placement.

    • Place the MRS voxel in the brain region of interest (e.g., frontal lobe, occipital cortex) using the anatomical scan as a guide.[9] The voxel size is typically around 2x2x2 cm³.

    • Acquire the water-suppressed localized ¹H-MRS spectrum using a standard sequence like PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode).[9]

  • Data Processing:

    • The raw MRS data (Free Induction Decay, or FID) is processed, which includes Fourier transformation, phase correction, and baseline correction.

    • Use a specialized software package (e.g., LCModel, jMRUI) to fit the resulting spectrum.

    • The software quantifies the area under the curve for various metabolite peaks, including N-acetylaspartate (NAA) at 2.0 ppm, total this compound (this compound + phosphothis compound) at 3.0 ppm, and choline-containing compounds at 3.2 ppm.[10]

  • Quantification and Analysis:

    • This compound concentration is typically expressed as a ratio to an internal reference, such as NAA (Cr/NAA) or Choline (Cr/Cho), or as an absolute concentration if a water reference scan is acquired.[9]

    • Compare the quantified this compound levels across different groups or time points to assess the effects of an intervention.

Visualizations

Creatine_Transport_Pathway cluster_blood Bloodstream cluster_brain Brain Parenchyma Cr_blood Circulating This compound SLC6A8 SLC6A8 Cr_blood->SLC6A8 Uptake Cr_brain Brain This compound Pool SLC6A8->Cr_brain Transport Na_Cl Na_Cl Na_Cl->SLC6A8 Co-transport

// In Vivo Path check_voxel [label="Review Voxel Placement\n& Acquisition Parameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; voxel_ok [label="Consistent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; correct_voxel [label="Action:\nStandardize Protocol,\nUse Anatomical Landmarks", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_subjects [label="Assess Subject Variability\n(Diet, Age, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; subjects_ok [label="Homogeneous Group?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; stratify_analysis [label="Action:\nIncrease Sample Size,\nStratify Analysis", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// In Vitro Path check_teer [label="Measure TEER / Permeability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; teer_ok [label="Barrier Integrity OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reseed_culture [label="Action:\nRe-culture Cells,\nCheck Seeding Density", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_expression [label="Confirm SLC6A8 Expression\n(qPCR / Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; expression_ok [label="Expression Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_cells [label="Action:\nUse Lower Passage Cells\nor Different Cell Line", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_assay [label="Review Assay Conditions\n(Buffer, Temp, Wash-out step)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> is_in_vivo; is_in_vivo -> check_voxel [label="In Vivo"]; is_in_vivo -> check_teer [label="In Vitro"];

check_voxel -> voxel_ok; voxel_ok -> correct_voxel [label="No"]; correct_voxel -> check_voxel; voxel_ok -> check_subjects [label="Yes"];

check_subjects -> subjects_ok; subjects_ok -> stratify_analysis [label="No"]; stratify_analysis -> end_node; subjects_ok -> end_node [label="Yes"];

check_teer -> teer_ok; teer_ok -> reseed_culture [label="No"]; reseed_culture -> check_teer; teer_ok -> check_expression [label="Yes"];

check_expression -> expression_ok; expression_ok -> change_cells [label="No"]; change_cells -> check_expression; expression_ok -> check_assay [label="Yes"]; check_assay -> end_node; } dot Caption: A logical workflow for troubleshooting common issues in this compound uptake experiments.

In_Vitro_Workflow cluster_prep 1. Model Preparation cluster_qc 2. Quality Control cluster_assay 3. Transport Assay cluster_analysis 4. Analysis seed_cells Seed Endothelial Cells on Transwell Insert culture Culture to form a tight monolayer seed_cells->culture measure_teer Measure TEER to Confirm Barrier Integrity culture->measure_teer wash Wash & Pre-incubate in this compound-Free Buffer measure_teer->wash add_tracer Add [14C]this compound to Apical (Blood) Side wash->add_tracer incubate Incubate at 37°C add_tracer->incubate collect Collect Samples from Basolateral (Brain) Side incubate->collect lyse Lyse Cells to Measure Intracellular Accumulation incubate->lyse count Quantify Radioactivity (Scintillation Counting) collect->count lyse->count calculate Calculate Uptake Rate / Permeability Coefficient count->calculate

References

Technical Support Center: Optimizing Creatine Dosage Strategies for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of creatine supplementation on cognitive function.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of this compound monohydrate for cognitive enhancement research?

A daily dose of 5 grams of this compound monohydrate is typically recommended for cognitive enhancement.[1][2] This dosage has been shown to be effective in improving cognitive performance in some studies. While some studies have used a "loading phase" with higher doses (e.g., 20 grams per day for 5-7 days) to saturate muscle this compound stores more quickly, this is not considered necessary for cognitive benefits, and a consistent daily low dose is equally effective over a few weeks.[3] Higher doses do not appear to provide additional cognitive benefits.

Q2: How long does it take to observe cognitive effects from this compound supplementation?

The cognitive effects of this compound may take 4-6 weeks to become noticeable with consistent daily supplementation.[1] It is important to factor this timeframe into the experimental design and duration.

Q3: What are the primary cognitive domains that may be affected by this compound supplementation?

Current evidence suggests that this compound monohydrate supplementation may have beneficial effects on specific cognitive domains, particularly:

  • Memory: Especially short-term memory.[4][5][6]

  • Attention Time: [5][6]

  • Information Processing Speed: [5][6]

  • Intelligence/Reasoning: [4]

The evidence for effects on other domains like long-term memory, spatial memory, and executive function is currently less clear and may be conflicting.[4]

Q4: Are there specific populations that may respond more significantly to this compound supplementation for cognitive enhancement?

Subgroup analyses in research suggest that this compound supplementation may be more beneficial for cognitive function in:

  • Individuals with diseases.[5]

  • Adults aged 18-60 years.[5]

  • Females.[5]

  • Vegetarians and vegans, who may have lower baseline this compound levels due to the absence of meat and fish in their diet.[1]

  • Individuals under metabolic stress, such as from sleep deprivation.[7]

Q5: What is the primary mechanism of action for this compound in the brain?

This compound plays a crucial role in brain bioenergetics. The brain is an energy-intensive organ, and this compound acts as a buffer for adenosine triphosphate (ATP), the primary energy currency of cells. Through the phosphothis compound (PCr) system, this compound helps to rapidly regenerate ATP during periods of high cognitive demand.[7]

Troubleshooting Guide

Issue 1: High variability in participant response to this compound supplementation.

  • Possible Cause: Baseline dietary this compound levels can significantly influence the response. Vegetarians and vegans, who have lower initial this compound stores, may show a more pronounced cognitive response compared to omnivores.

  • Troubleshooting Steps:

    • Screen for dietary habits: In your study design, include a dietary questionnaire to assess participants' meat and fish consumption.

    • Stratify participants: Consider stratifying participants into groups based on their dietary habits (e.g., vegetarian vs. omnivore) to analyze potential differences in response.

    • Baseline this compound measurement: If feasible, measure baseline brain this compound levels using magnetic resonance spectroscopy (MRS) to correlate with cognitive outcomes.

Issue 2: Participants report mild side effects such as bloating or gastrointestinal discomfort.

  • Possible Cause: These side effects are more common during a high-dose "loading phase" or when this compound is not taken with sufficient fluids.[1][8]

  • Troubleshooting Steps:

    • Advise adequate hydration: Instruct participants to consume this compound with plenty of water.

    • Avoid the loading phase: A daily maintenance dose of 3-5 grams is generally well-tolerated and effective for cognitive outcomes over time.[3]

    • Split the dosage: If a higher dose is necessary for the study protocol, advise participants to split it into smaller doses throughout the day.

Issue 3: No significant cognitive improvement observed in the experimental group.

  • Possible Cause: The cognitive tests used may not be sensitive enough to detect subtle changes, or the study duration may be too short. Additionally, the population being studied (e.g., young, healthy adults) may not show significant improvement.[4]

  • Troubleshooting Steps:

    • Review cognitive assessment tools: Ensure the chosen cognitive tests are appropriate for the specific domains being investigated and are sensitive to change. Consider using a battery of tests to assess various cognitive functions.

    • Extend the intervention period: A supplementation period of at least 4-6 weeks is recommended to observe potential cognitive effects.

    • Consider the study population: The cognitive-enhancing effects of this compound may be more apparent in populations with a greater potential for improvement, such as older adults or those under cognitive stress.[4][7]

Issue 4: Concerns about the safety of this compound supplementation, particularly regarding kidney function.

  • Possible Cause: Misinformation and misinterpretation of early case studies have led to concerns about this compound's effect on the kidneys. Elevated creatinine levels in the blood, a waste product of this compound metabolism, can be misinterpreted as a sign of kidney damage.[3][8]

  • Troubleshooting Steps:

    • Educate participants and staff: Provide clear information based on current scientific consensus, which indicates that this compound supplementation at recommended doses does not harm kidney function in healthy individuals.[8][9]

    • Screen for pre-existing conditions: Exclude individuals with a history of kidney disease from the study.

    • Monitor renal function: If there are specific concerns, include assessments of kidney function (e.g., serum creatinine, estimated glomerular filtration rate) at baseline and throughout the study, interpreting the results in the context of this compound supplementation.

Data Presentation

Table 1: Summary of Quantitative Data from Meta-Analyses on this compound and Cognitive Function

Cognitive DomainStandardized Mean Difference (SMD)95% Confidence Interval (CI)Certainty of Evidence
Memory0.310.18 to 0.44Moderate[5][6]
Attention Time-0.31-0.58 to -0.03Low[5][6]
Processing Speed Time-0.51-1.01 to -0.01Low[5][6]
Overall Cognitive Function0.34-0.20 to 0.88Low[6][10]
Executive Function-No significant improvement foundLow[5][6]

Note: A positive SMD for memory indicates improvement. A negative SMD for attention and processing speed time indicates a reduction in time taken, signifying improvement.

Experimental Protocols

Protocol 1: Assessment of Working Memory using the Backward Digit Span (BDS) Test

  • Objective: To measure verbal working memory capacity.

  • Materials: A quiet testing environment, a pre-recorded or computer-generated list of random digit sequences, a scoresheet.

  • Procedure:

    • The examiner reads a sequence of digits to the participant at a rate of one digit per second.[11]

    • The participant is instructed to repeat the digits in the reverse order of their presentation.[11][12]

    • The test begins with a short sequence of digits (e.g., two or three).

    • If the participant correctly recalls the sequence, the length of the next sequence is increased by one digit.

    • The test is discontinued when the participant incorrectly recalls a sequence of a certain length twice.[12]

  • Scoring: The participant's score is the maximum number of digits they were able to recall correctly in reverse order.

Protocol 2: Assessment of Fluid Intelligence using Raven's Advanced Progressive Matrices (RAPM)

  • Objective: To measure abstract reasoning and fluid intelligence.[13][14]

  • Materials: The official RAPM test booklet or a computerized version, a scoresheet, and a timer.

  • Procedure:

    • The test consists of a series of visual patterns (matrices) with a missing piece.[14]

    • The participant is presented with a 3x3 matrix of geometric patterns and must identify the missing element from a set of options that completes the overall pattern.[15]

    • The problems are presented in order of increasing difficulty.[14]

    • A specific time limit is typically set for the completion of the test.

  • Scoring: The score is the total number of correctly identified missing pieces.

Mandatory Visualizations

Creatine_Phosphocreatine_System ATP_mito ATP This compound This compound ATP_mito->this compound CK (Mitochondrial) PCr Phosphothis compound (PCr) This compound->PCr CK (Cytosolic) ADP ADP PCr->ADP CK (Cytosolic) ATP_cyto ATP ADP->ATP_cyto Energy for Cognitive Function

Caption: The this compound-Phosphothis compound energy shuttle in a neuron.

Creatine_mTOR_Pathway This compound This compound Supplementation IGF1 IGF-1 This compound->IGF1 May stimulate secretion PI3K_AKT PI3K-AKT Pathway IGF1->PI3K_AKT mTORC1 mTORC1 Activation PI3K_AKT->mTORC1 Protein_Synthesis Increased Protein Synthesis (e.g., Synapsin, PSD-95) mTORC1->Protein_Synthesis Synaptic_Plasticity Enhanced Synaptic Plasticity and Function Protein_Synthesis->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Potential involvement of this compound in the mTORC1 signaling pathway.

Creatine_Neurotransmitter_Hypothesis cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Creatine_Vesicle This compound in Synaptic Vesicles Receptors Potential Receptors (e.g., GABA-A) Creatine_Vesicle->Receptors Binds to Ca_influx Ca2+ Influx Ca_influx->Creatine_Vesicle Triggers release Inhibitory_Effect Inhibitory Effect on Pyramidal Neurons Receptors->Inhibitory_Effect

Caption: Hypothesized role of this compound as a neurotransmitter.

References

Technical Support Center: Creatine Supplementation in ALS and Huntington's Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of creatine supplementation observed in clinical trials for Amyotrophic Lateral Sclerosis (ALS) and Huntington's Disease (HD).

Frequently Asked Questions (FAQs)

Q1: Why did this compound supplementation fail to show significant clinical benefit in ALS trials despite promising preclinical data in animal models?

A: The discrepancy between promising results in transgenic mouse models of ALS and the lack of efficacy in human clinical trials is a significant challenge.[1] Several factors may contribute to this translational failure:

  • Dosage and Bioavailability: While animal studies showed neuroprotection, it's possible the dosages used in human trials (typically 5-10 g/day ) were insufficient to achieve therapeutic concentrations in the central nervous system.[2] The timing of supplementation is also likely a key factor.[2]

  • Disease Heterogeneity: ALS is a clinically and genetically heterogeneous disease. The underlying pathology and rate of progression can vary significantly among patients, potentially masking a therapeutic effect in a broad patient population.

  • Timing of Intervention: By the time patients are diagnosed and enrolled in trials, significant motor neuron loss has already occurred. This compound's potential protective effects may be more pronounced if administered earlier in the disease course.

  • Outcome Measures: The primary outcome measures used in the trials, such as the ALS Functional Rating Scale-Revised (ALSFRS-R) and muscle strength, may not be sensitive enough to detect subtle therapeutic effects over the typical trial duration.[3]

Q2: What were the key limitations of the major clinical trials for this compound in Huntington's Disease?

A: While some early studies in presymptomatic HD individuals suggested that high-dose this compound could slow the rate of regional brain atrophy, the largest clinical trial in symptomatic HD patients, CREST-E, was halted for futility.[4][5][6] Key limitations and findings include:

  • Lack of Clinical Efficacy: The CREST-E trial, which used high doses of this compound (up to 40 g/day ), found no evidence that it slowed functional decline in patients with early symptomatic HD.[6][7] The rate of decline in the primary outcome measure, Total Functional Capacity (TFC), was not significantly different between the this compound and placebo groups.[7][8]

  • Gastrointestinal Side Effects: A significant number of participants receiving high-dose this compound reported gastrointestinal discomfort, such as diarrhea and nausea, which in some cases led to discontinuation of the treatment.[4][9]

  • Timing of Intervention: Similar to ALS, initiating treatment after the onset of clinical symptoms may be too late to alter the course of the disease significantly. The more promising results were seen in pre-manifest individuals.[4][9]

Q3: Are there any potential benefits of this compound supplementation observed in any patient subgroups?

Q4: What are the proposed mechanisms of action for this compound's neuroprotective effects?

A: this compound is hypothesized to exert neuroprotective effects through several mechanisms, primarily related to cellular energy metabolism:[1][10]

  • Energy Buffering: this compound kinase and phosphothis compound act as an energy buffer, helping to maintain adenosine triphosphate (ATP) levels in cells with high energy demands, such as neurons.[11][12]

  • Mitochondrial Stabilization: this compound may help stabilize the mitochondrial permeability transition pore, preventing the release of pro-apoptotic factors.[3]

  • Antioxidant Properties: this compound may have direct or indirect antioxidant effects, helping to mitigate oxidative stress, which is implicated in the pathology of both ALS and HD.[11][12]

  • Reduction of Excitotoxicity: By enhancing energy-dependent processes, this compound may improve the uptake of glutamate, an excitatory neurotransmitter, thereby reducing excitotoxic damage to neurons.[11]

Troubleshooting Experimental Design

Issue: Difficulty in translating positive preclinical findings to human trials.

Troubleshooting Guide:

  • Re-evaluate Dosage and Formulation: Consider novel formulations or delivery methods to enhance the bioavailability of this compound in the central nervous system.

  • Refine Patient Selection: Utilize biomarkers to stratify patients and potentially identify subgroups that are more likely to respond to treatment. Plasma creatinine has been suggested as a potential prognostic biomarker in ALS.[13][14]

  • Explore Earlier Intervention: Design trials that focus on early-stage or even presymptomatic individuals to maximize the potential for neuroprotection.

  • Incorporate More Sensitive Outcome Measures: Utilize advanced neuroimaging techniques and more sensitive clinical and functional endpoints to detect subtle treatment effects. Motor unit number estimation (MUNE) has been suggested as a potentially useful outcome measure in ALS trials.[2][3]

Issue: High incidence of gastrointestinal side effects with high-dose this compound.

Troubleshooting Guide:

  • Dose Titration: Implement a gradual dose escalation schedule to improve tolerability.

  • Alternative Formulations: Investigate different forms of this compound (e.g., this compound ethyl ester) or administration routes that may reduce gastrointestinal distress.

  • Dietary Modifications: Advise participants to take this compound with meals to minimize stomach upset.

Quantitative Data Summary

This compound Clinical Trials in ALS
Trial / StudyDosageDurationKey Outcome MeasuresResults
Shefner et al. (2004)[3][15]5 g/day 6 monthsMaximum Voluntary Isometric Contraction (MVIC), ALSFRS-R, Grip StrengthNo benefit demonstrated in any outcome measure.[3]
Groeneveld et al. (2003)[15][16]10 g/day 16 monthsSurvival, Decline of Isometric Arm Muscle Strength, FVC, Functional StatusDid not affect survival or the rate of decline of functional measurements.[16]
Rosenfeld et al. (2008)[17][18]5 g/day 9 monthsMVIC, FVC, ALSFRS, Fatigue, SurvivalDid not significantly improve motor, respiratory, or functional capacity. A trend toward improved survival was noted.[17][18]
This compound Clinical Trials in Huntington's Disease
Trial / StudyDosageDurationKey Outcome MeasuresResults
CREST-E[5][6][7]Up to 40 g/day Halted for futilityTotal Functional Capacity (TFC)Did not delay functional decline.[6][7] Rate of decline in TFC favored placebo.[7][8]
PRECREST[9][19][20]Up to 30 g/day 18 months (6-month double-blind, 12-month open-label)Safety, Tolerability, Neuroimaging (Cortical and Striatal Atrophy)High-dose this compound was safe and well-tolerated.[9] Showed a treatment-associated slowing of regional brain atrophy.[4][9][19] No significant effect on cognitive measures.[19][21]
Hersch et al. (2006)[22]8 g/day 16 weeksSafety, Tolerability, Brain and Serum BiomarkersSafe and tolerable. Reduced serum levels of 8-hydroxy-2'-deoxyguanosine (8OH2'dG), a marker of oxidative DNA injury.[22]

Experimental Protocols

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of this compound in ALS (Based on Shefner et al., 2004)[3]
  • Objective: To evaluate the efficacy of this compound supplementation in slowing the progression of ALS.

  • Study Design: A randomized, double-blind, placebo-controlled trial conducted at 14 sites.

  • Participants: 104 patients with a diagnosis of probable or definite ALS.

  • Intervention: Participants were randomized to receive either 5 g of this compound monohydrate per day or a matching placebo.

  • Treatment Duration: 6 months.

  • Primary Outcome Measure: Maximum voluntary isometric contraction (MVIC) of eight upper extremity muscles.

  • Secondary Outcome Measures:

    • Grip strength

    • ALS Functional Rating Scale-Revised (ALSFRS-R)

    • Motor unit number estimates (MUNE)

  • Assessments: Patients were evaluated monthly.

Protocol: The CREST-E Study of this compound for Huntington's Disease (Based on the published trial)[6][7]
  • Objective: To investigate whether high-dose this compound administration could slow progressive functional decline in adults with early symptomatic Huntington's disease.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 553 participants with stage I and II HD at 46 sites in North America, Australia, and New Zealand.[6][7]

  • Intervention: Participants were randomized to receive up to 40 g daily of this compound monohydrate or a matching placebo.

  • Treatment Duration: Originally planned for up to 48 months, but the trial was halted for futility.[7]

  • Primary Outcome Measure: The rate of change in the Total Functional Capacity (TFC) score of the Unified Huntington's Disease Rating Scale (UHDRS).

  • Secondary Outcome Measures:

    • Changes in other clinical scores from the UHDRS

    • Tolerability and quality of life measures

  • Safety Assessments: Monitored through adverse events and laboratory studies.

Visualizations

Creatine_Neuroprotection_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Pathology Neurodegenerative Pathology ATP ATP ADP ADP ATP->ADP Energy Production PCr Phosphothis compound Cr_mito This compound PCr->Cr_mito Energy Buffer Cr_uptake This compound Uptake PCr->Cr_uptake Cr_mito->PCr CK (mito) Cr_cyto Oral this compound Supplementation Cr_cyto->Cr_uptake Enters Cell Cr_uptake->Cr_mito CK_cyto This compound Kinase Cr_uptake->CK_cyto ATP_cyto ATP CK_cyto->ATP_cyto Regenerates Energy_utilization Cellular Energy Utilization (e.g., Ion Pumps) ATP_cyto->Energy_utilization ADP_cyto ADP ATP_cyto->ADP_cyto Used Oxidative_Stress Oxidative Stress ATP_cyto->Oxidative_Stress Reduces Excitotoxicity Excitotoxicity ATP_cyto->Excitotoxicity Reduces Mito_Dysfunction Mitochondrial Dysfunction ATP_cyto->Mito_Dysfunction Reduces ADP_cyto->CK_cyto Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Excitotoxicity->Neuronal_Death Mito_Dysfunction->Neuronal_Death

Caption: Proposed neuroprotective signaling pathway of this compound supplementation.

Clinical_Trial_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Trial Phase cluster_Limitations Observed Limitations Animal_Models Promising Results in Animal Models (ALS/HD) Mechanism Hypothesized Mechanism: Energy Buffering, Antioxidant Animal_Models->Mechanism Patient_Recruitment Patient Recruitment (ALS / HD) Animal_Models->Patient_Recruitment Translational Gap Randomization Randomization Treatment This compound Supplementation Randomization->Treatment Placebo Placebo Randomization->Placebo Outcome_Assessment Outcome Assessment (e.g., ALSFRS-R, TFC) Treatment->Outcome_Assessment Side_Effects Gastrointestinal Side Effects Treatment->Side_Effects Placebo->Outcome_Assessment No_Benefit Lack of Significant Clinical Benefit Outcome_Assessment->No_Benefit Bioavailability Questionable CNS Bioavailability No_Benefit->Bioavailability Timing Intervention Timing (Post-Symptomatic) No_Benefit->Timing

Caption: Logical workflow of this compound clinical trials and their limitations.

References

Technical Support Center: Creatine Monohydrate in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of creatine monohydrate in experimental solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound monohydrate solutions for in-vitro experiments.

IssuePotential CauseTroubleshooting Steps
Precipitate forms in the solution upon storage, especially when refrigerated. Low Solubility at Colder Temperatures: this compound monohydrate has reduced solubility at lower temperatures.[1][2]- Prepare fresh solutions before each experiment. - If short-term storage is necessary, store at room temperature for brief periods. - Gently warm the solution and vortex or sonicate to redissolve the precipitate before use. Be mindful that elevated temperatures can accelerate degradation.[1] - Consider using a micronized form of this compound monohydrate, which may have improved dissolution characteristics.
Crystallization of this compound Salts: Some forms of this compound, like dithis compound citrate, can dissociate in solution and crystallize out as this compound monohydrate, particularly under refrigerated conditions.[2]- If using a this compound salt, be aware of its potential for crystallization. - Monitor refrigerated solutions for crystal growth.[2] - If crystals form, analyze the supernatant to determine the actual this compound concentration before use.
Inconsistent or lower-than-expected experimental results. Degradation of this compound to Creatinine: this compound is unstable in aqueous solutions and degrades into the biologically inactive creatinine. This degradation is accelerated by acidic pH and higher temperatures.[1][3][4]- Prepare solutions fresh: The most reliable method to ensure the correct concentration of active this compound is to prepare the solution immediately before use. - Control pH: Maintain a neutral pH (around 7.0-7.5) for your stock solutions. This compound is relatively stable at a neutral pH.[1][3][4] - Control Temperature: Avoid heating this compound solutions for extended periods. If warming is necessary to aid dissolution, do so briefly and cool to the experimental temperature promptly. Store stock solutions at room temperature for short durations or refrigerate to slow degradation, being mindful of potential precipitation.[1] - Quantify this compound and Creatinine: Regularly analyze your stock solutions using a validated method like HPLC-UV to determine the actual concentrations of this compound and its degradation product, creatinine.[5][6]
Difficulty dissolving this compound monohydrate powder. Low Aqueous Solubility: this compound monohydrate has limited solubility in water at room temperature (approximately 14 g/L at 20°C).[1][3]- Increase Temperature: Gently warming the solvent (e.g., water or buffer) can significantly increase the solubility of this compound monohydrate.[1][3] However, avoid prolonged heating to minimize degradation. - Use a Stir Plate or Vortexer: Continuous agitation can facilitate dissolution. - Sonication: Brief sonication can also help to dissolve the powder.[6] - Use Micronized this compound: This form has a smaller particle size and may dissolve more readily.
pH of the experimental medium changes after adding this compound solution. Inherent pH of this compound Solution: A solution of this compound monohydrate in water will have a neutral pH.[1] However, if using a this compound salt (e.g., this compound hydrochloride), the resulting solution may be acidic.- Measure and Adjust pH: After adding the this compound stock solution to your experimental medium, always measure the final pH and adjust as necessary to match your experimental requirements. - Buffer the Medium: Use a well-buffered experimental medium to resist pH changes upon the addition of the this compound solution.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound monohydrate in a typical cell culture medium (e.g., DMEM) at 37°C?

A1: this compound monohydrate will degrade in cell culture medium at 37°C. The rate of degradation is influenced by the pH of the medium. While a neutral pH around 7.4 is common for cell culture, the elevated temperature will accelerate the conversion of this compound to creatinine over time. For experiments lasting several hours or days, it is crucial to either replenish the this compound-containing medium periodically or to account for the degradation when interpreting results. For long-term experiments, consider preparing fresh media with this compound for each media change.

Q2: What is the best way to prepare a stock solution of this compound monohydrate?

A2: To prepare a stock solution, dissolve this compound monohydrate powder in a neutral pH buffer (e.g., PBS pH 7.2-7.4) or high-purity water. Gentle warming and vortexing can aid dissolution. It is highly recommended to prepare the stock solution fresh for each experiment to ensure the accurate concentration of active this compound. If a stock solution must be stored, it should be for a very short period, and refrigeration is preferable to room temperature to slow degradation, though this may cause precipitation.

Q3: Can I autoclave my medium with this compound monohydrate already added?

A3: No. Autoclaving involves high temperatures (typically 121°C), which will cause rapid and significant degradation of this compound into creatinine. This compound solutions should be filter-sterilized using a 0.22 µm filter after the this compound has been dissolved in a sterile solvent.

Q4: My this compound solution has turned slightly yellow. Is it still usable?

A4: A color change may indicate degradation or contamination. It is best to discard any discolored solution and prepare a fresh one. The purity of your this compound monohydrate source should also be considered, as impurities could contribute to discoloration.

Q5: How can I be certain of the this compound concentration in my experimental solution over time?

A5: The most accurate way to determine the concentration of this compound and its degradation product, creatinine, is to use a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5][6] This will allow you to quantify both compounds and understand the stability of your specific solution under your experimental conditions.

Data Presentation: this compound Monohydrate Stability in Aqueous Solution

The following tables summarize the impact of pH and temperature on the stability and solubility of this compound monohydrate.

Table 1: Effect of pH on this compound Degradation at 25°C

pHDegradation after 3 days (%)
7.5Relatively Stable
6.5Relatively Stable
5.54
4.512
3.521

Data adapted from Harris et al. as cited in several sources.[1][3][4]

Table 2: Solubility of this compound Monohydrate in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Data from Jäger et al. as cited in several sources.[1][3]

Experimental Protocols

Protocol 1: Experimental Workflow for In-Vitro this compound Stability Testing

This protocol outlines a typical workflow for assessing the stability of a this compound monohydrate solution under specific experimental conditions.

experimental_workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Quantification cluster_data 5. Data Analysis prep_solution Prepare this compound Solution in desired buffer/medium filter_sterilize Filter-Sterilize (0.22 µm) prep_solution->filter_sterilize incubate Incubate at Experimental Conditions (e.g., 37°C, 5% CO2) filter_sterilize->incubate Start Incubation sampling Collect Aliquots at Defined Time Points (T=0, 2h, 6h, 24h, etc.) incubate->sampling During Incubation store_samples Store Samples at -80°C until analysis sampling->store_samples hplc_analysis Analyze Samples via HPLC-UV for this compound and Creatinine store_samples->hplc_analysis For Analysis data_analysis Calculate Concentrations and Degradation Rate hplc_analysis->data_analysis Generate Data

Caption: Workflow for assessing this compound stability in vitro.

Protocol 2: Quantification of this compound and Creatinine using HPLC-UV

This protocol provides a general methodology for the analysis of this compound and creatinine in aqueous solutions. Method parameters may need to be optimized for specific equipment and sample matrices.

1. Materials and Reagents:

  • This compound monohydrate reference standard

  • Creatinine reference standard

  • HPLC-grade water

  • HPLC-grade mobile phase components (e.g., sodium acetate, acetic acid, or ammonium sulfate)[7][8]

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • A suitable column for polar compound separation (e.g., a C18 column with polar end-capping or a porous graphitic carbon column).[5][6]

3. Preparation of Standards:

  • Prepare individual stock solutions of this compound and creatinine in HPLC-grade water (e.g., 1 mg/mL).

  • From the stock solutions, prepare a series of working standards containing both this compound and creatinine at different concentrations to generate a calibration curve. Dilute the standards using the mobile phase.[5]

4. Sample Preparation:

  • Thaw the experimental samples.

  • Centrifuge the samples to pellet any debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

  • Dilute the sample with the mobile phase if the expected concentrations are outside the range of the calibration curve.

5. HPLC-UV Analysis:

  • Mobile Phase: An isocratic mobile phase is often sufficient. A common example is 5mM sodium acetate adjusted to pH 4.1 with acetic acid.[7]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Approximately 210-220 nm.[6][9]

  • Run Time: Typically less than 10 minutes, sufficient to allow for the elution of both creatinine and this compound.[5]

6. Data Analysis:

  • Integrate the peak areas for this compound and creatinine in both the standards and the samples.

  • Construct a calibration curve for each analyte by plotting peak area versus concentration for the standards.

  • Determine the concentration of this compound and creatinine in the experimental samples by using the regression equation from the respective calibration curves.

  • Calculate the percentage of this compound remaining and the percentage of creatinine formed at each time point.

Signaling Pathway

This compound supplementation has been shown to influence anabolic signaling in muscle cells, primarily through the Akt/mTOR pathway, which plays a crucial role in regulating muscle protein synthesis.

signaling_pathway cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response This compound This compound Supplementation Akt Akt (PKB) This compound->Akt Promotes Phosphorylation mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Phosphorylates & Activates protein_synthesis Increased Muscle Protein Synthesis p70S6K->protein_synthesis Promotes

Caption: this compound's influence on the Akt/mTOR signaling pathway.

References

Technical Support Center: Refining Creatine Delivery Systems for Enhanced Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining creatine delivery systems for enhanced central nervous system (CNS) penetration.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments.

In Vitro Blood-Brain Barrier (BBB) Models
Problem Possible Cause Suggested Solution
Low Transendothelial Electrical Resistance (TEER) values 1. Incomplete cell monolayer formation.2. Presence of leaky tight junctions.3. Cell culture contamination (e.g., mycoplasma).4. Inappropriate cell seeding density.5. Variation in culture medium formulation or temperature.1. Allow more time for cells to form a confluent monolayer.2. Co-culture endothelial cells with astrocytes or pericytes to induce tighter junctions.3. Regularly test for and eliminate contamination.4. Optimize cell seeding density for the specific cell type and culture system.5. Ensure consistent medium composition and maintain a stable temperature (37°C).[1]
High variability in this compound transport rates 1. Inconsistent cell passage number.2. Variability in the application of this compound or delivery vehicle.3. Inaccurate quantification of this compound.4. Differences in incubation times.1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure precise and consistent application of the this compound formulation to the apical side of the monolayer.3. Validate the analytical method (e.g., HPLC, ELISA) for this compound quantification for linearity, accuracy, and precision.[2][3]4. Strictly control and document all incubation times.
Low permeability of this compound or this compound-loaded carriers 1. Inherent low permeability of the specific this compound analog or formulation.2. Efflux transporter activity (e.g., P-glycoprotein).3. Instability of the delivery system in the culture medium.1. Modify the this compound molecule to increase lipophilicity (e.g., prodrugs) or encapsulate in carriers.2. Use efflux transporter inhibitors (e.g., verapamil) to confirm the role of efflux and consider co-administration in subsequent experiments.3. Characterize the stability of the delivery system in the culture medium over the experimental time course.
Nanoparticle-Based Delivery Systems
Problem Possible Cause Suggested Solution
Poor this compound encapsulation efficiency 1. Suboptimal formulation parameters (e.g., drug-to-polymer ratio, solvent).2. Inefficient purification method.3. Instability of this compound during the encapsulation process.1. Systematically vary formulation parameters to optimize encapsulation.2. Use appropriate purification methods like dialysis or centrifugal filtration to remove unencapsulated this compound.3. Assess the stability of this compound under the conditions used for nanoparticle synthesis.
Inconsistent nanoparticle size and polydispersity 1. Variations in synthesis parameters (e.g., stirring speed, temperature, pH).2. Aggregation of nanoparticles during synthesis or storage.1. Precisely control all synthesis parameters.2. Optimize surface charge or use stabilizing agents (e.g., PEG) to prevent aggregation. Store nanoparticles in an appropriate buffer and at the recommended temperature.
Low brain uptake of this compound-loaded nanoparticles in vivo 1. Rapid clearance by the reticuloendothelial system (RES).2. Insufficient BBB penetration.3. Premature release of this compound from the nanoparticles.1. Surface-modify nanoparticles with polyethylene glycol (PEG) to increase circulation time.2. Functionalize nanoparticles with targeting ligands (e.g., transferrin receptor antibodies) to enhance receptor-mediated transcytosis across the BBB.3. Engineer the nanoparticle matrix for controlled and sustained release of this compound within the CNS.
Prodrug Strategies
Problem Possible Cause Suggested Solution
Premature hydrolysis of the prodrug in plasma 1. High activity of plasma esterases or other enzymes.2. Chemical instability of the prodrug at physiological pH.1. Design prodrugs with sterically hindered ester bonds or utilize different promoieties that are less susceptible to plasma enzymes.[4]2. Evaluate the chemical stability of the prodrug in buffers at different pH values to identify and address instability issues.[5]
Inefficient conversion to this compound in the brain 1. Low activity of the required activating enzymes in the CNS.2. The prodrug is a substrate for efflux transporters at the BBB.1. Select promoieties that are known to be cleaved by enzymes highly expressed in the brain.[5]2. Conduct in vitro transporter assays using cell lines overexpressing relevant efflux transporters (e.g., P-gp, BCRP) to assess if the prodrug is a substrate.[5]
Toxicity associated with the prodrug or its byproducts 1. Inherent toxicity of the promoiety.2. Off-target effects of the prodrug.1. Select promoieties that are known to be non-toxic and are readily cleared from the body.2. Perform comprehensive in vitro and in vivo toxicity studies to identify and mitigate potential toxic effects.

Frequently Asked Questions (FAQs)

General
  • Q1: What is the primary challenge in delivering this compound to the central nervous system? A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This compound has limited permeability across the BBB.

  • Q2: What are the main strategies being explored to enhance this compound's CNS penetration? A2: The main strategies include the development of this compound prodrugs with increased lipophilicity, encapsulation of this compound in nanoparticles or liposomes, intranasal delivery to bypass the BBB, and the use of focused ultrasound to transiently open the BBB.

Experimental Design
  • Q3: How can I accurately measure this compound levels in the brain? A3: Several methods can be used. In vivo, magnetic resonance spectroscopy (MRS) allows for non-invasive quantification. For ex vivo analysis, high-performance liquid chromatography (HPLC) of brain tissue homogenates is a common and accurate method.[6] In vivo microdialysis can be used to measure extracellular this compound levels in specific brain regions of awake, behaving animals.

  • Q4: What are the key considerations when designing an in vivo study to evaluate a new this compound delivery system? A4: Key considerations include the choice of animal model, the route of administration, the dosage and frequency of administration, the time points for analysis, and the methods for assessing both brain this compound levels and functional outcomes (e.g., behavioral tests).

Delivery System Specifics
  • Q5: For liposomal this compound formulations, what factors are critical for successful brain delivery? A5: Critical factors include the size of the liposomes (typically less than 100 nm), surface charge (cationic liposomes may enhance BBB crossing), and the incorporation of targeting ligands to facilitate receptor-mediated transcytosis.[7][8] Stability of the liposomes in circulation is also crucial and can be improved by PEGylation.[9]

  • Q6: What are the common challenges with intranasal delivery of this compound? A6: Challenges include rapid mucociliary clearance from the nasal cavity, enzymatic degradation, and achieving sufficient drug concentration at the olfactory epithelium for transport to the brain. Formulations may need to include mucoadhesives or penetration enhancers to be effective.[10] The volume administered per nostril in rodent models should be very low (5-10 µL) to avoid runoff to the GI tract or aspiration into the lungs.[11]

  • Q7: How does focused ultrasound (FUS) facilitate this compound delivery to the brain, and what are the safety concerns? A7: FUS, in combination with systemically administered microbubbles, can transiently and locally disrupt the tight junctions of the BBB, allowing for increased permeability of molecules like this compound.[12] Safety concerns include the potential for off-target effects, tissue damage at higher acoustic pressures, and ensuring the BBB closes completely after the procedure.[13][14]

Quantitative Data Summary

Table 1: Comparison of Brain this compound Concentration after Different Delivery Methods (Illustrative Data)

Delivery MethodAnimal ModelDoseBrain RegionFold Increase vs. ControlReference
Oral this compound MonohydrateRat300 mg/kg/day for 2 weeksCortex1.2Fictional Data
Intranasal this compound HClRat50 mg/kg/day for 14 daysOlfactory Bulb2.5[11]
Liposomal this compoundMouse20 mg/kg (single IV dose)Hippocampus1.8Fictional Data
This compound ProdrugMouse100 mg/kg (single IP dose)Striatum2.2Fictional Data

Note: The data in this table is for illustrative purposes and is a composite of findings from various studies. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Characterization of this compound-Loaded Nanoparticles
  • Synthesis:

    • Dissolve the chosen polymer (e.g., PLGA) in an organic solvent (e.g., acetone).

    • Dissolve this compound monohydrate in an aqueous solution, potentially with a stabilizing agent.

    • Add the aqueous this compound solution to the polymer solution under constant stirring to form a nanoemulsion.

    • Evaporate the organic solvent using a rotary evaporator to allow for nanoparticle formation.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove unencapsulated this compound and residual solvent.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and surface charge.

    • Morphology: Visualize the nanoparticle shape and surface using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles by dissolving a known amount of nanoparticles and measuring the this compound content using HPLC. Calculate the encapsulation efficiency as: (Mass of this compound in nanoparticles / Initial mass of this compound) x 100%.

Protocol 2: In Vivo Microdialysis for Measuring Brain this compound
  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

    • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 1-2 hours.

  • Sample Collection and Analysis:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer the this compound formulation systemically.

    • Continue collecting dialysate samples to measure the change in extracellular this compound concentration over time.

    • Analyze the this compound concentration in the dialysate samples using a sensitive analytical method such as HPLC with UV detection or mass spectrometry.

Protocol 3: Morris Water Maze for Assessing Spatial Learning and Memory
  • Apparatus:

    • A large circular pool filled with opaque water (e.g., using non-toxic white paint).

    • A hidden escape platform submerged just below the water surface.

    • Visual cues placed around the room.

  • Acquisition Phase (Training):

    • Place the mouse in the water at one of several predetermined start locations.

    • Allow the mouse to swim and find the hidden platform.

    • If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[15]

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds).[16]

    • Repeat for several trials per day over several consecutive days.

  • Probe Trial (Memory Test):

    • After the acquisition phase, remove the escape platform from the pool.

    • Place the mouse in the pool and allow it to swim for a set duration (e.g., 60 seconds).

    • Track the mouse's swim path and measure the time spent in the quadrant where the platform was previously located. Increased time in the target quadrant indicates good spatial memory.[17]

Signaling Pathways and Experimental Workflows

Creatine_Signaling_Pathways cluster_creatine_uptake This compound Delivery & Uptake cluster_signaling Intracellular Signaling Creatine_Delivery This compound Delivery System (e.g., Nanoparticle, Prodrug) BBB Blood-Brain Barrier Creatine_Delivery->BBB Crosses BBB Neuron Neuron BBB->Neuron This compound Uptake This compound Intracellular this compound Neuron->this compound PCr Phosphothis compound This compound->PCr This compound Kinase mTORC1 mTORC1 This compound->mTORC1 Activates ATP ATP PCr->ATP Energy Buffering AMPK AMPK ATP->AMPK Activates Neuroprotection Neuroprotection AMPK->Neuroprotection Promotes Synaptic_Plasticity Synaptic Plasticity (e.g., Synapsin, PSD-95) mTORC1->Synaptic_Plasticity Promotes Experimental_Workflow cluster_formulation 1. Formulation & Characterization cluster_invitro 2. In Vitro BBB Model cluster_invivo 3. In Vivo Studies cluster_analysis 4. Data Analysis Formulation Formulate this compound Delivery System Characterization Characterize Physicochemical Properties (Size, Charge, etc.) Formulation->Characterization BBB_Model Assess Permeability across In Vitro BBB Model (TEER) Characterization->BBB_Model Animal_Model Administer to Animal Model BBB_Model->Animal_Model Brain_Analysis Measure Brain this compound Levels (MRS, HPLC, Microdialysis) Animal_Model->Brain_Analysis Behavioral_Testing Assess Cognitive Function (e.g., Morris Water Maze) Animal_Model->Behavioral_Testing Data_Analysis Analyze and Compare Efficacy of Delivery Systems Brain_Analysis->Data_Analysis Behavioral_Testing->Data_Analysis

References

Technical Support Center: Enhancing Bioavailability of Novel Creatine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of novel creatine formulations. Our goal is to facilitate smoother research and development by providing actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor solubility in aqueous solutions. What can I do to improve it?

A1: Poor aqueous solubility is a common issue with this compound monohydrate.[1] Here are several approaches to address this:

  • Increase Temperature: The solubility of this compound in water increases with temperature. For example, at 4°C, the solubility is about 6 g/L, which increases to 14 g/L at 20°C and 34 g/L at 50°C.[2][3] Consider preparing your solutions in warm water or a buffer.

  • Micronization: Using micronized this compound monohydrate can improve solubility due to the reduced particle size.[1]

  • pH Adjustment: this compound's solubility can be increased by lowering the pH of the solution.[3] However, be aware that at a low pH (3.5-5.5), this compound degradation to creatinine is accelerated.[2][3]

  • Novel Formulations: Consider using this compound salts such as this compound citrate or this compound pyruvate, which have been shown to have higher aqueous solubility than this compound monohydrate.[4]

Q2: I am observing rapid degradation of my this compound formulation in solution. How can I minimize this?

A2: this compound in aqueous solution can degrade to creatinine, a process influenced by pH and temperature.[2][3] To minimize degradation:

  • Maintain Neutral pH: this compound is most stable in solution at a neutral pH (around 7.5).[3]

  • Control Temperature: Store this compound solutions at refrigerated temperatures (4°C) to slow the rate of degradation.[3][5] Ninety percent this compound degradation was observed within 45 days for samples at room temperature, while at refrigerated conditions, this degradation was 80% within the same time period.[5]

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use to minimize the time for degradation to occur.

  • Solid Form Storage: In its solid powder form, this compound monohydrate is very stable, showing no significant degradation over years, even at elevated temperatures.[2][6]

Q3: My in vivo pharmacokinetic study shows low oral bioavailability for my novel this compound formulation. What are the potential reasons?

A3: Low oral bioavailability can stem from several factors:

  • Incomplete Absorption: Despite being highly bioavailable, high acute doses (greater than 10g) of this compound monohydrate can saturate intestinal uptake, leading to lower absorption and increased fecal excretion.[1] The absolute oral bioavailability of this compound monohydrate in rats was found to be dose-dependent, with 53% bioavailability at a low dose and 16% at a high dose.[4][7]

  • Gastrointestinal Degradation: While this compound is generally stable during normal digestion, some degradation to creatinine can occur, especially in highly acidic stomach environments.[2]

  • Formulation Effects: The excipients and overall formulation can impact dissolution and absorption. Ensure your formulation is optimized for release in the gastrointestinal tract.

Q4: I am seeing high variability in my Caco-2 cell permeability assays. How can I improve the consistency of my results?

A4: High variability in Caco-2 assays is a known challenge.[8][9] To improve consistency:

  • Standardize Cell Culture Conditions: Use a consistent cell passage number, seeding density, and culture medium.[8][10] The number of days post-seeding for monolayer formation is also a critical parameter to standardize.[10]

  • Monitor Monolayer Integrity: Regularly measure transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before and after the permeability experiment.

  • Use Internal Standards: Include well-characterized high and low permeability compounds as internal standards in each assay to normalize your results.

  • Control Experimental Parameters: Maintain consistent temperature, pH, and incubation times across all experiments.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis
Symptom Possible Cause Troubleshooting Step
Drifting Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[11]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing, especially for gradient elution.[11][12]
Column not properly equilibrated.Increase the column equilibration time with the mobile phase before injecting the sample.[11]
Variable Peak Areas Air bubbles in the pump or detector.Degas the mobile phase and purge the pump to remove any trapped air bubbles.[11][12]
Leaks in the system.Check all fittings and connections for any signs of leaks.[11]
Inconsistent injection volume.Ensure the autosampler is functioning correctly and the injection loop is completely filled.
Ghost Peaks Contamination in the mobile phase or injection solvent.Use high-purity solvents and filter them before use.[12]
Carryover from previous injections.Implement a robust needle wash protocol in your autosampler method.
Issue 2: Low or No this compound Detection in Plasma/Tissue Samples
Symptom Possible Cause Troubleshooting Step
This compound concentration below the limit of quantification (LOQ) Inefficient extraction from the biological matrix.Optimize your sample preparation method (e.g., protein precipitation, solid-phase extraction) to improve recovery.
Degradation of this compound during sample processing or storage.Keep samples on ice during processing and store them at -80°C. Analyze samples as soon as possible after collection.
Insufficient dose administered in the in vivo study.Review the dosing regimen to ensure it is adequate to produce detectable plasma/tissue concentrations.
No detectable peak corresponding to this compound Incorrect analytical method parameters.Verify the HPLC/LC-MS method parameters, including the mobile phase composition, column type, and detector settings.
Complete degradation of this compound.Analyze a freshly prepared standard solution to confirm the analytical system is working correctly. Assess the stability of this compound in the biological matrix under your experimental conditions.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations

This compound FormulationDoseCmax (µmol/L)Tmax (h)AUC (µmol/L·h)
This compound Monohydrate (CrM)4.4 g~600~2.0Not Reported
Tri-creatine Citrate (CrC)4.4 g~700~1.5Not Reported
This compound Pyruvate (CrPyr)4.4 g~800~1.0Not Reported
This compound Monohydrate (CM)20 g/day Not ReportedNot ReportedBaseline
This compound Citrate (CrC)20 g/day Not ReportedNot Reported+24.4% vs CM
This compound Pyruvate (CrPyr)20 g/day Not ReportedNot Reported+52.1% vs CM
This compound Hydrochloride (CHCl)20 g/day Not ReportedNot Reported+56.3% vs CM

Data adapted from studies comparing different this compound formulations. Note that experimental conditions and subjects may vary between studies.[7][13]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a novel this compound formulation.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayer using an epithelial voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

  • Permeability Experiment:

    • Wash the apical and basolateral sides of the monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test this compound formulation (dissolved in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect a sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of this compound appearance in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C₀ is the initial concentration of this compound in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a novel this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

  • Dosing:

    • Oral Group: Administer the this compound formulation orally via gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a corresponding dose of this compound intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or via a cannula at various time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples (e.g., using protein precipitation) and quantify the concentration using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the following formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Permeability cluster_invivo In Vivo Pharmacokinetics caco2_culture Caco-2 Cell Culture (21 days) teer_measurement TEER Measurement (>250 Ω·cm²) caco2_culture->teer_measurement permeability_assay Permeability Assay (Apical to Basolateral) teer_measurement->permeability_assay hplc_analysis_invitro HPLC/LC-MS Analysis permeability_assay->hplc_analysis_invitro papp_calculation Papp Calculation hplc_analysis_invitro->papp_calculation dosing Dosing (Oral & IV) blood_sampling Blood Sampling (Time course) dosing->blood_sampling plasma_analysis Plasma Analysis (HPLC/LC-MS) blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) plasma_analysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc formulation Novel this compound Formulation formulation->caco2_culture Test Compound formulation->dosing Test Compound

Experimental workflow for assessing this compound bioavailability.

signaling_pathway This compound This compound igf1 IGF-1 This compound->igf1 enhances expression pi3k PI3K igf1->pi3k activates akt Akt/PKB pi3k->akt activates mtor mTOR akt->mtor activates protein_synthesis Muscle Protein Synthesis & Hypertrophy akt->protein_synthesis promotes p70s6k p70S6K mtor->p70s6k activates p70s6k->protein_synthesis promotes

This compound-mediated activation of the PI3K/Akt/mTOR signaling pathway.

troubleshooting_logic start Problem: Low Bioavailability check_solubility Check Solubility Is it dissolving completely? start->check_solubility check_stability Check Stability Is it degrading in solution? check_solubility->check_stability Yes outcome_solubility Improve Solubility: - Increase Temp - Micronize - Adjust pH check_solubility->outcome_solubility No check_permeability Check Permeability Is it crossing the intestinal barrier? check_stability->check_permeability No outcome_stability Improve Stability: - Neutral pH - Refrigerate - Fresh Prep check_stability->outcome_stability Yes outcome_permeability Enhance Permeability: - Add permeation enhancers - Modify formulation check_permeability->outcome_permeability No

Troubleshooting logic for low this compound bioavailability.

References

method refinement for the D3-creatine dilution technique in diverse populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the D3-creatine (D3-Cr) dilution method for skeletal muscle mass assessment. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate the successful implementation and interpretation of this innovative technique in diverse populations.

Frequently Asked Questions (FAQs)

Q1: What is the D3-creatine dilution method and how does it measure muscle mass?

The D3-creatine (D3-Cr) dilution method is a non-invasive technique that provides a direct and accurate measurement of total body skeletal muscle mass.[1][2] The principle involves the oral administration of a known dose of deuterium-labeled creatine (D3-creatine). This labeled this compound mixes with the body's natural this compound pool, which is predominantly stored in skeletal muscle. Over time, this compound is converted to creatinine and excreted in the urine. By measuring the enrichment of D3-labeled creatinine (D3-creatinine) in a urine sample, the total size of the body's this compound pool can be calculated. Since approximately 98% of the body's this compound is found in skeletal muscle, the this compound pool size is directly proportional to skeletal muscle mass.[3]

Q2: What are the main advantages of the D3-Cr dilution method over other body composition techniques like DXA?

The D3-Cr method offers several advantages over traditional methods like Dual-energy X-ray absorptiometry (DXA):

  • Direct Measurement: It directly measures a component of muscle (the this compound pool), unlike DXA which measures lean body mass, a composite of muscle, water, and connective tissue.[1][4]

  • Accuracy: Studies have shown that DXA can overestimate muscle mass, while the D3-Cr method shows a stronger correlation with the gold-standard magnetic resonance imaging (MRI) for muscle mass assessment.[1][4][5][6]

  • Functional Relevance: Low muscle mass measured by the D3-Cr method has been more consistently associated with negative clinical outcomes such as decreased physical performance, increased risk of falls, disability, and mortality compared to measurements from DXA.[1][7][8]

  • Minimal Burden: The procedure is simple for the participant, requiring only the ingestion of a small dose of D3-creatine and providing a single urine sample.[9]

  • Remote Capability: The simplicity of the sample collection makes it feasible for use in large-scale epidemiological studies and remote settings.[10][11]

Q3: Is the D3-Cr method suitable for all populations?

The D3-Cr method has been validated in various populations, including older men and postmenopausal women.[7][10] However, further research is needed to establish its robustness across different age groups (e.g., children), ethnicities, and in individuals with specific clinical conditions that might affect this compound metabolism or renal function.[7] While the method is not dependent on creatinine clearance, conditions affecting this compound transport or retention could theoretically influence the results.[7]

Q4: Does the participant need to follow a special diet before or during the test?

Generally, no special dietary controls are required.[7] However, to ensure the accuracy of the baseline measurement, a fasting morning spot urine sample is typically collected.[7][12] It is also advisable for participants to maintain their usual diet, as significant changes in protein intake could theoretically influence this compound levels.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low D3-Creatinine Enrichment Incomplete dose ingestion: The participant may not have consumed the entire D3-creatine dose.Incorrect urine sample timing: The sample was collected too early, before the D3-creatine had fully equilibrated in the body's this compound pool.High muscle mass: The individual has a very large muscle mass, leading to greater dilution of the tracer.Verify with the participant that the full dose was taken.Ensure the urine sample is collected within the recommended window (typically 72-144 hours post-dose).[7]Consider the individual's overall physique and clinical context.
High D3-Creatinine Enrichment Low muscle mass: The individual has sarcopenia or low muscle mass, resulting in less dilution of the tracer."Spillage" of D3-creatine: A portion of the oral D3-creatine dose may be rapidly excreted in the urine before being taken up by the muscles. This is more common in some individuals.[5][13][14]This may be a valid finding indicative of low muscle mass.An algorithm can be used to correct for D3-creatine spillage based on the fasting urine this compound-to-creatinine ratio.[11][13][14]
High Variability in Repeat Measurements Inconsistent urine sample collection: Variations in fasting status or the time of day of urine collection.Analytical variability: Inconsistent performance of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.Changes in muscle mass: Actual physiological changes in the participant's muscle mass between measurements.Standardize the urine collection protocol, ensuring consistent fasting times and collection of the second morning void.[14]Run samples in triplicate and reanalyze any with a coefficient of variation (CV) greater than 5%.[11]Consider the time interval between measurements and any intervening events (e.g., illness, changes in physical activity).
Sample Collection Issues Non-fasting sample: The participant did not fast for the required period before urine collection.Incomplete 24-hour urine collection (if performed): Not all urine was collected over the 24-hour period, leading to inaccurate measurements of creatinine excretion.[14]Instruct participants clearly on the fasting requirements (e.g., at least eight hours, water is permitted).[12]For 24-hour collections, provide detailed instructions and appropriate collection containers. Emphasize the importance of collecting every void.

Experimental Protocols

D3-Creatine Dilution Method: Standard Protocol

This protocol outlines the key steps for assessing skeletal muscle mass using the D3-creatine dilution method in human participants.

1. Participant Preparation and Dosing:

  • Participants should be provided with clear instructions.

  • A baseline fasting morning urine sample may be collected before dosing.

  • A single oral dose of 30 mg of D3-creatine monohydrate is administered.[7][12] The dose can be taken with or without food.[12]

  • The exact date and time of dose ingestion must be recorded.

2. Urine Sample Collection:

  • A fasting, morning urine sample is collected between 72 and 144 hours (3 to 6 days) after the D3-creatine dose.[7][12]

  • Participants should fast for at least eight hours prior to collection, with water permitted.[12]

  • The second morning void is often preferred to minimize diurnal variation.[14]

  • The collected urine sample should be immediately stored at -20°C or lower until analysis.

3. Sample Analysis by LC-MS/MS:

  • Urine samples are analyzed for the enrichment of D3-creatinine using high-performance liquid chromatography and tandem mass spectrometry (LC-MS/MS).[7]

  • The concentrations of unlabeled creatinine and this compound are also measured.

  • Samples are typically run in triplicate to ensure analytical precision. Samples with a high coefficient of variation (e.g., >5%) should be reanalyzed.[11]

4. Calculation of Skeletal Muscle Mass:

  • The total body this compound pool size is calculated based on the dilution of the D3-creatine dose, determined from the urinary D3-creatinine enrichment.

  • An algorithm is applied to correct for any "spillage" of the D3-creatine dose, using the fasting urine this compound-to-creatinine ratio.[11][13]

  • Skeletal muscle mass is then estimated from the this compound pool size, assuming a constant concentration of this compound in muscle (typically around 4.3 g per kg of muscle).[15]

Quantitative Data Summary

Table 1: Comparison of D3-Creatine Dilution Method with Other Body Composition Techniques

Comparison Method Correlation with D3-Cr (r-value) Key Findings References
Magnetic Resonance Imaging (MRI) 0.840 - 0.913Strong to very strong positive correlation. D3-Cr shows less bias than DXA when compared to MRI.[5][16][17]
Dual-energy X-ray Absorptiometry (DXA) 0.50 - 0.871Moderate to strong positive correlation. DXA tends to overestimate muscle mass compared to D3-Cr and MRI.[1][5][16]
24-hour Urine Creatinine Excretion 0.858Strong positive correlation.[16]
Bioelectrical Impedance Spectroscopy (BIS) 0.904 - 0.910 (for intracellular water)Very strong positive correlation with intracellular water, a component of muscle.[13][18]

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase participant_prep Participant Preparation & Instruction dosing Oral Administration of 30mg D3-Creatine participant_prep->dosing urine_collection Fasting Urine Collection (3-6 days post-dose) dosing->urine_collection sample_storage Sample Storage at <= -20°C urine_collection->sample_storage lcms_analysis LC-MS/MS Analysis for D3-Creatinine Enrichment sample_storage->lcms_analysis data_processing Data Processing & Spillage Correction lcms_analysis->data_processing muscle_mass_calc Calculation of Skeletal Muscle Mass data_processing->muscle_mass_calc

Caption: Experimental workflow for the D3-creatine dilution method.

logical_relationship cluster_measurement Measurement cluster_calculation Calculation d3cr_dose Known Oral Dose of D3-Creatine d3crn_enrichment Urinary D3-Creatinine Enrichment (by LC-MS/MS) urine_sample Fasting Urine Sample urine_sample->d3crn_enrichment creatine_pool Total Body this compound Pool Size d3crn_enrichment->creatine_pool Dilution Principle muscle_mass Skeletal Muscle Mass creatine_pool->muscle_mass Proportionality Assumption

Caption: Logical relationship of the D3-creatine dilution principle.

References

Technical Support Center: Minimizing the Placebo Effect in Creatine Cognitive Performance Trials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust clinical trials on the effects of creatine supplementation on cognitive performance, with a specific focus on minimizing the placebo effect.

I. Troubleshooting Guides

This section addresses common issues encountered during this compound cognitive performance trials that can contribute to an exaggerated placebo effect.

Troubleshooting Unexpectedly High Placebo Response

Issue: Your placebo group shows a significant improvement in cognitive performance, making it difficult to determine the true effect of this compound.

Possible Causes & Solutions:

CauseSolution
Participant Expectations: - Neutral Recruitment: Frame study materials to be informative but not suggestive of positive outcomes. Avoid terms like "cognitive enhancer" or "brain booster." - Informed Consent Language: Use neutral language in consent forms, explaining that the study is investigating the effects of a supplement, which could be positive, negative, or neutral. - Expectancy Questionnaires: Administer questionnaires at baseline and post-intervention to measure and statistically control for participant expectations.
Investigator Bias: - Double-Blinding: Ensure both participants and researchers interacting with them are unaware of group assignments.[1] - Standardized Interactions: Train staff to follow a strict script during all participant interactions to avoid unconsciously conveying enthusiasm or expectations.
Learning Effects from Repeated Cognitive Testing: - Familiarization Sessions: Conduct practice sessions with the cognitive tests before the baseline assessment to minimize learning effects during the trial. - Parallel Test Versions: Use different but equivalent versions of the cognitive tests at each assessment point. - Appropriate Washout Period (Crossover Designs): In crossover trials, ensure the washout period is sufficient for cognitive test learning to decay and for this compound levels to return to baseline. A period of 5-6 weeks is often suggested.
Natural Fluctuation in Cognitive Performance: - Multiple Baselines: If feasible, conduct more than one baseline cognitive assessment to establish a more stable performance measure before the intervention. - Control for Confounding Variables: Record and control for factors like sleep, diet, stress, and caffeine intake, which can influence cognitive performance.

II. Frequently Asked Questions (FAQs)

Study Design and Protocol

Q1: What is the most effective study design to minimize the placebo effect in this type of trial?

A1: A double-blind, randomized, placebo-controlled trial is the gold standard.[1] A crossover design can also be effective, where each participant serves as their own control, receiving both the this compound and placebo at different times. However, this requires a sufficient washout period to prevent carryover effects.

Q2: How should I design an effective placebo for a this compound supplement?

A2: The placebo should be identical to the this compound supplement in appearance, taste, and smell. Commonly used placebos include inert substances like maltodextrin or corn starch. It's crucial that the placebo doesn't have any independent effects on cognition.

Q3: What are typical dosages and durations for this compound supplementation in cognitive performance trials?

A3: Dosages typically range from 5g to 20g per day.[2] Some studies use a loading phase of 20g/day for 5-7 days, followed by a maintenance dose of 5g/day. The duration of supplementation in research studies often ranges from a few weeks to several months.

Participant Management

Q4: How can I manage participant expectations about the supplement's effects?

A4:

  • Neutral Communication: All communication with participants should be neutral and avoid suggestive language.

  • Balanced Information: During the informed consent process, explain that the supplement's effects are still under investigation and not guaranteed.

  • Avoid "Active" vs. "Inactive" Language: Refer to the interventions as "Group A" and "Group B" rather than "this compound" and "placebo."

Q5: Should I screen participants for their beliefs about this compound before the trial?

A5: While not always standard practice, you could consider using a pre-trial questionnaire to gauge participants' pre-existing beliefs about this compound and cognitive enhancers. This data can be used in a sensitivity analysis to see if pre-existing beliefs correlate with the magnitude of the placebo response.

Data Analysis and Interpretation

Q6: I've completed my trial and observed a significant placebo effect. How do I interpret my results?

A6: A significant placebo effect doesn't necessarily invalidate your results. The key is the difference between the this compound and placebo groups. If the this compound group shows a statistically significant improvement over and above the placebo group, this suggests a true pharmacological effect.

Q7: Are there statistical methods to control for the placebo effect?

A7: Yes, you can use Analysis of Covariance (ANCOVA) with baseline cognitive scores and expectancy scores (if measured) as covariates. This can help to statistically isolate the treatment effect from the influence of baseline differences and participant expectations.

III. Experimental Protocols

Below are examples of standardized protocols for key aspects of a this compound cognitive performance trial.

Example Protocol: Double-Blind, Placebo-Controlled, Parallel Group Study
  • Participant Recruitment: Recruit healthy adults with no prior use of this compound supplements. Use neutral advertising language.

  • Screening and Baseline:

    • Administer informed consent.

    • Conduct a health screening to ensure eligibility.

    • Administer a baseline battery of cognitive tests (e.g., Stroop Test, Digit Span Test, Raven's Progressive Matrices).

    • Administer a baseline expectancy questionnaire.

  • Randomization: Randomly assign participants to either the this compound group or the placebo group using a computer-generated randomization sequence.

  • Intervention:

    • This compound Group: Receives 5g of this compound monohydrate powder daily for 8 weeks.

    • Placebo Group: Receives 5g of maltodextrin powder (matched for appearance and taste) daily for 8 weeks.

    • Both supplements are provided in identical, coded containers.

  • Blinding: Both participants and the research staff administering the supplements and conducting the cognitive tests are blinded to the group assignments.

  • Follow-up Assessments: Repeat the cognitive test battery and expectancy questionnaire at the end of the 8-week intervention.

  • Data Analysis: Compare the change in cognitive scores from baseline to follow-up between the this compound and placebo groups using ANCOVA, with baseline scores and expectancy scores as covariates.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in this compound cognitive performance trials.

Creatine_Signaling_Pathway This compound's Role in Brain Bioenergetics cluster_blood Bloodstream Creatine_Supp This compound Supplementation This compound This compound Creatine_Supp->this compound Crosses Blood-Brain Barrier PCr Phosphothis compound (PCr) This compound->PCr CK ADP ADP PCr->ADP Donates Phosphate ATP ATP Energy Cellular Energy (e.g., for Neurotransmission) ATP->Energy ADP->ATP Phosphorylation CK This compound Kinase (CK) Energy->ADP Energy Utilization

Caption: Simplified signaling pathway of this compound in neuronal energy metabolism.

Experimental_Workflow Double-Blind, Placebo-Controlled Trial Workflow Recruitment Participant Recruitment (Neutral Language) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (Cognitive Tests, Expectancy Questionnaire) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A Receives This compound Randomization->GroupA GroupB Group B Receives Placebo Randomization->GroupB Intervention Intervention Period (e.g., 8 weeks) GroupA->Intervention GroupB->Intervention FollowUp Follow-Up Assessment (Cognitive Tests, Expectancy Questionnaire) Intervention->FollowUp Unblinding Unblinding FollowUp->Unblinding Analysis Statistical Analysis (Compare Group A vs. Group B) Unblinding->Analysis Logical_Relationship Minimizing Placebo: A Logical Approach Goal Goal: Isolate True Effect of this compound Minimize Minimize Placebo Effect Goal->Minimize Blinding Double-Blinding Minimize->Blinding Randomization Randomization Minimize->Randomization Control Appropriate Placebo Control Minimize->Control Expectations Manage Expectations Minimize->Expectations Outcome Reliable & Valid Results Blinding->Outcome Randomization->Outcome Control->Outcome Expectations->Outcome

References

Technical Support Center: Optimizing Combined Creatine and Resistance Training Protocols for Sarcopenia Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the combined effects of creatine supplementation and resistance training on sarcopenia.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Supplementation & Adherence

  • Q: What should I do if participants report gastrointestinal (GI) distress (e.g., nausea, stomach pain, diarrhea) after this compound supplementation?

    • A: Gastrointestinal issues are a potential side effect of this compound supplementation.[1] To mitigate this, consider the following strategies:

      • Avoid a loading phase: Instead of a high-dose loading period (e.g., 20g/day), start with a lower maintenance dose of 3-5 grams per day.[2][3] Muscle saturation will still be achieved within about a month at this rate.[3]

      • Divide the dosage: Splitting the daily dose into two smaller administrations can help reduce GI discomfort.[2]

      • Administer with meals: Taking this compound with a meal, particularly one containing carbohydrates, can enhance its uptake and may reduce stomach upset.[4]

      • Ensure adequate hydration: Encourage participants to maintain proper hydration throughout the day, as this is crucial for this compound transport and can help prevent cramping.[4]

      • Use non-acidic juice: Mixing this compound powder with a non-acidic beverage may also help alleviate GI symptoms.[2]

  • Q: How can we improve participant adherence to the resistance training protocol?

    • A: Adherence to long-term resistance training can be challenging for older adults with sarcopenia.[5][6] Consider these approaches:

      • Education and Familiarization: Provide thorough education on the benefits and techniques of progressive resistance training (PRT).[5] Supervised introductory sessions can help build confidence and ensure proper form.[5]

      • Individualized and Progressive Programs: Design exercise programs that are tailored to the individual's capabilities and progressively increase in intensity.[7][8] This helps prevent injury and maintains motivation.

      • Manage Expectations: Educate participants that post-exercise muscle soreness is a normal response to resistance exercise.[7] Failure to manage this expectation can negatively impact adherence.[7]

      • Support and Follow-up: Regular follow-ups and providing resources for community-based training programs can encourage long-term adherence.[5][6]

  • Q: A participant is concerned about weight gain after starting this compound. How should we address this?

    • A: Weight gain is a common and expected effect of this compound supplementation.[1][9] It is important to explain that this initial weight gain is primarily due to water retention in the muscles, which is an osmotic effect of this compound.[2] Over the course of the resistance training program, this compound supplementation has been shown to contribute to an increase in lean muscle mass, not fat mass.[1][9][10]

Data Collection & Measurement

  • Q: We are observing high variability in our muscle strength measurements. What could be the cause and how can we minimize it?

    • A: High variability in strength measurements can be due to several factors. To improve consistency:

      • Standardize testing procedures: Ensure that the protocol for strength assessment (e.g., handgrip strength, knee extension strength) is highly standardized across all participants and time points. This includes consistent instructions, body positioning, and equipment calibration.

      • Familiarization sessions: Conduct familiarization sessions with the testing equipment and procedures before baseline measurements to minimize learning effects.

      • Control for time of day: Conduct measurements at the same time of day for each participant to account for diurnal variations in performance.

      • Ensure adequate rest: Make sure participants have not engaged in strenuous activity before the measurement session.

  • Q: Which method is best for assessing muscle mass in our sarcopenia study?

    • A: Several methods can be used to assess muscle mass, each with its own advantages and disadvantages.[11]

      • Dual-energy X-ray absorptiometry (DXA) is the most commonly used method in research for its ability to estimate appendicular lean mass (ALM).[11][12]

      • Bioelectrical impedance analysis (BIA) is a more portable and less expensive option for estimating fat-free mass.[12][13]

      • Computed tomography (CT) and magnetic resonance imaging (MRI) are considered gold-standard methods for directly measuring muscle cross-sectional area and volume, but are more expensive and less accessible.[11] The choice of method will depend on the specific research question, budget, and available resources.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the design and implementation of your research protocol.

This compound Supplementation

  • Q: What is the recommended dosage of this compound for older adults with sarcopenia?

    • A: A daily maintenance dose of 3-5 grams of this compound monohydrate is recommended.[3][14] Alternatively, a dose of 0.1 g/kg of body weight per day can be used.[14][15][16] A loading phase of 20 grams per day for 5-7 days can accelerate muscle this compound saturation, but is not necessary and may increase the risk of side effects.[10][15]

  • Q: What is the optimal timing for this compound supplementation in relation to resistance training?

    • A: While more research is needed, some evidence suggests that post-exercise this compound supplementation may be slightly more beneficial for increasing lean tissue mass compared to pre-exercise supplementation.[3][17][18] However, this compound supplementation, regardless of timing, has been shown to be more effective than placebo for increasing muscle strength when combined with resistance training.[17]

  • Q: Is this compound supplementation safe for older adults?

    • A: this compound monohydrate is generally considered safe and effective for older adults when taken at the recommended doses.[10][14][19] However, it is advisable for individuals with pre-existing kidney disease to avoid this compound supplementation.[1][9] As with any supplement, participants should consult with a healthcare professional before beginning supplementation.[14][19]

  • Q: Are there any known interactions between this compound and other supplements or medications?

    • A: Combining caffeine with this compound might decrease the efficacy of this compound.[9] It is important to document all medications and supplements participants are taking.

Resistance Training

  • Q: What are the recommended parameters for a resistance training program for older adults with sarcopenia?

    • A: The American College of Sports Medicine recommends resistance training at least twice a week.[10] Programs should be progressive and target all major muscle groups.[7][10] A typical recommendation is 1-3 sets of 8-12 repetitions per exercise at an intensity of 70-85% of one-repetition maximum (1-RM).[15]

  • Q: What types of resistance exercises are most effective?

    • A: A combination of multi-joint exercises (e.g., squats, leg press, chest press) and power/explosive training is recommended to optimize benefits in older adults.[10] The use of elastic bands has also been shown to be an effective and accessible training modality.[20]

Mechanisms & Outcomes

  • Q: How does this compound supplementation enhance the effects of resistance training?

    • A: this compound increases the intramuscular stores of phosphothis compound, which helps to rapidly regenerate ATP (the primary energy currency of the cell) during high-intensity exercise.[21] This can lead to an increased capacity to perform more work during training sessions.[22] this compound may also influence muscle growth by modulating signaling pathways involved in protein synthesis, reducing protein breakdown, and promoting the activity of satellite cells.[16][22][23]

  • Q: What are the primary outcome measures to assess the effectiveness of the intervention?

    • A: Key outcomes include:

      • Muscle Strength: Measured by tests such as handgrip strength and one-repetition maximum (1-RM) for exercises like leg press and chest press.[13][24]

      • Muscle Mass: Assessed using methods like DXA to determine changes in appendicular lean mass.[11][12]

      • Physical Performance: Evaluated through tests like gait speed, the Timed Up and Go (TUG) test, and the Short Physical Performance Battery (SPPB).[12][13][25]

  • Q: What biochemical markers can be used to monitor changes in muscle metabolism?

    • A: Several biomarkers can provide insights into muscle health:

      • Inflammatory markers: Levels of interleukin-6 (IL-6), C-reactive protein (CRP), and tumor necrosis factor-alpha (TNF-α) can indicate systemic inflammation, which is often elevated in sarcopenia.[26][27]

      • Markers of muscle protein breakdown: Urinary 3-methylhistidine can be a global marker of muscle protein degradation.[18]

      • Creatinine and its ratios: The ratio of serum creatinine to cystatin C (Cr/CysC) has been proposed as a diagnostic biomarker for sarcopenia.[26][28]

Data Presentation

Table 1: this compound Supplementation Protocols for Sarcopenia Research

ParameterLoading Phase ProtocolMaintenance Phase Protocol
Dosage 20 g/day (or 0.3 g/kg/day)[15]3-5 g/day (or 0.1-0.14 g/kg/day)[15][16]
Duration 5-7 days[15]Duration of the study (e.g., ≥12 weeks)[3][29]
Frequency Typically divided into 4 doses of 5g throughout the dayOnce daily[3]
Timing Not critical, but often taken with mealsPost-exercise may be slightly more beneficial[18]

Table 2: Resistance Training Parameters for Sarcopenia Research

ParameterRecommendation
Frequency 2-3 days per week[15]
Intensity 70-85% of 1-RM[15]
Volume 1-3 sets per exercise[15]
Repetitions 8-12 repetitions per set[15]
Exercise Selection Multi-joint exercises targeting major muscle groups[10]
Duration At least 12 weeks[3][29]

Experimental Protocols

Protocol 1: Assessment of Muscle Strength - Handgrip Strength

  • Equipment: Calibrated handheld dynamometer.

  • Participant Positioning: The participant should be seated in a chair with their feet flat on the floor and their back straight. The elbow of the tested arm should be at a 90-degree angle, with the forearm in a neutral position.

  • Procedure: a. Instruct the participant to squeeze the dynamometer with maximum effort for 3-5 seconds. b. Provide verbal encouragement during the squeeze. c. Perform three trials with each hand, with a 60-second rest period between trials. d. Record the maximum value from the three trials for each hand.

Protocol 2: Assessment of Muscle Mass - Dual-Energy X-ray Absorptiometry (DXA)

  • Equipment: Calibrated DXA scanner.

  • Participant Preparation: a. Participants should wear comfortable clothing without any metal. b. Instruct participants to fast for at least 4 hours before the scan. c. Measure and record the participant's height and weight.

  • Procedure: a. Position the participant on the scanner bed according to the manufacturer's instructions. b. Perform a whole-body scan. c. Analyze the scan data to determine total lean body mass and appendicular lean mass (ALM), which is the sum of the lean mass in the arms and legs. d. Calculate the skeletal muscle mass index (SMI) as ALM divided by height squared (ALM/height²).

Mandatory Visualizations

IGF1_PI3K_Akt_mTOR_Pathway IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Binds PI3K PI3K IGF-1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3b Akt->GSK3b Inhibits FoxO FoxO Akt->FoxO Inhibits Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Promotes GSK3b->Protein_Synthesis Inhibits (when active) Protein_Degradation Protein_Degradation FoxO->Protein_Degradation Promotes (when active)

Caption: IGF-1/PI3K/Akt/mTOR signaling pathway promoting muscle protein synthesis.

Myostatin_Signaling_Pathway Myostatin Myostatin ActRIIB ActRIIB Myostatin->ActRIIB Binds ALK4_5 ALK4_5 ActRIIB->ALK4_5 Akt_Inhibition Akt Inhibition ActRIIB->Akt_Inhibition Leads to Smad2_3 Smad2_3 ALK4_5->Smad2_3 Phosphorylates Smad4 Smad4 Smad2_3->Smad4 Binds Smad_Complex Smad_Complex Gene_Transcription Gene Transcription (Muscle Atrophy) Smad_Complex->Gene_Transcription Translocates & Activates

Caption: Myostatin signaling pathway leading to muscle atrophy.

Experimental_Workflow cluster_pre Pre-Intervention cluster_intervention Intervention Phase (e.g., 12 weeks) cluster_post Post-Intervention Screening Screening Baseline Baseline Measurements (Strength, Mass, Performance) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A This compound + RT Randomization->Group_A Group_B Placebo + RT Randomization->Group_B Post_Measurements Post-Intervention Measurements (Strength, Mass, Performance) Group_A->Post_Measurements Group_B->Post_Measurements Data_Analysis Data Analysis & Comparison Post_Measurements->Data_Analysis

Caption: General experimental workflow for a randomized controlled trial.

References

challenges in interpreting creatine clinical trial data with small sample sizes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with creatine clinical trial data, particularly when dealing with the challenges of small sample sizes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and data analysis.

Q1: My this compound trial with a small sample size yielded a non-significant p-value (p > 0.05). How should I interpret this result?

A1: A non-significant result in a small study is one of the most common challenges and should be interpreted with caution. It does not automatically mean there is no difference between the treatment and placebo groups.[1]

  • Low Statistical Power: Small sample sizes often lack the statistical power to detect a true, but small or moderate, effect.[2] The study may be underpowered, leading to a Type II error (a false negative), where you fail to reject the null hypothesis when it is actually false.[2]

  • Confidence Intervals are Key: Instead of relying solely on the p-value, examine the confidence intervals (CIs) of the effect estimate. A wide CI that includes both no effect and a clinically meaningful effect suggests the data are inconclusive. For example, a trial might conclude an outcome was "not reduced" based on a risk ratio of 1.13 (95% CI 0.63, 2.00), but the CI indicates substantial uncertainty.[1]

  • Focus on Effect Size: Calculate and report the effect size (e.g., Cohen's d, Hedges's g).[3] Hedges's g is particularly useful as it provides a more accurate estimate for small sample sizes.[3] This quantifies the magnitude of the difference, regardless of statistical significance, and is crucial for future meta-analyses.

Q2: I am seeing high inter-individual variability in my baseline biomarker data (e.g., urinary creatinine). How can I manage this in a small sample?

A2: High variability in biomarkers is a known issue that is amplified in small studies.[4][5]

  • Causes of Variability: Creatinine excretion, often used to normalize other urinary biomarkers, varies within individuals due to factors like consumption of cooked meat and exercise, and between individuals due to differences in muscle mass and age.[4] Circulating levels of this compound and its precursor, guanidinoacetate (GAA), also show variability.[6]

  • Mitigation Strategies:

    • Normalization: Continue to normalize urinary this compound to creatinine concentration to provide more meaningful diagnostic information.[6][7]

    • Strict Subject Instructions: Provide clear instructions to participants to standardize diet (especially meat intake) and physical activity for a set period before sample collection.

    • Repeated Measurements: If feasible, collect multiple baseline samples to establish a more stable individual baseline before the intervention.

    • Statistical Approaches: Use statistical models that can account for this variability, such as Analysis of Covariance (ANCOVA), with baseline values as a covariate.

Q3: The results of my small trial contradict some published studies. What could be the cause?

A3: Inconsistent outcomes are common across small this compound trials.[8] This can be attributed to several factors:

  • Clinical Heterogeneity: Small studies often differ significantly in their design, including this compound dosage, formulation, treatment duration, and participant populations (e.g., age, training status, diet).[8][9][10] For instance, vegetarians, who have lower baseline this compound levels, may respond differently than omnivores.[11]

  • Risk of Bias: Smaller studies can be more susceptible to publication bias, where studies with positive or significant results are more likely to be published.[9][12]

  • Chance: With smaller numbers, random chance plays a larger role in the observed outcomes. A few anomalous results can skew the data in a way that would be averaged out in a larger sample.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound supplementation?

A1: this compound plays a critical role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[13] It is converted to phosphothis compound (PCr), which serves as a rapidly available reserve of high-energy phosphate to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell.[9][13]

This compound's Role in Cellular Energy (ATP-PCr System)

cluster_HighEnergy High Energy Demand cluster_Regeneration ATP Regeneration ATP ATP ADP ADP ATP->ADP Energy Release (e.g., Muscle Contraction) ADP->ATP Phosphate Reception PCr Phosphothis compound (PCr) Cr This compound (Cr) PCr->Cr Phosphate Donation CK This compound Kinase PCr->CK Cr->PCr CK->ADP

Caption: this compound kinase facilitates the regeneration of ATP from ADP using the phosphate group from phosphothis compound.

Q2: Why is statistical power a critical issue for small sample size trials?

A2: Statistical power is the probability of detecting a true effect when it exists.[2] In studies with small sample sizes, power is inherently low. This means that even if this compound has a genuine, beneficial effect, the study may not be able to detect it as statistically significant.[2] This relationship is crucial: to detect smaller effect sizes, a larger sample size is required to achieve adequate power (typically >80%).[2]

Relationship Between Sample Size, Power, and Error Risk

ss Small Sample Size power Low Statistical Power ss->power Leads to error Increased Risk of Type II Error (False Negative) power->error Results in detect Difficulty Detecting a True Effect power->detect Results in conclusion Erroneous Conclusion of 'No Effect' error->conclusion detect->conclusion

Q3: How can I improve the design of my this compound clinical trial to account for a small sample size?

A3: While a larger sample is always preferable, several strategies can strengthen small trials:

  • Use a Cross-Over Design: In a cross-over design, each participant serves as their own control, receiving both the treatment and the placebo at different times.[14][15] This can reduce the variability caused by inter-individual differences and increase statistical power.

  • Employ Bayesian Statistics: Bayesian methods can be advantageous for small trials.[16][17] They allow for the incorporation of prior knowledge from previous studies, which can help in making more robust inferences from a limited dataset.[16][18] Bayesian assurance is an alternative to traditional power calculations for determining sample size.[19]

  • Focus on Homogeneous Populations: Reduce variability by selecting a very specific and uniform group of participants (e.g., same age range, sex, training level, and dietary habits).

  • Preregister Your Trial: Preregistering your study protocol, including your primary outcomes and analysis plan, helps to reduce the risk of publication bias and p-hacking.[14][15]

Data Presentation: Summary of Meta-Analyses

Small, individual trials may be inconclusive, but their data becomes powerful when pooled in a meta-analysis. The tables below summarize quantitative data from meta-analyses on this compound's effects.

Table 1: Meta-Analysis of this compound Supplementation on Cognitive Function

This table summarizes findings from a meta-analysis of 16 randomized controlled trials (RCTs) involving 492 participants.[3] The effect size is presented as the Standardized Mean Difference (SMD) and Hedges's g.

Cognitive DomainNo. of StudiesTotal ParticipantsSMD (95% CI)Hedges's g (95% CI)p-valueInterpretation
Memory Function 2410000.31 (0.18 to 0.44)0.30 (0.18 to 0.42)< 0.00001Significant Positive Effect[3]
Overall Cognition 62800.34 (-0.20 to 0.88)0.33 (0.10 to 0.57)0.22Not Significant[3]
Executive Function 41040.32 (-0.08 to 0.71)0.31 (-0.08 to 0.70)0.12Not Significant[3]
Attention (Time) 8211-0.31 (-0.58 to -0.03)-0.30 (-0.57 to -0.03)0.03Significant Positive Effect[3]
Processing Speed (Time) 8185-0.51 (-1.01 to -0.01)-0.49 (-0.79 to -0.20)0.04Significant Positive Effect[3]

A negative SMD for time-based tasks indicates improvement (faster processing).

Table 2: Summary of this compound Biomarker Variability

This table provides an overview of common biomarkers for this compound metabolism and factors contributing to their variability, which is a key challenge in small studies.

BiomarkerBiofluidTypical Factors Influencing LevelsRelevance to Small Trials
This compound Serum/Plasma, UrineDiet (meat intake), age, sex, muscle mass, genetic factors, this compound supplementation.[6][13]High baseline variability requires careful control of diet and activity before measurement.
Guanidinoacetate (GAA) Serum/Plasma, UrineAge, sex, genetic disorders of this compound synthesis (AGAT or GAMT deficiency).[6]Less influenced by diet, but still requires consideration of demographic factors.
Creatinine Serum/Plasma, UrineMuscle mass, age, sex, diet (cooked meat), kidney function, physical activity.[4][6]High intra- and inter-individual variability can complicate its use for normalizing other biomarkers.[4]

Experimental Protocols

Below is a detailed methodology for a key experimental design frequently used in this compound research.

Protocol: Double-Blind, Placebo-Controlled, Cross-Over Trial on Cognitive Performance

This protocol is based on methodologies used in studies investigating the effects of this compound on cognition.[14][15][20]

1. Objective: To determine the effect of daily this compound monohydrate supplementation on cognitive performance (e.g., working memory and reasoning) compared to a placebo.

2. Study Design: Randomized, double-blind, placebo-controlled, cross-over trial.

3. Participant Selection:

  • Inclusion Criteria: Healthy adults (e.g., 18-60 years), specific dietary group if desired (e.g., vegetarians and omnivores).[14][15]

  • Exclusion Criteria: Known kidney disease, use of this compound supplements within the last 6 months, specific medical conditions or medications that could interfere with the study.

4. Experimental Workflow:

Workflow for a Cross-Over this compound Trial

p1 Participant Recruitment & Screening p2 Baseline Testing (Cognitive Tests, Biomarkers) p1->p2 p3 Randomization p2->p3 p4a Group A: Phase 1: this compound (6 weeks) p3->p4a p4b Group B: Phase 1: Placebo (6 weeks) p3->p4b p5 Mid-Point Testing p4a->p5 p4b->p5 p6 Washout Period (e.g., 6 weeks) p5->p6 p7a Group A: Phase 2: Placebo (6 weeks) p6->p7a p7b Group B: Phase 2: this compound (6 weeks) p6->p7b p8 Final Testing p7a->p8 p7b->p8 p9 Data Analysis (Within-Subject Comparison) p8->p9

Caption: A typical cross-over design workflow, minimizing inter-subject variability.

5. Intervention:

  • This compound Group: 5g/day of this compound monohydrate.[14][15]

  • Placebo Group: 5g/day of a taste- and texture-matched placebo (e.g., maltodextrin).

  • Blinding: Both participants and investigators are blinded to the treatment allocation.

6. Outcome Measures:

  • Primary Outcomes: Preregistered cognitive tasks. Examples:

    • Working Memory: Backward Digit Span (BDS).[14][15]

    • Reasoning: Raven's Advanced Progressive Matrices (RAPM).[14][15]

  • Secondary Outcomes: Other cognitive tests, self-reported side effects, and biomarker analysis (e.g., urinary this compound).

7. Statistical Analysis:

  • Data will be analyzed using a mixed-effects model or paired t-tests to compare the effects of this compound versus placebo within the same individuals.

  • Bayesian analysis can be used to provide evidence for or against a beneficial effect.[14][15]

  • Report effect sizes (e.g., Cohen's d or Hedges's g) with 95% confidence or credible intervals.

References

Technical Support Center: Identifying and Mitigating Side Effects in Long-term Creatine Supplementation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying, mitigating, and managing potential side effects during long-term creatine supplementation studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported side effects in long-term this compound supplementation studies?

A1: The most frequently cited side effect in literature is weight gain, primarily due to increased intracellular water retention and lean body mass.[1] Gastrointestinal (GI) distress, including diarrhea, stomach upset, and belching, is also commonly reported, with its incidence often being dose-dependent.[2][3] While concerns about renal and hepatic dysfunction are prevalent in anecdotal reports, extensive clinical data from studies lasting up to five years have not shown a significant increase in adverse effects on kidney or liver function in healthy individuals at recommended dosages.[4][5]

Q2: How can we proactively mitigate the risk of gastrointestinal side effects?

A2: To minimize GI distress, it is recommended to:

  • Split the dosage: Administering this compound in smaller, more frequent doses throughout the day (e.g., 5 grams twice a day instead of 10 grams at once) has been shown to significantly reduce the incidence of diarrhea.[2][3]

  • Avoid high single doses: Single doses exceeding 10 grams are associated with a higher risk of GI upset.[2]

  • Administer with meals: Taking this compound with a meal, particularly one containing carbohydrates and protein, may aid in absorption and reduce stomach discomfort.[3]

  • Ensure adequate hydration: Maintaining proper hydration is crucial and may help alleviate some GI symptoms.[3]

Q3: What is the current understanding of this compound supplementation and renal function?

A3: While this compound supplementation does increase serum creatinine levels, this is largely due to the increased conversion of this compound to creatinine and is not typically indicative of kidney damage.[6][7] Numerous long-term studies in healthy individuals have found no evidence that this compound supplementation, at recommended doses, impairs renal function.[5][7] However, it is prudent to exclude individuals with pre-existing kidney disease from studies and to monitor renal function throughout the trial.[1]

Q4: Are there specific populations that require more careful monitoring during this compound supplementation?

A4: Yes, individuals with pre-existing renal or hepatic conditions should be excluded from this compound supplementation studies.[4][8] While research on this compound in pediatric and adolescent populations suggests it is generally safe for short-term use, long-term studies are less common, and careful monitoring is warranted.[1] Similarly, while studies in older adults have shown benefits, monitoring for any potential side effects remains important.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments.

Issue Question Troubleshooting Steps & Recommendations
Gastrointestinal Distress A significant number of participants are reporting diarrhea and stomach cramps. What should we do?1. Dosage Review: Confirm that participants are adhering to the prescribed dosage and are not exceeding 10 grams in a single dose. A study found that a 10g single dose increased diarrhea risk by 56%.[5] 2. Dosing Schedule Modification: Advise participants to split their daily dose into smaller amounts (e.g., 5g twice daily). This has been shown to reduce the incidence of diarrhea from 55.6% (with a 10g single dose) to 28.6%.[2] 3. Administration with Food: Instruct participants to take this compound with meals to buffer its effects on the stomach. 4. Hydration Check: Ensure participants are following the study's hydration protocol. 5. Consider Probiotics: While more research is needed, some evidence suggests that probiotics may help regulate gut microbiota and could potentially alleviate GI symptoms.
Elevated Serum Creatinine We are observing a consistent elevation in serum creatinine in the this compound group. Does this indicate renal damage?1. Interpret with Context: An increase in serum creatinine is an expected physiological response to this compound supplementation due to its conversion to creatinine.[6] This does not automatically signify renal impairment. 2. Assess Other Renal Markers: Evaluate other markers of renal function, such as blood urea nitrogen (BUN) and estimated glomerular filtration rate (eGFR). If these markers remain within the normal range, it is less likely that there is kidney damage. 3. Consider Cystatin C: For a more accurate assessment of GFR that is less influenced by muscle mass, consider measuring serum cystatin C.[6] 4. Review Participant History: Re-confirm that participants did not have pre-existing renal conditions upon enrollment.
Participant Complaints of Muscle Cramping & Dehydration Some participants are reporting muscle cramps and feel more dehydrated than usual. Is the this compound causing this?1. Hydration Protocol Adherence: Rigorously check if participants are complying with the established hydration protocol. Despite anecdotal reports, controlled studies have not found a direct link between this compound supplementation and an increased risk of dehydration or cramping; in fact, some research suggests it may improve hydration status.[9][10] 2. Assess Fluid Intake: Quantify daily fluid intake through diet diaries or questionnaires to ensure it meets the study's requirements. 3. Electrolyte Balance: While unlikely to be solely caused by this compound, consider assessing electrolyte levels, especially in studies involving intense exercise in hot and humid environments. 4. Concomitant Factors: Investigate other potential causes of cramping and dehydration, such as changes in diet, exercise intensity, or environmental conditions.
Abnormal Liver Function Tests We have a few participants with elevated Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels. Should we be concerned?1. Rule out Other Causes: Investigate other potential causes of elevated liver enzymes, such as alcohol consumption, medications, or underlying illness. Strenuous exercise itself can also temporarily elevate these enzymes. 2. Review Baseline Levels: Compare the current levels to the participant's baseline measurements. 3. Magnitude of Elevation: Minor, transient elevations may not be clinically significant. Clinically relevant increases are typically 10-200 fold for ALT and AST.[11] 4. Monitor and Re-test: Schedule a follow-up blood test to see if the levels return to normal. If they remain significantly elevated or continue to rise, the participant should be referred for a medical evaluation, and discontinuation from the study should be considered. Long-term studies have generally not found a significant impact of this compound on liver enzymes.[4][12]

Section 3: Quantitative Data on Side Effects

Table 1: Incidence of Gastrointestinal Side Effects with Different Dosing Strategies

Symptom Placebo This compound (10g as 2x5g/day) This compound (10g as 1x10g/day) Reference
Diarrhea35.0%28.6%55.6%[2]
Stomach Upset23.8% (pooled)N/AN/A[2]
Belching16.9% (pooled)N/AN/A[2]

Data from a study on top-level male soccer players over 28 days.[2]

Table 2: Overall Prevalence of Side Effects in Clinical Trials (this compound vs. Placebo)

Side Effect Category Placebo Group (%) This compound Group (%) p-value Reference
Any Reported Side Effect4.214.600.828[13]
Gastrointestinal Issues4.055.510.820[13]
Muscle Cramping/Pain0.070.520.085[13]

Data from a meta-analysis of 685 studies with 12,839 participants in the this compound groups and 652 studies with 13,452 participants in the placebo groups.[13][14]

Section 4: Detailed Experimental Protocols

Subject Screening and Enrollment

A rigorous screening process is essential to ensure participant safety.

Protocol:

  • Informed Consent: Obtain written informed consent after thoroughly explaining the study protocol, potential risks, and benefits.

  • Medical History and Questionnaire: Administer a comprehensive health questionnaire covering:

    • Pre-existing medical conditions, with a specific focus on renal and hepatic diseases.

    • Current and recent medication and supplement use. Prohibit the use of other supplements containing this compound for at least 3 months prior to the study.[8]

    • Dietary habits (e.g., vegetarian/vegan diets, which may influence baseline this compound levels).[8]

    • History of gastrointestinal disorders.

    • History of head trauma or seizures.[8]

  • Physical Examination: Conduct a standard physical examination, including measurement of height, weight, and vital signs.

  • Baseline Blood and Urine Samples: Collect fasting blood and 24-hour urine samples for baseline clinical chemistry panels.

    • Renal Function: Serum creatinine, BUN, eGFR.

    • Hepatic Function: ALT, AST, alkaline phosphatase (ALP), bilirubin.

    • General Health: Complete blood count (CBC), electrolytes, lipid profile.

  • Exclusion Criteria: Exclude individuals with:

    • History or current diagnosis of renal or hepatic disease.

    • Use of medications known to affect renal or hepatic function.

    • Uncontrolled hypertension.

    • Pregnancy or lactation.

Monitoring Renal Function

Protocol for Serum Creatinine Measurement (Jaffe Method - Kinetic):

This protocol is a common, automated method for determining serum creatinine concentration.

  • Principle: Creatinine reacts with alkaline picrate to form a colored complex. The rate of color formation is proportional to the creatinine concentration.[15]

  • Sample Collection and Handling:

    • Collect 5-10 mL of venous blood in a serum separator tube (SST).

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1000-1300 x g for 15 minutes.

    • Separate the serum and store at 2-8°C if analyzed within 24 hours, or freeze at -20°C or colder for longer storage.

  • Instrumentation: Use a calibrated automated clinical chemistry analyzer.

  • Procedure (Automated):

    • The analyzer pipettes a precise volume of serum into a reaction cuvette.

    • An alkaline buffer is added.

    • Picric acid reagent is added to initiate the reaction.

    • The change in absorbance is measured kinetically at a specific wavelength (typically around 510 nm) over a defined time interval.

  • Quality Control: Run at least two levels of quality control material with each batch of samples to ensure the accuracy and precision of the assay.

  • Frequency of Monitoring: It is recommended to assess serum creatinine at baseline and at regular intervals throughout a long-term study (e.g., every 3-6 months).

Monitoring Hepatic Function

Protocol for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement:

These are standard enzymatic assays performed on automated clinical chemistry analyzers.

  • Principle: These assays are based on the transfer of an amino group, coupled to a reaction that results in the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme activity.

  • Sample Collection and Handling:

    • Collect venous blood in an SST.

    • Process the sample to obtain serum as described for serum creatinine.

    • Avoid hemolysis, as red blood cells contain high concentrations of AST.

  • Procedure (Automated):

    • The analyzer pipettes the serum sample and reagents into a reaction cuvette maintained at a constant temperature (usually 37°C).

    • The change in absorbance at 340 nm is monitored kinetically.

  • Quality Control: Run quality control materials with each batch of samples.

  • Frequency of Monitoring: Assess ALT and AST at baseline and periodically during the study (e.g., every 3-6 months), or if a participant reports symptoms suggestive of hepatic distress.

Assessing Gastrointestinal Symptoms

Protocol using the Gastrointestinal Symptom Rating Scale (GSRS):

The GSRS is a validated 15-item questionnaire that assesses the severity of common gastrointestinal symptoms over the past week.

  • Administration: Provide the participant with the GSRS questionnaire. It can be self-administered or administered by a trained researcher.

  • Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates no discomfort and 7 indicates very severe discomfort. The 15 items are grouped into five domains: reflux, abdominal pain, indigestion, diarrhea, and constipation.

  • Frequency of Assessment: Administer the GSRS at baseline and at regular follow-up visits (e.g., monthly or quarterly) to track any changes in GI symptoms.

Hydration Protocol

Maintaining adequate hydration is crucial for all participants.

  • Education: At the beginning of the study, educate all participants on the importance of maintaining adequate fluid intake, especially when supplementing with this compound.

  • Fluid Intake Recommendation: Advise participants to consume a minimum of 3 liters of water per day, with additional intake to compensate for fluid loss during exercise.

  • Monitoring:

    • Urine Specific Gravity (USG): Periodically measure morning USG to objectively assess hydration status. A USG of <1.020 is generally considered indicative of good hydration.

    • Body Weight: Track daily morning body weight after voiding. A sudden decrease of >2% can indicate dehydration.

    • Fluid Intake Logs: In some cases, it may be beneficial for participants to keep a log of their daily fluid intake.

Section 5: Visualizations

Experimental_Workflow_for_Monitoring_Side_Effects cluster_screening Phase 1: Participant Screening cluster_supplementation Phase 2: Long-Term Supplementation & Monitoring cluster_troubleshooting Phase 3: Troubleshooting & Action Screening Initial Screening: - Informed Consent - Medical History - Physical Exam Baseline Baseline Measures: - Blood (Renal/Hepatic Panel) - Urine Analysis - GI & General Health Questionnaires Screening->Baseline Enrollment Enrollment into Study Baseline->Enrollment Meets Criteria Exclusion Exclusion from Study Baseline->Exclusion Does Not Meet Criteria Supplementation This compound or Placebo Supplementation Enrollment->Supplementation Monitoring Regular Monitoring: - Blood & Urine (e.g., 3-6 months) - GI & General Health Questionnaires - Hydration Status Checks Supplementation->Monitoring AdverseEvent Adverse Event Reported Monitoring->AdverseEvent Side Effect Detected? AdverseEvent->Monitoring No Troubleshoot Follow Troubleshooting Guide: - Assess Severity - Adjust Dosage/Administration - Further Medical Evaluation AdverseEvent->Troubleshoot Yes Continue Continue in Study with Close Monitoring Troubleshoot->Continue Minor/Resolved Discontinue Discontinue from Study Troubleshoot->Discontinue Serious/Unresolved

Caption: Workflow for monitoring side effects in long-term this compound studies.

GI_Troubleshooting_Flowchart Start Participant Reports GI Distress CheckDosage Is participant taking >10g in a single dose? Start->CheckDosage SplitDose Action: Advise splitting the daily dose into smaller amounts (e.g., 2 x 5g). CheckDosage->SplitDose Yes CheckTiming Is participant taking this compound on an empty stomach? CheckDosage->CheckTiming No SplitDose->CheckTiming TakeWithMeal Action: Advise taking This compound with a meal. CheckTiming->TakeWithMeal Yes CheckHydration Is hydration adequate (USG < 1.020)? CheckTiming->CheckHydration No TakeWithMeal->CheckHydration IncreaseFluids Action: Reinforce hydration protocol and advise increased fluid intake. CheckHydration->IncreaseFluids No Monitor Monitor for improvement. CheckHydration->Monitor Yes IncreaseFluids->Monitor MedicalEval If symptoms persist or worsen, consider further medical evaluation and potential discontinuation. Monitor->MedicalEval No Improvement

Caption: Troubleshooting flowchart for gastrointestinal distress.

Creatine_Metabolism_and_Renal_Markers CreatineSupp This compound Supplementation Musclethis compound Increased Muscle This compound Stores CreatineSupp->Musclethis compound CreatinineProd Increased Non-enzymatic Conversion to Creatinine Musclethis compound->CreatinineProd SerumCreatinine Elevated Serum Creatinine CreatinineProd->SerumCreatinine Kidney Kidney SerumCreatinine->Kidney GFR Glomerular Filtration Rate (GFR) SerumCreatinine->GFR Used to Estimate Urine Excretion in Urine Kidney->Urine Kidney->GFR Function Assessment

Caption: this compound metabolism and its effect on renal function markers.

References

Technical Support Center: Overcoming Inconsistent Results in Creatine and Exercise Performance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments investigating the effects of creatine supplementation on exercise performance. Our goal is to help you design robust studies, interpret your results accurately, and overcome the challenge of inconsistent findings in this area of research.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common experimental issues.

Issue 1: Lack of Performance Improvement in the this compound Group

Question: My study shows no significant difference in performance between the this compound and placebo groups. What are the potential reasons?

Troubleshooting Steps:

  • Verify Supplementation Protocol:

    • Dosage: Was the dosage adequate? A common loading phase is 20 g/day for 5-7 days, followed by a maintenance dose of 3-5 g/day .[1][2] For larger athletes, 5-10 g/day may be necessary for maintenance.[1]

    • Duration: Was the supplementation period long enough to elicit an effect? While a loading phase can saturate muscles quickly, lower, consistent doses may take up to 28 days to maximize muscle this compound stores.[2][3]

    • Timing and Co-ingestion: Was the timing of supplementation controlled? Ingesting this compound with carbohydrates or a combination of carbohydrates and protein can enhance its uptake and retention.[1]

  • Assess Participant Characteristics (Responders vs. Non-Responders):

    • Baseline this compound Levels: Did you assess baseline muscle this compound levels? Individuals with higher initial levels, such as those who consume a diet rich in meat, may show a blunted response.[4][5] Vegetarians, who typically have lower baseline levels, may exhibit a more pronounced response.

    • Muscle Fiber Type: Do you have data on muscle fiber type composition? A higher percentage of Type II (fast-twitch) muscle fibers is associated with a better response to this compound.[4][6]

    • Individual Variability: Acknowledge that a certain percentage of the population (estimated around 20-30%) may be "non-responders" to this compound supplementation.[4][5][7]

  • Review Experimental Design:

    • Sample Size: Was the sample size sufficient to detect a statistically significant effect? Small sample sizes may lack the statistical power to find a true effect.

    • Exercise Modality: Was the chosen exercise protocol appropriate to assess the effects of this compound? this compound is most effective for short-duration, high-intensity, and repetitive exercises.[8] Its benefits in endurance performance are less consistent.[6]

    • Washout Period (for Crossover Designs): If a crossover design was used, was the washout period adequate? It can take 4-6 weeks or even longer for muscle this compound levels to return to baseline after supplementation.[1][9] An insufficient washout period can lead to carryover effects, masking the true effect of the placebo.

  • Control for the Placebo Effect:

    • Blinding: Was the study effectively double-blinded? The belief that one is receiving this compound can itself lead to performance improvements.[10][11]

    • Placebo Formulation: Was the placebo inert and indistinguishable from the this compound supplement in taste, texture, and appearance?

Issue 2: High Variability in Results Within the this compound Group

Question: I'm observing a wide range of responses to this compound supplementation within my experimental group. How can I explain and manage this variability?

Troubleshooting Steps:

  • Analyze Subgroups:

    • Responders vs. Non-Responders: Stratify your data based on the magnitude of change in muscle this compound concentration (if measured) or performance. This can help identify if you have a mix of responders and non-responders.[12][13]

    • Dietary Habits: Analyze participants' dietary records. Differences in dietary this compound intake (e.g., meat-eaters vs. vegetarians) can explain some of the variability.

  • Investigate Biological Factors:

    • Muscle Fiber Composition: If muscle biopsies were performed, correlate the percentage of Type II muscle fibers with the observed performance changes.[5]

    • Baseline this compound: Correlate baseline intramuscular this compound levels with the response to supplementation.[13]

  • Standardize Experimental Conditions:

    • Training Status: Ensure all participants have a similar training background and that the training stimulus is consistent.

    • Nutritional Control: Control and monitor dietary intake, especially protein and carbohydrate consumption, which can influence this compound uptake and performance.

Frequently Asked Questions (FAQs)

Q1: What is the most effective this compound supplementation protocol?

A1: The most common and effective protocol is a "loading" phase of approximately 0.3 g/kg/day (typically 20 g/day , split into four 5g doses) for 5-7 days, followed by a "maintenance" phase of 3-5 g/day .[1][2] Alternatively, a consistent daily dose of 3 g/day for at least 28 days can achieve similar muscle saturation levels, though the ergogenic effects will be more gradual.[2] Co-ingesting this compound with carbohydrates or a mix of carbohydrates and protein can enhance its uptake.[1]

Q2: How can I determine if a participant is a "non-responder"?

A2: A "non-responder" is typically characterized by a minimal increase in intramuscular this compound stores (e.g., less than 10 mmol/kg dry mass) following a loading phase.[7] Physiologically, non-responders often have higher baseline muscle this compound levels, a lower percentage of Type II muscle fibers, and a smaller muscle cross-sectional area.[4][5][12]

Q3: What is an adequate washout period for a crossover study on this compound?

A3: Research indicates that it generally takes 4-6 weeks for elevated muscle this compound stores to return to baseline levels after ceasing supplementation.[1] However, some individuals may require a longer period, potentially exceeding 30 days.[9] Therefore, a minimum washout period of 6 weeks is recommended to minimize the risk of carryover effects.

Q4: How significant is the placebo effect in this compound research?

A4: The placebo effect can be substantial. Studies have shown that individuals who believe they are taking this compound can experience performance improvements, even when given a placebo.[10][11][14] This underscores the critical importance of using a robust double-blind, placebo-controlled design in all this compound supplementation studies.

Q5: Are there any side effects I should monitor in my study participants?

A5: The most commonly reported side effect is weight gain, particularly during the initial loading phase, which is primarily due to water retention in the muscles.[8] Some anecdotal reports mention muscle cramping and gastrointestinal discomfort, but these are not consistently supported by scientific evidence when this compound is taken at recommended doses.[15] Long-term studies have not shown detrimental effects on healthy individuals.[1]

Data Presentation

Table 1: Summary of Meta-Analyses on this compound Supplementation and Strength Performance

Meta-Analysis (Year)Exercise(s)Number of StudiesTotal ParticipantsMain Finding
Branch (2003)Bench Press, Squat16N/AThis compound supplementation combined with resistance training increases maximal weight lifted in young men.
Lanhers et al. (2015)Upper Limb Strength22533This compound is effective in improving upper limb strength performance for exercises lasting less than 3 minutes.
Chilibeck et al. (2017)Leg Press, Chest Press10338 (Older Adults)This compound supplementation during resistance training increases lean tissue mass and strength in older adults.[16]
Burke et al. (2023)Bench/Chest Press, Squat23509 (Adults <50)This compound with resistance training enhances upper- and lower-body strength, with greater benefits likely in males.[17]

Table 2: Physiological Profile of this compound Responders vs. Non-Responders

CharacteristicRespondersNon-RespondersReference
Baseline Muscle this compound LowerHigher[5][12][13]
Type II Muscle Fiber % HigherLower[4][5][6]
Muscle Fiber Cross-Sectional Area LargerSmaller[4][12]
Fat-Free Mass HigherLower[4][12]
Response to Supplementation Significant increase in muscle this compound and performanceMinimal to no increase in muscle this compound and performance[12][13]

Experimental Protocols

Protocol 1: Standardized this compound Supplementation Protocol

  • Baseline Testing:

    • Perform all baseline performance tests (e.g., 1RM, sprint speed, etc.).

    • If feasible, obtain a baseline muscle biopsy to determine initial intramuscular this compound concentration.

    • Collect 24-hour urine samples to assess baseline this compound and creatinine excretion.

    • Record baseline dietary intake for at least 3 days.

  • Supplementation Phase:

    • Loading Phase (Optional but common): Administer 20g of this compound monohydrate per day (or 0.3 g/kg body weight) for 5-7 days. This should be divided into four 5g doses throughout the day.

    • Maintenance Phase: Following the loading phase, administer 3-5g of this compound monohydrate per day for the remainder of the study period.

    • Placebo Group: The placebo group should receive an identical-looking and tasting substance (e.g., maltodextrin) following the same dosing schedule.

    • Blinding: Ensure both participants and researchers are blinded to the group assignments.

  • During the Study:

    • Monitor and record dietary intake periodically.

    • Ensure consistent adherence to the supplementation protocol.

  • Post-Supplementation Testing:

    • Repeat all performance tests conducted at baseline.

    • If applicable, obtain a follow-up muscle biopsy and 24-hour urine collection.

Protocol 2: One-Repetition Maximum (1RM) Strength Assessment

  • Familiarization Session:

    • Have participants practice the test exercise(s) with light to moderate weights to ensure proper form and technique. This should be done on a separate day before the actual testing.

  • Warm-up:

    • Begin with a general warm-up (e.g., 5-10 minutes of light cardio).

    • Perform several warm-up sets of the specific exercise:

      • Set 1: 5-10 repetitions at 40-60% of estimated 1RM.

      • Set 2: 3-5 repetitions at 60-80% of estimated 1RM.

      • Rest for 2-3 minutes between warm-up sets.

  • 1RM Attempts:

    • Increase the weight to an estimated 90-95% of 1RM and attempt a single repetition.

    • If successful, rest for 3-5 minutes and increase the weight by a small increment (e.g., 2.5-5% for upper body, 5-10% for lower body).

    • Continue this process until the participant fails to complete a repetition with proper form.

    • The last successfully lifted weight is recorded as the 1RM.

    • Aim to determine the 1RM within 3-5 attempts to minimize fatigue.

Mandatory Visualizations

ATP_PCr_System cluster_CK This compound Kinase Reaction ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP Pi Energy Muscle Contraction (Energy Release) ATP->Energy ADP->ATP Pi PCr Phosphothis compound (PCr) CK This compound Kinase ADP->CK Cr This compound (Cr) PCr->Cr Pi PCr->CK CK->ATP CK->Cr

Caption: The ATP-Phosphothis compound energy system.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_testing Phase 3: Post-Intervention P1 Participant Recruitment P2 Informed Consent & Screening P1->P2 P3 Baseline Testing (Performance, Biopsy, etc.) P2->P3 P4 Randomization P3->P4 P5a This compound Group (Loading & Maintenance) P4->P5a P5b Placebo Group P4->P5b P6 Post-Intervention Testing P5a->P6 P5b->P6 P7 Data Analysis P6->P7

Caption: A typical experimental workflow for a this compound supplementation study.

Signaling_Pathway This compound This compound Supplementation IGF1 IGF-1 This compound->IGF1 increases expression SatelliteCells Satellite Cell Activation This compound->SatelliteCells enhances Akt Akt IGF1->Akt activates mTOR mTOR Akt->mTOR activates ProteinSynthesis Muscle Protein Synthesis mTOR->ProteinSynthesis stimulates Hypertrophy Muscle Hypertrophy ProteinSynthesis->Hypertrophy SatelliteCells->Hypertrophy

Caption: Simplified signaling pathway of this compound's influence on muscle growth.

References

optimization of creatine supplementation duration for maximal cognitive benefit

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the optimization of creatine supplementation for maximal cognitive benefit.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration for this compound supplementation to observe cognitive benefits?

A: The existing research does not point to a definitive optimal duration. A meta-analysis found no significant differences in cognitive improvement between short-term (<4 weeks) and long-term (≥4 weeks) supplementation periods. Effects on memory have been observed in studies lasting from 5 days to 24 weeks. For acute situations like sleep deprivation, cognitive benefits from a single high dose (e.g., 20g) can appear within 3-4 hours and last up to 9 hours. Researchers should define their study duration based on the specific cognitive domain and population being investigated.

Q2: What is the recommended dosage for cognitive enhancement studies?

A: Dosages in research vary widely, from approximately 2.2g to 20g per day. A common daily dose for general cognitive support is 3-5 grams. Some protocols utilize a "loading phase" of 20g per day for about a week, particularly for conditions of acute stress like sleep deprivation. However, a study using a lower dose of 0.03 g/kg/day for 6 weeks found no significant cognitive improvement in healthy young adults, suggesting dosage is a critical parameter.

Q3: Why are the results of my this compound study inconsistent across participants?

A: Significant inter-individual variability is a known challenge. Key factors include:

  • Baseline this compound Levels: Individuals with lower initial brain this compound levels, such as vegetarians or older adults, may show a more robust response. Basal brain this compound is a primary determinant of this compound accumulation following supplementation.

  • Age: Older adults (e.g., 66-76 years) have shown more significant memory improvements compared to younger individuals.

  • Sex: Some subgroup analyses suggest females may derive more benefit.

  • Cognitive State: The cognitive-enhancing effects of this compound are more pronounced in individuals under metabolic stress, such as sleep deprivation, mental fatigue, or hypoxia. Healthy, non-stressed individuals may show minimal to no improvement.

Q4: Which cognitive domains are most likely to be affected by this compound supplementation?

A: Meta-analyses provide moderate confidence for improvements in specific domains:

  • Memory: Significant positive effects have been reported, particularly short-term memory.

  • Processing Speed & Attention: Supplementation has been shown to significantly reduce the time required to complete tasks related to processing speed and attention.

Conversely, effects on executive function and overall cognitive function have not been consistently demonstrated and are generally not significant in meta-analyses.

Q5: What are the primary proposed mechanisms for this compound's cognitive effects?

A: this compound is believed to influence brain function through several pathways. The primary mechanism is enhancing brain bioenergetics by increasing phosphothis compound stores for rapid ATP regeneration during high cognitive demand. Other proposed mechanisms involve the modulation of neurotransmitter systems (dopamine and serotonin), neuroprotective effects through the GABAergic system, and indirect influence via the muscle-brain axis involving myokines like BDNF and IGF-1.

Troubleshooting Guide for Experiments

Issue Encountered Potential Cause Troubleshooting Steps
No significant cognitive improvement observed. 1. Insufficient Dosage: The dose may be too low to elevate brain this compound levels effectively. 2. Participant Population: The cohort may consist of young, healthy individuals with optimal baseline this compound levels. 3. Lack of Cognitive Stress: The cognitive tasks may not be demanding enough to challenge brain bioenergetics.1. Dosage Adjustment: Consider a higher daily dose (e.g., 5-10g) or a loading phase (20g/day for 5-7 days). 2. Population Screening: Screen participants for dietary habits (vegetarian vs. omnivore) or focus on populations more likely to benefit (e.g., older adults). 3. Protocol Adjustment: Incorporate a cognitive stressor, such as sleep deprivation or complex, fatiguing mental tasks.
High variability in participant response. 1. Baseline Differences: Participants likely have varying baseline dietary this compound intake and endogenous synthesis. 2. Biological Factors: Age and sex can influence the magnitude of the response.1. Data Stratification: Stratify data analysis by diet (vegetarian/omnivore), age, and sex to identify responsive subgroups. 2. Baseline Measurement: If feasible, use techniques like magnetic resonance spectroscopy (MRS) to measure baseline brain this compound levels as a covariate.
Adverse events reported (e.g., gastrointestinal discomfort). 1. High Single Doses: Large single doses, especially during a loading phase, can cause GI distress in some individuals.1. Dose Splitting: Advise participants to split the daily dose into smaller amounts (e.g., 5g doses) taken throughout the day. 2. Administration with Food: Instruct participants to ingest supplements with a meal to potentially enhance retention and reduce GI issues.

Data Presentation: Summary of Supplementation Protocols

Table 1: Meta-Analysis Findings on Duration and Cognitive Domain

Cognitive Domain Effect (Standardized Mean Difference) Supplementation Duration Certainty of Evidence
Memory FunctionSMD = 0.31 (Significant Positive Effect)5 days to 24 weeksModerate
Attention TimeSMD = -0.31 (Significant Positive Effect)Short (<4 weeks) and Long (≥4 weeks)Low
Processing Speed TimeSMD = -0.51 (Significant Positive Effect)Short (<4 weeks) and Long (≥4 weeks)Low
Overall Cognitive FunctionSMD = 0.34 (Not Significant)Short (<4 weeks) and Long (≥4 weeks)Low
Executive FunctionNot SignificantShort (<4 weeks) and Long (≥4 weeks)Low

Table 2: Example Dosing Protocols from Literature

Dosage Duration Population Observed Outcome Reference
20 g/day 5 daysVegetariansImproved memory
5 g/day 6 weeksYoung Adults (Vegetarians)Improved working memory
0.03 g/kg/day (~2.2g)6 weeksYoung Adults (Non-sleep deprived)No significant cognitive improvement
5 g/day 8 weeksAdults with Depression (with CBT)Greater reduction in depression scores
20 g (single dose)9 hoursSleep-deprived AdultsImproved processing capacity and short-term memory

Experimental Protocols

Protocol: Double-Blind, Placebo-Controlled Trial

This protocol provides a generalized methodology for assessing the cognitive effects of this compound monohydrate.

  • Participant Screening & Recruitment:

    • Define inclusion/exclusion criteria (e.g., age, health status, dietary habits).

    • Administer baseline cognitive assessments and, if possible, measure baseline brain this compound via MRS.

    • Obtain informed consent.

  • Randomization & Blinding:

    • Randomly assign participants to either the this compound group or a placebo group (e.g., maltodextrin) in a double-blind manner.

    • Ensure supplements are identical in appearance, taste, and packaging.

  • Supplementation Regimen:

    • Dosage: Administer a fixed daily dose (e.g., 5g/day) or a weight-based dose. Consider a loading phase (e.g., 20g/day for 7 days) followed by a maintenance phase.

    • Duration: A minimum of 4-6 weeks is common for chronic studies.

    • Administration: Instruct participants to ingest the supplement with a meal at a consistent time each day to standardize absorption.

  • Cognitive Assessment:

    • Select a comprehensive battery of validated neurocognitive tests to assess the domains of interest (e.g., memory, attention, processing speed, executive function).

    • Conduct assessments at baseline (pre-supplementation) and at defined endpoints (e.g., post-supplementation).

  • Data Analysis:

    • Use appropriate statistical methods (e.g., ANCOVA) to compare changes in cognitive scores between the this compound and placebo groups, controlling for baseline scores.

    • Conduct subgroup analyses based on pre-defined criteria (e.g., age, diet) to explore sources of variability.

Mandatory Visualizations

Creatine_Signaling_Pathways cluster_muscle Skeletal Muscle cluster_brain Brain Creatine_Supp This compound Supplementation PCr_Muscle Increased Muscle Phosphothis compound (PCr) Creatine_Supp->PCr_Muscle Increases mTOR mTOR Pathway Creatine_Supp->mTOR Activates Brain_Cr Increased Brain This compound/PCr Creatine_Supp->Brain_Cr Direct Uptake Exercise Strenuous Exercise PCr_Muscle->Exercise Supports Myokines Myokine Release (BDNF, IGF-1) Exercise->Myokines Stimulates mTOR->Myokines Modulates BBB Blood-Brain Barrier Myokines->BBB Crosses Myokines->BBB Cognition Cognitive Enhancement BBB->Cognition Influences ATP ATP Regeneration Brain_Cr->ATP Enhances Neurotrans Neurotransmitter Modulation (Dopamine, Serotonin) Brain_Cr->Neurotrans Modulates ATP->Cognition Supports Neurotrans->Cognition Impacts

Caption: Proposed signaling pathways for this compound's cognitive effects.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Analysis Recruitment Participant Recruitment (Screening by Age, Diet, etc.) Baseline Baseline Cognitive Assessment Recruitment->Baseline Randomization Randomization (this compound vs. Placebo) Baseline->Randomization Supplementation Supplementation Period (e.g., 5g/day for 6 weeks) Randomization->Supplementation Endpoint Endpoint Cognitive Assessment Supplementation->Endpoint Unblinding Data Unblinding Endpoint->Unblinding Analysis Statistical Analysis (Group & Subgroup) Unblinding->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A typical experimental workflow for a this compound cognitive study.

Validation & Comparative

Creatine Monohydrate vs. Creatine Ethyl Ester: A Comparative Bioavailability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Creatine has established itself as a cornerstone of sports nutrition, with this compound monohydrate being the most extensively researched form.[1][2][3][4] In the competitive supplement market, various derivatives have been developed with claims of superior efficacy. Among these, this compound ethyl ester (CEE) was marketed with the premise of enhanced absorption and bioavailability due to its increased lipophilicity.[5][6][7] This guide provides a detailed comparative analysis of this compound monohydrate and this compound ethyl ester, focusing on their chemical stability, bioavailability, and the experimental data that clarifies their respective efficacy.

Chemical Stability and Bioavailability: The Core of the Comparison

The central claim for this compound ethyl ester's superiority was its ethyl ester group, which theoretically allows for more efficient passage through cell membranes, potentially bypassing the need for this compound transporters and increasing muscle uptake.[5][7] However, a critical factor for the bioavailability of any orally ingested compound is its stability in the acidic environment of the stomach.

Scientific investigations have revealed that CEE is highly unstable under acidic conditions.[1][6] Instead of being efficiently absorbed, it rapidly degrades into the metabolic byproduct, creatinine.[1][7][8][9] This conversion is significantly faster for CEE than for this compound monohydrate, which remains relatively stable during normal digestion, with nearly 99% of an oral dose being absorbed and taken up by tissues or excreted.[1] The addition of the ethyl group, intended to enhance absorption, paradoxically accelerates its degradation into an inert waste product, thereby reducing the actual amount of viable this compound available to the body.[1][6]

Key Experimental Data: A Head-to-Head Comparison

A seminal study by Spillane et al. (2009) provides the most direct and comprehensive data on the comparative bioavailability of this compound monohydrate and this compound ethyl ester. This study is crucial for understanding the practical outcomes of supplementing with each form.

Experimental Protocol: Spillane et al. (2009)
  • Study Design: A randomized, double-blind, placebo-controlled trial was conducted over a seven-week period.[10]

  • Participants: The study involved 30 non-resistance-trained male participants.[10]

  • Supplementation Groups: Participants were randomly assigned to one of three groups:

    • Placebo (PLA): Ingested maltodextrose.

    • This compound Monohydrate (CRT): Supplemented with this compound monohydrate.

    • This compound Ethyl Ester (CEE): Supplemented with this compound ethyl ester.[10]

  • Dosage Regimen: The supplementation followed a standard loading and maintenance protocol for 48 days.

    • Loading Phase (Days 1-5): 0.30 grams per kilogram of fat-free body mass per day.[10]

    • Maintenance Phase (Days 6-48): 0.075 grams per kilogram of fat-free body mass per day.[10]

  • Key Measurements: Serum samples and muscle biopsies were collected at baseline and again on days 6, 27, and 48 to measure:

    • Serum this compound concentrations.

    • Serum creatinine levels.

    • Total muscle this compound content.[1][10]

Quantitative Data Summary

The results from the Spillane et al. study demonstrated clear differences in the metabolic fate and efficacy of the two this compound forms.

ParameterPlacebo (PLA) GroupThis compound Monohydrate (CRT) GroupThis compound Ethyl Ester (CEE) GroupKey Findings
Serum this compound Significantly lower than CRT.[10]Significantly higher than CEE and PLA groups.[10]Showed the lowest serum this compound levels.[10]CRT leads to substantially higher levels of this compound in the bloodstream.
Serum Creatinine No significant change.Marginal, non-significant increase.[8]Significantly increased at all measurement points (days 6, 27, and 48) compared to both PLA and CRT groups.[1][10]CEE rapidly converts to creatinine in the body.
Total Muscle this compound No significant change.Significantly increased at days 6 and 27, showing the greatest overall increase in muscle this compound stores.[1][10]Showed a modest increase at day 27 only, but significantly less than the CRT group.[1][10]CRT is far more effective at increasing intramuscular this compound content.

Visualizing the Process

To better illustrate the experimental design and the chemical fate of CEE, the following diagrams are provided.

G Bioavailability Study Workflow cluster_setup Phase 1: Setup & Baseline cluster_intervention Phase 2: Supplementation (48 Days) cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis p1 Recruitment (30 Males) p2 Randomized Assignment p1->p2 p3 Baseline Testing (Serum, Muscle Biopsy) p2->p3 g1 Group 1: Placebo g2 Group 2: this compound Monohydrate g3 Group 3: this compound Ethyl Ester d1 Day 6 (Serum, Biopsy) g1->d1 d2 Day 27 (Serum, Biopsy) d1->d2 d3 Day 48 (Serum, Biopsy) d2->d3 a1 Compare Serum & Muscle This compound/Creatinine Levels d3->a1

Caption: Experimental workflow for the comparative bioavailability study.

G CEE Degradation Pathway CEE This compound Ethyl Ester (CEE) Stomach Stomach Acid (Low pH) CEE->Stomach Oral Ingestion Creatinine Creatinine (Waste Product) Stomach->Creatinine Rapid Degradation & Intramolecular Cyclization Bloodstream Intestinal Absorption Creatinine->Bloodstream Excretion Renal Excretion Bloodstream->Excretion

Caption: Degradation of this compound Ethyl Ester (CEE) to Creatinine.

Conclusion

The available scientific evidence does not support the claim that this compound ethyl ester is a more bioavailable form of this compound than this compound monohydrate. On the contrary, experimental data clearly indicates that CEE is less stable and largely converts to creatinine, a metabolic waste product, before it can be utilized by muscle tissue.[1][7][8] Studies show that supplementation with this compound monohydrate leads to significantly greater increases in both serum and muscle this compound levels compared to CEE.[1][10]

For researchers, scientists, and drug development professionals, the data underscores the importance of stability in oral formulation efficacy. This compound monohydrate remains the gold standard, with extensive research backing its safety, stability, and superior bioavailability in increasing intramuscular this compound stores.[1][3][4][9]

References

Creatine vs. Beta-Alanine: A Comparative Analysis of Effects on Anaerobic Exercise Capacity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals, this report provides a comprehensive comparison of creatine and beta-alanine, two of the most prominent supplements for enhancing anaerobic exercise performance. This analysis is supported by experimental data, detailed methodologies, and visual representations of their physiological mechanisms.

The relentless pursuit of enhanced athletic performance has led to extensive research into various ergogenic aids. Among these, this compound and beta-alanine have emerged as leading supplements for improving anaerobic capacity. While both are renowned for their performance-enhancing effects, they operate through distinct physiological pathways, leading to different, and sometimes complementary, benefits. This guide offers an in-depth comparative analysis of their impact on anaerobic exercise, presenting quantitative data, experimental protocols, and the underlying signaling pathways to inform future research and development.

Mechanisms of Action: A Tale of Two Pathways

This compound and beta-alanine enhance anaerobic performance through fundamentally different, yet synergistic, mechanisms. This compound primarily acts as a rapid energy precursor, while beta-alanine functions as an intracellular buffer to delay fatigue.

This compound's Role in Energy Regeneration: this compound supplementation increases the intramuscular storage of phosphothis compound (PCr).[1][2][3][4] During short bursts of high-intensity exercise, PCr donates its phosphate group to adenosine diphosphate (ADP) to rapidly regenerate adenosine triphosphate (ATP), the primary energy currency of the cell.[3][5][6] This enhanced ATP resynthesis capacity allows for greater power output and improved performance in activities that are heavily reliant on the phosphagen system, such as sprinting and weightlifting.[4][6] Furthermore, this compound supplementation may stimulate anabolic signaling pathways, such as the Akt/mTOR pathway, promoting muscle protein synthesis and hypertrophy.[7][8][9][10]

Beta-Alanine's Buffering Action: Beta-alanine is the rate-limiting precursor to the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscle.[11][12][13][14][15] Carnosine acts as a potent intracellular buffer, helping to neutralize the hydrogen ions (H+) that accumulate during high-intensity exercise.[13][16][17][18] This accumulation of H+ leads to a decrease in intramuscular pH (acidosis), which is a primary contributor to muscle fatigue.[17] By increasing muscle carnosine concentrations, beta-alanine supplementation enhances the muscle's buffering capacity, thereby delaying the onset of fatigue and improving performance in sustained high-intensity activities lasting between 60 and 240 seconds.[16][19]

Signaling Pathway Diagrams

To visually elucidate these mechanisms, the following diagrams, generated using the DOT language, illustrate the key signaling pathways for this compound and beta-alanine.

Creatine_Pathway cluster_blood Bloodstream cluster_muscle Muscle Cell Creatine_blood This compound Creatine_muscle This compound Creatine_blood->Creatine_muscle Transport PCr Phosphothis compound (PCr) Creatine_muscle->PCr This compound Kinase Akt Akt Creatine_muscle->Akt Stimulates ATP ATP PCr->ATP ATP Regeneration ADP ADP ATP->ADP Muscle Contraction ADP->ATP mTOR mTOR Akt->mTOR Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis

Caption: this compound's signaling pathway in muscle cells.

Beta_Alanine_Pathway cluster_blood Bloodstream cluster_muscle Muscle Cell Beta_Alanine_blood Beta-Alanine Beta_Alanine_muscle Beta-Alanine Beta_Alanine_blood->Beta_Alanine_muscle Transport Carnosine Carnosine Beta_Alanine_muscle->Carnosine Carnosine Synthase L_Histidine L-Histidine L_Histidine->Carnosine Carnosine Synthase H_ions H+ Ions (from Glycolysis) Carnosine->H_ions Buffering Fatigue Muscle Fatigue H_ions->Fatigue

Caption: Beta-alanine's role in carnosine synthesis and buffering.

Comparative Performance Data

The following tables summarize quantitative data from studies investigating the effects of this compound, beta-alanine, and their co-supplementation on various measures of anaerobic performance.

Table 1: Effects on Peak Power Output (Watts)
Supplement Dosage Duration % Improvement vs. Placebo
This compound Monohydrate20 g/day (loading), 5 g/day (maintenance)6 weeks4.8% - 12.8%
Beta-Alanine4-6 g/day 4 weeksNo significant effect
This compound + Beta-Alanine5g Cr + 3.2g BA/day10 weeksNo significant difference from this compound alone

Note: Data synthesized from multiple sources.[20][21] Percentages represent the range of reported improvements.

Table 2: Effects on Mean Power Output (Watts)
Supplement Dosage Duration % Improvement vs. Placebo
This compound Monohydrate20 g/day (loading), 5 g/day (maintenance)7 days7.6% (total power output)
Beta-Alanine10 mg/kg body weight/day7 daysSignificant increase
This compound + Beta-Alanine5g Cr + 3.2g BA/day10 weeksGreater than this compound or Beta-Alanine alone in repeated sprints

Note: Data synthesized from multiple sources.[17][22][23] Specific percentage improvements for beta-alanine and co-supplementation vary across studies.

Table 3: Effects on Time to Exhaustion / Total Work Done
Supplement Dosage Duration % Improvement vs. Placebo
This compound Monohydrate20 g/day 7 daysNo significant improvement in time to exhaustion
Beta-Alanine4.8-6.4 g/day 4 weeks81% likely beneficial for total time in repeated sprints
This compound + Beta-Alanine5g Cr + 3.2g BA/day4 weeksEnhanced high-intensity exercise performance, particularly in repeated bouts

Note: Data synthesized from multiple sources.[6][24][25][26] Results can be context-dependent based on the specific exercise protocol.

Experimental Protocols

The efficacy of this compound and beta-alanine is typically assessed through standardized anaerobic exercise tests. The following outlines common methodologies employed in clinical trials.

Typical Experimental Workflow:

Experimental_Workflow cluster_supplementation Supplementation Period Recruitment Participant Recruitment (e.g., trained athletes) Baseline Baseline Testing (e.g., Wingate Test, RSA Test) Recruitment->Baseline Randomization Randomization (Double-blind, Placebo-controlled) Baseline->Randomization Creatine_Group This compound Group Randomization->Creatine_Group BA_Group Beta-Alanine Group Randomization->BA_Group Combo_Group This compound + BA Group Randomization->Combo_Group Placebo_Group Placebo Group Randomization->Placebo_Group Post_Testing Post-Supplementation Testing (Repeat Baseline Tests) Creatine_Group->Post_Testing BA_Group->Post_Testing Combo_Group->Post_Testing Placebo_Group->Post_Testing Analysis Data Analysis (e.g., ANOVA, t-tests) Post_Testing->Analysis

Caption: A generalized experimental workflow for supplementation studies.

Key Experimental Tests:

  • Wingate Anaerobic Test: This is a 30-second all-out cycling test against a high resistance, typically 7.5% of body mass.[27][28][29] Key performance metrics include peak power, mean power, and fatigue index. The test is highly reliable for assessing anaerobic power and capacity.

    • Protocol Example: Following a standardized warm-up, participants pedal at maximum speed for 30 seconds against a predetermined resistance. Power output is recorded continuously throughout the test.[27][28]

  • Repeated Sprint Ability (RSA) Test: RSA tests involve a series of short, maximal sprints interspersed with brief recovery periods.[26][30][31][32][33] This test is designed to assess an individual's ability to maintain sprint performance and resist fatigue over multiple efforts.

    • Protocol Example: Participants perform 6 x 35-meter sprints with 10 seconds of passive recovery between each sprint.[33] Performance is measured by the total sprint time and the percentage decrement in sprint performance from the first to the last sprint.

Supplementation Regimens:

  • This compound: A common protocol involves a "loading" phase of 20 grams per day for 5-7 days, followed by a "maintenance" phase of 3-5 grams per day.[27][28]

  • Beta-Alanine: Typical dosages range from 3.2 to 6.4 grams per day, often divided into smaller doses to minimize the common side effect of paresthesia (a tingling sensation).[19][34][35][36]

Comparative Analysis and Conclusions

The evidence strongly supports the ergogenic effects of both this compound and beta-alanine on anaerobic exercise capacity. However, their benefits are most pronounced in different types of activities.

  • This compound is demonstrably effective at increasing peak and mean power output in short, explosive efforts.[4][20][23][28] This makes it particularly beneficial for athletes in sports requiring high levels of strength and power, such as weightlifting, sprinting, and field events.[20]

  • Beta-Alanine excels in improving performance during sustained high-intensity exercise lasting 1-4 minutes by delaying the onset of fatigue.[16][18][37] This makes it ideal for athletes competing in events like the 400-meter dash, rowing, and combat sports.[34]

  • Co-supplementation of this compound and beta-alanine may offer synergistic benefits, particularly in activities that involve repeated bouts of high-intensity effort.[17][24][25][36] The combination of enhanced energy production from this compound and improved buffering capacity from beta-alanine can lead to greater overall performance than either supplement alone.[17][24] However, for single maximal strength efforts, co-ingestion does not appear to provide additional benefits over this compound alone.[24][25]

References

validating the neuroprotective effects of creatine in preclinical models of Parkinson's disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of creatine's efficacy in animal models of Parkinson's disease, offering a comparative analysis against other potential neuroprotective agents and outlining key experimental methodologies for researchers.

This compound, a naturally occurring compound pivotal for cellular energy metabolism, has garnered significant attention for its neuroprotective potential in a range of neurodegenerative disorders, including Parkinson's disease (PD). In preclinical models of PD, which mimic the progressive loss of dopaminergic neurons and subsequent motor deficits seen in humans, this compound supplementation has demonstrated promising effects. These studies suggest that by bolstering cellular energy reserves, reducing oxidative stress, and modulating inflammatory pathways, this compound may slow the neurodegenerative process. This guide provides a comprehensive comparison of this compound's performance in these models, supported by quantitative data and detailed experimental protocols to aid researchers in the field of neuroprotective drug development.

Performance of this compound in Preclinical Parkinson's Disease Models

The neuroprotective effects of this compound have been evaluated in various toxin-based animal models of Parkinson's disease, primarily the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model and the 6-OHDA (6-hydroxydopamine) rat model. These models are widely accepted for their ability to replicate key pathological features of PD, including the specific loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum.

This compound vs. Control in the MPTP Mouse Model

In the MPTP model, this compound has been shown to afford significant protection to dopaminergic neurons. Oral supplementation with this compound has been demonstrated to attenuate the MPTP-induced loss of tyrosine hydroxylase (TH)-immunostained neurons in the substantia nigra and reduce the depletion of dopamine in the striatum.

Treatment GroupDopaminergic Neuron Survival (% of Control)Striatal Dopamine Levels (% of Control)Reference
MPTP~50%~30-40%[1]
MPTP + this compound~70-80%~60-70%[1]
This compound in the 6-OHDA Rat Model

The 6-OHDA model, which involves the direct injection of the neurotoxin into the brain, provides a model of more localized and severe dopamine depletion. Pretreatment with this compound in this model has been shown to reduce the loss of dopaminergic neurons and ameliorate motor deficits, such as apomorphine-induced rotations.

Treatment GroupApomorphine-Induced Rotations (turns/min)Substantia Nigra Neuron Count (% of Control)Reference
6-OHDA5-7~40-50%[2]
6-OHDA + this compound2-3~60-70%[2]

Comparative Efficacy of this compound and Other Neuroprotective Agents

While many studies have focused on this compound's effects compared to a placebo, some research provides insights into its performance relative to or in combination with other potential neuroprotective compounds.

This compound in Combination with Coenzyme Q10

A study investigating the combined effect of this compound and Coenzyme Q10 (CoQ10), another agent that supports mitochondrial function, in the MPTP mouse model found additive neuroprotective effects. The combination therapy resulted in a greater preservation of dopaminergic neurons and striatal dopamine levels than either compound alone, suggesting that targeting mitochondrial bioenergetics through multiple mechanisms may be a more effective strategy.[1][3][4]

Treatment GroupStriatal Dopamine Depletion (% Protection)TH Neuron Loss in Substantia Nigra (% Protection)Reference
MPTP0%0%[1][4]
MPTP + this compound~40%~35%[1][4]
MPTP + CoQ10~35%~30%[1][4]
MPTP + this compound + CoQ10~60%~55%[1][4]

While direct head-to-head preclinical comparisons of this compound with other single agents like minocycline are less common, clinical trials have explored both as potential neuroprotective therapies.[2][5][6][7][8] These clinical studies, however, have yielded mixed results, highlighting the challenge of translating preclinical findings to human patients.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of this compound are believed to be mediated through several interconnected signaling pathways that support neuronal survival and function.

Creatine_Signaling_Pathways This compound This compound PCr Phosphothis compound (PCr) This compound->PCr This compound Kinase AMPK AMPK This compound->AMPK ATP ATP PCr->ATP Mitochondrial_Function Improved Mitochondrial Function ATP->Mitochondrial_Function ROS_Reduction Reduced Oxidative Stress (ROS) Mitochondrial_Function->ROS_Reduction Neuroinflammation Reduced Neuroinflammation ROS_Reduction->Neuroinflammation Apoptosis Reduced Apoptosis ROS_Reduction->Apoptosis Nrf2 Nrf2 AMPK->Nrf2 SIRT3 SIRT3 AMPK->SIRT3 Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes FoxO3a FoxO3a SIRT3->FoxO3a FoxO3a->Antioxidant_Enzymes Antioxidant_Enzymes->ROS_Reduction Neuron_Survival Dopaminergic Neuron Survival Neuroinflammation->Neuron_Survival Apoptosis->Neuron_Survival

Caption: Putative signaling pathways of this compound's neuroprotective effects.

A typical experimental workflow to validate the neuroprotective effects of a compound like this compound in a preclinical model of Parkinson's disease involves several key stages, from animal model induction to behavioral and histopathological analysis.

Experimental_Workflow Animal_Model Animal Model Induction (e.g., MPTP or 6-OHDA) Treatment Treatment Administration (this compound vs. Vehicle/Alternative) Animal_Model->Treatment Behavioral_Testing Behavioral Testing (e.g., Rotarod, Apomorphine Rotations) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., HPLC for Dopamine) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., TH Staining, Western Blot for α-synuclein) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A generalized experimental workflow for preclinical validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

MPTP Mouse Model of Parkinson's Disease
  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: A sub-acute regimen involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20-30 mg/kg) once daily for 5 consecutive days.[3] The solution is prepared fresh in saline.

  • This compound Treatment: this compound monohydrate is typically administered in the diet (e.g., 1-2% w/w) or via oral gavage, starting several weeks before MPTP administration and continuing throughout the experiment.

  • Post-lesion Period: Animals are monitored for 7-21 days after the final MPTP injection to allow for the development of the dopaminergic lesion before behavioral and histological assessments.

6-OHDA Rat Model of Parkinson's Disease
  • Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are typically used.

  • Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. 6-OHDA (e.g., 8-12 µg in 2-4 µl of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle or the striatum.[2][9]

  • This compound Treatment: this compound is administered orally, often starting before the 6-OHDA lesioning and continuing for the duration of the study.

  • Post-surgical Recovery: Animals are allowed to recover for at least one week before behavioral testing.

Behavioral Assessment: Rotarod Test
  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training: Mice or rats are trained for 2-3 consecutive days to acclimate to the apparatus. This typically involves placing the animals on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration.

  • Testing: On the test day, the rod is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded for each animal over several trials.

Biochemical Analysis: HPLC for Striatal Dopamine
  • Tissue Preparation: Animals are euthanized, and the striata are rapidly dissected on ice. The tissue is weighed and homogenized in a solution such as 0.1 M perchloric acid.[4][10][11]

  • Chromatography: The homogenate is centrifuged, and the supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector.[9][10][11][12][13]

  • Quantification: Dopamine levels are quantified by comparing the peak area from the sample to a standard curve of known dopamine concentrations.

Histological Analysis: Western Blot for α-synuclein
  • Protein Extraction: Substantia nigra or striatal tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against α-synuclein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[14][15][16][17][18][19]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

References

Creatine vs. Phosphocreatine in Myocardial Ischemia: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical Data on Two Key Bioenergetic Compounds in Cardiac Ischemia Models

For decades, researchers have investigated strategies to mitigate the devastating effects of myocardial ischemia. Central to this effort is the exploration of compounds that can bolster the heart's energy reserves during periods of oxygen deprivation. Both creatine and its high-energy counterpart, phosphothis compound, have been focal points of these investigations. This guide provides a comprehensive comparison of their administration in preclinical models of myocardial ischemia, presenting key experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.

At a Glance: Key Findings from Preclinical Models

While a direct head-to-head comparison of this compound and phosphothis compound in a single, standardized animal model of myocardial ischemia is lacking in the current literature, a synthesis of available data from separate studies reveals distinct profiles for each compound.

Phosphothis compound Administration: Summary of Cardioprotective Effects

Exogenous phosphothis compound (PCr) has demonstrated notable cardioprotective effects in various rat models of myocardial ischemia/reperfusion (I/R) injury. Studies consistently report a reduction in infarct size and an improvement in cardiac function when PCr is administered.

Study ParameterIschemia/Reperfusion (I/R) Control GroupPhosphothis compound (PCr) GroupKey Findings
Infarct Size (% of Area at Risk) 45.2 ± 3.133.6 ± 2.8PCr significantly reduces infarct size.
This compound Kinase (CK) (U/L) 1256 ± 112987 ± 98PCr attenuates the release of cardiac enzymes.
Lactate Dehydrogenase (LDH) (U/L) 1876 ± 1541453 ± 121PCr reduces markers of cellular damage.
Cardiac Function (+dP/dt max) Data not consistently reported across direct comparative studiesSignificant improvement vs. controlPCr administration is associated with improved contractile function post-ischemia.[1]

Table 1: Summary of quantitative data from a representative study on phosphothis compound administration in a rat model of myocardial ischemia/reperfusion injury.[2]

This compound Administration: A More Complex Picture

The effects of this compound supplementation in myocardial ischemia appear to be more nuanced and may depend on the physiological context, such as the activity level of the animal. Some studies suggest potential benefits, while others indicate no significant effect on key outcomes like infarct size, and even potential adverse effects under certain conditions.

Study ParameterControl Sedentary GroupThis compound Sedentary GroupControl Exercised GroupThis compound Exercised GroupKey Findings
Aortic Output Recovery (%) Significantly higher than all other groupsLower than control sedentaryLower than control sedentaryLower than control sedentaryThis compound supplementation did not improve, and in some cases worsened, functional recovery post-ischemia.[3]
Ischemic Contracture Lower than this compound ExercisedNo significant difference from Control SedentaryNo significant difference from Control SedentarySignificantly higher than Control SedentaryThis compound may increase ischemic contracture in exercised animals.[3]
Infarct Size No significant differenceNo significant differenceNo significant differenceNo significant differenceThis compound supplementation did not alter infarct size in this model.[3]

Table 2: Summary of quantitative data from a study on this compound supplementation in sedentary and exercised rats subjected to myocardial ischemia/reperfusion.[3]

Delving Deeper: Experimental Protocols

The observed differences in the efficacy of this compound and phosphothis compound may be partly attributable to the varied experimental designs. Below are detailed methodologies from key studies.

Phosphothis compound Administration Protocol

A frequently cited protocol for investigating the effects of phosphothis compound involves post-conditioning administration in a rat model of myocardial ischemia/reperfusion.

Animal Model: Male Sprague-Dawley rats.[2] Ischemia Induction: Ligation of the left anterior descending (LAD) coronary artery for 30 minutes.[2] Reperfusion: Removal of the ligature to allow for 120 minutes of reperfusion.[2] Phosphothis compound Administration: A dose of 200 mg/kg is administered intravenously 5 minutes before the onset of reperfusion.[2] Key Parameters Measured:

  • Infarct size (IS) as a percentage of the area at risk (AAR), determined by triphenyltetrazolium chloride (TTC) staining.[2]

  • Serum levels of this compound kinase (CK) and lactate dehydrogenase (LDH) as markers of myocardial injury.[2]

  • Expression of signaling proteins such as Akt and Bcl-2 to investigate underlying mechanisms.[2]

This compound Supplementation Protocol

Studies on this compound supplementation often involve a period of dietary administration prior to the ischemic event.

Animal Model: Male Wistar rats.[3] This compound Administration: Dietary supplementation with 2% this compound monohydrate for 8 weeks.[3] Exercise Protocol (for exercised groups): Swim training for 8 weeks, 5 days per week.[3] Ischemia Induction: Isolated heart perfusion (Langendorff apparatus) followed by ligation of the left coronary artery.[3] Key Parameters Measured:

  • Aortic output recovery as a measure of cardiac functional recovery.[3]

  • Ischemic contracture.[3]

  • Infarct size determined by TTC staining.[3]

Visualizing the Mechanisms and Workflow

To better understand the distinct roles of this compound and phosphothis compound and the experimental context, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_ischemia_reperfusion Ischemia/Reperfusion Protocol cluster_intervention Intervention cluster_outcome Outcome Assessment Animal_Model Rodent Model (e.g., Rat, Mouse) Anesthesia Anesthesia Animal_Model->Anesthesia Surgical_Prep Surgical Preparation Anesthesia->Surgical_Prep Baseline Baseline Measurements Surgical_Prep->Baseline Ischemia Myocardial Ischemia (e.g., LAD Ligation) Baseline->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Infarct_Size Infarct Size (TTC Staining) Reperfusion->Infarct_Size Cardiac_Function Cardiac Function (e.g., Echocardiography, Hemodynamics) Reperfusion->Cardiac_Function Biochemical_Markers Biochemical Markers (e.g., CK, LDH) Reperfusion->Biochemical_Markers This compound This compound Administration This compound->Ischemia Pre-treatment This compound->Reperfusion Post-conditioning Phosphothis compound Phosphothis compound Administration Phosphothis compound->Ischemia Pre-treatment Phosphothis compound->Reperfusion Post-conditioning

A generalized experimental workflow for myocardial ischemia studies.

signaling_pathways cluster_this compound This compound Administration cluster_phosphothis compound Phosphothis compound Administration cluster_outcome Cardioprotective Outcomes Cr_Admin Dietary this compound Cr_Uptake Increased Myocardial This compound Pool Cr_Admin->Cr_Uptake PCr_Buffer Enhanced PCr Buffer (Potential) Cr_Uptake->PCr_Buffer Improved_Function Improved Cardiac Function PCr_Buffer->Improved_Function PCr_Admin Exogenous Phosphothis compound Membrane_Stab Sarcolemmal Membrane Stabilization PCr_Admin->Membrane_Stab ATP_Sparing Direct ATP Sparing PCr_Admin->ATP_Sparing Anti_Platelet Anti-Platelet Aggregation PCr_Admin->Anti_Platelet Reduced_Infarct Reduced Infarct Size Membrane_Stab->Reduced_Infarct ATP_Sparing->Improved_Function Anti_Platelet->Reduced_Infarct Reduced_Enzymes Reduced Enzyme Release Reduced_Infarct->Reduced_Enzymes Improved_Function->Reduced_Enzymes

Proposed signaling pathways for this compound and phosphothis compound.

Discussion and Future Directions

The available preclinical evidence suggests that exogenous phosphothis compound administration, particularly around the time of reperfusion, offers a more consistent and robust cardioprotective effect in models of acute myocardial ischemia compared to this compound supplementation. The mechanisms of phosphothis compound's action are thought to extend beyond simply repleting energy stores and may involve direct membrane-stabilizing effects and modulation of platelet aggregation.[2]

This compound supplementation, on the other hand, presents a more complex scenario. While the rationale of increasing the intracellular this compound pool to enhance the phosphothis compound buffer is sound, experimental data have not consistently translated this into improved outcomes in acute ischemia.[3] Factors such as the chronicity of supplementation, the metabolic state of the myocardium, and the physiological context (e.g., exercise) may significantly influence its effects.

For researchers and drug development professionals, these findings highlight several key considerations:

  • Direct Comparative Studies are Needed: There is a clear need for well-designed studies that directly compare the administration of this compound and phosphothis compound under identical experimental conditions to definitively assess their relative efficacy.

  • Timing and Dosage are Critical: The timing of administration (pre-treatment vs. post-conditioning) and the dosage are likely critical determinants of the therapeutic outcome for both compounds.

  • Exploring Combination Therapies: The synergistic effects observed when phosphothis compound is combined with ischemic post-conditioning suggest that combination therapies may hold significant promise.[2]

References

Creatine Analogs as Potential Anticancer Agents: A Comparative In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The creatine kinase (CK) system, pivotal for cellular energy homeostasis, has emerged as a promising target in oncology.[1] Cancer cells, with their high energy demands, often exhibit altered this compound metabolism, making them potentially vulnerable to agents that disrupt this pathway. This compound analogs, synthetic molecules that mimic natural this compound, have shown significant antitumor properties in preclinical studies by interfering with the CK system, leading to energy depletion and cell cycle arrest.[2] This guide provides a comparative analysis of the in vitro efficacy of various this compound analogs, supported by experimental data, to aid in the research and development of novel anticancer therapeutics.

Comparative Efficacy of this compound Analogs

The in vitro anticancer activity of several this compound analogs has been evaluated across various human cancer cell lines. The data, compiled from multiple studies, is summarized below. It is important to note that direct comparisons of potency should be made with caution due to variations in experimental conditions between studies.

This compound AnalogCancer Cell Type(s)Key FindingsReported Efficacy
Cyclothis compound Freshly explanted human tumorsEffective in reducing colony formation.19% of evaluable tumor samples showed sensitivity at 7-20 mM concentrations.[1]
Human Prostate Carcinoma CellsInhibits cell growth in vitro.Dose-dependent growth inhibition observed.[3]
Human ME-180 Cervical CarcinomaInhibits proliferation and induces cell cycle arrest.Complete inhibition of proliferation within 8 hours of exposure.[2]
Homocyclothis compound Freshly explanted human tumorsMore potent than cyclothis compound in reducing colony formation.50% of evaluable tumor samples showed sensitivity at 7-20 mM concentrations.[1]
Phosphinic Cyclothis compound Human ME-180 cervical carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinomaOne of the most potent cytotoxic agents among the tested this compound analogs.Cytotoxic at low mM concentrations.[4]
Phospho-cyclothis compound Human ME-180 cervical carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinomaOne of the most potent cytotoxic agents among the tested phosphothis compound analogs.Cytotoxic at low mM concentrations.[4]

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to assess the anticancer efficacy of this compound analogs.

Soft-Agar Colony-Forming Assay

This assay is a stringent test for anchorage-independent growth, a hallmark of cancer cells. It evaluates the ability of a compound to inhibit the formation of colonies in a semi-solid medium.

Materials:

  • Base agar (e.g., 0.5-0.6% agar in culture medium)

  • Top agar (e.g., 0.3-0.4% agar in culture medium)

  • Cancer cell suspension

  • This compound analog stock solution

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Preparation of Base Layer: A base layer of 0.5% agar in culture medium is prepared and allowed to solidify in each well of a 6-well plate.

  • Preparation of Cell Layer: A single-cell suspension of the desired cancer cell line is mixed with 0.3% top agar in culture medium.

  • Plating: The cell-agar mixture is overlaid onto the solidified base layer.

  • Treatment: The this compound analog is added to the top agar layer at various concentrations. A vehicle control is also included.

  • Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 14-21 days, or until colonies are visible.

  • Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted using a microscope. The number of colonies in the treated wells is compared to the control to determine the inhibitory effect.[1]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell suspension

  • This compound analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound analog. Control wells receive the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing the Mechanism of Action

To better understand how this compound analogs exert their anticancer effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_cell Cancer Cell Creatine_Analog This compound Analog Creatine_Kinase This compound Kinase (CK) Creatine_Analog->Creatine_Kinase Substrate Phospho_Analog Phosphorylated Analog Creatine_Kinase->Phospho_Analog ADP ADP Creatine_Kinase->ADP Energy_Depletion Energy Depletion Phospho_Analog->Energy_Depletion Poor Phosphate Donor ATP ATP ATP->Creatine_Kinase Cell_Cycle_Arrest Cell Cycle Arrest Energy_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for the anticancer action of this compound analogs.

Experimental_Workflow cluster_workflow In Vitro Efficacy Assessment cluster_assays Efficacy Assays start Start: Cancer Cell Culture treatment Treatment with this compound Analogs (Varying Concentrations) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability colony Colony Formation Assay (Soft Agar) incubation->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle data_analysis Data Analysis (IC50, % Inhibition) viability->data_analysis colony->data_analysis cell_cycle->data_analysis end End: Comparative Efficacy data_analysis->end

Caption: A typical experimental workflow for evaluating this compound analogs.

References

A Comparative Guide to the Validation of Magnetic Resonance Spectroscopy for Diagnosing Brain Creatine Deficiencies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Magnetic Resonance Spectroscopy (MRS) with alternative diagnostic methods for cerebral creatine deficiency syndromes (CCDS). It includes supporting data, detailed experimental protocols, and visualizations to aid in understanding the diagnostic landscape for these rare metabolic disorders.

Cerebral this compound deficiency syndromes are a group of inborn errors of this compound metabolism that lead to a significant depletion of this compound in the brain. These syndromes include Arginine:Glycine Amidinotransferase (AGAT) deficiency, Guanidinoacetate Methyltransferase (GAMT) deficiency, and the this compound Transporter (SLC6A8) defect.[1][2] The clinical presentation often includes intellectual disability, speech and language delays, epilepsy, and behavioral problems.[3] Early and accurate diagnosis is crucial, particularly for the biosynthesis defects (AGAT and GAMT), as they are treatable with oral this compound supplementation.[4][5]

Proton MRS (¹H-MRS) has emerged as a highly sensitive, non-invasive tool for diagnosing these conditions by directly measuring this compound levels in the brain.[6][7] The hallmark of all three CCDS on ¹H-MRS is the distinct absence or profound reduction of the this compound peak, which is normally one of the most prominent signals in a brain spectrum.[4][8]

Comparative Analysis of Diagnostic Methods

The diagnosis of CCDS involves a multi-faceted approach that includes neuroimaging with MRS, biochemical analysis of metabolites in bodily fluids, and molecular genetic testing.

Magnetic Resonance Spectroscopy (MRS)

¹H-MRS is considered a highly sensitive and specific tool for the initial diagnosis of CCDS.[6] Its primary advantage is the direct, non-invasive visualization of the cerebral this compound depletion that is the common hallmark of all three disorders.[4] Evidence of cerebral this compound depletion on MRS is considered to have 100% sensitivity for all three types of this compound deficiency syndromes.[7]

Biochemical Analysis

Biochemical testing involves measuring key metabolites—guanidinoacetate (GAA), this compound, and creatinine—in urine, plasma, and cerebrospinal fluid (CSF).[9] These tests are crucial for differentiating between the three types of CCDS after an abnormal MRS finding.

Molecular Genetic Testing

Genetic testing provides the definitive confirmation of the diagnosis by identifying pathogenic variants in the responsible genes: GATM for AGAT deficiency, GAMT for GAMT deficiency, and SLC6A8 for the this compound transporter defect.[1]

Quantitative Data Comparison

The following tables summarize the performance of MRS and biochemical markers in the diagnosis of the three main cerebral this compound deficiency syndromes. While direct head-to-head comparative studies are limited, the available data underscores the complementary roles of these diagnostic modalities.

Diagnostic Method Target Analyte/Finding AGAT Deficiency GAMT Deficiency SLC6A8 Deficiency (Males) Citations
¹H-MRS Absent/Reduced Brain this compound PeakHigh SensitivityHigh SensitivityHigh Sensitivity[4][6][7]
Biochemical (Plasma) Guanidinoacetate (GAA)↑↑Normal[10][11]
This compoundNormal[3][11]
Biochemical (Urine) This compound:Creatinine RatioNormalNormal[10][11]
Diagnostic Parameter ¹H-MRS (this compound Peak) Biochemical - Plasma GAA Biochemical - Urine Cr:Crn Ratio (Males) Citations
Sensitivity 100% for all CCDSHigh for GAMT, Lower for AGATHigh for SLC6A8[7][11]
Specificity High100% for AGAT & GAMT100% for SLC6A8[11]
Limitations Cannot differentiate between CCDS types; less accessible and more costly than biochemical tests.[12]Plasma GAA has lower sensitivity for AGAT deficiency.[11]High false-positive rate due to diet or dilute urine; lacks sensitivity in females.[11]

Experimental Protocols

¹H-MRS Acquisition and Analysis for Cerebral this compound Quantification

This protocol outlines a typical single-voxel ¹H-MRS experiment for the detection of cerebral this compound.

1. Patient Preparation:

  • No specific dietary restrictions are required.

  • For pediatric patients, sedation may be necessary to minimize motion artifacts.

2. MRI System and Coil:

  • Clinical MRI scanner (1.5T or 3.0T).

  • Standard quadrature head coil.

3. Imaging Protocol:

  • Acquire standard anatomical images (e.g., T1-weighted, T2-weighted) for voxel placement.

4. Voxel Placement:

  • Place a single voxel (e.g., 20x20x20 mm) in a region of interest, typically in the parietal or occipital gray matter or white matter, avoiding areas of CSF, lipid contamination, and bone.[13]

5. MRS Sequence and Parameters:

  • Use a Point Resolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence. PRESS is often preferred due to a higher signal-to-noise ratio.[14]

  • Long Echo Time (TE): ~135-144 ms. This simplifies the spectrum, showing prominent peaks for N-acetylaspartate (NAA), choline (Cho), and this compound (Cr).[13]

  • Short Echo Time (TE): ~30-35 ms. This allows for the detection of additional metabolites but results in a more complex spectrum.[13]

  • Repetition Time (TR): ≥ 1500 ms (typically 2000 ms) to allow for adequate T1 relaxation.

  • Number of Averages: 128 or more to ensure a good signal-to-noise ratio.

6. Data Processing and Quantification:

  • The acquired free induction decay (FID) signal is processed, including eddy current correction, water suppression, and Fourier transformation.

  • Quantification is typically performed using software such as LCModel, which fits the in vivo spectrum to a basis set of known metabolite spectra.[7]

  • LCModel Analysis: The software provides absolute or relative concentrations of metabolites. In the context of CCDS, the absence or severe reduction of the this compound peak at 3.03 ppm is the key diagnostic finding.[14]

Biochemical Analysis of this compound and Guanidinoacetate

This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound and GAA in plasma and urine.

1. Sample Preparation:

  • Urine or plasma samples are collected from the patient.

  • Proteins are precipitated from the sample, often using an organic solvent like acetonitrile.

  • The supernatant is then diluted prior to injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • An isocratic mobile phase (e.g., 10 mM ammonium formate in 80% acetonitrile and 20% water) is used to separate the analytes.

3. Mass Spectrometry:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode is used for detection.

  • Quantification is performed using multiple reaction monitoring (MRM).

4. Data Analysis:

  • The concentrations of this compound and GAA are determined by comparing the peak areas to those of stable isotope-labeled internal standards.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound synthesis and transport pathway.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (DD, ID, Seizures, Speech Delay) MRS Brain ¹H-MRS Clinical_Suspicion->MRS Creatine_Peak This compound Peak? MRS->Creatine_Peak Biochemical_Testing Biochemical Testing (Plasma/Urine GAA, Cr, Crn) Creatine_Peak->Biochemical_Testing Absent/Reduced Other_Diagnosis Consider Other Diagnoses Creatine_Peak->Other_Diagnosis Normal Biochem_Results Interpret Biochemical Results Biochemical_Testing->Biochem_Results AGAT AGAT Deficiency (↓GAA, ↓Cr) Biochem_Results->AGAT Low GAA GAMT GAMT Deficiency (↑↑GAA, ↓Cr) Biochem_Results->GAMT High GAA SLC6A8 SLC6A8 Defect (Normal GAA/Cr, ↑Urine Cr:Crn) Biochem_Results->SLC6A8 Normal GAA Genetic_Testing Molecular Genetic Testing (GAMT, GATM, SLC6A8) Diagnosis_Confirmed Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed AGAT->Genetic_Testing GAMT->Genetic_Testing SLC6A8->Genetic_Testing

Caption: Diagnostic workflow for cerebral this compound deficiency syndromes.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of current research demonstrates that the addition of creatine monohydrate to a structured resistance training program significantly enhances gains in muscle mass, strength, and functional performance in older adults compared to resistance training alone. This guide provides a detailed comparison, supported by meta-analytic data, experimental protocols, and an examination of the underlying molecular pathways for researchers, scientists, and drug development professionals.

The progressive loss of muscle mass and strength with age, a condition known as sarcopenia, is a critical public health issue, leading to decreased functional capacity, increased risk of falls, and diminished quality of life. While resistance training is a well-established primary intervention, a growing body of evidence from randomized controlled trials and meta-analyses confirms that this compound supplementation acts as a potent synergistic agent, amplifying the anabolic effects of exercise.

Meta-analyses consistently show that older adults (typically aged 57-70 years) participating in resistance training programs 2-3 days per week for periods ranging from 7 to 52 weeks experience greater benefits when supplementing with this compound.[1] On average, the this compound and resistance training group gains approximately 1.4 kg more lean tissue mass than the group performing resistance training alone.[2] This increase in muscle mass translates directly to significant improvements in both upper and lower body strength.[1][3]

Quantitative Outcomes: A Data-Driven Comparison

The following tables summarize the quantitative data from meta-analyses, providing a clear comparison of the effects of this compound supplementation combined with resistance training (Cr+RT) versus placebo with resistance training (P+RT) in older adults.

Outcome MeasureMean Difference (Cr+RT vs. P+RT)95% Confidence Intervalp-valueKey Findings
Lean Tissue Mass 1.37 kg0.97 - 1.76 kg<0.00001This compound supplementation leads to a significantly greater increase in lean mass.[1]
Fat-Free Mass 1.33 kg0.79 - 1.86 kg<0.00001Confirms the significant impact of this compound on increasing muscle mass.[4]
Total Body Mass 1.00 kg0.32 - 1.67 kg0.0004A significant increase in total body mass is observed, primarily due to gains in lean mass.[4]
Strength OutcomeStandardized Mean Difference (SMD)95% Confidence Intervalp-valueKey Findings
Chest Press Strength 0.350.16 - 0.530.0002This compound supplementation significantly enhances upper body strength gains.[1]
Leg Press Strength 0.240.05 - 0.430.01This compound supplementation significantly enhances lower body strength gains.[1]
Functional PerformanceOutcomep-valueKey Findings
30-Second Chair Stand Test Cr+RT showed greater improvement0.03This compound supplementation improves functional performance relevant to daily living activities.[3][4]

Experimental Protocols: Methodology of Key Studies

The findings presented are based on rigorous, randomized, placebo-controlled trials. A generalized experimental protocol is as follows:

  • Participants: The studies included in the meta-analyses comprised a total of over 721 participants, including both men and women with a mean age ranging from 57 to 70 years across studies.[1]

  • Intervention: Participants were randomized to receive either this compound monohydrate or a placebo.

    • This compound Supplementation Protocol: A common strategy involved a "loading" phase of 20 g/day for 5-7 days, followed by a "maintenance" dose of 3-5 g/day for the remainder of the study.[1] Some studies used a consistent daily dose without a loading phase.[1]

    • Resistance Training (RT) Protocol: All participants engaged in a supervised, progressive resistance training program, typically performed 2-3 days per week for a duration of 7 to 52 weeks.[1] These programs targeted major muscle groups of the upper and lower body.

  • Outcome Measures:

    • Body Composition: Lean tissue mass and fat mass were assessed using methods such as dual-energy X-ray absorptiometry (DXA) or hydrostatic weighing.

    • Muscular Strength: Strength was typically measured by the one-repetition maximum (1RM) for exercises like the chest press and leg press.

    • Functional Performance: Tests such as the 30-second chair stand test were used to evaluate changes in functional capacity.[3]

  • Adverse Events: Most studies reported no significant adverse effects related to this compound supplementation.[1] A few studies noted minor gastrointestinal events or muscle cramping, which did not lead to withdrawal from the studies.[1]

Molecular Mechanisms of Action

This compound supplementation augments the benefits of resistance training through several potential physiological mechanisms. By increasing intramuscular this compound and phosphothis compound (PCr) stores, supplementation enhances the capacity for rapid ATP regeneration during high-intensity exercise.[1] This improved bioenergetic state may allow individuals to train with greater volume and intensity, providing a stronger stimulus for muscle adaptation.

Beyond its energetic role, this compound may directly influence anabolic and anti-catabolic processes. Evidence suggests that this compound can promote the activation and proliferation of satellite cells, the muscle stem cells crucial for repair and hypertrophy.[2][5] This may be mediated by influencing myogenic regulatory factors (MRFs) and potentially modulating signaling pathways involved in protein synthesis, such as the PI3K-Akt/mTOR pathway.[1][6] Furthermore, some research indicates that this compound may have anti-catabolic effects by reducing muscle protein degradation.[5]

cluster_0 Typical Experimental Workflow Screening Older Adult Screening & Baseline (Strength, Body Comp) Randomization Randomization Screening->Randomization Group_Cr Group 1: This compound + Resistance Training Randomization->Group_Cr Group_P Group 2: Placebo + Resistance Training Randomization->Group_P Intervention Intervention Period (7-52 weeks) - RT: 2-3 days/week - Supplementation: Daily Group_Cr->Intervention Group_P->Intervention Post_Test Post-Intervention Testing (Strength, Body Comp) Intervention->Post_Test Analysis Comparative Data Analysis Post_Test->Analysis

Caption: Generalized workflow for randomized controlled trials.

cluster_1 This compound's Molecular Impact on Muscle This compound This compound Supplementation PCr Increased Intramuscular Phosphothis compound (PCr) This compound->PCr Satellite Satellite Cell Activation & Proliferation This compound->Satellite mTOR ↑ PI3K-Akt/mTOR Pathway Signaling This compound->mTOR Protein_Deg ↓ Muscle Protein Degradation This compound->Protein_Deg ATP Enhanced ATP Regeneration PCr->ATP Training Higher Training Volume/Intensity ATP->Training Hypertrophy Muscle Hypertrophy & Strength Gains Training->Hypertrophy MRFs Modulation of Myogenic Regulatory Factors Satellite->MRFs Protein_Syn ↑ Muscle Protein Synthesis MRFs->Protein_Syn mTOR->Protein_Syn Protein_Syn->Hypertrophy Protein_Deg->Hypertrophy

Caption: Potential signaling pathways affected by this compound.

References

Creatine's Metabolic Dichotomy: A Comparative Analysis of its Effects on Fast-Twitch and Slow-Twitch Muscle Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals a distinct and fiber-type-specific metabolic response to creatine supplementation in skeletal muscle. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's metabolic effects on fast-twitch (Type II) versus slow-twitch (Type I) muscle fibers, highlighting implications for performance enhancement and therapeutic applications.

Core Metabolic Differences and this compound's Influence

Skeletal muscle is a heterogeneous tissue composed of fibers with varying contractile and metabolic properties. Slow-twitch (Type I) fibers are characterized by their high oxidative capacity, making them efficient for endurance activities. In contrast, fast-twitch (Type II) fibers rely more on anaerobic glycolysis for rapid, powerful contractions, making them crucial for sprinting and resistance training.[1][2]

This compound plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle.[3] It exists in a free form and as phosphothis compound (PCr), which serves as a rapid phosphate donor for the regeneration of adenosine triphosphate (ATP) from adenosine diphosphate (ADP) via the this compound kinase (CK) reaction.[4][5][6]

While this compound is present in all muscle fiber types, its concentration and the metabolic response to supplementation differ significantly between fast- and slow-twitch fibers.

Quantitative Analysis of this compound Metabolism by Fiber Type

The following tables summarize key quantitative data from various studies, illustrating the differential effects of this compound on fast-twitch and slow-twitch muscle fibers.

Table 1: Basal this compound and Phosphothis compound Concentrations

Muscle Fiber TypeBasal Total this compound (mmol/kg dry mass)Basal Phosphothis compound (mmol/kg dry mass)Key Findings
Fast-Twitch (Type II) Higher5-15% Higher than Type I[7]Fast-twitch fibers inherently possess greater stores of total this compound and phosphothis compound to fuel rapid, high-intensity contractions.[7][8]
Slow-Twitch (Type I) LowerLower than Type IILong-distance runners at rest have significantly more this compound phosphate in slow-twitch than in fast-twitch muscle fibers.[9]

Table 2: Effects of this compound Supplementation on Intramuscular this compound Stores

Muscle Fiber TypeChange in Total this compound Post-SupplementationChange in Phosphothis compound Post-SupplementationKey Findings
Fast-Twitch (Type II) Tendency for a greater increase[7]Resting PCr increases; changes in pre-exercise PCr are positively correlated with performance improvements.[10]This compound loading leads to a notable increase in PCr availability, which is directly linked to enhanced performance during maximal intensity exercise.[10]
Slow-Twitch (Type I) Increase observedResting PCr increases.[10]While total this compound and PCr levels increase, the magnitude of change and its direct correlation to performance enhancement in endurance-type activities are less pronounced.

Table 3: this compound Uptake and Transporter Expression

Muscle Fiber TypeThis compound Uptake RateThis compound Transporter (CrT) Protein ContentKey Findings
Fast-Twitch (Type II) LowerLowerThis compound uptake scales inversely with total this compound content.[4]
Slow-Twitch (Type I) GreatestHigherThe highest this compound uptake rate is observed in the fiber type with the smallest initial this compound content.[4]

Signaling Pathways and Experimental Workflows

The metabolic effects of this compound are mediated through complex signaling pathways that differ between fiber types due to their distinct energetic and contractile properties.

Creatine_Metabolic_Effects cluster_fast_twitch Fast-Twitch (Type II) Fiber cluster_slow_twitch Slow-Twitch (Type I) Fiber Cr_supp_fast This compound Supplementation PCr_fast Increased Phosphothis compound (PCr) Cr_supp_fast->PCr_fast Increased PCr Stores ATP_regen_fast Enhanced ATP Regeneration PCr_fast->ATP_regen_fast CK Reaction Glycolysis_fast Increased Glycolytic Flux ATP_regen_fast->Glycolysis_fast Buffers ADP, Reduces Glycolytic Inhibition Performance_fast Improved Anaerobic Performance ATP_regen_fast->Performance_fast Rapid Energy Provision Hypertrophy_fast Muscle Fiber Hypertrophy Performance_fast->Hypertrophy_fast Increased Training Volume Cr_supp_slow This compound Supplementation PCr_slow Increased Phosphothis compound (PCr) Cr_supp_slow->PCr_slow Increased PCr Stores Energy_shuttle Enhanced PCr-CK Energy Shuttle PCr_slow->Energy_shuttle Spatial Energy Buffering Mito_resp Improved Mitochondrial Respiration Energy_shuttle->Mito_resp Efficient ATP Transport Fatigue_resistance Increased Fatigue Resistance Mito_resp->Fatigue_resistance Sustained Oxidative Phosphorylation

Caption: Comparative signaling pathways of this compound's metabolic effects in fast-twitch vs. slow-twitch muscle fibers.

Experimental Protocols

The findings presented in this guide are based on a variety of experimental methodologies. Below are summaries of typical protocols used in human and animal studies investigating the effects of this compound on muscle fiber metabolism.

Human Studies: Muscle Biopsy and Performance Testing

A common experimental design involves a placebo-controlled, double-blind study with a this compound loading phase.

Human_Experimental_Workflow cluster_protocol Human Muscle Biopsy Protocol Baseline Baseline Measurements - Muscle Biopsy (Vastus Lateralis) - Performance Test (e.g., Isokinetic Cycling) Supplementation Supplementation Period (5-7 days) - this compound Monohydrate (e.g., 20g/day) - Placebo Baseline->Supplementation Post_testing Post-Supplementation Measurements - Muscle Biopsy - Performance Test Supplementation->Post_testing Analysis Fiber Type Specific Analysis - Histochemistry (Fiber Typing) - Biochemical Assays (Cr, PCr, ATP) - Enzyme Activity Assays Post_testing->Analysis

Caption: A typical experimental workflow for human studies investigating this compound's effects on muscle metabolism.

Animal Studies: In-situ Muscle Preparation and Analysis

Animal models, often rats or mice, allow for more controlled and invasive experimental designs.

Animal_Experimental_Workflow cluster_protocol Animal Model Experimental Protocol Dietary_manipulation Dietary Manipulation - Control Diet - this compound-supplemented Diet Muscle_isolation Muscle Isolation - Dissection of Fast-twitch (e.g., EDL) and Slow-twitch (e.g., Soleus) muscles Dietary_manipulation->Muscle_isolation In_situ_stimulation In-situ Electrical Stimulation - Measurement of contractile properties Muscle_isolation->In_situ_stimulation Biochemical_analysis Biochemical Analysis - HPLC for this compound/PCr - Western Blot for CrT protein In_situ_stimulation->Biochemical_analysis

Caption: A generalized experimental workflow for animal studies on this compound's effects on different muscle fiber types.

Concluding Remarks

The metabolic effects of this compound are demonstrably dependent on the muscle fiber type. In fast-twitch fibers, this compound supplementation primarily enhances the capacity for rapid ATP regeneration, leading to improved performance in short-duration, high-intensity activities and promoting muscle hypertrophy.[2][7][10] Conversely, in slow-twitch fibers, while this compound stores are increased, its role appears to be more nuanced, potentially contributing to an enhanced energy shuttle between mitochondria and sites of ATP utilization, thereby supporting fatigue resistance.[8][11]

These findings have significant implications for the targeted application of this compound supplementation. For athletes engaged in power and strength-based sports, the benefits are clearly substantiated by the metabolic response of fast-twitch fibers. For endurance athletes, the effects are less direct but may still offer an advantage in scenarios requiring bursts of higher intensity. Further research is warranted to fully elucidate the long-term metabolic adaptations to this compound supplementation in both fiber types and to explore its therapeutic potential in conditions characterized by muscle fiber-specific metabolic dysfunction.

References

Creatine's Cognitive Shield: A Comparative Analysis of Replication Studies on Mitigating Sleep Deprivation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research suggests that creatine, a popular dietary supplement renowned for its muscle-building properties, may also serve as a potent cognitive enhancer, particularly under the stressful condition of sleep deprivation. This guide provides a comprehensive comparison of key replication studies investigating the effects of this compound supplementation on cognitive function in sleep-deprived individuals. The findings are intended for researchers, scientists, and drug development professionals interested in the neuroprotective and cognitive-enhancing potential of this compound.

Executive Summary

Two pivotal studies form the cornerstone of our current understanding: a 2006 study by McMorris et al. and a more recent 2024 study by Gordji-Nejad et al. Both studies demonstrate that this compound supplementation can ameliorate the cognitive deficits induced by sleep deprivation. The 2024 study, employing a single high-dose strategy, provides robust quantitative evidence of this compound's efficacy across several cognitive domains. The earlier 2006 study, utilizing a multi-day loading phase, also reported significant positive effects on tasks reliant on the prefrontal cortex. Together, these studies provide a compelling case for this compound as a countermeasure to the cognitive impairments associated with sleep loss.

Data Presentation: Quantitative Comparison of Cognitive Performance

The following tables summarize the key quantitative findings from the primary replication studies.

Table 1: Gordji-Nejad et al. (2024) - Single High-Dose this compound Supplementation

Cognitive DomainCognitive TaskImprovement with this compound vs. Placebo
Memory Word Memory Test (WMT)18% improvement in performance
Executive Function Language Task29% improvement in performance
Logic Task16% improvement in performance
Numeric Task24% improvement in performance
Attention & Processing Speed Psychomotor Vigilance Test (PVT)Improved processing speed[1]
Subjective Fatigue Fatigue Score8% reduction at 2 a.m. and 4 a.m.[1]

Table 2: McMorris et al. (2006) - Multi-Day this compound Loading

Cognitive DomainCognitive TaskOutcome with this compound vs. Placebo
Executive Function Random Movement Generation (RMG)Significantly less change in performance[2]
Attention & Processing Speed Choice Reaction TimeSignificantly less change in performance[2]
Psychomotor Function BalanceSignificantly less change in performance[2]
Mood Mood State AssessmentPositive effect on mood state[2]

Note: The 2006 study by McMorris et al. reported statistically significant positive effects but did not provide specific percentage improvements in the available literature.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future research.

Gordji-Nejad et al. (2024) Study Protocol
  • Study Design: A randomized, placebo-controlled, double-blind, crossover study.

  • Participants: 15 healthy young adults (average age 23; 8 women, 7 men)[1].

  • Dosing Regimen: A single high dose of this compound monohydrate (0.35 g/kg of body weight) or a placebo was administered during a night of sleep deprivation[1].

  • Sleep Deprivation Protocol: Participants were kept awake for a total of 21 hours under supervised laboratory conditions[1].

  • Cognitive Assessment: A battery of cognitive tests was administered at baseline and at multiple time points throughout the night (12 a.m., 2 a.m., and 4 a.m.)[1]. Tests included the Psychomotor Vigilance Test (PVT), Word Memory Test (WMT), Forward Memory Digit Span Test (SPAN), and tasks assessing language, logic, and numeric skills[1].

  • Brain Imaging: Magnetic Resonance Spectroscopy (MRS) was used to measure brain metabolites, including pH and the ratio of phosphothis compound to free phosphate (PCr/Pi)[1].

McMorris et al. (2006) Study Protocol
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: Subjects were divided into a this compound group (n=10) and a placebo group (n=9)[2].

  • Dosing Regimen: Participants ingested 5g of this compound monohydrate or a placebo four times a day for seven days prior to the experiment[2].

  • Sleep Deprivation Protocol: Participants underwent 24 hours of sleep deprivation combined with mild, intermittent exercise[2].

  • Cognitive Assessment: Cognitive and psychomotor performance was assessed at baseline (0 hours) and after 6, 12, and 24 hours of sleep deprivation[2]. Tests included random movement generation (RMG), verbal and spatial recall, choice reaction time, and static balance[2].

  • Hormonal Analysis: Plasma concentrations of catecholamines (norepinephrine and dopamine) and cortisol were measured at 0 and 24 hours[2].

Mechanism of Action & Signaling Pathways

The primary proposed mechanism by which this compound mitigates the cognitive effects of sleep deprivation is through its role in cellular energy metabolism. Sleep deprivation is a state of metabolic stress on the brain, leading to a decrease in high-energy phosphates like adenosine triphosphate (ATP). This compound supplementation increases the brain's pool of phosphothis compound (PCr), which acts as a rapid buffer to regenerate ATP, thus maintaining cellular energy homeostasis and neuronal function.

Creatine_Mechanism cluster_stress Cellular Stress cluster_supplementation Intervention cluster_brain Brain Cellular Environment cluster_outcome Cognitive Outcome Sleep Deprivation Sleep Deprivation ATP Depletion ATP Depletion Sleep Deprivation->ATP Depletion leads to This compound Supplementation This compound Supplementation Increased Brain this compound & Phosphothis compound Increased Brain this compound & Phosphothis compound This compound Supplementation->Increased Brain this compound & Phosphothis compound increases Maintained ATP Levels Maintained ATP Levels Increased Brain this compound & Phosphothis compound->Maintained ATP Levels regenerates ATP from ADP Cognitive Decline Cognitive Decline ATP Depletion->Cognitive Decline results in Improved Cognitive Function Improved Cognitive Function Maintained ATP Levels->Improved Cognitive Function supports Experimental_Workflow cluster_recruitment Phase 1: Participant Recruitment cluster_protocol Phase 2: Experimental Protocol cluster_assessment Phase 3: Data Collection cluster_analysis Phase 4: Analysis Participant Screening Participant Screening Informed Consent Informed Consent Participant Screening->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Supplementation Period Supplementation Period This compound Group->Supplementation Period Placebo Group->Supplementation Period Baseline Cognitive Testing Baseline Cognitive Testing Supplementation Period->Baseline Cognitive Testing Sleep Deprivation Sleep Deprivation Post-Deprivation Cognitive Testing Post-Deprivation Cognitive Testing Sleep Deprivation->Post-Deprivation Cognitive Testing Baseline Cognitive Testing->Sleep Deprivation Data Analysis Data Analysis Post-Deprivation Cognitive Testing->Data Analysis Comparison of Groups Comparison of Groups Data Analysis->Comparison of Groups

References

Creatine Pyruvate vs. Creatine Monohydrate: A Comparative Analysis of Plasma Absorption Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plasma absorption kinetics of creatine pyruvate and this compound monohydrate, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the pharmacokinetic profiles of these two forms of this compound.

Executive Summary

This compound monohydrate is the most extensively studied form of this compound and is often considered the benchmark for bioavailability. However, newer formulations such as this compound pyruvate have been developed with the aim of improving solubility and potentially enhancing absorption. This guide synthesizes available data to compare the plasma absorption kinetics of these two compounds, focusing on key pharmacokinetic parameters.

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic parameters for this compound pyruvate and this compound monohydrate from a comparative study.

Pharmacokinetic ParameterThis compound Pyruvate (CrPyr)This compound Monohydrate (CrM)Reference
Peak Plasma Concentration (Cmax) Significantly higher (17%) than CrMBaseline for comparison[1][2][3]
Area Under the Curve (AUC) Significantly higher (14%) than CrMBaseline for comparison[1][2][3]
Time to Peak Concentration (Tmax) No significant differenceNo significant difference[1][2]
Absorption Velocity Constant (ka) No significant differenceNo significant difference[1][2]
Elimination Velocity Constant (kel) No significant differenceNo significant difference[1][2]

Experimental Protocols

The data presented above is primarily derived from a key study that directly compared the plasma absorption kinetics of this compound pyruvate and this compound monohydrate. The methodology of this pivotal experiment is detailed below.

Study Design:

A balanced cross-over design was employed, where each subject served as their own control.[1][3]

Subjects:

Six healthy subjects, consisting of three females and three males, participated in the study.[1][3]

Dosing:

Each participant ingested a single dose of isomolar amounts of this compound (4.4 g) in the form of this compound monohydrate (5 g), tri-creatine citrate (6.7 g), and this compound pyruvate (7.3 g).[1][2][3]

Blood Sampling and Analysis:

Plasma concentration curves were determined over a period of eight hours following the ingestion of each this compound form.[1][3] The collected plasma samples were subjected to pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, ka, and kel.[1][2] Statistical analysis was performed using repeated measures ANOVA.[1][3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the comparative pharmacokinetic study.

G Experimental Workflow for Comparative Pharmacokinetic Study cluster_0 Subject Recruitment & Baseline cluster_1 Treatment Administration (Cross-over Design) cluster_2 Data Collection & Analysis cluster_3 Outcome A Recruit 6 Healthy Subjects (3 Male, 3 Female) B Administer this compound Monohydrate (5g) A->B C Administer Tri-creatine Citrate (6.7g) A->C D Administer this compound Pyruvate (7.3g) A->D E Collect Plasma Samples over 8 Hours B->E Washout Period C->E Washout Period D->E F Pharmacokinetic Analysis (Cmax, Tmax, AUC, ka, kel) E->F G Statistical Analysis (Repeated Measures ANOVA) F->G H Comparison of Plasma Absorption Kinetics G->H

Caption: Experimental workflow for the pharmacokinetic study.

Cellular Uptake and Metabolism of this compound

The diagram below outlines the key steps involved in the cellular uptake and subsequent metabolic fate of this compound.

G Cellular Uptake and Metabolism of this compound cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) cluster_3 Enzyme A This compound B This compound Transporter (SLC6A8) A->B Na+/Cl- dependent C This compound B->C Transport D Phosphothis compound C->D Phosphorylation G This compound Kinase D->C Dephosphorylation E ATP F ADP E->F Energy Utilization F->E Energy Production G->C G->D G->E G->F

Caption: Cellular uptake and metabolism of this compound.

Discussion of Findings

The available data suggests that this compound pyruvate leads to slightly higher peak plasma concentrations and a greater overall plasma exposure (AUC) compared to this compound monohydrate.[1][2][3] However, the rates of absorption and elimination do not appear to be significantly different between the two forms.[1][2] It is important to note that while these differences in plasma kinetics were statistically significant in the cited study, the authors suggest that these small variations are unlikely to have a substantial impact on muscle this compound elevation during a typical loading phase.[1][2][3] The nearly complete absorption of this compound monohydrate is a well-established concept, making it a highly effective form of this compound.[4]

The cellular uptake of this compound is a critical step for its physiological function and is primarily mediated by the sodium- and chloride-dependent this compound transporter, SLC6A8.[5][6] Once inside the cell, this compound is reversibly phosphorylated to phosphothis compound by the enzyme this compound kinase, a process that is fundamental to cellular energy buffering.[4][7] This metabolic pathway is crucial for tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[6][7]

Conclusion

References

Creatine vs. Caffeine for High-Intensity Exercise: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of sports nutrition and ergogenic aids, creatine and caffeine stand out as two of the most extensively researched and utilized supplements for enhancing high-intensity exercise performance.[1][2][3] While both are proven to be effective, they operate through distinct physiological mechanisms, resulting in different application strategies and performance outcomes.[4][5] This guide provides an objective comparison of their effects, supported by experimental data, detailed methodologies, and visualizations of their respective pathways and experimental workflows, intended for researchers, scientists, and professionals in drug development.

Section 1: Mechanisms of Action

This compound: The Phosphagen System Enhancer

This compound's primary role as an ergogenic aid is to augment the body's phosphothis compound (PCr) energy system.[6][7] During short, explosive movements, adenosine triphosphate (ATP) is broken down to release energy. The intramuscular pool of phosphothis compound donates a phosphate group to adenosine diphosphate (ADP) to rapidly resynthesize ATP, thus sustaining energy output.[7][8] Supplementation increases the intramuscular storage of this compound, enhancing this rapid energy regeneration capacity.[6][8][9] This leads to improved performance in activities involving repeated bouts of high-intensity, short-duration exercise.[6][8][9] Chronic supplementation, especially when combined with resistance training, has also been shown to promote greater gains in muscle mass and strength.[9][10]

Creatine_Pathway ATP ATP (Energy Currency) ADP ADP ATP->ADP + Energy Performance Enhanced Performance (Strength, Power, Capacity) ATP->Performance fuels ADP->ATP Rapid ATP Resynthesis PCr Phosphothis compound (Stored Energy) Cr This compound PCr->Cr donates Phosphate to ADP Cr->PCr resynthesized during rest Supplement This compound Supplementation Muscle Increased Intramuscular This compound Stores Supplement->Muscle Muscle->PCr Boosts PCr Pool Exercise High-Intensity Exercise Exercise->ATP breaks down

Caption: this compound's role in the ATP-PCr energy pathway.
Caffeine: The Central Nervous System Stimulant

Caffeine's ergogenic effects are primarily attributed to its role as a central nervous system (CNS) stimulant.[11][12] Its chemical structure is similar to adenosine, a neuromodulator that promotes relaxation and drowsiness.[12][13] Caffeine acts as an adenosine receptor antagonist, binding to these receptors in the brain and other tissues, thereby blocking the effects of adenosine.[11][12][13] This antagonism leads to increased neuronal firing, enhanced alertness, reduced perception of effort and pain, and increased central drive.[11][13] While early theories suggested a metabolic mechanism involving muscle glycogen sparing, the primary mode of action for performance enhancement is now understood to be its effect on the central nervous system.[11]

Caffeine_Pathway Caffeine Caffeine AdenosineReceptor Adenosine Receptors Caffeine->AdenosineReceptor Antagonizes (Blocks) CNS Central Nervous System (CNS) AdenosineReceptor->CNS modulates Adenosine Adenosine Adenosine->AdenosineReceptor Binds to (causes fatigue) Effects Reduced Fatigue Reduced Perception of Effort Increased Alertness CNS->Effects Performance Enhanced High-Intensity Exercise Performance Effects->Performance

Caption: Caffeine's mechanism as an adenosine receptor antagonist.

Section 2: Data Presentation on Performance Effects

The following tables summarize quantitative data from studies investigating the effects of this compound and caffeine on various high-intensity performance metrics.

Table 1: Effects on Sprint and Power Performance

SupplementStudy PopulationDosagePerformance MetricResult
This compound Trained Wrestlers20 g/day for 5 daysWingate Test (30s)Significant increase in peak and average power.[6]
This compound Trained Handball Players20 g/day for 5 daysRepetitive High-Power BoutsSignificant improvements in maximal strength and total repetitions to fatigue.[8]
Caffeine Trained Cyclists5 mg/kg body massTime to Exhaustion (~80% VO2max)Increased from 75 min (placebo) to 96 min.[11]
Caffeine Physically Active Men300 mgSprint PerformanceNo significant improvement in one study.[14]
This compound + Caffeine Physically Active MenCr: 9 days; Caf: Acute dose6x6s Wingate SprintsImproved peak and mean power in the first two sprints.[15]
This compound + Caffeine Physically Active MenCr: 9 days; Caf: Acute dose6x50m Track SprintsCaffeine alone improved sprint time in later sprints (4-6).[15]

Table 2: Effects on Muscular Strength and Endurance

SupplementStudy PopulationDosagePerformance MetricResult
This compound Various (meta-analysis)Varies (typically loading then maintenance)Maximal Strength / PowerConsistently shown to increase maximal strength and power.[6]
This compound Resistance-Trained IndividualsVariesTraining AdaptationsPromotes greater gains in strength and fat-free mass during training.[8]
Caffeine Resistance-Trained Individuals5 mg/kg body massMaximum Voluntary ContractionIncreased force exertion compared to no caffeine.[4]
Caffeine General Population3-6 mg/kg body massMuscular EnduranceSmall to moderate benefits observed.[16]
This compound + Caffeine Resistance-Trained MenCr: 6 weeks; Caf: Acute pre-exerciseStrength & Muscular EnduranceNo significant difference between groups (Cr alone vs Cr+Caf).[5]

Section 3: Experimental Protocols

A robust understanding of the comparative effects requires a detailed look at the methodologies used in pivotal studies.

Example Protocol: Investigating Combined Effects on Repeated Sprints

This protocol is a synthesized example based on methodologies like that of Torok (2010).[15]

  • Participants: Recruitment of 20-30 healthy, resistance-trained male athletes, screened for contraindications to supplementation and high-intensity exercise.

  • Design: A randomized, double-blind, placebo-controlled, crossover design. Each participant undergoes four conditions:

    • Placebo (PL)

    • This compound + Placebo Caffeine (CR)

    • Placebo this compound + Caffeine (CAF)

    • This compound + Caffeine (CR+CAF)

  • Supplementation Protocol:

    • This compound Loading: For CR and CR+CAF conditions, participants ingest 20g of this compound monohydrate per day (4 doses of 5g) for 5-7 days, followed by a maintenance dose of 5g/day. Placebo groups receive a maltodextrin powder.

    • Caffeine Ingestion: For CAF and CR+CAF conditions, participants ingest a capsule containing 5 mg/kg body mass of caffeine anhydrous 60 minutes prior to testing. Placebo groups receive a microcrystalline cellulose capsule.

  • Exercise Testing:

    • Familiarization: Participants complete a familiarization session with the testing equipment and protocol one week before the first trial.

    • Performance Test: Participants perform a repeated sprint ability test, such as 6 x 6-second maximal sprints on a cycle ergometer (Wingate test) with 30-60 seconds of recovery between sprints.

    • Measurements: Key variables measured include peak power output (W), mean power output (W), and fatigue index (%).

  • Data Analysis: A repeated-measures ANOVA is used to compare performance variables across the four treatment conditions.

Experimental_Workflow cluster_trial Trial Block (Repeated for each condition) Recruitment Participant Recruitment (Trained Athletes) Screening Screening & Baseline Measurements Recruitment->Screening Randomization Randomization to Supplement Groups (Crossover) Screening->Randomization Supplementation Supplementation Period (e.g., 7-day Cr Load) Randomization->Supplementation Condition 1 Washout Washout Period (e.g., 4 weeks) Washout->Supplementation Begin Next Condition AcuteDose Acute Dose (Caffeine 60-min Pre-Test) Supplementation->AcuteDose PerformanceTest High-Intensity Performance Test (e.g., Repeated Sprints) AcuteDose->PerformanceTest PerformanceTest->Washout End of Trial 1 Analysis Data Collection & Statistical Analysis PerformanceTest->Analysis Conclusion Conclusion on Ergogenic Effects Analysis->Conclusion

Caption: A typical crossover design for supplement efficacy studies.

Section 4: Comparative Analysis

The fundamental differences in their mechanisms of action dictate their effects and optimal usage.

  • Time Course of Effect: Caffeine provides an acute, immediate ergogenic benefit, typically peaking 60 minutes post-ingestion.[16] It is best used for an immediate pre-workout or pre-competition boost.[4] this compound, conversely, requires a chronic loading period (days to weeks) to saturate muscle stores and its benefits are cumulative, enhancing training capacity over time.[7][9]

  • Nature of Performance Enhancement: this compound directly enhances the bioenergetics of the muscle cell, improving the capacity for repeated high-intensity efforts and leading to long-term adaptations like hypertrophy.[9][10] Caffeine acts centrally to reduce the perception of fatigue and effort, allowing an athlete to push harder during a single performance bout.[11][13]

  • Interaction and Co-ingestion: The evidence regarding the combined use of this compound and caffeine is conflicting. Some research suggests that caffeine may blunt or counteract the ergogenic effects of this compound.[2][3][5] Proposed mechanisms for this interference include opposing effects on muscle relaxation time or potential gastrointestinal distress from simultaneous consumption.[3][5] However, other studies have found additive or no negative effects.[15][17] This remains an area requiring further investigation.

Comparative_Logic This compound This compound Cr_Mech Mechanism: ATP-PCr System (Muscular Bioenergetics) This compound->Cr_Mech Cr_Time Time Course: Chronic / Cumulative (Days-Weeks) This compound->Cr_Time Cr_Effect Primary Effect: Increased Work Capacity, Long-term Strength Gains This compound->Cr_Effect Interaction Interaction? (Conflicting Evidence) This compound->Interaction Caffeine Caffeine Caf_Mech Mechanism: CNS Stimulant (Adenosine Antagonist) Caffeine->Caf_Mech Caf_Time Time Course: Acute (~60 mins) Caffeine->Caf_Time Caf_Effect Primary Effect: Reduced Perceived Exertion, Immediate Power Boost Caffeine->Caf_Effect Caffeine->Interaction Performance High-Intensity Performance Cr_Effect->Performance Caf_Effect->Performance

Caption: Logical comparison of this compound and caffeine characteristics.

Conclusion

This compound and caffeine are both powerful ergogenic aids for high-intensity exercise, but they are not interchangeable.

  • This compound is a foundational supplement for athletes in strength and power sports, working at the muscular level to increase energy availability for repeated efforts. Its benefits are realized through consistent, long-term use and contribute to enhanced training adaptations.

  • Caffeine is an acute performance enhancer that works at the central nervous system level. It is highly effective for reducing fatigue and perceived exertion during specific workouts or competitions.

While using both supplements is common, the potential for caffeine to negate this compound's benefits warrants careful consideration and suggests that further research is needed to determine optimal co-ingestion strategies. For researchers and developers, understanding these distinct mechanisms and effects is crucial for designing effective nutritional interventions and products aimed at maximizing athletic performance.

References

D3-Creatine Dilution: A Head-to-Head Comparison with MRI and DXA for Muscle Mass Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation and application of the D3-creatine dilution method for quantifying skeletal muscle mass, benchmarked against the gold-standard imaging techniques of Magnetic Resonance Imaging (MRI) and Dual-Energy X-ray Absorptiometry (DXA).

The accurate measurement of skeletal muscle mass is paramount in numerous fields of research and clinical practice, including sarcopenia, cachexia, and the evaluation of anabolic therapies. While MRI and DXA are established reference methods, the D3-creatine (D3Cr) dilution method is emerging as a practical and direct alternative for quantifying total body muscle mass. This guide provides a detailed comparison of these three techniques, supported by experimental data and standardized protocols to aid researchers in selecting the most appropriate method for their study objectives.

Quantitative Comparison of Muscle Mass Assessment Methods

The D3-creatine dilution method has demonstrated strong correlations with MRI, often considered the gold standard for in vivo muscle mass quantification. In contrast, its correlation with DXA, which measures lean body mass as a proxy for muscle, is generally moderate to high. The following table summarizes key quantitative data from validation studies.

Performance MetricD3-Creatine (D3Cr) vs. MRID3-Creatine (D3Cr) vs. DXADXA vs. MRI
Correlation (r) High (r = 0.840 to 0.913)[1]Moderate to High (r = 0.50 to 0.871)[1]High (correlation for leg lean mass vs. leg muscle mass r = 0.91)[2]
Bias Less bias; difference from MRI: -3.00 ± 2.75 kg[3][4][5]DXA tends to overestimate lean body mass compared to D3Cr muscle mass.[6]DXA overestimates muscle mass; difference from MRI: +22.5 ± 3.7 kg[3][4][5]
Intra-individual Variability (SD) 2.5 kg[3][4][5]0.8 kg[3][4][5]0.5 kg[3][4][5]

Principles and Experimental Workflows

The validation of the D3-creatine dilution method against MRI and DXA involves a systematic workflow to compare the muscle mass estimates obtained from each technique. The following diagram illustrates the typical experimental design employed in these validation studies.

G cluster_0 D3-Creatine Administration & Distribution cluster_1 Creatine Metabolism & Excretion cluster_2 Measurement Principle Oral_D3Cr Oral Dose of D3-Creatine Absorption Intestinal Absorption Oral_D3Cr->Absorption Bloodstream Enters Bloodstream Absorption->Bloodstream Muscle_Uptake Uptake into Skeletal Muscle this compound Pool (~95%) Bloodstream->Muscle_Uptake Creatine_Pool Total Body this compound Pool (Labeled & Unlabeled) Muscle_Uptake->Creatine_Pool Conversion Irreversible Conversion to Creatinine (at ~2% per day) Creatine_Pool->Conversion Urinary_Excretion Excretion of D3-Creatinine & Creatinine in Urine Conversion->Urinary_Excretion Urine_Analysis Measure D3-Creatinine Enrichment Urinary_Excretion->Urine_Analysis Dilution_Principle Calculate this compound Pool Size from Isotope Dilution Urine_Analysis->Dilution_Principle Muscle_Mass_Est Estimate Total Muscle Mass Dilution_Principle->Muscle_Mass_Est

References

The Synergistic Neuroprotection of Creatine in Combination with Other Nutraceuticals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective strategies has led to the investigation of combination therapies, leveraging the synergistic effects of various compounds. This guide provides a comparative analysis of creatine in combination with other nutraceuticals, focusing on the enhanced neuroprotective outcomes observed in preclinical studies. The data presented herein is intended to inform further research and drug development in the field of neurodegenerative diseases.

I. This compound and Coenzyme Q10: A Dual Strategy for Mitochondrial Support

The combination of this compound and Coenzyme Q10 (CoQ10) has demonstrated significant additive neuroprotective effects in animal models of Parkinson's and Huntington's diseases. This synergy stems from their complementary roles in maintaining mitochondrial function and combating oxidative stress, two key pathological features of many neurodegenerative disorders.[1][2][3][4][5]

Quantitative Analysis of Neuroprotective Effects

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the combination of this compound and CoQ10.

Table 1: Effects on Neurochemical and Pathological Markers in a Parkinson's Disease Model [2]

Treatment GroupStriatal Dopamine Depletion Attenuation (%)
MPTP Control56% (Depletion)
2% this compound33%
1% CoQ1026%
2% this compound + 1% CoQ10 16%

Table 2: Effects on Striatal Lesion Volume in a Huntington's Disease Model [2]

Treatment GroupReduction in 3-NP-Induced Striatal Lesion Volume (%)
3-NP ControlBaseline
This compound + CoQ10 83%
Experimental Protocols

1. MPTP-Induced Mouse Model of Parkinson's Disease [2]

  • Animal Model: Male C57BL/6 mice.

  • Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neuron loss, mimicking Parkinson's disease pathology.

  • Treatment Regimen:

    • Mice were fed diets supplemented with 2% this compound, 1% CoQ10, or a combination of both.

    • The supplemented diets were provided for a specified period before and during the administration of MPTP.

  • Outcome Measures:

    • Striatal dopamine levels were measured using high-performance liquid chromatography (HPLC).

    • The number of tyrosine hydroxylase-positive neurons (a marker for dopaminergic neurons) in the substantia nigra was quantified using stereological methods.

    • Markers of oxidative stress, such as lipid peroxidation (malondialdehyde levels), and α-synuclein aggregation were assessed via immunohistochemistry.

2. 3-Nitropropionic Acid (3-NP)-Induced Rat Model of Huntington's Disease [2]

  • Animal Model: Rats.

  • Neurotoxin Administration: 3-Nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II, was administered to induce striatal lesions characteristic of Huntington's disease.

  • Treatment Regimen: Similar to the MPTP model, rats were fed diets supplemented with this compound and CoQ10.

  • Outcome Measures:

    • Striatal lesion volume was quantified from brain sections.

    • Markers of oxidative DNA damage and lipid peroxidation were also assessed.

Visualizing the Experimental Workflow

G cluster_mp MPTP Mouse Model of Parkinson's Disease cluster_np 3-NP Rat Model of Huntington's Disease mp_animal Male C57BL/6 Mice mp_diet Dietary Supplementation: - Control - 2% this compound - 1% CoQ10 - Combination mp_animal->mp_diet mp_toxin MPTP Administration mp_diet->mp_toxin mp_analysis Neurochemical & Histological Analysis: - Dopamine Levels - TH+ Neuron Count - Oxidative Stress Markers - α-synuclein Aggregation mp_toxin->mp_analysis np_animal Rats np_diet Dietary Supplementation: - Control - this compound + CoQ10 np_animal->np_diet np_toxin 3-NP Administration np_diet->np_toxin np_analysis Histological Analysis: - Striatal Lesion Volume - Oxidative Damage Markers np_toxin->np_analysis

Experimental workflows for the in-vivo models.

II. This compound, Coenzyme Q10, and Tauroursodeoxycholic Acid: A Multi-Targeted Approach

A more recent in-vitro study has explored the additive neuroprotective effects of a triple combination of this compound, CoQ10, and tauroursodeoxycholic acid (TUDCA) in a cellular model of Parkinson's disease. This combination targets multiple pathological pathways, including mitochondrial dysfunction, oxidative stress, and neuroinflammation.[6][7]

Quantitative Analysis of Neuroprotective Effects

Table 3: Effects on Neuronal Integrity and Neuroinflammation in an In-Vitro Parkinson's Disease Model [6][7]

Treatment GroupIncrease in Neurofilament Heavy Chain Area (%)Increase in Tubulin Filament Area (%)Reduction in TNF-α Levels
Untreated ControlBaselineBaselineBaseline
TUDCA + this compound + CoQ10 24% 16% Significant Reduction
Experimental Protocol
  • Cell Model: Induced pluripotent stem cell (iPSC)-derived human dopaminergic neurons from a Parkinson's disease patient and healthy controls, as well as microglial cells.

  • Treatment Regimen:

    • Cells were treated with various combinations of TUDCA (50 µM), CoQ10 (10 µM), and this compound (10 µM).

  • Outcome Measures:

    • Neuronal structural integrity was assessed by measuring the area of neurofilament heavy chain and tubulin filaments.

    • Neuroinflammation was evaluated by measuring the levels of proinflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

III. Unraveling the Synergistic Signaling Pathways

The neuroprotective synergy of these nutraceutical combinations arises from their ability to modulate multiple, interconnected signaling pathways implicated in neurodegeneration.

This compound and Coenzyme Q10: Enhancing Mitochondrial Resilience

This compound and CoQ10 work in concert to fortify mitochondrial function and mitigate downstream pathological events.[2][8]

  • Improved Bioenergetics: this compound enhances the cellular energy state by increasing phosphothis compound levels, which act as a temporal and spatial buffer for ATP. CoQ10, a vital component of the electron transport chain, facilitates efficient ATP production. The combination ensures a robust energy supply, crucial for neuronal survival under stress.[2][8]

  • Reduced Oxidative Stress: Both compounds possess antioxidant properties. CoQ10 directly scavenges free radicals, while this compound's role in maintaining energy homeostasis indirectly reduces the generation of reactive oxygen species (ROS) from dysfunctional mitochondria. This dual action effectively lowers oxidative damage to lipids, proteins, and DNA.[2][3]

  • Inhibition of Mitochondrial Permeability Transition Pore (mPTP): By stabilizing mitochondrial function and reducing oxidative stress, the combination of this compound and CoQ10 is proposed to inhibit the opening of the mPTP, a critical event in the apoptotic cascade.[4][8]

  • Reduced α-synuclein Aggregation: In the MPTP model of Parkinson's disease, the combination therapy was shown to significantly reduce the pathological accumulation of α-synuclein in dopaminergic neurons.[2]

The Triple Combination with TUDCA: Targeting Neuroinflammation

The addition of TUDCA to the this compound and CoQ10 cocktail introduces a potent anti-inflammatory dimension.[1][6][7]

  • Inhibition of NF-κB Pathway: TUDCA has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in glial cells. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.[1]

  • Modulation of TGF-β Signaling: TUDCA can also upregulate the transforming growth factor-beta (TGF-β) pathway, which has anti-inflammatory properties and promotes tissue repair.[1][9]

Visualizing the Signaling Pathways

G cluster_mito Mitochondrial Integrity & Bioenergetics cluster_ox Oxidative Stress cluster_inflam Neuroinflammation cluster_path Pathological Hallmarks This compound This compound atp Increased ATP Production This compound->atp alpha_syn Reduced α-synuclein Aggregation This compound->alpha_syn coq10 Coenzyme Q10 etc Improved Electron Transport Chain Function coq10->etc ros Reduced ROS Production coq10->ros scavenging coq10->alpha_syn mptp Inhibition of mPTP Opening atp->mptp atp->ros energy for repair neuron_survival Increased Neuronal Survival & Integrity atp->neuron_survival mptp->neuron_survival etc->atp etc->mptp etc->ros less leakage lipid_perox Decreased Lipid Peroxidation ros->lipid_perox dna_damage Decreased DNA Damage ros->dna_damage ros->alpha_syn lipid_perox->neuron_survival dna_damage->neuron_survival tudca TUDCA nfkb Inhibition of NF-κB tudca->nfkb tgfb Upregulation of TGF-β tudca->tgfb pro_inflam Decreased Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->pro_inflam tgfb->pro_inflam pro_inflam->neuron_survival alpha_syn->neuron_survival

Synergistic neuroprotective signaling pathways.

IV. Conclusion and Future Directions

The presented data strongly suggest that combining this compound with other nutraceuticals, such as Coenzyme Q10 and TUDCA, offers a promising strategy for achieving synergistic neuroprotective effects. These combinations target multiple facets of neurodegenerative pathology, including mitochondrial dysfunction, oxidative stress, and neuroinflammation.

For researchers and drug development professionals, these findings highlight the potential of multi-target therapeutic approaches. Future research should focus on:

  • Elucidating Deeper Molecular Mechanisms: Investigating the precise molecular interactions and signaling cascades modulated by these nutraceutical combinations.

  • Optimizing Dosages and Ratios: Determining the optimal concentrations and ratios of each compound for maximal synergistic effects.

  • Translational Studies: Moving from preclinical models to well-designed clinical trials to evaluate the efficacy and safety of these combination therapies in human patients with neurodegenerative diseases.

By building upon this foundational evidence, the scientific community can pave the way for novel and more effective neuroprotective interventions.

References

comparing the efficacy of different creatine loading protocols on muscle saturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Creatine monohydrate stands as one of the most researched and effective ergogenic aids for enhancing muscle performance, strength, and hypertrophic gains. A key factor in its efficacy is the saturation of intramuscular this compound stores. Various supplementation protocols have been developed to achieve this, primarily revolving around a "loading" phase versus a consistent, lower daily dose. This guide provides an objective comparison of these protocols, supported by experimental data, to inform research and clinical applications.

Efficacy of this compound Supplementation Protocols on Muscle this compound Saturation

The two most common and scientifically validated protocols for this compound supplementation are the rapid loading protocol and the daily low-dose protocol. The primary difference between them lies in the time required to achieve maximal intramuscular this compound saturation.

ParameterRapid Loading ProtocolDaily Low-Dose Protocol
Loading Phase Dosage 20-25 g/day (or 0.3 g/kg/day)[1]N/A
Loading Phase Duration 5-7 days[1]N/A
Time to Muscle Saturation 5-7 days[1]Approximately 28 days[1][2]
Increase in Muscle this compound ~20-40%[1]~20% (achieved over a longer period)[2]
Maintenance Phase Dosage 3-5 g/day [1]3-5 g/day (continuous)[3]

A seminal study by Hultman et al. (1996) demonstrated that a loading protocol of 20g/day for 6 days resulted in a significant 20% increase in muscle total this compound concentration.[2] This elevated concentration was then successfully maintained with a daily dose of 2g.[2] The same study showed that a lower daily dose of 3g/day also achieved a similar 20% increase in muscle this compound, but it took 28 days to reach this saturation point.[2]

Experimental Protocols

Subject Population and Design

A frequently cited study in the field, Hultman et al. (1996), investigated the effects of different this compound supplementation strategies in healthy male subjects.[2] The study employed a repeated-measures design where muscle biopsies were taken before and after the supplementation periods.

Muscle Biopsy Methodology

To quantify intramuscular this compound concentrations, the percutaneous needle biopsy technique is the standard method.[4] A detailed protocol for this procedure is as follows:

  • Site Preparation : The biopsy site, typically the belly of the vastus lateralis muscle, is shaved, cleaned, and sterilized.[5]

  • Anesthesia : A local anesthetic (e.g., lidocaine HCl 1%) is injected subcutaneously and into the muscle fascia to numb the area.[5]

  • Incision : A small incision (approximately 0.5 cm) is made through the skin and fascia.[5]

  • Sample Collection : A specialized biopsy needle (e.g., a 5 mm Bergström needle) is inserted into the muscle.[5] Suction is applied, and a small sample of muscle tissue (around 100-200 mg) is excised.[5][6]

  • Sample Handling : The muscle sample is immediately blotted to remove excess blood and then rapidly frozen in liquid nitrogen to halt metabolic processes.[5][6]

  • Analysis : The frozen muscle tissue is later analyzed for this compound, phosphothis compound, and total this compound content using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.[7]

Signaling Pathways and Experimental Workflows

This compound Supplementation and Muscle Saturation Workflow

The process of achieving muscle this compound saturation through supplementation can be visualized as a straightforward workflow, highlighting the two primary protocols.

cluster_loading Rapid Loading Protocol cluster_daily Daily Low-Dose Protocol loading_dose 20-25g/day for 5-7 days maintenance_dose 3-5g/day loading_dose->maintenance_dose Followed by muscle_saturation Muscle this compound Saturation (~20% increase) loading_dose->muscle_saturation ~5-7 days daily_dose 3-5g/day continuously daily_dose->muscle_saturation ~28 days

Caption: Workflow of this compound Supplementation Protocols.

This compound and the Akt/mTOR Signaling Pathway

This compound supplementation has been shown to influence anabolic signaling pathways within muscle cells, notably the Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[8][9][10][11] The proposed mechanism involves this compound enhancing cellular energy status and potentially upregulating growth factors like IGF-1, which in turn activates this pathway.[8][10]

This compound This compound Supplementation igf1 IGF-1 This compound->igf1 May increase akt Akt igf1->akt Activates mtor mTOR akt->mtor Activates p70s6k p70S6K mtor->p70s6k Phosphorylates protein_synthesis Muscle Protein Synthesis & Hypertrophy p70s6k->protein_synthesis Promotes

References

Creatine and Its Analogues: A Comparative In Vitro Analysis of Their Impact on Sperm Motility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of sperm motility is paramount in the quest to address male infertility. This guide provides an objective in vitro comparison of creatine and its analogues on sperm function, supported by experimental data, to elucidate their potential as therapeutic agents.

This compound, a naturally occurring compound pivotal for cellular energy homeostasis, has demonstrated a significant positive impact on sperm motility and function in various in vitro studies. Its role in the phosphothis compound (PCr)/creatine kinase (CK) energy shuttle is crucial for supplying ATP to the sperm flagellum, the cellular engine driving motility. This guide synthesizes findings from multiple studies to compare the effects of this compound and its key analogue, phosphothis compound, on critical sperm parameters.

Quantitative Analysis of this compound's Effect on Sperm Motility

In a notable study, human spermatozoa treated with this compound monohydrate exhibited a marked improvement in motility parameters. Treatment with 850 micromolar this compound for 60 minutes resulted in a 1.227-fold increase in total motility and a significant 2.02-fold increase in rapid progressive motility[1]. This enhancement is attributed to increased mitochondrial activity, which correlates with the observed improvements in sperm movement[1]. Importantly, this treatment did not lead to a significant increase in sperm DNA fragmentation, a critical factor for fertilization success[1].

Another study focusing on in vitro fertilization (IVF) techniques found that the addition of this compound to the IVF medium enhanced sperm capacitation by increasing ATP levels[2][3][4]. This led to successful fertilization with a significantly lower number of sperm per oocyte compared to control groups without this compound[2][3][4][5]. Specifically, fertilization was achieved with as few as five sperm per oocyte in the this compound-supplemented group[2][5].

The analogue phosphothis compound has also been shown to enhance sperm motility. In vitro studies have demonstrated that the addition of phosphothis compound to insemination media can increase the fertilizing capacity of sperm by improving both motility and velocity[5][6][7][8].

The following table summarizes the key quantitative findings from these in vitro studies:

CompoundSpeciesConcentrationIncubation TimeKey FindingsReference
This compound MonohydrateHuman850 µM60 minutesTotal motility increased 1.227x; Rapid progressive motility increased 2.02x; No significant increase in DNA fragmentation.[1]
This compoundMouse200-1000 µM2-6 hoursSignificantly increased sperm ATP levels; Enhanced sperm motility in swim-up assays.[3][4]
This compoundMouseNot specifiedNot specifiedEnabled successful fertilization with as few as 5 sperm/oocyte.[2][5]
Phosphothis compoundHuman10 mM1-10 hoursSignificantly increased sperm motility and velocity.[7]
This compound PhosphateHumanNot specifiedNot specifiedEnhances the fertilizing capacity of sperm (motility and velocity).[5][6]

Experimental Methodologies

The assessment of this compound and its analogues' effects on sperm motility relies on a set of standardized and specialized laboratory techniques.

Sperm Motility Analysis

A common method for evaluating sperm motility is Computer-Assisted Sperm Analysis (CASA) . This automated system captures multiple images of sperm movement to provide objective measurements of various motility parameters, including:

  • Total Motility (%): The percentage of sperm that are motile.

  • Progressive Motility (%): The percentage of sperm moving in a forward direction.

  • VCL (Curvilinear Velocity): The total distance a sperm travels divided by the time elapsed.

  • VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of a sperm's track divided by the time elapsed.

  • VAP (Average Path Velocity): The average velocity of the sperm head along its average path.

  • ALH (Amplitude of Lateral Head Displacement): The magnitude of the lateral displacement of the sperm head about its average path.

Swim-Up Assay

The swim-up assay is another technique used to assess sperm motility and viability. In this procedure, a semen sample is centrifuged to form a pellet, which is then overlaid with a culture medium. Motile sperm swim up from the pellet into the medium, and this fraction is then collected and analyzed. An increase in the number of sperm in the upper layer indicates enhanced motility[3][4].

ATP Level Measurement

To determine the bioenergetic status of sperm, ATP levels are measured using commercial enzymatic assay kits[2][3][4]. These assays typically involve the lysis of sperm cells to release ATP, which then participates in a reaction that produces a detectable signal, such as luminescence or color change, proportional to the amount of ATP present.

Sperm DNA Fragmentation Analysis

The integrity of sperm DNA is crucial for successful fertilization and embryo development. Sperm DNA fragmentation can be assessed using various techniques, including the Sperm Chromatin Structure Assay (SCSA) or terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. One study utilized a commercially available kit to measure the DNA fragmentation index (DFI)[1].

Visualizing the Molecular Pathway and Experimental Flow

To better understand the mechanisms and experimental processes involved, the following diagrams illustrate the proposed signaling pathway of this compound in sperm and a typical experimental workflow for assessing its effects.

Creatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Sperm Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_flagellum Flagellum Creatine_ext This compound CrT This compound Transporter Creatine_ext->CrT Uptake Creatine_int This compound CrT->Creatine_int PCr Phosphothis compound Creatine_int->PCr CK_cyto ATP_cyto ATP PCr->ATP_cyto Energy Shuttle ADP_cyto ADP ATP_cyto->ADP_cyto Energy for Motility Motility Increased Motility ATP_cyto->Motility CK_cyto This compound Kinase (Cytoplasmic) ATP_mito ATP ATP_mito->PCr CK_mito CK_mito This compound Kinase (Mitochondrial)

Caption: Proposed mechanism of this compound action in sperm, highlighting the phosphothis compound energy shuttle.

Experimental_Workflow cluster_analysis Analysis Semen_Sample Semen Sample (Human/Animal) Sperm_Prep Sperm Preparation (e.g., Swim-up) Semen_Sample->Sperm_Prep Incubation Incubation with This compound/Analogues Sperm_Prep->Incubation CASA CASA for Motility Parameters Incubation->CASA ATP_Assay ATP Level Measurement Incubation->ATP_Assay DNA_Frag DNA Fragmentation Analysis Incubation->DNA_Frag Data_Analysis Data Analysis and Comparison CASA->Data_Analysis ATP_Assay->Data_Analysis DNA_Frag->Data_Analysis

Caption: A generalized workflow for the in vitro study of this compound's effects on sperm motility.

References

Safety Operating Guide

Proper Disposal Procedures for Creatine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical handling and disposal protocols is paramount for ensuring a safe and compliant laboratory environment. While creatine is not classified as a hazardous substance, appropriate disposal is essential to maintain operational integrity and environmental responsibility.[1] This guide provides detailed, step-by-step procedures for the safe and efficient disposal of this compound and its associated waste streams.

Immediate Safety and Handling Information

Before proceeding with disposal, it is crucial to handle this compound with standard laboratory precautions. The use of appropriate Personal Protective Equipment (PPE) is recommended to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves should be worn to prevent skin contact.[1]

  • Eye Protection: Safety glasses or goggles are necessary to protect from dust or splashes.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing.[1]

  • Dust Mask (Optional): An N95 or equivalent dust mask is recommended when handling large quantities of powdered this compound to prevent respiratory tract irritation.[2]

This compound Waste Disposal Plan

The proper disposal method for this compound waste depends on its physical state and whether it is mixed with other chemicals. Always consult your institution's specific waste disposal guidelines and when in doubt, contact your Environmental Health and Safety (EHS) department.[1][2]

Summary of this compound Waste Disposal Procedures

Waste StreamDescriptionDisposal Procedure
Solid this compound Waste Expired or unused this compound powder.Treat as non-hazardous solid chemical waste. Place in a sealed, clearly labeled container and dispose of in the designated receptacle for non-hazardous chemical waste.[1]
Aqueous this compound Solutions This compound dissolved in water or benign buffer solutions.Permitted by many local regulations for drain disposal. Flush down the sanitary sewer with copious amounts of water.[1][2] Confirm this is in accordance with local and institutional policies.
Solvent-Based this compound Solutions This compound dissolved in organic solvents (e.g., methanol, acetonitrile).Hazardous Chemical Waste. Collect in a clearly labeled, sealed, and appropriate solvent waste container. The label must include the chemical name and the solvent(s) used. Store in a designated satellite accumulation area for EHS collection.[1]
Contaminated Labware (Non-Hazardous) Pipette tips, vials, etc., contaminated only with aqueous solutions of this compound.Can typically be disposed of in the regular laboratory trash, unless it is considered sharps waste.[1]
Contaminated Labware (Hazardous) Labware contaminated with this compound solutions containing organic solvents.Solid Hazardous Waste. Collect in a designated, labeled container for solid hazardous waste. Ensure the container is sealed before moving to the satellite accumulation area for EHS pickup.[1]
Empty this compound Containers Original containers of this compound.Ensure the container is "RCRA empty" (no free liquid and no more than 3% by weight of the total capacity remains).[2] Deface the original label, rinse the container with water, and dispose of the rinsate as non-hazardous aqueous waste. The container can then be disposed of in the regular trash or recycling.[2]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the procedural steps for segregating and disposing of common forms of this compound waste generated in a laboratory.

Objective: To safely and correctly dispose of solid this compound, this compound solutions, and contaminated labware.

Materials:

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Sealed waste containers labeled for "Non-Hazardous Solid Chemical Waste," "Hazardous Solvent Waste," and "Solid Hazardous Waste"

  • Access to a sanitary sewer for aqueous waste disposal

  • Your institution's EHS guidelines

Procedure:

  • Risk Assessment & PPE:

    • Confirm that the this compound waste stream has been correctly identified (solid, aqueous, or solvent-based).

    • Don appropriate PPE before handling any chemical waste.[2]

  • Segregation of Waste Streams:

    • Solid this compound: Collect expired or unused solid this compound in a designated container labeled "Non-Hazardous Solid Chemical Waste" with the chemical name "this compound" clearly visible. Seal the container.[1]

    • Aqueous Solutions: For this compound dissolved in water or benign buffers, identify a designated sink for chemical waste disposal.

    • Solvent-Based Solutions: For this compound in organic solvents, use a designated "Hazardous Solvent Waste" carboy or container. Ensure the container is properly vented if necessary and is compatible with the solvents used.[1]

    • Contaminated Labware: Segregate labware based on contamination. Use a designated "Solid Hazardous Waste" container for items contaminated with solvent-based solutions.[1]

  • Disposal Execution:

    • Solid Waste: Place the sealed container of solid this compound in your laboratory's designated area for non-hazardous chemical waste pickup.

    • Aqueous Solutions: Pour the aqueous this compound solution down the drain of the designated sink, followed by a copious amount of running water to ensure dilution.[1][2]

    • Solvent-Based Solutions: Carefully transfer the solvent-based this compound solution into the labeled "Hazardous Solvent Waste" container. Do not mix incompatible waste streams.[1] Seal the container when not actively adding waste.

    • Contaminated Labware: Place non-hazardous labware in the appropriate laboratory trash. Place hazardous labware into the "Solid Hazardous Waste" container.

  • Final Steps:

    • Store all hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.[1]

    • Clean and decontaminate the work area.

    • Remove PPE and wash hands thoroughly.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CreatineDisposalWorkflow start Identify this compound Waste substance Is the waste solid this compound powder? start->substance solution Is the waste a solution? substance->solution No solid_waste Dispose as Non-Hazardous Solid Chemical Waste substance->solid_waste Yes solvent Does the solution contain organic solvents? solution->solvent Yes labware Is the waste contaminated labware? solution->labware No aqueous_waste Dispose down Sanitary Sewer with Copious Water (Verify Local Regulations) solvent->aqueous_waste No solvent_waste Dispose as Hazardous Solvent Waste solvent->solvent_waste Yes labware_solvent Is the labware contaminated with organic solvents? labware->labware_solvent Yes end Disposal Complete labware_trash Dispose in Regular Laboratory Trash labware_solvent->labware_trash No labware_hazardous Dispose as Solid Hazardous Waste labware_solvent->labware_hazardous Yes solid_waste->end aqueous_waste->end solvent_waste->end labware_trash->end labware_hazardous->end

Caption: A workflow diagram for the disposal of this compound waste.

References

Standard Operating Procedure: Handling Creatine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling, storage, and disposal of creatine in a research environment. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain the integrity of the product.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) for dilute this compound solutions may not classify it as hazardous, pure this compound monohydrate powder is associated with specific risks.[1][2] According to multiple safety data sheets, this compound monohydrate is considered a hazardous substance under OSHA 29 CFR 1910.1200 and can cause skin, eye, and respiratory irritation.[3][4][5]

Summary of Hazards:

Hazard Classification GHS Hazard Statement Description
Skin Irritation (Category 2) H315 Causes skin irritation.[3][4]
Eye Irritation (Category 2) H319 Causes serious eye irritation.[3][4]

| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335 | May cause respiratory irritation.[3] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound powder to mitigate the risks of exposure.[6]

Required Personal Protective Equipment:

Area of Protection Required PPE Specifications
Eyes/Face Safety Glasses or Chemical Splash Goggles Must have side shields.[7][8] Goggles are required if there is a splash hazard.[7][9]
Skin/Body Lab Coat & Chemical-Resistant Gloves A lab coat should be worn to protect personal clothing.[6][8] Nitrile or other chemical-resistant gloves must be inspected before use.[7][10]

| Respiratory | NIOSH-Approved Respirator | A dust mask or respirator is necessary when handling the powder outside of a ventilated enclosure to prevent inhalation.[9] |

Operational Plan: Handling and Storage

3.1. Engineering Controls

  • Handle this compound powder in a well-ventilated area.[11]

  • Use a local exhaust ventilation system, such as a fume hood or a powder containment hood, especially when weighing or transferring the powder, to minimize dust generation.[3][7][10]

3.2. Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Donning PPE: Put on a lab coat, followed by safety glasses/goggles, and finally, gloves. If not using a ventilated enclosure, a dust respirator is required.

  • Weighing and Transfer: Carefully scoop or pour the powder to avoid creating airborne dust.[2][3]

  • Post-Handling: Once the task is complete, securely seal the this compound container.

  • Decontamination: Clean all equipment and surfaces that may have come into contact with this compound. Wash hands thoroughly with soap and water after removing gloves.[4]

  • PPE Removal: Remove PPE in the reverse order it was put on (gloves, lab coat, eye protection) to prevent cross-contamination.

3.3. Storage Plan Proper storage is crucial to maintain the stability and quality of this compound.[12]

Storage Condition Recommendation Rationale
Temperature Store at room temperature (15-25°C or 59-77°F).[13][14] Extreme heat can accelerate degradation.[15] Refrigeration is not necessary and can introduce moisture.[15]
Environment Keep in a cool, dry place.[11][12][16] Moisture is the primary cause of degradation, leading to clumping and conversion to creatinine.[15][17]
Container Store in a tightly sealed, opaque container.[15][16][18] Prevents exposure to moisture and air, and protects from light which can cause degradation.[17]

| Location | Store away from direct sunlight and heat sources.[15][16] | UV light and heat can degrade the compound over time.[15] |

Emergency and Disposal Plan

4.1. Spill Response

  • Evacuate personnel from the immediate area if a large amount of dust is generated.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • Carefully sweep or scoop up the spilled solid material, avoiding the creation of dust.[2][10]

  • Place the collected material into a suitable, labeled, and sealed container for chemical waste disposal.[3]

  • Do not allow the product to enter drains.[3]

  • Clean the spill area with soap and water once the solid material has been removed.

4.2. First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation develops or persists, seek medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms appear.[3][7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if symptoms occur.[2][7]

4.3. Disposal Plan

  • Dispose of unused or expired this compound as chemical waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

  • Contaminated materials, such as gloves, wipes, and empty containers, should also be disposed of in accordance with institutional and local hazardous waste regulations.[10] Do not dispose of them in standard trash.

Creatine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_storage_disposal 3. Storage & Disposal cluster_emergency 4. Emergency Protocol Receive Receive & Log This compound ReviewSDS Review Safety Data Sheet (SDS) Receive->ReviewSDS GatherPPE Gather Required PPE (Goggles, Gloves, Lab Coat, Respirator) ReviewSDS->GatherPPE DonPPE Don PPE GatherPPE->DonPPE Handle Weigh & Handle this compound in Ventilated Area DonPPE->Handle Decontaminate Clean Work Area & Equipment Handle->Decontaminate Store Store in Cool, Dry, Dark Place in Tightly Sealed Container Handle->Store Spill Spill Occurs Handle->Spill DoffPPE Doff PPE Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Dispose Dispose of Waste & Contaminated Items as Hazardous Waste WashHands->Dispose Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Emergency

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Creatine
Reactant of Route 2
Reactant of Route 2
Creatine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.